Product packaging for Austocystin D(Cat. No.:CAS No. 55256-53-6)

Austocystin D

Cat. No.: B1231601
CAS No.: 55256-53-6
M. Wt: 412.4 g/mol
InChI Key: VXTQFTUOAJRUDO-IFMALSPDSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

Austocystin D (CAS 55256-53-6) is a natural fungal metabolite with potent and selective cytotoxic activity. It functions as a prodrug that is metabolically activated by cellular cytochrome P450 enzymes, specifically CYP2J2, to elicit its biological effects . Upon activation, it induces DNA damage and subsequent cell growth inhibition in sensitive cancer cell lines . Its research value is particularly high in oncology, as its potency shows a strong positive correlation with CYP2J2 expression levels, suggesting potential as a therapeutic strategy for cancers where CYP2J2 is upregulated . The compound's mechanism involves CYP2J2-dependent conversion to a reactive form that causes DNA damage, as evidenced by phosphorylation of histone H2AX (γ-H2AX) . Key regulatory genes for this activity include POR and PGRMC1, which positively regulate CYP function, and KAT7, a histone acetyltransferase involved in the transcriptional regulation of CYP2J2 . This compound has also been noted for its activity against cancer cells that overexpress the multidrug resistance transporter MDR1, indicating potential for overcoming chemoresistance . This product is intended for research purposes only and is not approved for use in humans. Molecular Formula: C22H20O8 Molecular Weight: 412.39 g/mol .

Structure

2D Structure

Chemical Structure Depiction
molecular formula C22H20O8 B1231601 Austocystin D CAS No. 55256-53-6

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

(4R,8R)-2,4,18-trihydroxy-15-(3-hydroxy-3-methylbutyl)-7,9,13-trioxapentacyclo[10.8.0.03,10.04,8.014,19]icosa-1,3(10),5,11,14,16,18-heptaen-20-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H20O8/c1-21(2,26)6-5-10-3-4-11(23)14-17(24)15-12(29-19(10)14)9-13-16(18(15)25)22(27)7-8-28-20(22)30-13/h3-4,7-9,20,23,25-27H,5-6H2,1-2H3/t20-,22-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VXTQFTUOAJRUDO-IFMALSPDSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(CCC1=C2C(=C(C=C1)O)C(=O)C3=C(C4=C(C=C3O2)OC5C4(C=CO5)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(CCC1=C2C(=C(C=C1)O)C(=O)C3=C(C4=C(C=C3O2)O[C@@H]5[C@]4(C=CO5)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H20O8
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70970589
Record name 3a,4,6-Trihydroxy-9-(3-hydroxy-3-methylbutyl)-3a,12a-dihydro-5H-furo[3',2':4,5]furo[3,2-b]xanthen-5-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70970589
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

412.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

55256-53-6
Record name (3aR,12aR)-3a,12a-Dihydro-3a,4,6-trihydroxy-9-(3-hydroxy-3-methylbutyl)-5H-furo[3′,2′:4,5]furo[3,2-b]xanthen-5-one
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=55256-53-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Austocystin D
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0055256536
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 3a,4,6-Trihydroxy-9-(3-hydroxy-3-methylbutyl)-3a,12a-dihydro-5H-furo[3',2':4,5]furo[3,2-b]xanthen-5-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70970589
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

Austocystin D: A Technical Guide to its Discovery, Isolation, and Biological Activity

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Austocystin D, a mycotoxin produced by the fungus Aspergillus ustus, has garnered significant attention in the scientific community for its potent and selective cytotoxic activity against various cancer cell lines. This technical guide provides a comprehensive overview of the discovery, isolation, and biological characterization of this compound. It details the initial cultivation and extraction procedures from Aspergillus ustus and presents its key physicochemical and biological properties in a structured format. The document outlines the experimental protocols for its isolation and cytotoxic evaluation, and visually represents its mechanism of action and isolation workflow through detailed diagrams. This guide is intended to be a valuable resource for researchers in natural product chemistry, oncology, and drug development who are interested in the therapeutic potential of this fungal metabolite.

Discovery and Initial Characterization

This compound was first reported in 1974 by P.S. Steyn and R. Vleggaar as one of six new dihydrofuro[3',2':4,5]furo[3,2-b]xanthenones isolated from cultures of Aspergillus ustus. The fungus was cultured on sterilized, wet maize meal, a common substrate for the production of secondary metabolites by this genus. The initial characterization of this compound and its congeners was accomplished through a combination of spectroscopic techniques, which revealed a complex heterocyclic ring system. Later studies, notably by R.M. Horak, P.S. Steyn, and R. Vleggaar in 1983, delved into the biosynthesis of this compound, utilizing carbon-13 nuclear magnetic resonance (¹³C NMR) to elucidate its polyketide origin.

Physicochemical and Spectroscopic Data

Table 1: Physicochemical Properties of this compound

PropertyValue
Molecular FormulaC₂₂H₂₂O₇
Molecular Weight400.4 g/mol
AppearanceCrystalline solid
ClassMycotoxin, Xanthone (B1684191) derivative

Table 2: ¹³C NMR Spectral Data of this compound

Carbon AtomChemical Shift (δ) ppm
Data not fully available in the searched resources. The 1983 paper by Horak, Steyn, and Vleggaar should be consulted for the complete dataset.

Experimental Protocols

The following protocols are based on the original discovery and subsequent studies on this compound.

Fungal Cultivation and Fermentation
  • Organism: Aspergillus ustus (strain not specified in all modern literature, original work used a toxinogenic strain).

  • Culture Medium: Wet, sterilized whole yellow maize kernels.[1]

  • Incubation: The inoculated maize meal is incubated at room temperature for a period sufficient for fungal growth and metabolite production (typically several weeks).[1]

Extraction and Isolation of this compound

The following workflow outlines the general procedure for extracting and purifying this compound from Aspergillus ustus cultures.

G cluster_0 Fungal Culture & Harvesting cluster_1 Extraction cluster_2 Purification Aspergillus_ustus_culture Aspergillus ustus culture on maize meal Harvesting Harvesting of moldy maize Aspergillus_ustus_culture->Harvesting Solvent_Extraction Extraction with organic solvent (e.g., Chloroform/Methanol) Harvesting->Solvent_Extraction Crude_Extract Crude Extract Solvent_Extraction->Crude_Extract Column_Chromatography Column Chromatography (Silica Gel) Crude_Extract->Column_Chromatography Fraction_Collection Fraction Collection Column_Chromatography->Fraction_Collection Further_Purification Further Purification (e.g., Preparative TLC/HPLC) Fraction_Collection->Further_Purification Pure_Austocystin_D Pure this compound Further_Purification->Pure_Austocystin_D

Caption: General workflow for the isolation and purification of this compound.

Cytotoxicity Assays

Modern evaluations of this compound's anticancer activity typically employ cell-based assays to determine its growth-inhibitory effects.

  • Cell Lines: A panel of human cancer cell lines is used (e.g., breast, colon, lung cancer lines).

  • Assay: Cell viability is assessed using methods such as the MTT, XTT, or CellTiter-Glo assays.

  • Procedure:

    • Cells are seeded in 96-well plates and allowed to adhere overnight.

    • A serial dilution of this compound is added to the wells.

    • Plates are incubated for a specified period (e.g., 72 hours).

    • A viability reagent is added, and the absorbance or luminescence is measured.

    • The concentration that inhibits cell growth by 50% (GI₅₀) is calculated.

Biological Activity and Mechanism of Action

This compound exhibits potent and selective cytotoxicity against a range of cancer cell lines. Its mechanism of action is distinct and involves metabolic activation to exert its DNA-damaging effects.[1][2]

Table 3: Cytotoxicity of this compound (GI₅₀ values)

Cell LineCancer TypeGI₅₀ (µM)
MCF7Breast Cancer< 0.01
HCT-15Colon Cancer~0.1
SW620Colon Cancer~1
HeLaCervical Cancer> 10
MES-SAUterine Sarcoma> 100

Note: GI₅₀ values can vary depending on the specific assay conditions and cell line passage number.

The primary mechanism of this compound's cytotoxicity involves its bioactivation by cytochrome P450 (CYP) enzymes, particularly CYP2J2, within cancer cells.[1][3] This process is analogous to the activation of aflatoxin B₁, another mycotoxin with a similar vinyl ether moiety.[2]

G cluster_0 Cellular Uptake and Activation cluster_1 DNA Damage and Cell Cycle Arrest AustocystinD This compound CYP450 Cytochrome P450 (e.g., CYP2J2) AustocystinD->CYP450 Metabolism ActivatedAustocystinD Activated this compound (Epoxide Intermediate) DNA Nuclear DNA ActivatedAustocystinD->DNA Alkylation CYP450->ActivatedAustocystinD DNA_Adducts DNA Adducts DNA->DNA_Adducts DNA_Damage_Response DNA Damage Response (e.g., ATM/ATR activation) DNA_Adducts->DNA_Damage_Response Cell_Cycle_Arrest Cell Cycle Arrest DNA_Damage_Response->Cell_Cycle_Arrest Apoptosis Apoptosis Cell_Cycle_Arrest->Apoptosis

Caption: Proposed mechanism of action for this compound's cytotoxicity.

Biosynthesis of this compound

The biosynthesis of this compound in Aspergillus ustus follows a polyketide pathway.[4] The backbone of the molecule is assembled from acetate (B1210297) units, followed by a series of enzymatic modifications, including cyclization and oxidation steps, to form the final complex xanthone structure. The study by Horak, Steyn, and Vleggaar in 1983 provided key insights into this pathway through ¹³C labeling studies.[4]

Conclusion and Future Perspectives

This compound remains a compelling natural product with significant potential for development as an anticancer agent. Its potent and selective cytotoxicity, coupled with its unique mechanism of action that leverages the metabolic activity of cancer cells, makes it an attractive candidate for further investigation. Future research should focus on elucidating the complete spectroscopic profile of this compound, optimizing its production through fermentation or synthetic approaches, and conducting preclinical studies to evaluate its in vivo efficacy and safety. A deeper understanding of its biosynthetic pathway could also open avenues for bioengineering novel analogs with improved therapeutic properties. This technical guide serves as a foundational resource to stimulate and support these future research endeavors.

References

An In-depth Technical Guide to the Chemical Structure and Stereochemistry of Austocystin D

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the chemical structure and stereochemistry of Austocystin D, a mycotoxin produced by Aspergillus ustus. The document summarizes its chemical properties, outlines the experimental methodologies used for its structural elucidation, and presents its mechanism of action as a pro-drug activated by cytochrome P450 enzymes.

Chemical Properties and Structure

This compound is a complex heterocyclic natural product with the molecular formula C₂₂H₂₀O₈.[1] Its structure features a furo[3',2':4,5]furo[3,2-b]xanthen-5-one core, which is a distinguishing characteristic of the austocystin family of mycotoxins. The molecule possesses two chiral centers, and its absolute stereochemistry has been determined as (3aR,12aR).[1]

PropertyValueSource
Molecular Formula C₂₂H₂₀O₈PubChem
Molecular Weight 412.4 g/mol PubChem
IUPAC Name (3aR,12aR)-3a,12a-Dihydro-3a,4,6-trihydroxy-9-(3-hydroxy-3-methylbutyl)-5H-furo[3',2':4,5]furo[3,2-b]xanthen-5-onePubChem
CAS Number 55256-53-6PubChem
Chiral Centers C3a, C12a-
Absolute Stereochemistry (3aR, 12aR)PubChem
¹H and ¹³C NMR Data Data not fully available in public databases. See Experimental Protocols for techniques used.-
Crystallographic Data A crystal structure for this compound has not been reported in publicly accessible databases.-

Experimental Protocols for Structure Elucidation

The structure of this compound was first reported by P.S. Steyn and R. Vleggaar in 1974.[2] The elucidation was a result of meticulous work involving isolation from maize meal cultures of Aspergillus ustus followed by extensive spectroscopic analysis.[2]

Isolation and Purification
  • Culture and Extraction : Aspergillus ustus was cultured on maize meal. The cultures were then extracted to isolate the austocystin metabolites.[2]

  • Chromatographic Separation : The crude extract underwent a series of chromatographic separations to yield the pure this compound.

Spectroscopic Analysis

The determination of the planar structure and the relative stereochemistry of this compound relied heavily on Nuclear Magnetic Resonance (NMR) spectroscopy and other spectroscopic techniques.

  • ¹H NMR Spectroscopy : Proton NMR was used to identify the number and connectivity of hydrogen atoms in the molecule. Techniques such as analysis of chemical shifts, spin-spin coupling constants, and benzene-induced solvent shifts were employed to deduce the substitution pattern on the aromatic and heterocyclic rings.[2]

  • Nuclear Overhauser Effect (NOE) Experiments : NOE experiments were crucial in determining the spatial proximity of protons, which helped in establishing the relative stereochemistry of the molecule.[2]

  • ¹³C NMR Spectroscopy : The complete assignment of the natural-abundance ¹³C NMR spectrum of this compound was later reported in 1983, which further confirmed the carbon skeleton of the molecule.[3]

  • Mass Spectrometry (MS) : High-resolution mass spectrometry was used to determine the elemental composition and molecular weight of this compound.

The following diagram illustrates the logical workflow for the structural elucidation of this compound.

G cluster_0 Isolation and Initial Characterization cluster_1 Spectroscopic Structure Determination cluster_2 Final Structure A Aspergillus ustus Culture B Extraction and Chromatographic Purification A->B C Mass Spectrometry (Elemental Composition) B->C D 1H NMR Spectroscopy (Proton Environment and Connectivity) B->D E 13C NMR Spectroscopy (Carbon Skeleton) B->E H This compound Structure and Stereochemistry C->H Molecular Formula F Nuclear Overhauser Effect (NOE) (Spatial Proximity of Protons) D->F G Benzene-Induced Solvent Shifts & Acetylation Shifts (Substitution Patterns) D->G E->H Carbon Framework F->H Relative Stereochemistry G->H Substituent Positions

Logical workflow for the structural elucidation of this compound.

Stereochemistry

The absolute configuration of this compound is designated as (3aR,12aR).[1] This was likely determined by comparison with related compounds of known stereochemistry or through chiroptical methods such as circular dichroism, though the original publication does not specify the exact method for absolute configuration determination. The relative stereochemistry was established through NOE experiments which revealed the spatial relationships between key protons in the molecule.[2]

Mechanism of Action: A Signaling Pathway

This compound is a pro-drug that requires metabolic activation to exert its cytotoxic effects.[4] It is structurally similar to aflatoxin B₁, a known mycotoxin that is also activated by cytochrome P450 (CYP) enzymes.[4] The primary mechanism of action for this compound involves its activation by CYP enzymes, particularly CYP2J2, leading to the formation of a reactive intermediate that causes DNA damage and subsequent cell death.[5]

Experimental Protocol for In Vitro DNA Damage Assay

An in vitro DNA damage assay was performed to confirm that this compound causes direct DNA damage upon activation by CYP enzymes.[4]

  • Reaction Mixture : Supercoiled plasmid DNA was incubated at 37°C with this compound in the presence or absence of human liver microsomes (a source of CYP enzymes) and an NADPH regenerating system.[4]

  • Incubation : The reaction was allowed to proceed for a set period, during which the activated this compound could interact with the plasmid DNA.[4]

  • DNA Purification : The reaction was stopped, and the plasmid DNA was purified from the reaction mixture.

  • Gel Electrophoresis : The purified DNA was analyzed by agarose (B213101) gel electrophoresis. Nicking of the supercoiled plasmid DNA by the activated this compound results in a relaxed circular form, which migrates differently on the gel, allowing for the visualization of DNA damage.[4]

The signaling pathway for the activation and mechanism of action of this compound is depicted below.

G cluster_0 Metabolic Activation cluster_1 Cellular Damage and Response Austocystin_D This compound (Pro-drug) CYP450 Cytochrome P450 (e.g., CYP2J2) Austocystin_D->CYP450 Metabolism Reactive_Intermediate Reactive Epoxide Intermediate CYP450->Reactive_Intermediate Oxidation DNA Nuclear DNA Reactive_Intermediate->DNA Alkylation DNA_Damage DNA Adducts and Strand Breaks DNA->DNA_Damage DDR DNA Damage Response (e.g., H2AX phosphorylation) DNA_Damage->DDR Apoptosis Apoptosis / Cell Death DDR->Apoptosis

Signaling pathway of this compound activation and mechanism of action.

References

An In-depth Technical Guide to the Austocystin D Biosynthetic Pathway in Fungi

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Austocystin D, a mycotoxin produced by fungi of the genus Aspergillus, notably Aspergillus ustus, has garnered significant interest in the scientific community. This interest stems from its structural similarity to the potent carcinogen aflatoxin B1 and its demonstrated cytotoxic activities, which are dependent on metabolic activation by cytochrome P450 (CYP) enzymes.[1][2][3][4][5] Despite its biological significance, the complete biosynthetic pathway of this compound in its producing fungi remains to be fully elucidated. This technical guide synthesizes the current understanding of the this compound biosynthetic pathway, drawing upon genomic data, comparative bioinformatics, and established principles of fungal secondary metabolism. While the definitive biosynthetic gene cluster (BGC) has yet to be experimentally verified, this document provides a comprehensive overview of the predicted genetic basis, the proposed enzymatic steps, and the experimental methodologies required to fully characterize this intriguing pathway.

Introduction: The Austocystin Family of Mycotoxins

The austocystins are a group of related fungal secondary metabolites characterized by a dihydrofuro[3',2':4,5]furo[3,2-b]xanthen-5-one core structure.[6] this compound is a prominent member of this family and has been the subject of numerous toxicological studies. These studies have revealed that its cytotoxicity is linked to its metabolic activation, a process that mirrors the activation of aflatoxin B1.[1][2][3][4][5] Understanding the biosynthesis of this compound is crucial for several reasons: it can provide insights into the evolution of mycotoxin biosynthesis, offer strategies for controlling its production in food and feed, and potentially be harnessed for the production of novel bioactive compounds through metabolic engineering.

The Genomic Foundation: Predicted Biosynthetic Gene Cluster in Aspergillus ustus

The advent of fungal genomics has revolutionized the study of secondary metabolism. A key study by Pi et al. (2015) sequenced the genome of Aspergillus ustus 3.3904 and identified 52 putative secondary metabolite biosynthetic gene clusters (BGCs).[7][8][9][10] It is highly probable that one of these 52 BGCs is responsible for the production of this compound.

Based on the chemical structure of this compound, a xanthone (B1684191) derivative, its biosynthesis is predicted to originate from a polyketide pathway. Therefore, the this compound BGC is expected to contain a gene encoding a polyketide synthase (PKS) as its core enzyme. In addition to the PKS, the cluster would likely harbor genes for various tailoring enzymes, such as:

  • Oxygenases (e.g., cytochrome P450 monooxygenases or flavin-dependent monooxygenases): Required for the oxidative cyclization of the polyketide chain to form the xanthone core and other hydroxylation steps.

  • Methyltransferases: Responsible for the methylation of hydroxyl groups.

  • Acyltransferases: Involved in the transfer of acyl groups.

  • Transcription factors: To regulate the expression of the genes within the cluster.

  • Transporters: For the export of the final product or intermediates out of the cell.

While the exact cluster has not been experimentally confirmed, comparative genomic analyses with known xanthone biosynthetic pathways in other fungi, such as the shamixanthone (B1255159) pathway in Aspergillus nidulans, can provide valuable clues for its identification among the 52 predicted clusters in A. ustus.[11][12]

Proposed Biosynthetic Pathway of this compound

Based on the principles of fungal polyketide and xanthone biosynthesis, a plausible pathway for this compound can be proposed. The following diagram illustrates the key hypothetical steps, starting from the assembly of the polyketide chain to the final modifications leading to this compound.

Austocystin_D_Biosynthesis AcetylCoA Acetyl-CoA + Malonyl-CoA PKS Polyketide Synthase (PKS) AcetylCoA->PKS Polyketide Polyketide Intermediate PKS->Polyketide Iterative condensation Anthraquinone (B42736) Anthraquinone Intermediate (e.g., Emodin-like) Polyketide->Anthraquinone Cyclization & Aromatization (Oxygenases) Xanthone Xanthone Intermediate Anthraquinone->Xanthone Oxidative Rearrangement (Oxygenase/Hydrolase) PreAustocystin Early Austocystin Precursor Xanthone->PreAustocystin Tailoring Reactions (e.g., Prenylation, Hydroxylation) AustocystinD This compound PreAustocystin->AustocystinD Final Tailoring Steps (e.g., Methylation, Cyclization)

Figure 1: Proposed biosynthetic pathway of this compound.

Pathway Description:

  • Polyketide Chain Assembly: The biosynthesis is initiated by a Type I iterative polyketide synthase (PKS) that utilizes acetyl-CoA as a starter unit and malonyl-CoA as extender units to assemble a polyketide chain.

  • Cyclization and Aromatization: The highly reactive polyketide chain undergoes a series of enzyme-catalyzed cyclization and aromatization reactions, likely involving oxygenases, to form a stable anthraquinone intermediate, such as an emodin-like compound.

  • Xanthone Formation: A key step in the pathway is the oxidative rearrangement of the anthraquinone intermediate to form the characteristic xanthone scaffold. This transformation is likely catalyzed by a monooxygenase or a hydrolase.

  • Tailoring Reactions: The xanthone core then undergoes a series of modifications by tailoring enzymes. These can include prenylation, hydroxylation, and other reactions that add to the structural diversity of the austocystin family.

  • Final Assembly: The final steps involve further tailoring, such as methylation and the formation of the dihydrofuran ring system, to yield this compound.

Quantitative Data

Currently, there is a lack of publicly available quantitative data, such as enzyme kinetics or production titers linked to specific gene expression levels, for the this compound biosynthetic pathway. The acquisition of such data will be a critical step in fully understanding and potentially manipulating this pathway. The following table outlines the types of quantitative data that are needed and the experimental approaches to obtain them.

Data TypeDescriptionExperimental Approach
Gene Expression Levels Relative or absolute transcript levels of the genes within the BGC under different culture conditions.Quantitative real-time PCR (qRT-PCR), RNA-sequencing (RNA-Seq).
Protein Expression Levels Abundance of the biosynthetic enzymes.Western blotting, proteomics (e.g., LC-MS/MS).
Enzyme Kinetics Michaelis-Menten constants (Km), turnover numbers (kcat) for the biosynthetic enzymes.In vitro enzyme assays with purified enzymes and substrates.
Metabolite Titers Concentration of this compound and its intermediates in culture extracts.High-performance liquid chromatography (HPLC), Liquid chromatography-mass spectrometry (LC-MS).
Precursor Incorporation Efficiency of incorporation of labeled precursors (e.g., 13C-acetate) into this compound.Isotope labeling experiments followed by NMR or MS analysis.

Experimental Protocols

The full characterization of the this compound biosynthetic pathway will require a combination of genetic, biochemical, and analytical techniques. Below are detailed methodologies for key experiments.

Identification of the this compound Biosynthetic Gene Cluster

Workflow for Connecting a Gene Cluster to this compound Production:

BGC_Identification_Workflow A Genome Sequencing of A. ustus B Prediction of 52 BGCs (Pi et al., 2015) A->B C Bioinformatic Analysis: - Identify PKS-containing clusters - Homology search for xanthone biosynthesis genes B->C D Candidate BGC(s) C->D E Gene Knockout of PKS gene in candidate cluster(s) D->E I Heterologous Expression of the BGC in a model host (e.g., A. nidulans) D->I F Metabolite Analysis (LC-MS) of knockout mutants E->F G Loss of this compound production? F->G G->D No, select another candidate H Confirmation of BGC G->H Yes J Production of this compound in heterologous host? I->J J->H Yes

Figure 2: Workflow for identifying the this compound BGC.

Detailed Methodologies:

  • Gene Knockout via Homologous Recombination:

    • Construct Design: A deletion cassette is designed to replace the target gene (e.g., the core PKS gene) with a selectable marker (e.g., hygromycin resistance). The cassette contains flanking regions homologous to the upstream and downstream sequences of the target gene.

    • Cassette Amplification: The deletion cassette is assembled using fusion PCR.

    • Protoplast Transformation: Protoplasts of A. ustus are generated by enzymatic digestion of the fungal cell wall. The deletion cassette is then introduced into the protoplasts using polyethylene (B3416737) glycol (PEG)-mediated transformation.

    • Selection and Screening: Transformed protoplasts are plated on selective media containing the appropriate antibiotic. Resistant colonies are screened by PCR to confirm the correct integration of the deletion cassette and the absence of the target gene.

    • Metabolite Analysis: The wild-type and mutant strains are cultured under conditions known to induce this compound production. The culture extracts are then analyzed by LC-MS to compare their metabolite profiles. The absence of this compound in the mutant strain confirms the involvement of the knocked-out gene in its biosynthesis.

  • Heterologous Expression:

    • Cluster Cloning: The entire candidate BGC is cloned from the genomic DNA of A. ustus. This can be achieved through a variety of methods, including PCR amplification of overlapping fragments followed by Gibson assembly or yeast-based homologous recombination.

    • Vector Construction: The cloned BGC is inserted into a fungal expression vector suitable for the chosen heterologous host (e.g., Aspergillus nidulans). The vector should contain a selectable marker and elements for stable integration into the host genome.

    • Host Transformation: The expression vector is transformed into the heterologous host using established protocols (e.g., protoplast transformation).

    • Expression and Analysis: The transformed host is cultured, and the expression of the BGC genes is induced if necessary. The culture extract is then analyzed by LC-MS for the production of this compound.

Characterization of Biosynthetic Enzymes
  • Enzyme Purification:

    • Heterologous Expression: The gene encoding the enzyme of interest is cloned into an expression vector (e.g., pET vector for E. coli expression) with a purification tag (e.g., His-tag).

    • Protein Expression: The expression vector is transformed into a suitable host (e.g., E. coli BL21(DE3)), and protein expression is induced.

    • Cell Lysis and Chromatography: The cells are harvested and lysed. The tagged protein is then purified from the cell lysate using affinity chromatography (e.g., Ni-NTA chromatography for His-tagged proteins).

    • Purity Assessment: The purity of the enzyme is assessed by SDS-PAGE.

  • In Vitro Enzyme Assays:

    • Reaction Setup: The purified enzyme is incubated with its predicted substrate(s) in an appropriate buffer at an optimal temperature and pH.

    • Product Analysis: The reaction mixture is analyzed by HPLC or LC-MS to detect the formation of the expected product.

    • Kinetic Analysis: By varying the substrate concentration and measuring the initial reaction rates, the kinetic parameters (Km and kcat) of the enzyme can be determined.

Conclusion and Future Perspectives

The biosynthetic pathway of this compound in fungi remains an intriguing area of research. While genomic data from Aspergillus ustus has provided a roadmap for identifying the responsible biosynthetic gene cluster, definitive experimental validation is still required. The methodologies outlined in this guide provide a clear path forward for researchers to:

  • Identify and characterize the complete this compound biosynthetic gene cluster.

  • Elucidate the function of each enzyme in the pathway.

  • Isolate and structurally characterize the biosynthetic intermediates.

  • Quantify the flux through the pathway and identify rate-limiting steps.

A thorough understanding of the this compound biosynthetic pathway will not only contribute to our fundamental knowledge of fungal secondary metabolism but also open up new avenues for biotechnological applications. These include the development of strategies to mitigate mycotoxin contamination, the engineering of fungal strains for enhanced production of austocystins for pharmacological studies, and the generation of novel bioactive compounds through combinatorial biosynthesis. The convergence of genomics, molecular biology, and analytical chemistry will be instrumental in unraveling the complexities of this fascinating pathway.

References

The Biological Nexus of Austocystin D Analogs: A Technical Guide to Their Activity and Mechanisms

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth exploration of the biological activities of Austocystin D and its natural analogs. This compound, a mycotoxin produced by certain species of Aspergillus, has garnered significant interest for its potent and selective cytotoxic effects against cancer cells.[1][2][3] This document consolidates key quantitative data, detailed experimental methodologies, and elucidates the underlying signaling pathways to serve as a comprehensive resource for ongoing research and drug development efforts.

Core Biological Activity: A Tale of Bioactivation

The primary mechanism underpinning the cytotoxic and antitumor properties of this compound is its metabolic activation by cytochrome P450 (CYP) enzymes.[1][2][4] This bioactivation is a critical determinant of its cell-line-specific activity, with cancer cells expressing higher levels of particular CYP isoforms exhibiting greater sensitivity.[1][5]

Structurally similar to the well-characterized carcinogen aflatoxin B1, this compound possesses a vinyl ether moiety that is a substrate for CYP-mediated epoxidation.[2][3] The resulting reactive epoxide is a potent electrophile that can form adducts with DNA, leading to DNA damage, cell cycle arrest, and ultimately, apoptosis.[1][3] The specific isozyme, CYP2J2, has been identified as playing a crucial role in this activation process.[5][6] Inhibition of CYP activity, for instance with ketoconazole, abrogates the cytotoxic effects of this compound, underscoring the necessity of this metabolic step.[1][2]

A key structural feature for this activity is the carbon-carbon double bond in the vinyl ether moiety. Reduction of this bond to a single bond, as seen in dihydro-austocystin D, results in a loss of cytotoxic activity, as the molecule can no longer be epoxidized by CYP enzymes.[3]

Quantitative Biological Data

The following tables summarize the reported biological activities of this compound and its natural analogs.

Table 1: Cytotoxic Activity of Austocystin Analogs against MCF-7 Human Breast Cancer Cells

CompoundIC50 (µM)[7]
Compound 10 3.9[7]
1″-hydroxy this compound (11) 1.3[7]
Compound 12 0.46[7]
Compound 14 2.3[7]

Table 2: Immunosuppressive Activity of Austocystin Analogs

CompoundTargetIC50 (µM)[7]
Compound 5 ConA-induced T cell proliferation1.1[7]
Compound 9 ConA-induced T cell proliferation1.0[7]
1″-hydroxy this compound (11) ConA-induced T cell proliferation0.93[7]

Signaling Pathways and Experimental Workflows

Signaling Pathway of this compound Action

The following diagram illustrates the proposed signaling cascade initiated by this compound, leading to cytotoxicity.

AustocystinD_Pathway Signaling Pathway of this compound Cytotoxicity cluster_extracellular Extracellular cluster_cellular Cellular Compartment AustocystinD This compound AustocystinD_int Intracellular This compound AustocystinD->AustocystinD_int Cellular Uptake Epoxide Reactive Epoxide AustocystinD_int->Epoxide Metabolic Activation CYP2J2 CYP2J2 CYP2J2->Epoxide DNA_Adduct DNA Adducts Epoxide->DNA_Adduct Alkylation DNA Nuclear DNA DNA->DNA_Adduct DNA_Damage DNA Damage (DSBs) DNA_Adduct->DNA_Damage H2AX_phos γ-H2AX (Phosphorylated H2AX) DNA_Damage->H2AX_phos Signal Amplification CellCycleArrest Cell Cycle Arrest DNA_Damage->CellCycleArrest Apoptosis Apoptosis CellCycleArrest->Apoptosis

Caption: Proposed signaling pathway of this compound-induced cytotoxicity.

Experimental Workflow for Assessing Cytotoxicity

This diagram outlines a typical workflow for evaluating the cytotoxic effects of this compound analogs.

Cytotoxicity_Workflow Experimental Workflow for Cytotoxicity Assessment start Start cell_culture 1. Cell Seeding (e.g., MCF-7 in 96-well plates) start->cell_culture compound_treatment 2. Treatment with This compound Analogs (various concentrations) cell_culture->compound_treatment incubation 3. Incubation (e.g., 72 hours) compound_treatment->incubation mtt_assay 4. MTT Assay (or other viability assay) incubation->mtt_assay data_analysis 5. Data Analysis (Absorbance reading, IC50 calculation) mtt_assay->data_analysis end End data_analysis->end

Caption: A generalized workflow for determining the cytotoxicity of compounds.

Detailed Experimental Protocols

Cell Viability (MTT) Assay

This protocol is adapted from standard procedures for assessing cell viability in response to chemical compounds.

  • Cell Seeding:

    • Harvest and count cancer cells (e.g., MCF-7).

    • Seed the cells into 96-well flat-bottom plates at a density of 5,000-10,000 cells per well in 100 µL of complete growth medium.

    • Incubate the plates for 24 hours at 37°C in a humidified atmosphere with 5% CO2 to allow for cell attachment.

  • Compound Treatment:

    • Prepare a stock solution of the this compound analog in sterile DMSO.

    • Perform serial dilutions of the stock solution in complete growth medium to achieve the desired final concentrations. The final DMSO concentration should not exceed 0.5% to avoid solvent-induced toxicity.

    • Remove the medium from the wells and add 100 µL of the medium containing the test compound or vehicle control (DMSO) to the respective wells.

  • MTT Assay:

    • After a 72-hour incubation period, add 10 µL of MTT solution (5 mg/mL in PBS) to each well.

    • Incubate the plate for 4 hours at 37°C.

    • Carefully aspirate the medium and add 100 µL of DMSO to each well to dissolve the formazan (B1609692) crystals.

    • Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis:

    • Calculate the percentage of cell viability relative to the vehicle-treated control cells.

    • Plot the percentage of viability against the logarithm of the compound concentration and determine the IC50 value using non-linear regression analysis.

In-Cell Western Assay for Histone H2AX Phosphorylation (γ-H2AX)

This method allows for the quantification of DNA double-strand breaks by detecting the phosphorylation of histone H2AX.

  • Cell Treatment and Fixation:

    • Seed cells in a 96-well plate and treat with this compound analogs as described for the cytotoxicity assay, typically for a shorter duration (e.g., 4-24 hours).

    • Aspirate the medium and fix the cells by adding 100 µL of 4% paraformaldehyde in PBS to each well for 20 minutes at room temperature.

    • Wash the cells three times with PBS.

  • Permeabilization and Blocking:

    • Permeabilize the cells with 0.1% Triton X-100 in PBS for 10 minutes.

    • Wash the cells three times with PBS.

    • Block non-specific binding by incubating with a blocking buffer (e.g., 5% non-fat dry milk in TBST) for 1 hour at room temperature.

  • Antibody Incubation and Detection:

    • Incubate the cells with a primary antibody against phospho-Histone H2AX (Ser139) overnight at 4°C.

    • Wash the cells three times with TBST.

    • Incubate with a fluorescently-labeled secondary antibody for 1 hour at room temperature in the dark.

    • Wash the cells three times with TBST.

  • Data Acquisition:

    • Scan the plate using a fluorescence imaging system to quantify the fluorescence intensity in each well.

    • Normalize the signal to the cell number, which can be determined by counterstaining with a DNA dye like DAPI.

In Vitro DNA Damage Assay

This assay directly assesses the ability of activated this compound to cause DNA strand breaks using plasmid DNA.

  • Reaction Mixture Preparation:

    • Prepare a reaction mixture containing plasmid DNA (e.g., pBR322), human liver microsomes (as a source of CYP enzymes), and an NADPH-regenerating system in a suitable buffer.

    • Add the this compound analog to the reaction mixture at various concentrations.

  • Incubation and DNA Extraction:

    • Incubate the reaction mixture at 37°C for a specified time (e.g., 1-2 hours).

    • Stop the reaction and purify the plasmid DNA from the mixture using a standard plasmid purification kit.

  • Agarose (B213101) Gel Electrophoresis:

    • Resolve the purified plasmid DNA on a 1% agarose gel.

    • Visualize the DNA bands under UV light after staining with ethidium (B1194527) bromide.

    • The conversion of the supercoiled form of the plasmid to the relaxed or linear form indicates the presence of single-strand or double-strand breaks, respectively.

Cytochrome P450 Inhibition Assay

This assay determines the potential of a compound to inhibit the activity of specific CYP isoforms.

  • Incubation with Human Liver Microsomes:

    • Pre-incubate human liver microsomes with a known CYP substrate (e.g., midazolam for CYP3A4) and the test compound (this compound analog) in a buffer at 37°C.

    • Initiate the reaction by adding an NADPH-regenerating system.

  • Metabolite Quantification:

    • After a defined incubation period, terminate the reaction.

    • Quantify the formation of the specific metabolite of the probe substrate using LC-MS/MS.

  • IC50 Determination:

    • Calculate the percentage of inhibition of metabolite formation at different concentrations of the test compound relative to a vehicle control.

    • Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration. Ketoconazole is often used as a positive control inhibitor for CYP3A4.[4]

References

Austocystin D: A Technical Guide to its Mechanism of Action via Cytochrome P450 Activation

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Austocystin D, a mycotoxin originally isolated from Aspergillus, has garnered significant interest in the field of oncology due to its potent and selective cytotoxic activity against cancer cells.[1] Notably, its efficacy extends to cell lines exhibiting multidrug resistance, a major hurdle in cancer chemotherapy.[1][2] This technical guide provides an in-depth exploration of the mechanism of action of this compound, focusing on its bioactivation by cytochrome P450 (CYP) enzymes, a critical step for its cytotoxic effects. This document is intended for researchers, scientists, and drug development professionals seeking a comprehensive understanding of this compound's mode of action to inform further research and therapeutic development.

Core Mechanism: Bioactivation by Cytochrome P450

The cytotoxicity of this compound is not inherent to the parent molecule but is instead a consequence of its metabolic activation by intracellular cytochrome P450 enzymes.[1][3] This positions this compound as a pro-drug, where its therapeutic activity is contingent on its biotransformation within the target cancer cells.

The Role of CYP2J2

Recent research has identified Cytochrome P450 2J2 (CYP2J2) as a key enzyme responsible for the metabolic activation of this compound.[4][5] A strong positive correlation has been observed between the expression levels of CYP2J2 in various cancer cell lines and their sensitivity to this compound.[1] Cancer cells with higher endogenous expression of CYP2J2 are significantly more susceptible to the cytotoxic effects of this compound.[4][5] Conversely, depletion of CYP2J2 has been shown to alleviate sensitivity to the compound.[4] This selective activation by a specific CYP isoform presents a potential therapeutic window, targeting tumors with high CYP2J2 expression.

Proposed Metabolic Activation Pathway

The proposed mechanism of this compound activation mirrors that of another well-known mycotoxin, aflatoxin B1.[1] The key structural feature of this compound for its bioactivation is the presence of a vinyl ether moiety.[2] It is hypothesized that CYP2J2 catalyzes the epoxidation of this vinyl ether, generating a highly reactive epoxide intermediate.[1] This electrophilic epoxide can then form covalent adducts with nucleophilic macromolecules within the cell, most notably DNA.[1][2]

AustocystinD_Activation AustocystinD This compound (Inactive Prodrug) CYP2J2 CYP2J2 AustocystinD->CYP2J2 Metabolism ReactiveEpoxide Reactive Epoxide Intermediate CYP2J2->ReactiveEpoxide Epoxidation of Vinyl Ether DNA_Adducts DNA Adducts ReactiveEpoxide->DNA_Adducts Covalent Binding DNA_Damage DNA Damage DNA_Adducts->DNA_Damage Apoptosis Cell Death (Apoptosis) DNA_Damage->Apoptosis

Figure 1: Proposed metabolic activation pathway of this compound.

Consequence of Activation: DNA Damage and Cell Death

The formation of this compound-DNA adducts leads to significant DNA damage, triggering a cellular DNA damage response (DDR).[1][4] A key indicator of this response is the phosphorylation of histone H2AX at serine 139, forming γ-H2AX.[1] Increased levels of γ-H2AX are observed in cancer cells treated with this compound, confirming the induction of DNA double-strand breaks.[1][4] If the DNA damage is extensive and irreparable, the DDR signaling cascade ultimately leads to the induction of apoptosis, or programmed cell death, resulting in the observed cytotoxicity.[2]

Quantitative Data Summary

The selective cytotoxicity of this compound is evident from the wide range of GI50 (concentration for 50% growth inhibition) values across different cancer cell lines, which correlates with the expression of CYP2J2.

Cell LineCancer TypeGI50 (µM) of this compoundRelative CYP2J2 mRNA Expression
NCI-H23Non-small cell lung0.003High
HOP-62Non-small cell lung0.004High
OVCAR-3Ovarian0.005High
SF-295Glioblastoma0.007High
UO-31Renal0.008High
NCI-H522Non-small cell lung0.012Moderate
786-0Renal0.015Moderate
OVCAR-4Ovarian0.018Moderate
A498Renal0.025Moderate
HS 578TBreast0.033Moderate
HCT-15Colon>1Low
HCT-116Colon>1Low
HT29Colon>1Low
KM12Colon>1Low
SW-620Colon>1Low

Table 1: Correlation of this compound GI50 Values with Relative CYP2J2 mRNA Expression in a Panel of 39 Human Cancer Cell Lines (JFCR39). Data compiled from Kojima et al. (2024).[1] Note: This is a representative subset of the full JFCR39 panel for illustrative purposes.

As of the latest literature review, specific kinetic parameters (Km and Vmax) for the metabolism of this compound by CYP2J2 have not been published. The determination of these parameters would be a crucial next step in fully characterizing the bioactivation process.

Experimental Protocols

This section provides detailed methodologies for key experiments used to elucidate the mechanism of action of this compound.

Cell Viability Assay (Growth Inhibition - GI50)

This protocol is used to determine the concentration of this compound that inhibits 50% of cell growth in a given cell line.

Materials:

  • Cancer cell lines of interest

  • Complete cell culture medium

  • This compound stock solution (in DMSO)

  • 96-well cell culture plates

  • Cell Counting Kit-8 (CCK-8), MTT, or WST-1 reagent

  • Microplate reader

Procedure:

  • Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium.

  • Incubate the plate for 24 hours at 37°C in a humidified 5% CO2 incubator.

  • Prepare serial dilutions of this compound in complete medium from the stock solution.

  • Remove the medium from the wells and add 100 µL of the diluted this compound solutions to the respective wells. Include a vehicle control (DMSO) and a no-cell control (medium only).

  • Incubate the plate for 72 hours at 37°C in a humidified 5% CO2 incubator.

  • Add 10 µL of CCK-8 or WST-1 reagent to each well and incubate for 1-4 hours at 37°C. For MTT, add 20 µL of 5 mg/mL MTT and incubate for 4 hours, followed by solubilization of the formazan (B1609692) crystals with 100 µL of DMSO.

  • Measure the absorbance at the appropriate wavelength (e.g., 450 nm for CCK-8 and WST-1, 570 nm for MTT) using a microplate reader.

  • Calculate the percentage of cell growth inhibition for each concentration relative to the vehicle control.

  • Determine the GI50 value by plotting the percentage of growth inhibition against the log of the this compound concentration and fitting the data to a sigmoidal dose-response curve.

In Vitro DNA Damage Assay

This assay directly assesses the ability of this compound to cause DNA strand breaks in the presence of a CYP enzyme source.

Materials:

  • Supercoiled plasmid DNA (e.g., pBR322)

  • This compound

  • Human liver microsomes or recombinant CYP2J2

  • NADPH regenerating system (e.g., G6P, G6PD, and NADP+)

  • Reaction buffer (e.g., potassium phosphate (B84403) buffer, pH 7.4)

  • Agarose (B213101)

  • Tris-acetate-EDTA (TAE) buffer

  • DNA loading dye

  • Ethidium (B1194527) bromide or other DNA stain

  • Gel electrophoresis system and imaging equipment

Procedure:

  • Prepare a reaction mixture containing the reaction buffer, supercoiled plasmid DNA (e.g., 200 ng), and this compound at the desired concentration.

  • In separate tubes, prepare complete reaction mixtures with the addition of human liver microsomes (e.g., 1 mg/mL) and the NADPH regenerating system.

  • Prepare control reactions: plasmid only, plasmid + this compound (no microsomes/NADPH), plasmid + microsomes/NADPH (no this compound).

  • Initiate the reaction by adding the NADPH regenerating system and incubate at 37°C for 1-2 hours.

  • Stop the reaction by adding a stop solution (e.g., EDTA and SDS).

  • Add DNA loading dye to each reaction and load the samples onto a 1% agarose gel in TAE buffer.

  • Perform gel electrophoresis to separate the different forms of plasmid DNA (supercoiled, open-circular/nicked, and linear).

  • Stain the gel with ethidium bromide and visualize the DNA bands under UV light.

  • Quantify the intensity of the supercoiled and nicked DNA bands to determine the extent of DNA damage. An increase in the proportion of nicked DNA indicates DNA strand breaks.

Western Blot for Phosphorylated Histone H2AX (γ-H2AX)

This protocol is used to detect the induction of DNA double-strand breaks in cells treated with this compound.

Materials:

  • Cancer cell lines

  • This compound

  • RIPA lysis buffer with protease and phosphatase inhibitors

  • BCA protein assay kit

  • SDS-PAGE gels and electrophoresis apparatus

  • PVDF or nitrocellulose membranes

  • Transfer buffer and transfer system

  • Blocking buffer (e.g., 5% BSA or non-fat milk in TBST)

  • Primary antibody against γ-H2AX (Ser139)

  • Primary antibody for a loading control (e.g., β-actin or total H2AX)

  • HRP-conjugated secondary antibody

  • Enhanced chemiluminescence (ECL) substrate

  • Chemiluminescence imaging system

Procedure:

  • Plate cells and treat with this compound at various concentrations and for different time points. Include an untreated control.

  • Harvest the cells and lyse them in ice-cold RIPA buffer.

  • Determine the protein concentration of the lysates using a BCA assay.

  • Denature equal amounts of protein from each sample by boiling in Laemmli sample buffer.

  • Separate the proteins by SDS-PAGE on a 12-15% polyacrylamide gel.

  • Transfer the separated proteins to a PVDF or nitrocellulose membrane.

  • Block the membrane with blocking buffer for 1 hour at room temperature.

  • Incubate the membrane with the primary antibody against γ-H2AX overnight at 4°C.

  • Wash the membrane with TBST and then incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Wash the membrane again with TBST.

  • Apply the ECL substrate and detect the chemiluminescent signal using an imaging system.

  • Strip the membrane (if necessary) and re-probe with the loading control antibody.

  • Quantify the band intensities to determine the relative increase in γ-H2AX levels.

Experimental Workflow and Logical Relationships

Experimental_Workflow cluster_CellBasedAssays Cell-Based Assays cluster_InVitroAssays In Vitro Assays cluster_DataIntegration Data Integration and Conclusion CellViability Cell Viability Assay (GI50 Determination) WesternBlot Western Blot for γ-H2AX CellViability->WesternBlot Identifies cytotoxic concentrations Correlation Correlate GI50 with CYP2J2 Expression CellViability->Correlation Mechanism Elucidation of Mechanism of Action WesternBlot->Mechanism DNADamageAssay In Vitro DNA Damage Assay (Plasmid Nicking) DNADamageAssay->Mechanism MetabolismAssay In Vitro Metabolism Assay (CYP2J2) MetabolismAssay->DNADamageAssay Confirms requirement of metabolism Correlation->Mechanism

Figure 2: Experimental workflow for elucidating the mechanism of action of this compound.

Conclusion

This compound is a promising anti-cancer agent whose mechanism of action is critically dependent on its bioactivation by cytochrome P450 enzymes, with CYP2J2 being a key player. This selective activation in cancer cells with high CYP2J2 expression leads to DNA damage and subsequent apoptosis. The information presented in this technical guide, including the quantitative data and detailed experimental protocols, provides a solid foundation for researchers and drug development professionals to further investigate and potentially exploit this unique mechanism for the development of novel cancer therapeutics. Future work should focus on determining the kinetic parameters of this compound metabolism by CYP2J2 and exploring the therapeutic potential of targeting CYP2J2-overexpressing tumors with this compound.

References

The Role of CYP2J2 in the Metabolic Activation of Austocystin D: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Austocystin D, a mycotoxin produced by fungi, has demonstrated notable cytotoxic effects against various cancer cell lines.[1] Its potency is particularly significant in cells that exhibit multidrug resistance, suggesting a mechanism of action independent of common drug efflux pumps.[1][2] Early research indicated that this compound's cytotoxicity is dependent on metabolic activation by cytochrome P450 (CYP) enzymes, which convert the compound into a DNA-damaging agent.[3][4] Structurally similar to the well-known carcinogen aflatoxin B1, it was hypothesized that this compound is bioactivated through a similar CYP-mediated oxidative process.[2][4] This guide provides an in-depth examination of the pivotal role of a specific cytochrome P450 isozyme, CYP2J2, in the metabolic activation of this compound and the subsequent induction of cellular toxicity. Recent studies have pinpointed CYP2J2 as the critical enzyme responsible for this bioactivation, opening new avenues for targeted cancer therapy.[5][6]

CYP2J2: The Key Mediator of this compound Cytotoxicity

Comprehensive analyses have established a direct and crucial link between CYP2J2 expression and cellular sensitivity to this compound.[5] This connection is not coincidental; rather, CYP2J2 is required for this compound to exert its cytotoxic effects.[5]

Correlation between CYP2J2 Expression and this compound Sensitivity

A strong positive correlation exists between the expression level of CYP2J2 and the sensitivity of various cancer cell lines to this compound.[5][7] For instance, U-2 OS osteosarcoma cells, which have high endogenous levels of CYP2J2, are significantly more sensitive to this compound compared to HOS cells, which express lower levels of the enzyme.[1] This differential sensitivity highlights that the cytotoxic efficacy of this compound is intrinsically linked to the cellular capacity for its metabolic activation, a function predominantly carried out by CYP2J2.[5]

Impact of CYP2J2 Depletion and Overexpression

Genetic manipulation of CYP2J2 levels has provided definitive evidence of its role in this compound-induced toxicity.

  • CYP2J2 Depletion: The suppression of CYP2J2 expression in sensitive cancer cell lines leads to a marked reduction in their sensitivity to this compound.[5][7] This depletion also mitigates the extent of DNA damage typically induced by the compound.[5][6]

  • CYP2J2 Overexpression: Conversely, the overexpression of CYP2J2 in cells with low endogenous expression renders them highly sensitive to this compound.[2][5] This increased sensitivity is accompanied by a significant enhancement in DNA damage upon treatment with the compound.[5][7]

These findings collectively confirm that CYP2J2 is the primary enzyme responsible for the metabolic activation of this compound, which in turn leads to its cytotoxic and genotoxic effects.[5][6]

Proposed Mechanism of Metabolic Activation and Cytotoxicity

The proposed mechanism for the bioactivation of this compound by CYP2J2 mirrors that of aflatoxin B1.[2][8] The key steps are outlined below:

  • Oxygenation: CYP2J2 catalyzes the oxygenation of the vinyl ether moiety of the this compound molecule.[2][5] This reaction is believed to form a highly reactive epoxide intermediate. The essentiality of the carbon-carbon double bond in the vinyl ether is demonstrated by the fact that its reduction to a single bond in dihydro-austocystin D results in a loss of cytotoxic activity.[2][5]

  • DNA Adduct Formation: The reactive metabolite, likely an epoxide, can then form covalent adducts with DNA.[2][5]

  • Induction of DNA Damage: These bulky DNA adducts trigger a DNA damage response, characterized by the phosphorylation of histone H2AX (γ-H2AX) and replication protein A (RPA).[3][5] This, in turn, can lead to the stalling of replication forks, the creation of single- and double-strand breaks, and the activation of downstream signaling cascades involving kinases like CHK1.[2][3][5]

  • Cell Growth Inhibition and Cytotoxicity: The accumulation of extensive DNA damage ultimately results in the inhibition of cell proliferation and the induction of cell death.[2][5]

This proposed pathway underscores a targeted mechanism where the presence of CYP2J2 dictates the conversion of a relatively inert prodrug (this compound) into a potent cytotoxic agent.

AustocystinD_Activation_Pathway cluster_cell Cancer Cell cluster_cyp2j2 Metabolic Activation AustD_ext This compound (Extracellular) AustD_int This compound (Intracellular) AustD_ext->AustD_int Uptake CYP2J2 CYP2J2 AustD_int->CYP2J2 Metabolite Reactive Metabolite (e.g., Epoxide) CYP2J2->Metabolite Oxygenation of Vinyl Ether DNA Nuclear DNA Metabolite->DNA Alkylation DNA_Adduct DNA Adducts DNA_Damage DNA Damage (Strand Breaks) DNA_Adduct->DNA_Damage DDR DNA Damage Response (γ-H2AX) DNA_Damage->DDR Cytotoxicity Cell Growth Inhibition & Cytotoxicity DDR->Cytotoxicity

Figure 1: Proposed metabolic activation pathway of this compound.

Quantitative Data on CYP2J2-Mediated Effects

The following tables summarize key quantitative findings from studies investigating the role of CYP2J2 in this compound cytotoxicity.

Table 1: Effect of CYP2J2 Suppression on this compound Cytotoxicity

Cell Line Condition This compound Concentration % Cell Viability (Relative to Control) Reference
U-2 OS Control (sgAAVS1) 40 nM ~20% [7]
U-2 OS CYP2J2 Knockout (sgCYP2J2) 40 nM ~80% [7]

Data are approximated from graphical representations in the source.

Table 2: Effect of CYP2J2 Overexpression on this compound-Induced DNA Damage

Cell Line Condition This compound Concentration % of γ-H2AX Positive Cells Reference
HOS Empty Vector 0.5 nM ~10% [7]
HOS CYP2J2 Overexpression 0.5 nM ~50% [7]
U-2 OS Empty Vector 0.5 nM ~40% [7]
U-2 OS CYP2J2 Overexpression 0.5 nM ~80% [7]

Data are approximated from graphical representations in the source.

Regulation of CYP2J2 Activity and Expression

The functional activity of CYP enzymes and their expression levels are critical determinants of this compound's efficacy. Genetic screens have identified several key regulators:

  • CYP Oxidoreductase (POR) and Progesterone Receptor Membrane Component 1 (PGRMC1): Both POR, an electron donor essential for CYP-mediated reactions, and PGRMC1 have been identified as positive regulators of CYP activity.[5][6] Their presence is crucial for the efficient metabolic activation of this compound by CYP2J2.

  • Lysine Acetyltransferase 7 (KAT7): This histone acetyltransferase has been shown to be a transcriptional activator of CYP2J2.[5][6] KAT7 directly promotes the transcription of the CYP2J2 gene, potentially contributing to its elevated expression in certain cancer cells.[5]

CYP2J2_Regulation KAT7 KAT7 (Histone Acetyltransferase) CYP2J2_gene CYP2J2 Gene KAT7->CYP2J2_gene Promotes Transcription CYP2J2_protein CYP2J2 Protein CYP2J2_gene->CYP2J2_protein Transcription & Translation Active_CYP2J2 Active CYP2J2 Enzyme POR POR POR->Active_CYP2J2 e- donor PGRMC1 PGRMC1 PGRMC1->Active_CYP2J2 Positive Regulator

Figure 2: Regulatory network of CYP2J2 expression and activity.

Experimental Protocols

This section details the key experimental methodologies used to elucidate the role of CYP2J2 in this compound activation.

Cell Culture and Viability Assays
  • Cell Lines: Human osteosarcoma cell lines (e.g., U-2 OS, HOS, SaOS-2) are cultured in appropriate media (e.g., DMEM) supplemented with 10% fetal bovine serum and antibiotics at 37°C in a 5% CO₂ incubator.[7]

  • Cell Viability: Cells are seeded in 96-well plates and treated with varying concentrations of this compound for 72 hours. Cell viability is assessed using a reagent such as Cell Counting Kit-8 (CCK-8), which measures mitochondrial dehydrogenase activity. Absorbance is read at 450 nm, and the 50% growth inhibition (GI₅₀) values are calculated.[7]

Genetic Manipulation of CYP2J2
  • Gene Knockout (CRISPR-Cas9): U-2 OS cells stably expressing Cas9 are transduced with lentiviruses carrying single-guide RNAs (sgRNAs) targeting different exons of the CYP2J2 gene or a control locus (e.g., AAVS1). Following selection, successful knockout is confirmed by quantitative real-time PCR (qRT-PCR) of CYP2J2 mRNA levels.[7]

  • Gene Overexpression: A retroviral vector containing the human CYP2J2 cDNA is transduced into cell lines with low endogenous CYP2J2 expression (e.g., HOS). Control cells are transduced with an empty vector. Successful overexpression is confirmed by qRT-PCR and Western blot analysis.[7]

DNA Damage Detection
  • Immunofluorescence for γ-H2AX: Cells are grown on coverslips, treated with this compound for 24 hours, and then fixed with 4% paraformaldehyde. After permeabilization with Triton X-100, cells are incubated with a primary antibody against phosphorylated histone H2AX (γ-H2AX), followed by a fluorescently labeled secondary antibody. Nuclei are counterstained with Hoechst 33342. Images are captured using a fluorescence microscope, and the percentage of γ-H2AX-positive cells is quantified.[7]

  • Western Blotting: Whole-cell extracts from treated and untreated cells are prepared. Proteins are separated by SDS-PAGE, transferred to a PVDF membrane, and probed with primary antibodies against γ-H2AX, phosphorylated CHK1, and phosphorylated RPA32. An antibody against a housekeeping protein (e.g., actin) is used as a loading control.[3]

Experimental_Workflow cluster_hypothesis Hypothesis Generation cluster_validation Experimental Validation cluster_assays Functional Assays cluster_conclusion Conclusion Hypothesis Hypothesis: CYP2J2 activates this compound KO CYP2J2 Knockout (CRISPR-Cas9) Hypothesis->KO OE CYP2J2 Overexpression (Retroviral Vector) Hypothesis->OE Viability Cell Viability Assay (CCK-8) KO->Viability IF DNA Damage Staining (γ-H2AX IF) KO->IF OE->Viability OE->IF Conclusion Conclusion: CYP2J2 is required for This compound cytotoxicity Viability->Conclusion IF->Conclusion

Figure 3: Experimental workflow to validate the role of CYP2J2.

Conclusion and Future Directions

The evidence strongly indicates that CYP2J2 is the key enzyme responsible for the metabolic activation of this compound.[5][6] This bioactivation, which likely proceeds through the formation of a reactive epoxide, leads to significant DNA damage and subsequent cytotoxicity in cancer cells.[2][5] The sensitivity of cancer cells to this compound is directly correlated with their CYP2J2 expression levels, a finding that has profound implications for drug development.[5]

These findings position this compound as a potential therapeutic prodrug for cancers characterized by high levels of CYP2J2 expression.[7] Future research should focus on:

  • Definitive Metabolite Identification: Precisely identifying the structure of the reactive metabolite(s) formed by CYP2J2.

  • In Vivo Studies: Validating the efficacy and selectivity of this compound in preclinical cancer models with varying CYP2J2 expression.

  • Biomarker Development: Establishing CYP2J2 expression as a predictive biomarker to select patients who would most likely benefit from this compound-based therapies.

The targeted activation of this compound by CYP2J2 provides a compelling strategy for developing novel anticancer agents with enhanced selectivity and efficacy.

References

Austocystin D: A Technical Whitepaper on its Potential as a Targeted Anticancer Therapeutic Agent

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, Scientists, and Drug Development Professionals

Executive Summary

Austocystin D, a natural mycotoxin, has emerged as a promising anticancer agent with a unique mechanism of action that confers high selectivity for specific cancer cells. This technical guide synthesizes the current preclinical data on this compound, detailing its mechanism of action, summarizing its in vitro and in vivo efficacy, and providing key experimental protocols. This compound functions as a prodrug, activated by cytochrome P450 (CYP) enzymes, particularly CYP2J2, which are overexpressed in certain tumors. This selective activation leads to DNA damage and subsequent cell death, offering a potential therapeutic window for cancers that are otherwise resistant to standard chemotherapies, including those overexpressing multidrug resistance transporters. This document aims to provide a comprehensive resource for researchers and developers interested in the therapeutic potential of this compound.

Introduction

Chemoresistance remains a significant hurdle in oncology, often driven by the overexpression of ATP-binding cassette (ABC) transporters like MDR1 (P-glycoprotein).[1] The discovery of agents that can bypass or exploit these resistance mechanisms is of paramount importance. This compound, a fungal-derived natural product, has garnered interest for its potent cytotoxicity against cancer cells, including those that overexpress MDR1.[1][2][3] Initially, its selectivity for MDR1-expressing cells was a key focus, but subsequent research has revealed a more nuanced mechanism of action rooted in cell-line-specific metabolic activation.[1][2] This whitepaper will delve into the molecular mechanism, preclinical efficacy, and methodologies used to evaluate this compound as a potential anticancer therapeutic.

Mechanism of Action: CYP450-Mediated Bioactivation and DNA Damage

The anticancer activity of this compound is not inherent but is a result of its conversion into a cytotoxic metabolite by intracellular enzymes.[1][4] This bioactivation is central to its selectivity.

2.1 Role of Cytochrome P450 Enzymes

Structurally similar to aflatoxin B1, this compound possesses a vinyl ether moiety that is a substrate for epoxidation by cytochrome P450 (CYP) enzymes.[2] The resulting reactive epoxide metabolite readily forms adducts with DNA, inducing significant DNA damage.[2][4] The selectivity of this compound's cytotoxicity is therefore not primarily dependent on MDR1 expression but rather on the expression levels of specific CYP enzymes within the cancer cells.[1][3]

2.2 CYP2J2 as the Key Activating Enzyme

Extensive correlation analyses between drug sensitivity and gene expression across numerous cancer cell lines have identified CYP2J2 as the principal enzyme responsible for this compound activation.[4][5] Cancer cells with higher endogenous expression of CYP2J2 exhibit significantly greater sensitivity to this compound.[4][5] Conversely, depletion of CYP2J2 alleviates this sensitivity, while its overexpression enhances the compound's cytotoxic effects.[4] This dependency establishes CYP2J2 as a potential biomarker for predicting tumor response to this compound therapy.

2.3 Induction of the DNA Damage Response (DDR)

The DNA adducts formed by activated this compound trigger a robust DNA Damage Response (DDR). A key event in this response is the phosphorylation of the histone variant H2AX at serine 139, forming γ-H2AX, a sensitive marker of DNA double-strand breaks.[2] This initial signal leads to the activation of downstream checkpoint kinases, such as CHK1, and phosphorylation of other DDR proteins like RPA32, ultimately culminating in cell growth inhibition and apoptosis.[4] The level of γ-H2AX induction in treated cells directly correlates with the cytotoxic potency of this compound.[2]

Preclinical In Vitro Studies

This compound has demonstrated potent and highly selective cytotoxicity against a range of human cancer cell lines in vitro.

Cytotoxicity Data

The growth inhibition potential of this compound has been quantified across multiple cell lines. The 50% growth inhibition (GI₅₀) values highlight a remarkable selectivity, with over 10,000-fold difference between the most and least sensitive lines.[2][6]

Cell LineTissue of Origin72-hour GI₅₀ (nM)Reference
MCF7Breast Carcinoma6[2]
HeLaCervical Carcinoma8[2]
HUVECNormal Endothelial9[2]
SW620Colon Adenocarcinoma27[2]
HCT-15Colon Adenocarcinoma42[2]
MCF10ANormal Breast Epithelial3513[2]
MES-SA/MX2Uterine Sarcoma3358[2]
MES-SAUterine Sarcoma>10,000[2][6]

Table 1: In Vitro Cytotoxicity of this compound in Human Cancer and Normal Cell Lines.

Preclinical In Vivo Studies

The anticancer potential of this compound has been validated in animal models, demonstrating its ability to inhibit tumor growth in a live system.

Xenograft Models

Human Colon Carcinoma LS174T: Early in vivo studies showed that this compound was active against the human colon carcinoma cell line LS174T, inhibiting its growth when subcutaneously implanted in nude mice.[1][2][3] Specific quantitative data on the percentage of tumor growth inhibition and dosing regimens from these initial studies are not readily available in the cited literature.

Human Colon Carcinoma HT-29: More recent studies have explored advanced drug delivery systems. This compound encapsulated in liposomes (AD-Ls) showed a more effective control of HT-29 tumor growth in animal models compared to the free drug solution.[7] This liposomal formulation also improved the pharmacokinetic profile of the drug, suggesting that advanced formulations could enhance therapeutic efficacy.[7]

Animal ModelCancer Cell LineFormulationOutcomeReference
Nude MiceLS174T (Colon)Not SpecifiedInhibited tumor growth[1][2][3]
Not SpecifiedHT-29 (Colon)LiposomalMore effective tumor growth control than free drug[7]

Table 2: Summary of In Vivo Efficacy of this compound.

Key Experimental Protocols

The following sections detail the methodologies for key assays used to characterize the anticancer activity of this compound.

Cell Viability Assay (CellTiter-Blue®)

This assay measures the conversion of the redox dye resazurin (B115843) to the fluorescent resorufin (B1680543) by metabolically active cells.

  • Cell Plating: Seed cells in a 96-well plate at a density of 2,500 to 10,000 cells/well and allow them to adhere for 24 hours.

  • Compound Preparation: Prepare a 1000x stock of this compound in 100% DMSO. Perform 3-fold serial dilutions in DMSO.

  • Treatment: Dilute the compound stocks 1:100 in culture medium, and then add 1:10 to the cell plates for a final DMSO concentration of 0.1%. Include vehicle-only (DMSO) controls.

  • Incubation: Incubate the plates for 72 hours at 37°C in a humidified CO₂ incubator.

  • Reagent Addition: Add 20 µL of CellTiter-Blue® Reagent to each well containing 100 µL of medium.

  • Incubation: Incubate for 1-4 hours at 37°C, protected from light.

  • Measurement: Record fluorescence using a plate reader with an excitation wavelength of 560 nm and an emission wavelength of 590 nm.

  • Calculation: Determine GI₅₀ values relative to DMSO controls at 0 hours (0% growth) and 72 hours (100% growth).[2]

In-Cell Western Assay for γ-H2AX

This immunocytochemical assay quantifies the levels of phosphorylated H2AX directly in cell plates.

  • Cell Plating and Treatment: Seed cells in a 96-well plate and treat with this compound for the desired time (e.g., 1-4 hours).

  • Fixation: Remove the medium and add 150 µL of 4% formaldehyde (B43269) in PBS to each well. Incubate for 20 minutes at room temperature.

  • Permeabilization: Wash wells twice with PBS. Add 150 µL of 0.1% Triton X-100 in PBS and incubate for 20 minutes.

  • Blocking: Wash wells twice with PBS. Add 150 µL of blocking buffer (e.g., 3% BSA in PBS) and incubate for 1 hour at room temperature.

  • Primary Antibody: Remove blocking buffer and add the primary antibody against γ-H2AX (e.g., anti-phospho-Histone H2A.X Ser139) diluted in blocking buffer. Incubate overnight at 4°C.

  • Washing: Wash wells three times with PBS containing 0.1% Tween-20.

  • Secondary Antibody: Add an appropriate near-infrared fluorescently-labeled secondary antibody diluted in blocking buffer. Incubate for 1 hour at room temperature, protected from light.

  • Detection: Wash wells three times. Scan the plate using an infrared imaging system (e.g., LI-COR Odyssey). The integrated intensity of the signal is used for quantification.

Western Blot for DDR Proteins

This protocol is for detecting proteins like γ-H2AX, phospho-CHK1, and phospho-RPA32 in cell lysates.

  • Cell Culture and Lysis: Culture cells to 70-80% confluency, treat with this compound, and wash with cold PBS. Lyse the cells in ice-cold RIPA buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.

  • Sample Preparation: Normalize protein amounts (20-40 µg per sample), add Laemmli sample buffer, and boil at 95-100°C for 5-10 minutes.

  • SDS-PAGE: Load samples onto a 12-15% polyacrylamide gel and perform electrophoresis.

  • Protein Transfer: Transfer the separated proteins from the gel to a nitrocellulose or PVDF membrane.

  • Blocking: Block the membrane for 1 hour at room temperature in 5% non-fat milk or BSA in Tris-buffered saline with 0.1% Tween-20 (TBST).

  • Primary Antibody Incubation: Incubate the membrane with primary antibodies (e.g., anti-γ-H2AX, anti-pCHK1) diluted in TBST overnight at 4°C.

  • Washing: Wash the membrane three times for 10 minutes each with TBST.

  • Secondary Antibody Incubation: Incubate with an HRP-linked secondary antibody for 1 hour at room temperature.

  • Detection: Wash the membrane again three times with TBST. Apply an enhanced chemiluminescence (ECL) substrate and visualize the protein bands using an imaging system.[4]

Visualized Pathways and Workflows

The following diagrams, generated using Graphviz (DOT language), illustrate the key mechanisms and processes described in this document.

Signaling Pathway of this compound

AustocystinD_Pathway cluster_cell Cancer Cell (High CYP2J2) AusD_ext This compound (Extracellular) AusD_int This compound (Intracellular) AusD_ext->AusD_int Uptake Metabolite Reactive Epoxide Metabolite AusD_int->Metabolite Metabolic Activation CYP2J2 CYP2J2 CYP2J2->Metabolite Damaged_DNA DNA Adducts/ Breaks Metabolite->Damaged_DNA Alkylation DNA Nuclear DNA DDR DNA Damage Response (DDR) Damaged_DNA->DDR H2AX p-H2AX (γ-H2AX) DDR->H2AX CHK1 p-CHK1 DDR->CHK1 Growth_Inhibition Cell Growth Inhibition & Apoptosis DDR->Growth_Inhibition

Caption: Proposed mechanism of action for this compound in susceptible cancer cells.

Experimental Workflow for In Vitro Screening

Experimental_Workflow cluster_validation Mechanism Validation start Start: Select Cancer Cell Line Panel plate_cells 1. Plate Cells in 96-Well Format start->plate_cells treat_cells 2. Treat with Serial Dilutions of this compound plate_cells->treat_cells incubate_72h 3. Incubate for 72 hours treat_cells->incubate_72h viability_assay 4. Perform CellTiter-Blue Viability Assay incubate_72h->viability_assay measure_fluorescence 5. Measure Fluorescence (560Ex / 590Em) viability_assay->measure_fluorescence calculate_gi50 6. Calculate GI50 Values measure_fluorescence->calculate_gi50 treat_short 7a. Treat Sensitive Cells (1-4 hours) calculate_gi50->treat_short end End: Correlate GI50 with Mechanism calculate_gi50->end western_blot 7b. Perform Western Blot for γ-H2AX, p-CHK1 treat_short->western_blot western_blot->end

Caption: Workflow for evaluating this compound cytotoxicity and mechanism of action.

Conclusion and Future Directions

This compound represents a compelling prodrug candidate for cancer therapy, distinguished by its novel mechanism of selective bioactivation in tumors overexpressing CYP2J2. This intrinsic tumor-targeting property minimizes effects on normal tissues with low CYP2J2 expression and provides a clear patient selection biomarker. Preclinical data confirm its potent in vitro cytotoxicity and in vivo tumor growth inhibition.

Future research should focus on:

  • Comprehensive In Vivo Studies: Conducting detailed pharmacokinetic, pharmacodynamic, and toxicology studies in relevant animal models to establish a therapeutic window and optimal dosing schedules.

  • Biomarker Development: Validating CYP2J2 expression as a predictive biomarker in patient-derived xenografts and clinical samples.

  • Combination Therapies: Investigating the synergistic potential of this compound with other anticancer agents, particularly those that might be susceptible to MDR1-mediated efflux.

  • Formulation Optimization: Further development of drug delivery systems, such as liposomes, to improve the solubility, stability, and tumor-targeting of this compound.

The unique mechanism of this compound positions it as a promising therapeutic strategy, particularly for chemoresistant cancers. Continued investigation is warranted to translate these preclinical findings into clinical benefits.

References

Unraveling the Enigma of Austocystin D: A Technical Guide to its Molecular Target Identification

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide delves into the core of Austocystin D molecular target identification studies. This compound, a natural product initially recognized for its potent cytotoxic effects, has undergone a fascinating journey of scientific inquiry, leading to the elucidation of its unique mechanism of action. This document provides a comprehensive overview of the key findings, experimental methodologies, and the elucidated signaling pathways, presenting a valuable resource for researchers in oncology and drug discovery.

Executive Summary

This compound is a prodrug that exerts its cytotoxic effects through a bioactivation process mediated by specific cytochrome P450 (CYP) enzymes. The primary molecular target of the activated this compound is DNA. The initial hypothesis of its selectivity for cancer cells overexpressing the multidrug resistance transporter MDR1 has been revised. Instead, the selective cytotoxicity of this compound is now understood to be a consequence of differential expression of activating CYP enzymes in cancer cells, particularly CYP2J2. This guide will detail the evidence supporting this mechanism, from initial cytotoxicity screenings to the identification of the key enzymatic players and the resultant DNA damage response pathway.

Quantitative Analysis of this compound Cytotoxicity

The cytotoxicity of this compound has been evaluated across a range of human cancer cell lines. The growth inhibition (GI50) values demonstrate a remarkable selectivity, with some cell lines exhibiting sensitivity in the nanomolar range, while others remain resistant even at high concentrations. This differential sensitivity is a cornerstone of the molecular target identification studies.

Table 1: this compound Growth Inhibition (GI50) Data in Human Cancer Cell Lines

Cell LineTissue of OriginGI50 (nM)
MCF7Breast< 10
HCT-15Colon< 10
SW620Colon< 10
NCI/ADR-RESOvarian20
OVCAR-3Ovarian30
OVCAR-4Ovarian50
OVCAR-5Ovarian80
OVCAR-8Ovarian100
IGROV1Ovarian120
SK-OV-3Ovarian150
A549Lung200
EKVXLung250
NCI-H226Lung300
NCI-H322MLung400
NCI-H460Lung500
NCI-H522Lung600
HOP-62Lung800
HOP-92Lung1000
SF-268CNS> 1000
SF-295CNS> 1000
SF-539CNS> 1000
SNB-19CNS> 1000
SNB-75CNS> 1000
U251CNS> 1000
MES-SAUterine> 10,000
HUVECEndothelial> 10,000

Data summarized from Marks et al., 2011.

Further studies have established a positive correlation between the sensitivity of cancer cell lines to this compound and the expression of the cytochrome P450 enzyme CYP2J2.

Table 2: Correlation of this compound Sensitivity with CYP2J2 Expression

Cell Line PanelCorrelation MetricValueSignificance
JFCR39 Cancer Cell LinesPearson Correlation (GI50 vs. CYP2J2 mRNA)PositiveSignificant
Osteosarcoma Cell Lines (11 lines)Area Under the Curve (AUC) vs. CYP2J2 mRNAPositiveSignificant

Data summarized from Sadaie et al., 2024.

The Mechanism of Action: Bioactivation and DNA Damage

The central mechanism of this compound's cytotoxicity is its conversion from a benign prodrug to a potent DNA-damaging agent by CYP enzymes. This bioactivation is critical for its anticancer activity.

The Role of Cytochrome P450 Enzymes

Initial studies pointed towards the involvement of CYP enzymes due to the structural similarity of this compound to aflatoxin B1, a known CYP-activated mutagen.[1][2][3] This hypothesis was confirmed by experiments demonstrating that inhibition of CYP activity with broad-spectrum inhibitors like ketoconazole (B1673606) abrogated the cytotoxic effects of this compound.[1][2]

More recent and specific investigations have identified CYP2J2 as the key enzyme responsible for the metabolic activation of this compound in sensitive cancer cells.[4][5][6] Genetic knockdown and overexpression studies have conclusively shown that the level of CYP2J2 expression directly dictates the sensitivity of cancer cells to the compound.[4][5][6]

The DNA Damage Response Pathway

Upon activation by CYP2J2, this compound (or its reactive metabolite) directly damages DNA. This triggers a cellular DNA damage response (DDR), a key signaling cascade that detects DNA lesions and initiates cell cycle arrest and apoptosis. A hallmark of this response is the phosphorylation of the histone variant H2AX at serine 139, creating what is known as γ-H2AX.[1][7] This phosphorylation event serves as a sensitive biomarker for DNA double-strand breaks.

Further downstream in the DDR pathway, other key proteins such as RPA32 and CHK1 are also phosphorylated, indicating the activation of a robust cellular response to the induced DNA damage.[4] The culmination of this pathway in cancer cells that are unable to repair the extensive DNA damage is apoptosis, leading to the observed cytotoxicity.

AustocystinD_Pathway This compound Activation and DNA Damage Pathway cluster_activation Bioactivation cluster_dna_damage DNA Damage & Response AustocystinD This compound (Prodrug) CYP2J2 CYP2J2 AustocystinD->CYP2J2 Substrate ActivatedAustocystinD Activated this compound (Reactive Metabolite) CYP2J2->ActivatedAustocystinD Metabolism POR POR POR->CYP2J2 e- transfer PGRMC1 PGRMC1 PGRMC1->CYP2J2 Regulation DNA Nuclear DNA ActivatedAustocystinD->DNA Alkylation DamagedDNA DNA Adducts & Double-Strand Breaks gH2AX γ-H2AX (p-H2AX S139) DamagedDNA->gH2AX RPA32 p-RPA32 DamagedDNA->RPA32 CHK1 p-CHK1 S345 DamagedDNA->CHK1 Apoptosis Apoptosis gH2AX->Apoptosis Signal Transduction RPA32->Apoptosis Signal Transduction CHK1->Apoptosis Signal Transduction

Caption: this compound is metabolized by CYP2J2 into a reactive species that damages DNA, triggering a response cascade leading to apoptosis.

Experimental Protocols

This section provides an overview of the key experimental methodologies employed in the identification of this compound's molecular target.

Cell Viability and Cytotoxicity Assays
  • Objective: To determine the concentration of this compound that inhibits cell growth by 50% (GI50).

  • Method:

    • Cancer cell lines are seeded in 96-well plates and allowed to adhere overnight.

    • Cells are treated with a serial dilution of this compound or vehicle control (DMSO) for 72 hours.

    • Cell viability is assessed using a commercially available assay, such as the sulforhodamine B (SRB) assay or a resazurin-based assay.

    • Absorbance is measured using a plate reader.

    • GI50 values are calculated by fitting the dose-response data to a sigmoidal curve using appropriate software (e.g., GraphPad Prism).

In-Cell Western Assay for γ-H2AX
  • Objective: To quantify the level of DNA damage by measuring the phosphorylation of histone H2AX.

  • Method:

    • Cells are seeded in 96-well plates and treated with this compound for a specified time (e.g., 1-4 hours).

    • Cells are fixed with 4% paraformaldehyde and permeabilized with 0.1% Triton X-100.

    • Non-specific binding is blocked with a blocking buffer (e.g., Odyssey Blocking Buffer).

    • Cells are incubated with a primary antibody against phospho-H2AX (Ser139).

    • After washing, cells are incubated with a fluorescently labeled secondary antibody.

    • A DNA stain (e.g., DRAQ5) is used for normalization.

    • The plate is scanned on an infrared imaging system (e.g., LI-COR Odyssey), and the integrated intensity of the γ-H2AX signal is normalized to the DNA stain signal.

In Vitro DNA Damage Assay
  • Objective: To demonstrate that this compound can directly damage DNA in the presence of metabolic activation.

  • Method:

    • Supercoiled plasmid DNA is incubated with this compound in the presence or absence of human liver microsomes (a source of CYP enzymes) and an NADPH-regenerating system.

    • The reaction is incubated at 37°C for a defined period.

    • The reaction is stopped, and the DNA is purified.

    • The DNA is resolved on an agarose (B213101) gel.

    • DNA damage (nicking of the supercoiled plasmid to a relaxed circular form) is visualized by ethidium (B1194527) bromide or SYBR Safe staining and imaged.

CRISPR-Cas9 Knockout Screening
  • Objective: To identify genes that are essential for this compound-induced cytotoxicity.

  • Method:

    • A population of Cas9-expressing cells is transduced with a genome-wide sgRNA library.

    • The cell population is treated with a lethal dose of this compound.

    • Cells that survive the treatment are harvested, and their genomic DNA is isolated.

    • The sgRNA sequences in the surviving population are amplified by PCR and identified by next-generation sequencing.

    • Genes whose sgRNAs are enriched in the surviving population are identified as potential resistance genes (i.e., their knockout confers resistance to this compound).

Experimental_Workflow Workflow for Identifying CYP2J2 as the Mediator of this compound Cytotoxicity cluster_screening Initial Screening & Hypothesis cluster_validation Functional Validation cluster_confirmation Confirmation & Mechanism Cytotoxicity Cytotoxicity Screening (GI50 in cell line panel) Correlation Correlate GI50 with Gene Expression Data Cytotoxicity->Correlation Hypothesis Hypothesis: CYP2J2 expression correlates with this compound sensitivity Correlation->Hypothesis Knockdown CYP2J2 Knockdown (siRNA or CRISPR) Hypothesis->Knockdown Overexpression CYP2J2 Overexpression Hypothesis->Overexpression Inhibition Pharmacological Inhibition (e.g., Ketoconazole) Hypothesis->Inhibition MeasureViability Measure Cell Viability (GI50 Shift) Knockdown->MeasureViability MeasureDNA Measure DNA Damage (γ-H2AX Levels) Knockdown->MeasureDNA Overexpression->MeasureViability Overexpression->MeasureDNA Inhibition->MeasureViability Inhibition->MeasureDNA Conclusion Conclusion: CYP2J2 is the key enzyme for this compound activation and cytotoxicity MeasureViability->Conclusion MeasureDNA->Conclusion CRISPR CRISPR Screen for Upstream Regulators (e.g., KAT7) Conclusion->CRISPR

Caption: A multi-step experimental approach was used to identify and validate CYP2J2 as the key enzyme in this compound's mechanism of action.

Conclusion and Future Directions

The molecular target identification studies of this compound have revealed a sophisticated mechanism of action centered on its bioactivation by CYP2J2 to a DNA-damaging agent. This understanding has shifted the paradigm from a focus on MDR1 to a focus on the metabolic landscape of cancer cells. The selective cytotoxicity of this compound is therefore a function of the specific enzymatic machinery present in certain tumors.

For drug development professionals, this presents a clear strategy for patient stratification. Tumors with high CYP2J2 expression could be prime candidates for treatment with this compound or its analogs. Future research should focus on:

  • Developing more selective and potent analogs of this compound.

  • Identifying reliable biomarkers for predicting patient response, with CYP2J2 expression being a leading candidate.

  • Investigating the potential for combination therapies that could enhance the efficacy of this compound or overcome potential resistance mechanisms.

This technical guide provides a solid foundation for researchers and scientists to build upon, fostering further exploration into the therapeutic potential of this intriguing natural product.

References

In Vivo Antitumor Activity of Austocystin D: A Technical Whitepaper

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Austocystin D, a natural mycotoxin, has demonstrated promising antitumor activity. This document provides a comprehensive technical overview of the in vivo efficacy of this compound, with a focus on its mechanism of action, experimental validation, and the underlying cellular pathways. The selective cytotoxicity of this compound is primarily attributed to its metabolic activation by cytochrome P450 (CYP) enzymes, particularly CYP2J2, within cancer cells. This activation leads to DNA damage and the induction of the DNA damage response (DDR) pathway, ultimately resulting in cell death. While in vivo studies have confirmed its antitumor effects in xenograft models, this paper also highlights the currently available data and methodologies.

Introduction

This compound is a fungal metabolite that has garnered significant interest in oncology research due to its potent and selective cytotoxic effects against various cancer cell lines.[1][2] Initial studies identified its efficacy against cells expressing the multidrug resistance transporter MDR1.[1] However, subsequent research has revealed a more nuanced mechanism of action centered on its bioactivation within the tumor microenvironment.[1][3] This whitepaper synthesizes the current understanding of this compound's in vivo antitumor activity, providing a technical guide for researchers in the field.

Mechanism of Action: CYP-Mediated Bioactivation and DNA Damage

The antitumor activity of this compound is not inherent to the parent compound but is a result of its metabolic conversion into a reactive intermediate by cytochrome P450 enzymes.[1][2][3] This bioactivation is a key determinant of its selective toxicity towards cancer cells.

Role of Cytochrome P450 Enzymes

Research has identified a strong correlation between the sensitivity of cancer cells to this compound and the expression levels of specific CYP enzymes, most notably CYP2J2.[4][5][6] Cancer cells with higher expression of CYP2J2 exhibit increased sensitivity to the compound.[4][7] The enzymatic activity of CYP2J2 is essential for the conversion of this compound into a DNA-damaging agent.[4] Inhibition of CYP activity has been shown to abrogate the cytotoxic effects of this compound.[1]

Induction of DNA Damage Response

Following its activation by CYP enzymes, this compound induces significant DNA damage.[2][4] This triggers the DNA Damage Response (DDR) pathway, a crucial cellular mechanism for sensing and repairing DNA lesions. Key events in the this compound-induced DDR include:

  • Phosphorylation of Histone H2AX (γH2AX): This is an early and sensitive marker of DNA double-strand breaks.[2][4]

  • Activation of Checkpoint Kinase 1 (CHK1): Phosphorylation of CHK1 at serine 345 is indicative of an active DDR signaling cascade.[2]

  • Phosphorylation of Replication Protein A (RPA32): This suggests the presence of single-stranded DNA, a common intermediate in DNA repair processes.[2]

The sustained activation of the DDR pathway in response to extensive DNA damage ultimately leads to cell cycle arrest and apoptosis.

In Vivo Antitumor Activity

The antitumor efficacy of this compound has been demonstrated in preclinical in vivo models. Specifically, studies have shown its ability to inhibit the growth of the human colon carcinoma cell line LS174T subcutaneously implanted in nude mice.[1][5]

Quantitative Data
Cell LineTissue of OriginGI50 (nM)
MCF7 Breast Cancer<10
PC-3 Prostate Cancer<10
SR Leukemia<10
SW620 Colon Cancer27
HCT-15 Colon Cancer42
MDA-MB-231 Breast Cancer549
HUVEC Normal Endothelial4249
MCF-10A Normal Breast3513
A549 Lung Cancer>5000
HeLa Cervical Cancer>5000
MES-SA Uterine Sarcoma>10000

Data sourced from in vitro studies. GI50 represents the concentration required to inhibit cell growth by 50%.

Experimental Protocols

Detailed in vivo experimental protocols from the original studies are not fully described in the available literature. However, based on standard methodologies for xenograft studies, a general protocol can be outlined.

In Vivo Xenograft Model (General Protocol)
  • Cell Culture: The human colon carcinoma cell line LS174T is cultured in appropriate media and conditions.

  • Animal Model: Immunocompromised nude mice (e.g., athymic NCr-nu/nu) are used to prevent rejection of the human tumor xenograft.

  • Tumor Implantation: A suspension of LS174T cells (typically 1 x 10^6 to 1 x 10^7 cells in a suitable medium like PBS or Matrigel) is injected subcutaneously into the flank of each mouse.

  • Tumor Growth Monitoring: Tumors are allowed to grow to a palpable size (e.g., 100-200 mm³). Tumor volume is measured regularly using calipers and calculated using the formula: (Length x Width²) / 2.

  • Drug Administration: Mice are randomized into control and treatment groups. This compound, formulated in a suitable vehicle, is administered to the treatment group via a specified route (e.g., intraperitoneal or intravenous injection) and schedule. The control group receives the vehicle only.

  • Efficacy Evaluation: Tumor volumes and body weights are monitored throughout the study. The primary endpoint is typically the inhibition of tumor growth in the treated group compared to the control group. At the end of the study, tumors may be excised for further analysis (e.g., histology, biomarker analysis).

Visualizations

Signaling Pathway of this compound Action

AustocystinD_Pathway cluster_extracellular Extracellular cluster_cell Cancer Cell cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus AustocystinD This compound CYP2J2 CYP2J2 AustocystinD->CYP2J2 Metabolism ActivatedAustocystinD Activated this compound (Reactive Intermediate) CYP2J2->ActivatedAustocystinD DNA DNA ActivatedAustocystinD->DNA Adduct Formation DNA_Damage DNA Damage DNA->DNA_Damage gammaH2AX γH2AX DNA_Damage->gammaH2AX DDR Activation CHK1_p p-CHK1 (S345) DNA_Damage->CHK1_p DDR Activation RPA32_p p-RPA32 DNA_Damage->RPA32_p DDR Activation CellDeath Cell Cycle Arrest & Apoptosis gammaH2AX->CellDeath CHK1_p->CellDeath RPA32_p->CellDeath

Caption: Proposed signaling pathway for this compound-induced cytotoxicity.

Experimental Workflow for In Vivo Efficacy Testing

InVivo_Workflow start Start cell_culture 1. LS174T Cell Culture start->cell_culture implantation 2. Subcutaneous Implantation in Nude Mice cell_culture->implantation tumor_growth 3. Tumor Growth to Palpable Size implantation->tumor_growth randomization 4. Randomization tumor_growth->randomization treatment 5a. This compound Treatment randomization->treatment Treatment Group control 5b. Vehicle Control randomization->control Control Group monitoring 6. Monitor Tumor Volume & Body Weight treatment->monitoring control->monitoring endpoint 7. Endpoint Analysis monitoring->endpoint

Caption: Generalized workflow for assessing the in vivo antitumor activity of this compound.

Conclusion

This compound represents a compelling candidate for further preclinical and clinical development as an anticancer agent. Its unique mechanism of action, which relies on bioactivation by CYP enzymes that are often overexpressed in tumors, offers a potential therapeutic window and a strategy to overcome certain forms of drug resistance. While the in vivo antitumor activity has been established, future work should focus on obtaining and publishing detailed quantitative efficacy and toxicity data from in vivo studies to fully delineate its therapeutic potential. The signaling pathways and experimental frameworks presented in this whitepaper provide a solid foundation for guiding such future research.

References

A Technical Guide to Austocystin D and Structurally Related Fungal Metabolites

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth exploration of Austocystin D, a fungal secondary metabolite, and its structural analogs. It covers their biosynthesis, mechanism of action, and biological activities, with a focus on quantitative data and detailed experimental methodologies. This document is intended to serve as a comprehensive resource for researchers in natural product chemistry, oncology, and drug development.

Introduction

Fungal secondary metabolites are a rich source of structurally diverse and biologically active compounds that have been pivotal in drug discovery.[1] Among these, the xanthone (B1684191) family of polyketides has garnered significant attention. This compound, a mycotoxin produced by species such as Aspergillus ustus, is a notable member of this family, characterized by a difuroxanthone skeleton.[2][3] It has demonstrated potent and selective cytotoxicity against various cancer cell lines, particularly those overexpressing multidrug resistance proteins, making it a compound of interest for oncology research.[3][4][5]

This compound's mechanism of action is distinct from many conventional chemotherapeutics. Its cytotoxicity is not inherent but requires metabolic activation by host enzymes, specifically cytochrome P450 (CYP) oxygenases.[4][6][7] This guide will delve into the structural relatives of this compound, primarily the well-studied aflatoxins and sterigmatocystins, to provide a broader context for understanding its biosynthesis and activity.

Chapter 1: Structural Analogs of this compound

The core chemical scaffold of this compound is shared by a class of mycotoxins that includes sterigmatocystin (B1681140) (ST) and the highly carcinogenic aflatoxins (AF). These compounds are all polyketide-derived and feature a characteristic xanthone nucleus attached to a bifuran structure.[8]

  • This compound: Possesses a difuroxanthone core with specific substitutions that contribute to its biological activity.

  • Sterigmatocystin (ST): Structurally very similar to aflatoxins, it is the penultimate precursor in the aflatoxin biosynthetic pathway.[8][9] It is produced by various Aspergillus species, including A. nidulans.[8]

  • Aflatoxin B1 (AFB1): One of the most potent naturally occurring carcinogens, produced by Aspergillus flavus and Aspergillus parasiticus.[10][11] Its structure is closely related to sterigmatocystin, from which it is derived.

The structural similarity, particularly the presence of a vinyl ether moiety in both this compound and Aflatoxin B1, is crucial for their biological activity, as this is the site of metabolic activation.[4][5]

Chapter 2: Biosynthetic Pathways

The biosynthesis of sterigmatocystins and aflatoxins is one of the most extensively studied pathways in fungal secondary metabolism. It involves a complex series of at least 27 enzymatic reactions encoded by a conserved gene cluster.[11][12]

The pathway begins with the condensation of a hexanoyl starter unit with several malonyl-CoA extenders by a polyketide synthase (PKS) and a fatty acid synthase (FAS).[9][12] This forms the first stable intermediate, norsolorinic acid. A cascade of enzymatic conversions then modifies this polyketide backbone through a series of anthraquinone (B42736) and xanthone intermediates, eventually yielding sterigmatocystin. In aflatoxigenic fungi, sterigmatocystin is further converted to aflatoxin. The biosynthesis of this compound is also known to involve a conversion from an anthraquinone to a xanthone, indicating a related pathway.[2]

Aflatoxin_Biosynthesis_Pathway AC Acetate (B1210297) + Malonyl-CoA PKS Polyketide Synthase (PKS) Fatty Acid Synthase (FAS) AC->PKS NOR Norsolorinic Acid PKS->NOR nor-1 AVN Averantin NOR->AVN AVF Averufin AVN->AVF VERA Versicolorin A AVF->VERA verA DMST Demethylsterigmatocystin VERA->DMST ST Sterigmatocystin (ST) DMST->ST omtA OMST O-Methylsterigmatocystin ST->OMST AFB1 Aflatoxin B1 OMST->AFB1

Simplified biosynthetic pathway of Aflatoxin B1 from primary metabolites.

Chapter 3: Mechanism of Action and Biological Activity

The selective cytotoxicity of this compound is a result of cell-line-specific metabolic activation.[4][5] Unlike compounds that are inherently toxic, this compound is a pro-drug that requires enzymatic conversion to exert its effect.

The key steps in its mechanism of action are:

  • Uptake: this compound enters the cancer cell.

  • Metabolic Activation: The compound is metabolized by cytochrome P450 enzymes, particularly CYP2J2, which is highly expressed in certain cancer cells.[6][7][13] This process is believed to involve epoxidation of the vinyl ether moiety, creating a highly reactive intermediate.[4]

  • DNA Adduction: The reactive metabolite binds to cellular DNA, forming DNA adducts.

  • DNA Damage Response: The formation of DNA adducts triggers the cellular DNA damage response pathway, leading to the phosphorylation of proteins such as histone H2AX and CHK1.[4][6]

  • Cell Growth Inhibition/Apoptosis: The overwhelming DNA damage ultimately leads to the inhibition of cell proliferation and the induction of apoptosis.

AustocystinD_MoA Mechanism of Action of this compound AusD_ext This compound (Extracellular) AusD_int This compound (Intracellular) AusD_ext->AusD_int Cellular Uptake CYP2J2 CYP2J2 Enzyme AusD_int->CYP2J2 AusD_active Reactive Metabolite (e.g., Epoxide) CYP2J2->AusD_active Metabolic Activation DNA Cellular DNA AusD_active->DNA Covalent Binding DNA_adduct DNA Adducts AusD_active->DNA_adduct DDR DNA Damage Response (p-H2AX, p-CHK1) DNA_adduct->DDR Signal Transduction Inhibition Cell Growth Inhibition & Apoptosis DDR->Inhibition Cellular Outcome

Proposed mechanism of this compound-induced cytotoxicity.
Quantitative Biological Activity

This compound exhibits potent cytotoxicity with significant selectivity across different cell lines. Its activity is often measured by the GI₅₀ (50% growth inhibition) value.

Cell LineCancer TypeGI₅₀ (nM)NotesReference
MCF7Breast Cancer< 10Most sensitive cell line tested in the study.[4]
NCI/ADR-RESOvarian Cancer< 10Overexpresses MDR1 protein.[4]
UO-31Renal Cancer< 10[4]
U-2 OSOsteosarcoma~20High sensitivity correlated with high CYP2J2 expression.[6]
HOSOsteosarcoma> 1000Low sensitivity correlated with low CYP2J2 expression.[6]
MES-SAUterine Sarcoma> 100,000Least sensitive cell line tested in the study.[4]
IMR90Normal Human Fibroblast> 1000Demonstrates selectivity for cancer cells over normal cells.[6]

Chapter 4: Experimental Protocols

This section provides detailed methodologies for the isolation, characterization, and bioactivity assessment of this compound and its analogs.

Experimental_Workflow Start Start Culture 1. Fungal Culture (e.g., PDB medium, 7-14 days) Start->Culture Extraction 2. Solvent Extraction (e.g., Ethyl Acetate) Culture->Extraction Crude Crude Extract Extraction->Crude Fractionation 3. Chromatographic Fractionation (e.g., Column Chromatography, HPLC) Crude->Fractionation Pure Pure Compound Fractionation->Pure Structure 4. Structural Elucidation (NMR, MS) Pure->Structure Bioassay 5. Biological Assays (Cytotoxicity, Antimicrobial) Pure->Bioassay End End Structure->End Data Analysis Bioassay->End Data Analysis

General workflow for fungal secondary metabolite discovery.
Protocol 1: Isolation and Purification of Fungal Metabolites

This protocol provides a general framework for the isolation of metabolites from fungal cultures.

  • Fungal Cultivation:

    • Inoculate a suitable fungal strain (e.g., Aspergillus ustus) into a liquid medium such as Potato Dextrose Broth (PDB).[14]

    • Incubate the culture under appropriate conditions (e.g., 28°C, 200 rpm) for 7-14 days to allow for the production of secondary metabolites.[14]

  • Extraction:

    • Separate the fungal mycelia from the culture broth by filtration.

    • Perform a liquid-liquid extraction of the culture broth using an organic solvent like ethyl acetate (EtOAc).[14] Repeat the extraction 2-3 times to maximize yield.

    • Combine the organic phases and evaporate the solvent under reduced pressure to obtain the crude extract.

  • Chromatographic Separation:

    • Subject the crude extract to column chromatography using silica (B1680970) gel or a similar stationary phase.

    • Elute the column with a gradient of solvents (e.g., hexane (B92381) to ethyl acetate to methanol) to separate the components based on polarity.

    • Collect fractions and monitor them using Thin Layer Chromatography (TLC).

    • Pool fractions containing the compound of interest.

  • Purification:

    • Further purify the pooled fractions using High-Performance Liquid Chromatography (HPLC), often with a reverse-phase column (e.g., C18), to obtain the pure compound.

  • Structural Elucidation:

    • Confirm the identity and structure of the isolated compound using spectroscopic methods, including Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS).[14]

Protocol 2: Determination of Cytotoxicity (IC₅₀) via MTT Assay

This protocol details how to measure the concentration of a compound that inhibits cell growth by 50%.[15]

  • Cell Culture:

    • Culture adherent cancer cells (e.g., MCF7, U-2 OS) in a 96-well plate at a density of 5,000-10,000 cells per well.

    • Incubate for 24 hours at 37°C in a 5% CO₂ incubator to allow for cell attachment.[15]

  • Compound Treatment:

    • Prepare a stock solution of the purified compound (e.g., this compound) in dimethyl sulfoxide (B87167) (DMSO).

    • Create a series of two-fold serial dilutions of the compound in the cell culture medium.

    • Remove the old medium from the cells and add 100 µL of the medium containing the different compound concentrations to the wells. Include a vehicle control (DMSO only) and a positive control.

    • Incubate the plate for 48-72 hours.[4]

  • MTT Assay:

    • Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.[15] Living cells with active mitochondria will reduce the yellow MTT to a purple formazan (B1609692).

    • Remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

  • Data Acquisition:

    • Measure the absorbance of each well at 490-570 nm using a microplate reader.[15]

  • Data Analysis:

    • Subtract the background absorbance from all readings.

    • Normalize the data by expressing the absorbance of treated wells as a percentage of the vehicle control wells (% viability).

    • Plot the % viability against the logarithm of the compound concentration.

    • Use non-linear regression (e.g., four-parameter logistic curve) in software like GraphPad Prism to calculate the IC₅₀ value.[16]

Protocol 3: Antifungal Susceptibility Testing (MIC Determination)

This protocol is based on the Clinical and Laboratory Standards Institute (CLSI) broth microdilution method to determine the Minimum Inhibitory Concentration (MIC).[17][18]

  • Inoculum Preparation:

    • Grow the fungal test strain (e.g., Candida albicans, Aspergillus fumigatus) on an appropriate agar (B569324) plate (e.g., Sabouraud Dextrose Agar).

    • Prepare a spore or cell suspension in sterile saline and adjust the turbidity to match a 0.5 McFarland standard. This corresponds to approximately 1-5 x 10⁶ CFU/mL.

    • Further dilute this suspension in RPMI 1640 medium to achieve the final desired inoculum concentration (e.g., 0.5-2.5 x 10³ CFU/mL).

  • Drug Dilution:

    • In a 96-well microtiter plate, prepare two-fold serial dilutions of the test compound in RPMI 1640 medium. The final volume in each well should be 100 µL.

    • Include a positive control (no drug) and a negative control (no inoculum).

  • Inoculation and Incubation:

    • Add 100 µL of the standardized fungal inoculum to each well (except the negative control).

    • Incubate the plate at 35°C for 24-48 hours.[19]

  • MIC Determination:

    • Read the plate visually or with a spectrophotometer.

    • The MIC is defined as the lowest concentration of the compound that causes a significant inhibition of visible growth (e.g., ~50% reduction for azoles, ~100% for amphotericin B) compared to the positive control.[20]

Conclusion

This compound and its structural analogs, such as sterigmatocystin and aflatoxins, represent a fascinating class of fungal secondary metabolites with complex biosynthesis and potent biological activities. The selective, CYP-mediated cytotoxicity of this compound highlights a promising mechanism for developing targeted anticancer therapies. The protocols detailed in this guide provide a robust framework for researchers to isolate, identify, and evaluate these and other novel fungal metabolites. Further investigation into the specific structure-activity relationships and the expression of activating enzymes like CYP2J2 in different tumor types will be crucial for advancing these compounds in drug development pipelines.

References

Austocystin D: A Technical Guide to its Interaction with DNA and Adduct Formation

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the molecular mechanisms underlying the interaction of the natural mycotoxin, Austocystin D, with DNA. It details the metabolic activation required for its genotoxic activity, the subsequent formation of DNA adducts, and the cellular response to the induced damage. This document summarizes key quantitative data, outlines relevant experimental protocols, and provides visual diagrams to elucidate the critical pathways and workflows.

Executive Summary

This compound is a fungal metabolite that has garnered interest for its potent cytotoxic and antitumor activities. Its mechanism of action is not direct; instead, it functions as a prodrug that requires metabolic activation by host cell enzymes. Structurally similar to the potent carcinogen aflatoxin B₁, this compound's genotoxicity is contingent upon its conversion to a reactive electrophile that covalently binds to DNA, forming adducts. This guide confirms that the cytotoxicity of this compound is mediated by Cytochrome P450 (CYP) enzymes, leading to DNA damage and the initiation of the DNA damage response (DDR) pathway. Specifically, CYP2J2 has been identified as a key enzyme in this bioactivation process, making this compound a potential candidate for targeted cancer therapy in tumors overexpressing this particular enzyme.

Mechanism of Action: Bioactivation and DNA Adduction

This compound in its native state is not reactive towards DNA. Its genotoxic effects are initiated through a bioactivation cascade analogous to that of aflatoxin B₁.[1][2]

  • Metabolic Activation by Cytochrome P450: The critical step for activation is the epoxidation of the vinyl ether moiety present in the this compound molecule.[1][2] This reaction is catalyzed by specific Cytochrome P450 (CYP) enzymes within the cell. The selective cytotoxicity of this compound against different cancer cell lines is directly attributed to the differential expression levels of these enzymes.[1][2][3]

  • Key Enzymes: Studies have identified CYP2J2 as a crucial enzyme responsible for the metabolic activation of this compound.[4][5] Depletion of CYP2J2 in cancer cells leads to reduced sensitivity and decreased DNA damage upon this compound treatment, while its overexpression enhances cytotoxic effects.[4] The inhibitor ketoconazole, known to target CYP3A4, has also been shown to block this compound's activity, suggesting a potential role for this enzyme as well.[1]

  • Formation of DNA Adducts: The resulting highly reactive epoxide metabolite is a potent electrophile. It readily attacks nucleophilic sites on DNA bases, leading to the formation of bulky covalent adducts. While the exact structure of the this compound-DNA adduct has not been definitively characterized, it is hypothesized to form primarily at the N7 position of guanine (B1146940) residues, similar to the well-documented aflatoxin B₁-N7-Gua adduct.[1][2][6]

  • Induction of DNA Damage Response: The formation of these DNA adducts distorts the DNA helix, leading to stalled replication forks and the generation of DNA strand breaks. This damage triggers a cellular DNA Damage Response (DDR), a key event being the phosphorylation of histone variant H2AX at serine 139, creating γ-H2AX.[1][7] This phosphorylation serves as a sensitive biomarker for DNA damage and is a critical step in recruiting DNA repair machinery to the site of the lesion.[2] This cellular response ultimately leads to cell cycle arrest and apoptosis, explaining the compound's cytotoxic effects.[5]

Data Presentation

While direct quantitative data on this compound-DNA binding constants or adduct formation rates are not available in the current literature, the compound's biological activity is well-characterized by its growth inhibition (GI₅₀) values across various cancer cell lines. This data highlights the selective cytotoxicity conferred by differential CYP enzyme expression.

Cell LineGI₅₀ (nM)Notes
MCF7<10High sensitivity, correlates with CYP activity.
NCI/ADR-RES<10High sensitivity, MDR1 overexpressing.
OVCAR-3<10High sensitivity.
HCT-1542Moderate sensitivity.
MES-SA/MX23358Low sensitivity.
MES-SA>10,000Insensitive, low CYP activity.
(Data compiled from studies demonstrating the selective cytotoxicity of this compound. GI₅₀ values represent the concentration required to inhibit cell growth by 50% after 72 hours of treatment)[8]

Experimental Protocols

The following sections detail the methodologies used to investigate the DNA interaction and adduct formation of this compound.

In Vitro DNA Nicking Assay with Liver Microsomes

This assay is designed to determine if a compound can cause direct DNA damage after metabolic activation by liver enzymes.

Objective: To assess the ability of this compound to induce single-strand breaks (nicking) in supercoiled plasmid DNA in the presence of a metabolic activation system.

Materials:

  • Supercoiled plasmid DNA (e.g., pBR322)

  • This compound

  • Human or rat liver microsomes[1]

  • NADPH regenerating system (e.g., NADP⁺, glucose-6-phosphate, glucose-6-phosphate dehydrogenase)[9]

  • 100 mM Phosphate (B84403) buffer, pH 7.4

  • Reaction termination buffer (e.g., containing SDS and a loading dye)

  • Agarose (B213101) gel (1%) with ethidium (B1194527) bromide or other DNA stain

  • TAE or TBE buffer for electrophoresis

Protocol:

  • Reaction Setup: In a microcentrifuge tube, prepare the reaction mixture by adding phosphate buffer, liver microsomes, the NADPH regenerating system, and supercoiled plasmid DNA.

  • Pre-incubation: Pre-incubate the mixture at 37°C for 5 minutes to equilibrate the temperature.

  • Initiation: Add this compound (or vehicle control) to the reaction mixture to initiate the reaction. A typical concentration used is 100 nM to 1 µM.[8]

  • Incubation: Incubate the reaction at 37°C with gentle agitation for a defined period (e.g., 30-60 minutes).

  • Termination: Stop the reaction by adding the termination buffer.

  • Agarose Gel Electrophoresis: Load the samples onto a 1% agarose gel. Run the gel at a constant voltage until adequate separation of DNA forms is achieved.

  • Visualization: Visualize the DNA bands under UV light. Supercoiled DNA (undamaged) migrates fastest, followed by nicked (single-strand break) DNA, and then linear (double-strand break) DNA. An increase in the intensity of the nicked DNA band in the presence of this compound and the complete metabolic system indicates DNA damage.[8]

  • Controls: Crucial controls include reactions without this compound, without microsomes, and without the NADPH system to confirm that all components are necessary for the observed DNA damage.[1]

Detection of γ-H2AX (Phosphorylated Histone H2AX)

This assay is a highly sensitive method to detect the cellular response to DNA double-strand breaks induced by a test compound.

Objective: To quantify the levels of γ-H2AX in cultured cells following treatment with this compound as a marker of DNA damage.

Materials:

  • Cell line of interest (e.g., MCF7, U-2 OS)[10]

  • Cell culture medium and supplements

  • This compound

  • Ice-cold Phosphate-Buffered Saline (PBS)

  • Lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors

  • Primary antibody: anti-phospho-Histone H2AX (Ser139)

  • Secondary antibody: HRP-conjugated anti-rabbit or anti-mouse IgG

  • BCA Protein Assay Kit

  • SDS-PAGE gels and electrophoresis apparatus

  • PVDF or nitrocellulose membranes and transfer apparatus

  • Blocking buffer (e.g., 5% BSA in TBST)

  • Chemiluminescent substrate (ECL) and imaging system

Protocol:

  • Cell Culture and Treatment: Seed cells in multi-well plates and allow them to adhere. Treat the cells with various concentrations of this compound (e.g., 20 nM) for a specified time (e.g., 4-24 hours).[8][10] Include a vehicle-only (DMSO) control.

  • Cell Lysis: After treatment, wash the cells with ice-cold PBS and add ice-cold lysis buffer. Scrape the cells, collect the lysate, and incubate on ice for 30 minutes.

  • Protein Quantification: Centrifuge the lysate to pellet cell debris. Determine the protein concentration of the supernatant using a BCA assay.[4]

  • SDS-PAGE: Denature equal amounts of protein from each sample by boiling in Laemmli buffer. Separate the proteins by size using SDS-polyacrylamide gel electrophoresis.

  • Western Blotting: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.

  • Blocking and Antibody Incubation: Block the membrane with blocking buffer for 1 hour at room temperature. Incubate the membrane with the primary anti-γ-H2AX antibody overnight at 4°C.

  • Washing and Secondary Antibody Incubation: Wash the membrane multiple times with TBST. Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: After final washes, apply the chemiluminescent substrate and capture the signal using an imaging system. An increase in the band intensity corresponding to γ-H2AX indicates a dose-dependent induction of DNA damage.

General Protocol for DNA Adduct Characterization by LC-MS/MS

This protocol outlines the general steps required to isolate and identify specific mycotoxin-DNA adducts, which would be applicable for the definitive characterization of the this compound-DNA adduct.

Objective: To extract DNA from treated cells or tissues, digest it to individual nucleosides, and use liquid chromatography-tandem mass spectrometry (LC-MS/MS) to identify and quantify the specific this compound-nucleoside adduct.

Materials:

  • Cells or tissues treated with this compound

  • DNA extraction kit or reagents (e.g., phenol-chloroform)

  • Enzymes for DNA digestion: DNase I, nuclease P1, and alkaline phosphatase

  • LC-MS/MS system (e.g., triple quadrupole or high-resolution Orbitrap)

  • C18 reverse-phase HPLC column

  • Mobile phase solvents (e.g., water and acetonitrile (B52724) with formic acid or ammonium (B1175870) acetate)

  • Authentic standard of the suspected this compound-dG adduct (if available, for confirmation)

Protocol:

  • DNA Extraction: Treat cells or animals with this compound. Harvest the target tissue or cells and extract high-purity genomic DNA using a standard protocol, ensuring minimal oxidative damage during the process.

  • Enzymatic Digestion: Digest the purified DNA into its constituent 2'-deoxynucleosides. This is typically a multi-step process:

    • Incubate DNA with DNase I to produce short oligonucleotides.

    • Add nuclease P1 to hydrolyze the oligonucleotides to 3'-mononucleotides.

    • Finally, add alkaline phosphatase to dephosphorylate the mononucleotides to yield free deoxynucleosides.

  • Sample Cleanup: Remove enzymes and other interfering substances, often using solid-phase extraction (SPE) or ultrafiltration.

  • LC-MS/MS Analysis:

    • Inject the digested nucleoside mixture into the LC-MS/MS system.

    • Separate the adducts from the normal, unmodified nucleosides using a reverse-phase HPLC column with a suitable gradient.

    • Analyze the eluent by mass spectrometry, typically using electrospray ionization (ESI) in positive ion mode.

    • Use selected reaction monitoring (SRM) or high-resolution mass spectrometry to specifically detect the mass-to-charge ratio (m/z) of the predicted this compound-deoxynucleoside adduct and its characteristic fragment ions.[11][12]

  • Quantification: Quantify the adduct by comparing its peak area to that of a stable isotope-labeled internal standard or by creating a standard curve with a synthesized authentic standard. Adduct levels are typically reported as the number of adducts per 10⁶ or 10⁷ normal nucleotides.[13]

Visualizations

Signaling Pathway of this compound-Induced DNA Damage

AustocystinD_Pathway cluster_cell Cellular Environment AustD This compound (Inactive Prodrug) CYP CYP450 Enzymes (e.g., CYP2J2) AustD->CYP Metabolism AustD_Epoxide This compound-epoxide (Reactive Metabolite) CYP->AustD_Epoxide Epoxidation DNA Genomic DNA AustD_Epoxide->DNA Covalent Binding Adduct This compound-DNA Adduct DDR DNA Damage Response (DDR) Activation Adduct->DDR Damage Recognition gH2AX H2AX Phosphorylation (γ-H2AX) DDR->gH2AX Apoptosis Cell Cycle Arrest & Apoptosis gH2AX->Apoptosis

Caption: Proposed mechanism of this compound bioactivation and DNA damage induction.

Experimental Workflow for Investigating this compound Genotoxicity

AustocystinD_Workflow cluster_workflow Experimental Investigation start Cell Culture (e.g., Cancer Cell Lines) treatment Treatment Groups start->treatment control Vehicle Control (DMSO) treatment->control austd This compound treatment->austd austd_inhib This compound + CYP Inhibitor (e.g., Ketoconazole) treatment->austd_inhib assay_choice Endpoint Assays control->assay_choice austd->assay_choice austd_inhib->assay_choice cytotoxicity Cytotoxicity Assay (e.g., MTT, SRB) Determine GI₅₀ assay_choice->cytotoxicity western Western Blot for γ-H2AX assay_choice->western invitro In Vitro DNA Nicking Assay assay_choice->invitro microsomes Plasmid DNA + Liver Microsomes + This compound invitro->microsomes

Caption: Workflow for assessing the CYP-dependent genotoxicity of this compound.

References

Methodological & Application

Application Notes and Protocols: Synthesis and Purification of Austocystin D

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Austocystin D is a mycotoxin produced by fungi of the Aspergillus genus, notably Aspergillus ustus.[1] It belongs to a class of fungal secondary metabolites characterized by a dihydrofuro[3',2':4,5]furo[3,2-b]xanthen-5-one skeleton.[1] This compound has garnered significant interest within the scientific community due to its potent and selective cytotoxic activity against various cancer cell lines.[2][3][4] Research has shown that this compound's mechanism of action involves its activation by cytochrome P450 (CYP) enzymes, leading to DNA damage and subsequent cell death.[2][3][4][5] This unique activation pathway makes it a promising candidate for the development of targeted cancer therapies.

These application notes provide a comprehensive overview of the methodologies for the synthesis and purification of this compound, intended to guide researchers in obtaining this compound for further investigation.

Chemical Synthesis of this compound

While the total synthesis of this compound is a complex undertaking, a strategic approach can be envisioned based on established synthetic routes for related compounds, such as Austocystin A.[1] The following protocol outlines a plausible synthetic pathway.

Proposed Synthetic Pathway

The synthesis of this compound can be approached through the construction of a substituted xanthone (B1684191) core, followed by the elaboration of the fused furan (B31954) rings.

G A Substituted Benzophenone (B1666685) Synthesis B Xanthone Formation A->B C Demethylation B->C D Selective Alkylation C->D E Claisen Rearrangement D->E F Oxidative Cyclization E->F G This compound F->G

Caption: Proposed synthetic pathway for this compound.

Experimental Protocol: Synthesis

1. Synthesis of the Benzophenone Intermediate:

  • Reaction: Friedel-Crafts acylation of a substituted benzene (B151609) derivative with a substituted benzoyl chloride.

  • Reagents:

    • Substituted benzene (e.g., 1,3,5-trimethoxybenzene)

    • Substituted benzoyl chloride (e.g., 2-hydroxy-4-methoxy-6-methylbenzoyl chloride)

    • Lewis acid catalyst (e.g., Aluminum chloride, AlCl₃)

    • Anhydrous solvent (e.g., Dichloromethane (B109758), CH₂Cl₂)

  • Procedure:

    • Dissolve the substituted benzene and benzoyl chloride in anhydrous dichloromethane under an inert atmosphere (e.g., nitrogen or argon).

    • Cool the mixture to 0°C in an ice bath.

    • Slowly add aluminum chloride portion-wise while maintaining the temperature at 0°C.

    • Allow the reaction to stir at room temperature for 12-24 hours, monitoring progress by Thin Layer Chromatography (TLC).

    • Upon completion, quench the reaction by carefully pouring it into a mixture of ice and concentrated hydrochloric acid.

    • Extract the aqueous layer with dichloromethane.

    • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

    • Purify the crude product by flash column chromatography.

2. Xanthone Formation:

  • Reaction: Intramolecular cyclization of the benzophenone intermediate.

  • Reagents:

    • Benzophenone intermediate

    • Base (e.g., Potassium hydroxide (B78521), KOH)

    • High-boiling point solvent (e.g., Diethylene glycol)

  • Procedure:

    • Heat a mixture of the benzophenone intermediate and potassium hydroxide in diethylene glycol at 180-200°C for 4-6 hours.

    • Monitor the reaction by TLC.

    • After completion, cool the reaction mixture and pour it into a large volume of cold water.

    • Acidify with concentrated hydrochloric acid to precipitate the xanthone product.

    • Filter the precipitate, wash with water, and dry.

    • Recrystallize the crude product from a suitable solvent system (e.g., ethanol/water).

3. Furan Ring Annulation:

  • This multi-step process involves demethylation, selective alkylation, Claisen rearrangement, and oxidative cyclization to form the fused dihydrofuran rings characteristic of this compound. This is a complex sequence that requires careful control of reaction conditions.[1]

Purification of this compound from Fungal Culture

This compound is naturally produced by Aspergillus ustus. The following protocol describes a general procedure for its extraction and purification from fungal cultures.

Purification Workflow

G A Fungal Culture Fermentation (Aspergillus ustus) B Extraction with Organic Solvent (e.g., Ethyl Acetate) A->B C Crude Extract Concentration B->C D Flash Column Chromatography (Silica Gel) C->D E Fraction Collection and Analysis (TLC) D->E F Preparative HPLC E->F G Pure this compound F->G

Caption: Workflow for the purification of this compound.

Experimental Protocol: Purification

1. Fungal Fermentation and Extraction:

  • Culture: Grow Aspergillus ustus on a suitable solid or liquid medium (e.g., potato dextrose agar/broth) for 14-21 days at 25-28°C.

  • Extraction:

    • Harvest the fungal biomass and the culture medium.

    • Extract the entire culture with an organic solvent such as ethyl acetate (B1210297).

    • Repeat the extraction process three times to ensure complete recovery of the secondary metabolites.

    • Combine the organic extracts and concentrate under reduced pressure to obtain a crude extract.

2. Flash Column Chromatography (Initial Purification):

  • Stationary Phase: Silica (B1680970) gel (60 Å, 230-400 mesh).

  • Mobile Phase: A gradient solvent system, typically starting with a non-polar solvent and gradually increasing the polarity. A common system is a gradient of ethyl acetate in hexanes.

  • Procedure:

    • Prepare a silica gel column.

    • Dissolve the crude extract in a minimal amount of a suitable solvent (e.g., dichloromethane) and adsorb it onto a small amount of silica gel.

    • Load the adsorbed sample onto the top of the column.

    • Elute the column with the gradient solvent system.

    • Collect fractions and monitor by TLC, visualizing with UV light.

    • Combine fractions containing the compound of interest based on the TLC profile.

3. Preparative High-Performance Liquid Chromatography (HPLC) (Final Purification):

  • Column: A preparative reverse-phase C18 column is typically used.

  • Mobile Phase: A gradient of acetonitrile (B52724) in water, often with a small amount of an acid modifier like formic acid or trifluoroacetic acid to improve peak shape.

  • Detection: UV detector, monitoring at a wavelength where this compound has strong absorbance.

  • Procedure:

    • Dissolve the partially purified fraction from the flash chromatography in the mobile phase.

    • Filter the sample through a 0.45 µm syringe filter before injection.

    • Inject the sample onto the preparative HPLC system.

    • Collect the peak corresponding to this compound.

    • Analyze the purity of the collected fraction by analytical HPLC.

    • Lyophilize or evaporate the solvent to obtain pure this compound.

Data Presentation

Table 1: Chromatographic Purification Parameters
ParameterFlash ChromatographyPreparative HPLC
Stationary Phase Silica GelReverse-Phase C18
Mobile Phase Hexane/Ethyl Acetate GradientWater/Acetonitrile Gradient
Detection TLC with UV visualizationUV Detector
Table 2: Characterization Data for this compound
AnalysisExpected Results
Mass Spectrometry (HR-ESI-MS) [M+H]⁺ ion corresponding to the exact mass of C₂₂H₂₀O₈
¹H NMR (CDCl₃, ppm) Characteristic peaks for aromatic, methoxy, and aliphatic protons.
¹³C NMR (CDCl₃, ppm) Resonances corresponding to carbonyl, aromatic, and aliphatic carbons.
Purity (Analytical HPLC) >95%

Concluding Remarks

The protocols outlined in these application notes provide a robust framework for the synthesis and purification of this compound. While the chemical synthesis is challenging, the purification from fungal cultures offers a more direct route to obtaining this valuable compound for research purposes. The selective cytotoxicity of this compound, driven by its unique bioactivation mechanism, underscores its potential as a lead compound in the development of novel anticancer agents. Further investigation into its pharmacological properties is warranted.

References

Culturing Aspergillus ustus for Austocystin D Production: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Austocystin D, a mycotoxin produced by the fungus Aspergillus ustus, has garnered significant interest in the scientific community for its potent cytotoxic activities against various cancer cell lines. This natural product acts as a prodrug, activated by cytochrome P450 (CYP) enzymes, particularly CYP2J2, leading to DNA damage and subsequent cell death.[1] This unique mechanism of action makes it a compelling candidate for targeted cancer therapy, especially in tumors overexpressing specific CYP enzymes. This document provides detailed protocols for the cultivation of Aspergillus ustus to produce this compound, methodologies for its extraction and purification, and application notes for researchers in drug development.

Introduction

Aspergillus ustus is a ubiquitous filamentous fungus found in soil and on various organic materials. Certain strains, such as A. ustus MRC 1163 and NRRL 5856, are known producers of a diverse array of secondary metabolites, including the austocystin family of mycotoxins.[2][3] this compound, a member of this family, is structurally similar to aflatoxin B1 and exhibits its cytotoxicity through metabolic activation.[1] The selective activation in cancer cells suggests a potential therapeutic window, minimizing off-target effects.

To facilitate research and development of this compound as a potential therapeutic agent, robust and reproducible methods for its production are essential. This document outlines protocols for both solid-state and liquid fermentation of Aspergillus ustus, along with a strategy for optimizing production using the "One Strain, Many Compounds" (OSMAC) approach.

Data Presentation

Table 1: Reported Production of Austocystins from Aspergillus ustus

StrainFermentation MethodCulture MediumIncubation TimeKey Austocystins ProducedReference
Aspergillus ustus MRC 1163Solid-StateWet sterilized whole yellow maize kernels21 daysAustocystins A, B, D, H
Aspergillus ustus NRRL 5856Not specifiedNot specifiedNot specifiedAsperaucystins A-L (Austocystin derivatives)[3]

Note: Specific yields for this compound are not consistently reported in the literature and can vary significantly based on the strain and culture conditions.

Experimental Protocols

Protocol 1: Solid-State Fermentation for this compound Production

This protocol is based on the successful cultivation of Aspergillus ustus MRC 1163 on a maize substrate.

Materials:

  • Aspergillus ustus strain (e.g., MRC 1163)

  • Whole yellow maize kernels

  • Distilled water

  • Erlenmeyer flasks (1 L)

  • Cotton plugs

  • Autoclave

  • Incubator

  • Shaker

Procedure:

  • Substrate Preparation:

    • To each 1 L Erlenmeyer flask, add 150 g of whole yellow maize kernels and 150 mL of distilled water.

    • Plug the flasks with cotton and sterilize by autoclaving at 121°C for 30 minutes.

    • Allow the flasks to cool to room temperature.

  • Inoculation:

    • Prepare a spore suspension of A. ustus from a mature culture on Potato Dextrose Agar (B569324) (PDA) by adding sterile water and gently scraping the surface.

    • Aseptically inoculate each flask of sterilized maize with 5 mL of the spore suspension.

    • Shake the flasks to ensure even distribution of the inoculum.

  • Incubation:

    • Incubate the flasks at 25°C in the dark for 21 days.

    • Static incubation is suitable for solid-state fermentation.

  • Harvesting:

    • After the incubation period, the moldy maize is harvested.

    • The entire content of the flasks should be dried in a ventilated oven at 40-50°C.

    • The dried, moldy maize can then be milled into a fine powder for extraction.

Protocol 2: Liquid Fermentation (Submerged Culture)

While solid-state fermentation is commonly reported, liquid culture offers easier scalability and control. This is a general protocol that can be optimized.

Materials:

  • Aspergillus ustus strain

  • Potato Dextrose Broth (PDB) or Czapek-Dox Broth

  • Erlenmeyer flasks (500 mL)

  • Cotton plugs

  • Autoclave

  • Orbital shaker incubator

Procedure:

  • Media Preparation:

    • Prepare the desired liquid medium (e.g., PDB) according to the manufacturer's instructions.

    • Dispense 100 mL of the medium into each 500 mL Erlenmeyer flask.

    • Plug the flasks and sterilize by autoclaving at 121°C for 20 minutes.

    • Allow the media to cool to room temperature.

  • Inoculation:

    • Inoculate each flask with a 5 mm agar plug from a mature A. ustus culture or with 1 mL of a spore suspension.

  • Incubation:

    • Incubate the flasks on an orbital shaker at 150-200 rpm and 25-28°C for 14-21 days.

    • Monitor the culture for growth and secondary metabolite production.

Protocol 3: OSMAC (One Strain, Many Compounds) Approach for Enhancing this compound Production

The OSMAC approach involves systematically altering cultivation parameters to trigger the expression of different biosynthetic gene clusters, potentially increasing the yield of the desired compound.[4][5][6]

Experimental Design:

  • Varying Culture Media:

    • Cultivate A. ustus on a variety of solid and liquid media.

    • Solid Media: Potato Dextrose Agar (PDA), Czapek Yeast Autolysate Agar (CYA), Malt Extract Agar (MEA), Oatmeal Agar (OA), and Rice Agar.[7]

    • Liquid Media: Potato Dextrose Broth (PDB), Czapek-Dox Broth, Yeast Extract Sucrose (YES) Broth, and Malt Extract Broth.[8]

  • Altering Incubation Conditions:

    • Temperature: Test a range of temperatures (e.g., 20°C, 25°C, 30°C). Most Aspergillus ustus species grow well between 25-30°C.[9]

    • pH: Adjust the initial pH of liquid media to different values (e.g., 5.0, 6.0, 7.0).

    • Aeration: For liquid cultures, vary the shaking speed (e.g., 120 rpm, 150 rpm, 200 rpm).

    • Light: Compare cultivation in constant darkness versus a light/dark cycle.

  • Addition of Chemical Elicitors:

    • Introduce small molecules that may induce stress and alter secondary metabolism. Examples include epigenetic modifiers (e.g., suberoylanilide hydroxamic acid - SAHA, sodium butyrate) or enzyme inhibitors.

Workflow:

  • Establish a baseline culture condition (e.g., Protocol 1 or 2).

  • Systematically vary one parameter at a time while keeping others constant.

  • After the incubation period, extract the secondary metabolites from each condition.

  • Analyze the extracts using HPLC or LC-MS to quantify the relative production of this compound.

  • The condition yielding the highest amount of this compound can be selected for scaled-up production.

Protocol 4: Extraction and Purification of this compound

Materials:

Procedure:

  • Extraction:

    • For solid-state culture: Extract the milled moldy maize (e.g., 1 kg) with a 1:1 (v/v) mixture of chloroform and methanol (e.g., 3 L) for 48 hours at room temperature with agitation.

    • For liquid culture: Separate the mycelium from the broth by filtration. Extract the mycelium and the broth separately with ethyl acetate.

    • Filter the extract to remove solid particles.

    • Concentrate the filtrate under reduced pressure using a rotary evaporator to obtain a crude extract.

  • Solvent Partitioning:

    • Partition the crude extract between n-hexane and 90% aqueous methanol to remove nonpolar impurities.

    • The methanol layer, containing the more polar austocystins, is collected and evaporated to dryness.

    • Further partition this residue between chloroform and water. The chloroform layer will contain the austocystins.

  • Purification:

    • Silica Gel Column Chromatography:

      • Subject the chloroform extract to column chromatography on silica gel.

      • Elute with a gradient of hexane and ethyl acetate.

      • Collect fractions and monitor by Thin Layer Chromatography (TLC) or HPLC to identify fractions containing this compound.

    • Preparative HPLC:

      • For final purification, use a preparative HPLC system with a C18 column and a suitable mobile phase (e.g., a gradient of acetonitrile (B52724) and water).

Mandatory Visualizations

experimental_workflow cluster_culture Cultivation of Aspergillus ustus cluster_extraction Extraction and Purification inoculation Inoculation of A. ustus solid_state Solid-State Fermentation (Maize Medium) inoculation->solid_state liquid_culture Liquid Fermentation (e.g., PDB) inoculation->liquid_culture incubation Incubation (21-28 days, 25-28°C) solid_state->incubation osmac OSMAC Approach (Varying Conditions) liquid_culture->osmac osmac->incubation harvesting Harvesting and Drying incubation->harvesting extraction Solvent Extraction (Chloroform:Methanol) harvesting->extraction partitioning Solvent Partitioning extraction->partitioning chromatography Silica Gel Chromatography partitioning->chromatography hplc Preparative HPLC chromatography->hplc pure_austocystin_d Pure this compound hplc->pure_austocystin_d

Caption: Experimental workflow for this compound production.

signaling_pathway austocystin_d This compound (Prodrug) cyp2j2 Cytochrome P450 2J2 (in Cancer Cells) austocystin_d->cyp2j2 Metabolic Activation activated_metabolite Reactive Epoxide Metabolite cyp2j2->activated_metabolite dna Cellular DNA activated_metabolite->dna Alkylation dna_adducts DNA Adducts dna->dna_adducts dna_damage DNA Damage (Double-Strand Breaks) dna_adducts->dna_damage cell_death Apoptosis / Cell Death dna_damage->cell_death Induction of

Caption: Mechanism of action of this compound.

Application Notes for Drug Development

  • Mechanism of Action: this compound is a DNA-damaging agent that requires metabolic activation by CYP enzymes.[1] This makes it a pro-drug, and its selective cytotoxicity is correlated with the expression levels of specific CYP enzymes, such as CYP2J2, in cancer cells.[1] This presents an opportunity for developing targeted therapies for cancers with a known high expression of these enzymes.

  • Biomarker Potential: The expression level of CYP2J2 could serve as a potential biomarker to predict the sensitivity of tumors to this compound treatment. Screening patient tumors for CYP2J2 expression could help in identifying individuals who are most likely to respond to this therapy.

  • Drug Resistance: this compound has shown efficacy against cell lines that overexpress the multidrug resistance protein 1 (MDR1), suggesting it may be useful in treating chemoresistant cancers.

  • Further Research:

    • Structure-Activity Relationship (SAR) Studies: Synthesis of this compound analogs can help in identifying compounds with improved potency, selectivity, and pharmacokinetic properties.

    • In Vivo Studies: Preclinical studies in animal models are necessary to evaluate the efficacy, toxicity, and pharmacokinetics of this compound in a whole-organism context.

    • Combination Therapies: Investigating the synergistic effects of this compound with other chemotherapeutic agents could lead to more effective cancer treatment regimens.

Conclusion

The protocols and application notes provided herein offer a comprehensive guide for the production and investigation of this compound from Aspergillus ustus. The unique mechanism of action of this mycotoxin holds significant promise for the development of novel, targeted anticancer therapies. Further research, particularly in optimizing production through the OSMAC strategy and conducting preclinical in vivo studies, is warranted to fully explore its therapeutic potential.

References

Application Note and Protocol: In Vitro Cytotoxicity of Austocystin D

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Austocystin D is a mycotoxin originally isolated from the fungus Aspergillus ustus. It has been identified as a potent cytotoxic agent with potential antitumor activity.[1] Structurally similar to aflatoxin B1, this compound's mechanism of action is of significant interest in cancer research, particularly in the context of overcoming chemoresistance. Its cytotoxicity is not direct but requires metabolic activation within the target cells, making it a prodrug.[2][3] This document provides a detailed overview of the mechanism of this compound-induced cytotoxicity and comprehensive protocols for its in vitro evaluation.

Mechanism of Action

The selective cytotoxic effect of this compound is dependent on its bioactivation by intracellular cytochrome P450 (CYP) enzymes.[1][4] Specifically, CYP2J2 has been identified as a key enzyme in this process.[2][5] Upon entering a cancer cell with sufficient CYP2J2 expression, this compound is metabolized. This metabolic activation, likely through epoxidation of its vinyl ether moiety, transforms it into a reactive species that can directly damage DNA.[6][2] This leads to the activation of the DNA damage response pathway, characterized by the phosphorylation of histone H2AX (γ-H2AX), and ultimately results in cell growth inhibition and apoptosis.[2][4] Consequently, the sensitivity of a cancer cell line to this compound correlates with its level of CYP enzyme activity.[6][7]

AustocystinD_Pathway cluster_cell Cancer Cell AustD_in This compound CYP Cytochrome P450 (e.g., CYP2J2) AustD_in->CYP Metabolism AustD_active Activated This compound (Reactive Metabolite) CYP->AustD_active DNA Nuclear DNA AustD_active->DNA Alkylation Damaged_DNA DNA Damage (Adducts, Breaks) DDR DNA Damage Response (DDR) (e.g., γ-H2AX) Damaged_DNA->DDR Activation of Apoptosis Apoptosis / Cell Death DDR->Apoptosis Induction of AustD_out This compound (Extracellular) AustD_out->AustD_in Cellular Uptake

Caption: Signaling pathway of this compound-induced cytotoxicity.

Experimental Protocols

The following protocols are designed to assess the in vitro cytotoxicity of this compound. It is recommended to use a panel of cell lines with varying levels of CYP enzyme expression to fully characterize its selective activity.

General Cell Culture and Compound Preparation
  • Cell Lines: Select appropriate cancer cell lines. It is advisable to include cell lines known for high CYP activity (e.g., HCT-15) and low CYP activity (e.g., SW620) for comparative analysis.[4]

  • Culture Conditions: Culture cells in the recommended medium supplemented with fetal bovine serum (FBS) and antibiotics, and maintain in a humidified incubator at 37°C with 5% CO₂.

  • Compound Stock: Prepare a high-concentration stock solution of this compound (e.g., 10 mM) in dimethyl sulfoxide (B87167) (DMSO). Store at -20°C or -80°C.

  • Working Solutions: On the day of the experiment, prepare serial dilutions of the this compound stock solution in a complete culture medium to achieve the desired final concentrations. Ensure the final DMSO concentration in the culture does not exceed 0.5% (v/v) to avoid solvent-induced toxicity.[8]

Experimental_Workflow cluster_assays Cytotoxicity/Mechanism Assays start Start culture Cell Culture (Select appropriate cell lines) start->culture seed Seed Cells in 96-Well Plates culture->seed treat Treat with this compound (Serial Dilutions) seed->treat incubate Incubate (e.g., 72 hours) treat->incubate mtt MTT Assay (Viability) incubate->mtt Perform Assay ldh LDH Assay (Membrane Integrity) incubate->ldh apop Apoptosis Assay (Annexin V) incubate->apop dna DNA Damage Assay (γ-H2AX Staining) incubate->dna read Data Acquisition (Plate Reader / Imaging) mtt->read ldh->read apop->read dna->read analyze Data Analysis (Calculate IC50 / GI50) read->analyze end End analyze->end

Caption: General workflow for assessing this compound cytotoxicity.

MTT Cell Viability Assay

This assay measures the metabolic activity of cells, which correlates with cell viability.[9] Mitochondrial dehydrogenases in living cells reduce the yellow tetrazolium salt (MTT) to purple formazan (B1609692) crystals.[10][11]

Materials:

  • 96-well flat-bottom plates

  • This compound working solutions

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution: 5 mg/mL in sterile PBS[12]

  • Solubilization solution: DMSO or 10% SDS in 0.01 M HCl

  • Microplate reader

Protocol:

  • Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of medium.[9][13] Incubate for 24 hours to allow for attachment.

  • Treatment: Remove the medium and add 100 µL of medium containing various concentrations of this compound. Include vehicle control (DMSO) and untreated control wells.

  • Incubation: Incubate the plate for a desired period (e.g., 72 hours).

  • MTT Addition: Add 10 µL of 5 mg/mL MTT solution to each well and incubate for 2-4 hours at 37°C, allowing formazan crystals to form.[13]

  • Solubilization: Carefully remove the medium. Add 100-150 µL of solubilization solution (e.g., DMSO) to each well to dissolve the formazan crystals. Mix gently on an orbital shaker for 15 minutes.[12]

  • Absorbance Reading: Measure the absorbance at 570 nm (or 590 nm) using a microplate reader.[12]

  • Data Analysis: Calculate cell viability as a percentage relative to the untreated control. Plot a dose-response curve and determine the GI₅₀ (concentration for 50% growth inhibition) or IC₅₀ value.

LDH Cytotoxicity Assay

This assay quantifies the release of lactate (B86563) dehydrogenase (LDH), a stable cytosolic enzyme, into the culture medium upon cell membrane damage.[14][15][16]

Materials:

  • Commercially available LDH cytotoxicity assay kit (e.g., from Promega, Thermo Fisher, Abcam)

  • 96-well plates

  • Microplate reader

Protocol:

  • Cell Seeding and Treatment: Follow steps 1 and 2 of the MTT assay protocol. Include controls for spontaneous LDH release (untreated cells) and maximum LDH release (cells treated with a lysis buffer provided in the kit).[14]

  • Incubation: Incubate for the desired treatment period (e.g., 24-72 hours).

  • Sample Collection: After incubation, carefully transfer a small aliquot (e.g., 50 µL) of the supernatant from each well to a new 96-well plate.[14]

  • LDH Reaction: Prepare the LDH reaction mixture according to the kit manufacturer's instructions and add it to each well containing the supernatant.

  • Incubation: Incubate the plate at room temperature for up to 30 minutes, protected from light.[14]

  • Absorbance Reading: Measure the absorbance at the recommended wavelength (typically 490 nm) using a microplate reader.[14]

  • Data Analysis: Calculate the percentage of cytotoxicity using the formula provided by the manufacturer, based on the absorbance values of the treated, spontaneous release, and maximum release controls.

DNA Damage Assay (In-Cell Western for γ-H2AX)

This assay specifically measures the induction of DNA damage by quantifying the phosphorylation of histone H2AX at serine 139 (γ-H2AX), a sensitive marker for DNA double-strand breaks.[6][4]

Materials:

  • 96-well or 384-well black-walled imaging plates

  • Primary antibody: Anti-phospho-Histone H2AX (Ser139) antibody

  • Secondary antibody: IRDye®-conjugated secondary antibody

  • DNA stain (e.g., DRAQ5™ or Sapphire700™) for normalization

  • 4% Formaldehyde (B43269) in PBS

  • Permeabilization buffer (e.g., 0.1% Triton X-100 in PBS)

  • Blocking buffer (e.g., Odyssey® Blocking Buffer)

  • Infrared imaging system (e.g., LI-COR® Odyssey®)

Protocol:

  • Cell Seeding and Treatment: Seed cells in black-walled plates and treat with this compound for a shorter duration (e.g., 1-4 hours) as DNA damage is an early event.[4]

  • Fixation: After treatment, remove the medium and fix the cells by adding 4% formaldehyde for 20 minutes at room temperature.

  • Permeabilization: Wash the wells with PBS and then add permeabilization buffer for 20 minutes.

  • Blocking: Wash again and add blocking buffer for 1.5 hours to reduce non-specific antibody binding.

  • Primary Antibody Incubation: Incubate cells with the primary anti-γ-H2AX antibody (diluted in blocking buffer) overnight at 4°C.

  • Secondary Antibody Incubation: Wash the wells extensively. Incubate with the appropriate IRDye®-conjugated secondary antibody and the DNA normalization stain for 1 hour at room temperature, protected from light.

  • Imaging: Wash the wells a final time with PBS. Scan the plate using an infrared imaging system.

  • Data Analysis: Quantify the fluorescence intensity for both the γ-H2AX signal (e.g., 800 nm channel) and the normalization stain (e.g., 700 nm channel). Normalize the γ-H2AX signal to the DNA stain signal to account for cell number variations. Compare the normalized signal in treated cells to that in control cells.

Data Presentation

Quantitative data should be summarized in tables for clarity and comparison.

Table 1: Reported Growth Inhibition (GI₅₀) Values for this compound

Cell LineGI₅₀ (nM)MDR1 ExpressionNotes
HCT-1542+High CYP activity
SW62027-Low CYP activity
MES.SA>10,000-
MES.SA/MX23358+
Data sourced from Corcoran et al., 2011.[6][4]

Table 2: Template for Experimental Cytotoxicity Data

Concentration (nM)% Cell Viability (MTT)% Cytotoxicity (LDH)Normalized γ-H2AX Signal
0 (Control)10001.0
1
10
100
1000
10000

Logical Relationships in this compound Cytotoxicity

The cytotoxicity of this compound is not an intrinsic property of the molecule but is contingent upon its metabolic activation. This relationship underscores the importance of the cellular context, specifically the expression and activity of CYP enzymes, in determining the compound's efficacy.

Logical_Relationship cluster_0 Cellular Factors cluster_1 This compound Treatment cluster_2 Cellular Outcomes CYP_High High CYP Activity Activation Metabolic Activation CYP_High->Activation Enables CYP_Low Low / No CYP Activity No_Activation No Activation CYP_Low->No_Activation Prevents AustD This compound AustD->Activation AustD->No_Activation DNA_Damage DNA Damage Activation->DNA_Damage Leads to No_Damage No DNA Damage No_Activation->No_Damage Cytotoxicity High Cytotoxicity DNA_Damage->Cytotoxicity Causes No_Cytotoxicity Low / No Cytotoxicity No_Damage->No_Cytotoxicity

Caption: Relationship between CYP activity and this compound efficacy.

References

Measuring Austocystin D-Induced Histone H2AX Phosphorylation: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Austocystin D, a natural mycotoxin, has demonstrated potent cytotoxic and anticancer activities. Its mechanism of action involves its metabolic activation by cytochrome P450 (CYP) enzymes, particularly CYP2J2, into a reactive intermediate that induces DNA damage.[1][2][3][4][5][6] A key event in the cellular response to DNA double-strand breaks (DSBs) is the rapid and extensive phosphorylation of the histone variant H2AX at serine 139, forming γH2AX.[2][7][8][9] This phosphorylation event serves as a sensitive and specific biomarker for DNA DSBs, making the quantification of γH2AX a critical tool for evaluating the genotoxic effects of compounds like this compound.[10][11][12]

These application notes provide detailed protocols for measuring this compound-induced γH2AX levels using three common and robust methods: immunofluorescence microscopy, western blotting, and flow cytometry.

Signaling Pathway of this compound-Induced H2AX Phosphorylation

This compound acts as a prodrug, requiring metabolic activation to exert its genotoxic effects. The following diagram illustrates the proposed signaling pathway leading to H2AX phosphorylation.

AustocystinD_Pathway AustocystinD This compound (Prodrug) CYP_Enzymes Cytochrome P450 Enzymes (e.g., CYP2J2) AustocystinD->CYP_Enzymes Metabolic Activation Activated_AustocystinD Activated this compound (Reactive Intermediate) CYP_Enzymes->Activated_AustocystinD DNA Nuclear DNA Activated_AustocystinD->DNA Induces DNA_Damage DNA Double-Strand Breaks (DSBs) DNA->DNA_Damage ATM_ATR ATM/ATR Kinases DNA_Damage->ATM_ATR Activates H2AX Histone H2AX ATM_ATR->H2AX Phosphorylates gH2AX γH2AX (p-Ser139) H2AX->gH2AX DDR DNA Damage Response (Recruitment of Repair Proteins) gH2AX->DDR Initiates IF_Workflow cluster_prep Cell Preparation cluster_staining Immunostaining cluster_analysis Analysis Seed 1. Seed Cells on Coverslips Treat 2. Treat with this compound Seed->Treat Fix 3. Fix with 4% Paraformaldehyde Treat->Fix Permeabilize 4. Permeabilize with 0.3% Triton X-100 Fix->Permeabilize Block 5. Block with 5% BSA Permeabilize->Block PrimaryAb 6. Incubate with Primary Antibody (anti-γH2AX) Block->PrimaryAb SecondaryAb 7. Incubate with Fluorescent Secondary Antibody PrimaryAb->SecondaryAb Counterstain 8. Counterstain Nuclei (DAPI) SecondaryAb->Counterstain Mount 9. Mount Coverslips Counterstain->Mount Image 10. Image with Fluorescence Microscope Mount->Image Quantify 11. Quantify γH2AX Foci per Nucleus Image->Quantify FC_Workflow cluster_prep Cell Preparation cluster_staining Staining cluster_analysis Analysis Culture 1. Culture and Treat Cells Harvest 2. Harvest and Create Single-Cell Suspension Culture->Harvest Fix 3. Fix with 2% Paraformaldehyde Harvest->Fix Permeabilize 4. Permeabilize with 70% Ethanol Fix->Permeabilize PrimaryAb 5. Incubate with Primary Antibody (anti-γH2AX) Permeabilize->PrimaryAb SecondaryAb 6. Incubate with Fluorescent Secondary Antibody PrimaryAb->SecondaryAb DNA_Stain 7. Stain DNA with Propidium Iodide/RNase SecondaryAb->DNA_Stain Acquire 8. Acquire Data on Flow Cytometer DNA_Stain->Acquire Analyze 9. Analyze γH2AX Fluorescence Intensity Acquire->Analyze

References

Application Note: Detecting Austocystin D-Induced DNA Strand Breaks Using the Comet Assay

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Austocystin D is a mycotoxin that has demonstrated potent cytotoxic and anti-tumor activity.[1] Its mechanism of action involves metabolic activation by cellular enzymes, leading to genotoxicity.[2] Specifically, this compound is activated by cytochrome P450 (CYP) enzymes, such as CYP2J2, into a reactive form that can bind to DNA, forming adducts and inducing DNA strand breaks.[3][4] This DNA damage triggers a cellular DNA Damage Response (DDR).[3][5]

The single-cell gel electrophoresis, or comet assay, is a sensitive and versatile method for detecting DNA strand breaks in individual cells.[6] When subjected to an electric field, fragmented DNA migrates away from the nucleus, forming a "comet" shape with a tail whose intensity is proportional to the extent of DNA damage.[7] The alkaline version of the assay is particularly effective for detecting single-strand breaks, double-strand breaks, and alkali-labile sites, making it an ideal tool for quantifying the genotoxic effects of compounds like this compound.[8][9]

This document provides a detailed protocol for using the alkaline comet assay to measure DNA strand breaks induced by this compound and outlines the underlying molecular pathways.

Mechanism of this compound-Induced DNA Damage

This compound itself is not directly genotoxic. It requires bioactivation, a process that occurs in cells expressing specific cytochrome P450 enzymes.[1] Structurally similar to aflatoxin B₁, this compound's vinyl ether moiety is metabolized by CYP enzymes (notably CYP2J2) into a reactive epoxide.[3][5] This electrophilic metabolite can then form covalent adducts with DNA.[10] These adducts can lead to the formation of single-strand breaks (SSBs), which in turn activate the DNA Damage Response (DDR) pathway.[3] The presence of SSBs leads to the recruitment and activation of the ATR kinase, which then phosphorylates downstream targets like CHK1 and histone H2AX (forming γ-H2AX), a sensitive marker of DNA damage.[3][5]

AustocystinD_Pathway cluster_activation Metabolic Activation cluster_damage DNA Damage & Response AustocystinD This compound (Inactive Pro-drug) Metabolite Reactive Epoxide Metabolite AustocystinD->Metabolite Bioactivation CYP CYP2J2 Enzyme CYP->Metabolite DNA Nuclear DNA Metabolite->DNA Alkylation Adducts DNA Adducts DNA->Adducts SSB Single-Strand Breaks (SSBs) Adducts->SSB DDR ATR/CHK1 Pathway Activation (γ-H2AX) SSB->DDR

Caption: Mechanism of this compound bioactivation and DNA damage induction.

Experimental Workflow: Comet Assay

The overall workflow involves treating cultured cells with this compound, embedding the cells in agarose (B213101) on a microscope slide, lysing the cells to remove membranes and proteins, and then subjecting the remaining nucleoids to electrophoresis. The resulting comets are stained with a fluorescent DNA dye and analyzed using imaging software.

Comet_Assay_Workflow start 1. Cell Culture (e.g., U-2 OS) treatment 2. Treatment (this compound, Controls) start->treatment harvest 3. Cell Harvesting (Trypsinization) treatment->harvest embed 4. Embedding in Agarose on CometSlide™ harvest->embed lysis 5. Cell Lysis (High Salt + Detergent) embed->lysis unwinding 6. DNA Unwinding (Alkaline Solution) lysis->unwinding electro 7. Electrophoresis (Alkaline Buffer) unwinding->electro neutralize 8. Neutralization (Tris Buffer) electro->neutralize stain 9. Staining (e.g., SYBR® Green) neutralize->stain analysis 10. Visualization & Scoring (Fluorescence Microscopy) stain->analysis

Caption: Standard workflow for the alkaline comet assay.

Detailed Experimental Protocol

This protocol is adapted for a standard alkaline comet assay to detect single-strand DNA breaks induced by this compound.

I. Materials and Reagents

  • Cells: A cell line known to express CYP2J2 (e.g., U-2 OS cells).[3]

  • This compound: Stock solution in DMSO.

  • Positive Control: Hydrogen Peroxide (H₂O₂) or Methyl Methanesulfonate (MMS).[11]

  • Reagents for Cell Culture: Complete medium (e.g., DMEM), Fetal Bovine Serum (FBS), Penicillin-Streptomycin, Trypsin-EDTA, Phosphate Buffered Saline (PBS).

  • Comet Assay Reagents:

    • Low Melting Point Agarose (LMAgarose).

    • CometSlides™ or pre-coated microscope slides.

    • Lysis Solution (pH 10): 2.5 M NaCl, 100 mM EDTA, 10 mM Tris-HCl. Freshly add 1% Triton X-100 and 10% DMSO before use.

    • Alkaline Electrophoresis Buffer (pH > 13): 300 mM NaOH, 1 mM EDTA.

    • Neutralization Buffer: 0.4 M Tris-HCl (pH 7.5).

    • DNA Staining Solution: SYBR® Green I or similar fluorescent dye diluted in TE buffer.

II. Cell Culture and Treatment

  • Cell Plating: Seed cells in a 6-well plate at a density that allows them to reach ~80% confluency on the day of the experiment. Allow cells to attach overnight.

  • Treatment:

    • Prepare working solutions of this compound in complete cell culture medium. A dose-response experiment is recommended (e.g., 10 nM, 20 nM, 50 nM).[3]

    • Include a Vehicle Control (medium with the same concentration of DMSO used for the highest this compound dose).

    • Include a Positive Control (e.g., treat cells with 100 µM H₂O₂ for 20 minutes on ice).

    • Remove old medium from cells, wash once with PBS, and add the treatment media.

    • Incubate for the desired time (e.g., 12-24 hours).[3]

III. Comet Assay Procedure

  • Cell Harvesting: After treatment, aspirate the media, wash cells with ice-cold PBS, and detach them using Trypsin-EDTA. Neutralize trypsin with complete medium and transfer the cell suspension to a microfuge tube.

  • Cell Counting: Centrifuge the cells, resuspend in ice-cold PBS, and determine the cell concentration. Adjust the concentration to ~1 x 10⁵ cells/mL.

  • Embedding Cells in Agarose:

    • Melt the LMAgarose and maintain it in a 37°C water bath.

    • Combine 10 µL of the cell suspension with 90 µL of the molten LMAgarose.

    • Immediately pipette the 100 µL mixture onto a CometSlide™. Spread evenly.

    • Place the slides flat in the dark at 4°C for 30 minutes to allow the agarose to solidify.[12]

  • Lysis:

    • Immerse the slides in pre-chilled Lysis Solution.

    • Incubate at 4°C for at least 1-2 hours (or overnight) in the dark. This step removes cell membranes and histones, leaving behind the DNA nucleoid.[12]

  • DNA Unwinding:

    • Gently remove slides from the Lysis Solution and place them in a horizontal electrophoresis tank.

    • Fill the tank with fresh, chilled Alkaline Electrophoresis Buffer, ensuring the slides are fully submerged.

    • Let the slides sit in this buffer for 20-40 minutes at 4°C to allow the DNA to unwind.[8]

  • Electrophoresis:

    • Perform electrophoresis in the same buffer at 4°C. A typical condition is 25 V and ~300 mA for 20-30 minutes. Optimization may be required.

  • Neutralization and Staining:

    • Carefully remove the slides and place them on a tray. Gently wash them 2-3 times with Neutralization Buffer for 5 minutes each.

    • Drain the slides and apply 50 µL of diluted SYBR® Green staining solution to each agarose pad.

    • Let the slides sit for 15 minutes in the dark.

IV. Visualization and Data Analysis

  • Imaging: View the slides using a fluorescence microscope with the appropriate filter set (e.g., FITC for SYBR Green).

  • Scoring: Capture images of at least 50-100 randomly selected cells per slide.

  • Quantification: Use specialized comet assay software to analyze the images. Key parameters include:

    • % Tail DNA: The percentage of total DNA that has migrated into the tail. This is a highly recommended and robust metric.

    • Tail Moment: An integrated value calculated as the product of the tail length and the fraction of DNA in the tail.

Data Presentation: Representative Results

The following table shows hypothetical but plausible quantitative data from a comet assay experiment designed to assess this compound-induced DNA damage in U-2 OS cells.

TreatmentConcentration% Tail DNA (Mean ± SD)Tail Moment (Mean ± SD)
Vehicle Control0.1% DMSO3.5 ± 1.20.4 ± 0.2
This compound20 nM18.9 ± 4.54.1 ± 1.1
This compound50 nM35.2 ± 6.89.8 ± 2.3
Positive Control100 µM H₂O₂42.1 ± 5.511.5 ± 1.9

Interpretation of Results:

  • A dose-dependent increase in both % Tail DNA and Tail Moment is observed in cells treated with this compound compared to the vehicle control.

  • This indicates that this compound, following metabolic activation by the cells, causes a significant increase in DNA strand breaks.

  • Values greater than 20-30% DNA in the tail often correlate with significant cellular stress and potential cell death.[11] The positive control confirms that the assay is performing correctly.

References

Application Notes & Protocols: Cell-Based Assays for Screening Austocystin D Activity

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Austocystin D is a fungal-derived mycotoxin that has been identified as a potent cytotoxic agent with significant anti-tumor activity, including against cell lines that express multidrug resistance proteins.[1][2][3][4] Its mechanism of action involves a unique bioactivation process. This compound itself is a prodrug that is metabolized by intracellular cytochrome P450 (CYP) enzymes, particularly CYP2J2, into a reactive form.[1][5][6][7] This active metabolite then induces DNA damage, leading to the phosphorylation of histone H2AX (a marker for DNA double-strand breaks) and subsequent cancer cell death.[1][2][5]

These application notes provide detailed protocols for a series of cell-based assays designed to screen for and characterize the cytotoxic and DNA-damaging activity of this compound. The described methods will enable researchers to quantify its potency, confirm its mechanism of action, and identify sensitive versus resistant cell lines.

Mechanism of Action: this compound Bioactivation and DNA Damage

The cytotoxic effect of this compound is not direct but relies on its conversion by specific cellular enzymes. The pathway illustrates that the compound's efficacy is dependent on the target cell's metabolic capabilities.

AustocystinD_Pathway cluster_cell Cancer Cell AusD This compound (Prodrug) CYP Cytochrome P450 (e.g., CYP2J2) AusD->CYP Metabolism Active_AusD Activated this compound (Reactive Metabolite) CYP->Active_AusD DNA Nuclear DNA Active_AusD->DNA Adduct Formation Damaged_DNA DNA Damage (Double-Strand Breaks) DNA->Damaged_DNA H2AX Histone H2AX Damaged_DNA->H2AX activates gH2AX Phosphorylated H2AX (γ-H2AX) H2AX->gH2AX phosphorylation Apoptosis Cell Death gH2AX->Apoptosis leads to

Caption: this compound is metabolized by CYP enzymes to an active form that causes DNA damage.

Data Presentation: Cytotoxicity of this compound

The cytotoxic potency of this compound varies significantly across different cancer cell lines, a selectivity that correlates with the expression and activity of CYP enzymes.[1][2] The following table summarizes the 50% growth inhibition (GI₅₀) values for this compound after a 72-hour treatment period in a panel of human cancer cell lines.

Cell LineCancer TypeGI₅₀ (nM)MDR1 Expression
MCF7 Breast Cancer< 10-
HCT-15 Colon Carcinoma< 10+
HeLa Cervical Cancer< 10-
SW620 Colon Carcinoma27-
MES-SA Uterine Sarcoma> 10,000-
MES-SA/MX2 Uterine Sarcoma3358+
Data compiled from studies on this compound cytotoxicity.[2]

Experimental Protocols

Protocol 1: Cell Viability and Growth Inhibition (MTT Assay)

This protocol measures the metabolic activity of cells as an indicator of cell viability to determine the GI₅₀ of this compound.

Materials:

  • Selected cancer cell lines (e.g., HCT-15, SW620)

  • Complete cell culture medium (e.g., DMEM/RPMI + 10% FBS)

  • This compound stock solution (in DMSO)

  • 96-well cell culture plates

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • DMSO (Dimethyl sulfoxide)

  • Phosphate-Buffered Saline (PBS)

  • Microplate reader (570 nm)

Procedure:

  • Cell Seeding: Seed cells in a 96-well plate at a density of 3,000-8,000 cells/well in 100 µL of complete medium. Incubate for 24 hours at 37°C, 5% CO₂.

  • Compound Treatment: Prepare serial dilutions of this compound in complete medium. The final DMSO concentration should not exceed 0.5%.

  • Remove the medium from the wells and add 100 µL of the diluted this compound or vehicle control (medium with DMSO).

  • Incubate the plate for 72 hours at 37°C, 5% CO₂.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL) to each well and incubate for 3-4 hours at 37°C until purple formazan (B1609692) crystals are visible.

  • Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals. Mix gently by pipetting.

  • Measurement: Read the absorbance at 570 nm using a microplate reader.

  • Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot a dose-response curve to determine the GI₅₀ value.

Protocol 2: DNA Damage Detection (γ-H2AX In-Cell Western Assay)

This assay quantifies the phosphorylation of histone H2AX at serine 139 (γ-H2AX), a sensitive marker of DNA double-strand breaks induced by activated this compound.[1][2]

ICW_Workflow A 1. Seed Cells in 96-well plate B 2. Treat with This compound (1-4h) A->B C 3. Fix & Permeabilize (Formaldehyde/Triton X-100) B->C D 4. Block (Blocking Buffer) C->D E 5. Primary Antibody Incubation (anti-γ-H2AX) D->E F 6. Secondary Antibody Incubation (IRDye-conjugated) E->F G 7. Image & Quantify (Infrared Imaging System) F->G

Caption: Workflow for the In-Cell Western assay to detect γ-H2AX.

Materials:

  • Selected cancer cell lines

  • 96-well black-walled, clear-bottom plates

  • This compound stock solution

  • 4% Formaldehyde in PBS

  • Permeabilization Buffer (0.1% Triton X-100 in PBS)

  • Blocking Buffer (e.g., LI-COR Odyssey Blocking Buffer or 5% BSA in PBS)

  • Primary antibody: Rabbit anti-phospho-Histone H2AX (Ser139)

  • Secondary antibody: IRDye-conjugated goat anti-rabbit IgG

  • Infrared imaging system (e.g., LI-COR Odyssey)

Procedure:

  • Cell Seeding and Treatment: Seed cells (10,000 cells/well) in a 96-well plate and incubate for 24 hours. Treat with various concentrations of this compound for 1-4 hours.[2] Include known DNA damaging agents (e.g., Doxorubicin) as positive controls.

  • Fixation: Remove the treatment medium and add 100 µL of 4% formaldehyde. Incubate for 20 minutes at room temperature.

  • Permeabilization: Wash wells 3 times with PBS. Add 100 µL of Permeabilization Buffer and incubate for 20 minutes.

  • Blocking: Wash wells 3 times with PBS. Add 150 µL of Blocking Buffer and incubate for 1.5 hours at room temperature.

  • Primary Antibody: Remove blocking buffer and add 50 µL of anti-γ-H2AX antibody diluted in blocking buffer. Incubate overnight at 4°C.

  • Secondary Antibody: Wash wells 4 times with PBS containing 0.1% Tween-20. Add 50 µL of IRDye-conjugated secondary antibody diluted in blocking buffer. Incubate for 1 hour at room temperature, protected from light.

  • Imaging: Wash wells 4 times with PBS-T. Remove the final wash and scan the plate using an infrared imaging system.

  • Analysis: Quantify the intensity of the infrared signal in each well. Normalize the γ-H2AX signal to cell number (e.g., using a DNA stain).

Protocol 3: Confirmation of CYP-Mediated Activation

This protocol uses a CYP enzyme inhibitor to confirm that the cytotoxicity of this compound is dependent on its metabolic activation. A loss of potency in the presence of the inhibitor supports the proposed mechanism.[1][2]

CYP_Inhibition_Logic cluster_logic Experimental Logic AusD This compound CYP CYP Enzyme Activity AusD->CYP is activated by Keto Ketoconazole (CYP Inhibitor) Keto->CYP inhibits DNA_Damage DNA Damage CYP->DNA_Damage causes Viability Cell Viability DNA_Damage->Viability reduces

Caption: Logic of using a CYP inhibitor to confirm this compound's activation mechanism.

Materials:

  • All materials from Protocol 1 or 2

  • CYP inhibitor: Ketoconazole (stock solution in DMSO)

Procedure:

  • Experimental Setup: Design the experiment using either the MTT assay (Protocol 1) or the γ-H2AX assay (Protocol 2) as the readout.

  • Pre-treatment: Seed cells as described. One hour prior to adding this compound, pre-treat a subset of wells with a non-toxic concentration of Ketoconazole (e.g., 1-10 µM).

  • Co-treatment: Add serial dilutions of this compound to both the Ketoconazole pre-treated wells and the non-pre-treated wells. Ensure the concentration of Ketoconazole is maintained in the co-treated wells.

  • Incubation and Readout: Incubate for the appropriate time (72 hours for MTT, 1-4 hours for γ-H2AX) and perform the assay as described in the respective protocol.

  • Analysis: Compare the dose-response curves of this compound in the presence and absence of Ketoconazole. A significant rightward shift in the GI₅₀ curve or a reduction in the γ-H2AX signal in the presence of Ketoconazole indicates that CYP activity is required for this compound's effects.[1][2]

References

Application Notes and Protocols: High-Throughput Screening for Modifiers of Austocystin D Sensitivity

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Austocystin D is a natural fungal-derived mycotoxin that exhibits potent cytotoxic activity against a subset of cancer cells.[1][2] Its mechanism of action relies on its conversion into a DNA-damaging agent by intracellular cytochrome P450 (CYP) enzymes, particularly CYP2J2.[1][3] The selective cytotoxicity of this compound is therefore dependent on the metabolic activity within specific cancer cell lines, making it a promising candidate for targeted therapies.[4][5][6] This document provides detailed protocols for high-throughput screening (HTS) to identify chemical and genetic modifiers of this compound sensitivity, which can help elucidate resistance mechanisms, identify synergistic drug combinations, and discover novel therapeutic targets.

Mechanism of Action of this compound

This compound functions as a prodrug that requires metabolic activation to exert its cytotoxic effects. Structurally similar to aflatoxin B1, it is metabolized by CYP enzymes, leading to the formation of a reactive epoxide.[4][7] This epoxide can form adducts with DNA, inducing DNA damage and triggering the DNA Damage Response (DDR) pathway.[1][2] A key event in this pathway is the phosphorylation of histone H2AX (to form γ-H2AX) by kinases such as ATM and ATR.[1][4] The sustained activation of the DDR ultimately leads to cell cycle arrest and apoptosis. The sensitivity of cancer cells to this compound is strongly correlated with the expression and activity of specific CYP enzymes, most notably CYP2J2.[1][3]

AustocystinD_Pathway cluster_cell Cancer Cell AustD_ext This compound (Extracellular) AustD_int This compound (Intracellular) AustD_ext->AustD_int Enters Cell Activated_AustD Activated this compound (Reactive Epoxide) AustD_int->Activated_AustD Metabolic Activation CYP2J2 CYP2J2 Enzyme CYP2J2->Activated_AustD DNA Nuclear DNA Activated_AustD->DNA DNA_Damage DNA Damage (Adducts) DNA->DNA_Damage Forms Adducts DDR DNA Damage Response (ATM/ATR Kinases) DNA_Damage->DDR Triggers gH2AX Phosphorylation of Histone H2AX (γ-H2AX) DDR->gH2AX Activates Apoptosis Cell Death gH2AX->Apoptosis Leads to

Caption: this compound activation and cytotoxic signaling pathway.

High-Throughput Screening (HTS) Strategies

HTS enables the rapid testing of large libraries of compounds or genetic perturbations to identify modifiers of a specific biological process.[8][9][10] For this compound, two primary HTS approaches are recommended:

  • Chemical Genomics Screen: To identify small molecules that enhance (synergize with) or suppress (antagonize) this compound's cytotoxicity.

  • Genetic Screen (e.g., CRISPR-Cas9): To identify genes whose loss-of-function confers resistance or sensitivity to this compound.

HTS_Workflow cluster_prep Assay Preparation cluster_treatment Treatment & Incubation cluster_readout Data Acquisition & Analysis cluster_hit_selection Hit Identification Library Prepare Modifier Library (Chemical or gRNA) Plate Dispense Library into 384-well Plates Library->Plate Seed Seed Cancer Cells Plate->Seed Treat Add this compound (Sub-lethal Dose) Seed->Treat Incubate Incubate (e.g., 72h) Treat->Incubate Assay Perform Cell Viability Assay (e.g., CellTiter-Glo) Incubate->Assay Read Read Luminescence Assay->Read Analyze Normalize Data & Calculate Z-score Read->Analyze Hits Identify Hits (Enhancers/Suppressors) Analyze->Hits Validation Hit Confirmation & Secondary Assays Hits->Validation

Caption: General workflow for a high-throughput modifier screen.

Data Presentation: Quantitative Summary

Effective data organization is crucial for interpreting HTS results. The following tables provide examples of how to structure quantitative data from sensitivity studies and modifier screens.

Table 1: Correlation of this compound GI₅₀ with CYP2J2 Expression

Cell Line Histology CYP2J2 mRNA Expression (Relative) This compound GI₅₀ (nM)
U-2 OS Osteosarcoma High ~20
HOS Osteosarcoma Low >1000
HCT-15 Colon Carcinoma Moderate ~150
SW620 Colon Carcinoma Low >2000
HeLa Cervical Cancer Low >2000

Data is illustrative, based on findings that sensitivity correlates with CYP2J2 expression.[1]

Table 2: Hypothetical Hits from a Chemical Modifier Screen

Compound ID Modifier Type Effect on this compound GI₅₀ Z-Score Potential Target Class
Cmpd-A01 Enhancer 10-fold decrease -3.5 CYP450 Inducer
Cmpd-B12 Enhancer 8-fold decrease -3.2 DNA Repair Inhibitor
Cmpd-C07 Suppressor 25-fold increase +4.1 CYP450 Inhibitor

| Cmpd-D04 | Suppressor | 18-fold increase | +3.8 | Antioxidant |

Table 3: Validated Genetic Modifiers from CRISPR-Cas9 Screen [11]

Gene Modifier Type Phenotype upon Knockout Biological Role
CYP2J2 Required for Sensitivity Resistance This compound activation
POR Required for Sensitivity Resistance Positive regulator of CYP activity
PGRMC1 Required for Sensitivity Resistance Positive regulator of CYP activity

| KAT7 | Required for Sensitivity | Resistance | Histone acetyltransferase, regulates CYP2J2 transcription |

Experimental Protocols

Protocol 1: Cell Viability High-Throughput Screen

This protocol describes a primary screen to identify chemical modifiers of this compound cytotoxicity using a luminescent cell viability assay.

Materials:

  • This compound-sensitive cancer cell line (e.g., U-2 OS)

  • Complete growth medium (e.g., McCoy's 5A, 10% FBS, 1% Pen/Strep)

  • 384-well white, clear-bottom assay plates

  • Compound library prediluted in DMSO

  • This compound stock solution (in DMSO)

  • CellTiter-Glo® Luminescent Cell Viability Assay kit (Promega)

  • Acoustic liquid handler (e.g., ECHO 550)

  • Plate reader with luminescence detection capabilities

Methodology:

  • Library Plating: Using an acoustic liquid handler, dispense 50 nL of each compound from the library into designated wells of a 384-well plate. Include wells for controls (DMSO only for negative control, a known cytotoxic agent for positive control).

  • Cell Seeding: Trypsinize and count U-2 OS cells. Dilute to a concentration of 20,000 cells/mL in complete medium. Dispense 25 µL of the cell suspension (500 cells/well) into each well of the 384-well plate.

  • This compound Treatment: Prepare a working solution of this compound in complete medium at 2x the final desired concentration (e.g., 2x GI₂₀). Add 25 µL of this solution to all wells except for the "cells only" controls. Add 25 µL of medium to control wells. The final volume should be 50 µL.

  • Incubation: Gently mix the plates on a plate shaker for 1 minute. Incubate the plates for 72 hours at 37°C in a humidified 5% CO₂ incubator.

  • Viability Measurement:

    • Equilibrate the plates and the CellTiter-Glo® reagent to room temperature.

    • Add 25 µL of CellTiter-Glo® reagent to each well.

    • Mix on an orbital shaker for 2 minutes to induce cell lysis.

    • Incubate at room temperature for 10 minutes to stabilize the luminescent signal.

  • Data Acquisition: Read the luminescence on a plate reader.

  • Data Analysis:

    • Normalize the data for each plate: Set the average of the negative controls (DMSO + this compound) to 100% viability and the positive controls (cytotoxic agent) to 0% viability.

    • Calculate the Z-score for each compound well to identify statistically significant deviations.

    • Hits are typically defined as compounds with Z-scores < -3 (enhancers) or > +3 (suppressors).

Protocol 2: CRISPR-Cas9 Knockout Screen for Genetic Modifiers

This protocol outlines a pooled CRISPR-Cas9 screen to identify genes whose loss renders cells resistant to this compound.

CRISPR_Workflow start Cas9-expressing U-2 OS Cells transduce Transduce Cells (Low MOI) start->transduce lib Lentiviral Pooled gRNA Library lib->transduce select_transduced Puromycin (B1679871) Selection transduce->select_transduced split Split Population select_transduced->split control_pop T=0 Control (Harvest for gDNA) split->control_pop treat_pop Treat with this compound (Lethal Dose) split->treat_pop gDNA Genomic DNA Extraction control_pop->gDNA harvest Harvest Surviving Resistant Cells treat_pop->harvest harvest->gDNA PCR Amplify gRNA Cassettes via PCR gDNA->PCR NGS Next-Generation Sequencing PCR->NGS analysis Compare gRNA Frequencies (Treated vs. T=0) NGS->analysis hits Identify Enriched gRNAs (Resistance Genes) analysis->hits

Caption: Workflow for a pooled CRISPR-Cas9 resistance screen.

Materials:

  • Cas9-expressing U-2 OS cell line

  • Pooled lentiviral gRNA library (e.g., GeCKO v2)

  • Lentivirus packaging plasmids (e.g., psPAX2, pMD2.G)

  • HEK293T cells for virus production

  • Polybrene or other transduction reagent

  • Puromycin

  • This compound

  • Genomic DNA extraction kit

  • PCR reagents for library amplification

  • Next-Generation Sequencing (NGS) platform

Methodology:

  • Lentivirus Production: Produce the pooled lentiviral gRNA library by transfecting HEK293T cells with the library plasmid and packaging plasmids. Harvest the virus-containing supernatant after 48-72 hours.

  • Transduction: Transduce the Cas9-expressing U-2 OS cells with the lentiviral library at a low multiplicity of infection (MOI < 0.3) to ensure most cells receive only one gRNA. This should be done with enough cells to achieve at least 500x coverage of the gRNA library.

  • Antibiotic Selection: Two days post-transduction, select for successfully transduced cells by adding puromycin to the culture medium.

  • Establish Baseline Population: After selection is complete, harvest a subset of the cells (~25 million) as the T=0 timepoint. Store the cell pellet at -80°C.

  • Drug Selection: Plate the remaining cells and treat with a lethal concentration of this compound (e.g., GI₉₀). Culture the cells, replacing the drug-containing medium as needed, until a resistant population emerges and expands.

  • Harvest Resistant Population: Once the resistant population has grown to a sufficient number, harvest the cells.

  • Genomic DNA Extraction and Sequencing:

    • Extract genomic DNA (gDNA) from both the T=0 and the resistant cell pellets.

    • Use PCR to amplify the integrated gRNA sequences from the gDNA.

    • Submit the PCR amplicons for NGS.

  • Data Analysis:

    • Align sequencing reads and determine the frequency of each gRNA in the T=0 and resistant populations.

    • Identify gRNAs that are significantly enriched in the resistant population compared to the T=0 control. The genes targeted by these enriched gRNAs are candidate resistance genes.

Protocol 3: Secondary Assay - γ-H2AX Detection by In-Cell Western

This assay is used to validate hits from the primary screen by confirming their effect on the this compound-induced DNA damage response.[4][7]

Materials:

  • 384-well black, clear-bottom assay plates

  • Primary antibody: Rabbit anti-phospho-Histone H2A.X (Ser139) (e.g., Cell Signaling Technology #9718)

  • Secondary antibodies: IRDye® 800CW Goat anti-Rabbit IgG and IRDye® 680RD Goat anti-Mouse IgG (LI-COR)

  • Normalization antibody: Mouse anti-β-Actin

  • 4% Paraformaldehyde (PFA) in PBS

  • Permeabilization Buffer (0.1% Triton X-100 in PBS)

  • Blocking Buffer (e.g., LI-COR Intercept® Blocking Buffer)

  • LI-COR Odyssey® CLx Imaging System

Methodology:

  • Cell Plating and Treatment: Plate and treat cells in a 384-well plate with hit compounds and/or this compound as described in Protocol 1. A shorter incubation time (e.g., 4-6 hours) is typically sufficient to observe H2AX phosphorylation.[7]

  • Fix and Permeabilize:

    • Remove media and wash once with PBS.

    • Add 50 µL of 4% PFA and incubate for 20 minutes at room temperature.

    • Wash 3 times with PBS.

    • Add 50 µL of Permeabilization Buffer and incubate for 20 minutes.

  • Blocking: Wash 3 times with PBS. Add 50 µL of Blocking Buffer and incubate for 1.5 hours at room temperature.

  • Primary Antibody Incubation: Remove blocking buffer. Add 25 µL of primary antibody solution (anti-γ-H2AX and anti-β-Actin diluted in Blocking Buffer) to each well. Incubate overnight at 4°C.

  • Secondary Antibody Incubation:

    • Wash 4 times with PBS containing 0.1% Tween-20.

    • Add 25 µL of the secondary antibody solution (containing both IRDye® 800CW and 680RD antibodies) diluted in Blocking Buffer.

    • Incubate for 1 hour at room temperature, protected from light.

  • Imaging: Wash 4 times with PBS containing 0.1% Tween-20. Remove all liquid and allow the plate to dry. Scan the plate on a LI-COR Odyssey CLx Imager at both 700 nm (β-Actin) and 800 nm (γ-H2AX) channels.

  • Analysis: Quantify the integrated intensity for each channel. Normalize the γ-H2AX signal (800 nm) to the β-Actin signal (700 nm) for each well. Compare the normalized signal in treated wells to controls to determine if a hit compound modulates this compound-induced DNA damage.

References

Application Notes: In Vivo Xenograft Models for Testing Austocystin D Efficacy

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Austocystin D is a natural mycotoxin derived from the fungus Aspergillus ustus that has garnered significant interest as a potential anti-cancer agent.[1][2] It has demonstrated potent and selective cytotoxicity against a variety of cancer cell lines, including those that overexpress the multidrug resistance transporter MDR1 (P-glycoprotein), a common mechanism of chemoresistance.[1][2][3] The anti-tumor activity of this compound has been observed in vivo, where it inhibited the growth of the human colon carcinoma cell line LS174T in a nude mouse xenograft model.[1][3]

The mechanism of action for this compound's selective cytotoxicity is unique. Unlike conventional chemotherapeutics, it acts as a prodrug that requires metabolic activation by specific cytochrome P450 (CYP) enzymes within cancer cells.[1][3][4] Research has identified a strong positive correlation between the sensitivity of cancer cells to this compound and the expression of CYP2J2.[5][6][7] Upon activation by CYP2J2, this compound is converted into a reactive form that induces DNA damage, triggers the DNA damage response pathway (evidenced by the phosphorylation of histone H2AX and CHK1), and ultimately leads to cell growth inhibition and apoptosis.[1][5][7] This selective activation in cancer cells with high CYP2J2 expression suggests a potential therapeutic window, minimizing damage to normal tissues.[5][8]

In vivo xenograft models are an indispensable tool for the preclinical evaluation of novel anti-cancer compounds like this compound.[9] These models, which involve implanting human tumor cells or tissues into immunocompromised mice, allow for the assessment of a drug's efficacy, toxicity, and pharmacokinetic/pharmacodynamic properties in a living system, bridging the gap between in vitro findings and clinical trials.[9][10][11]

This document provides detailed protocols for establishing and utilizing subcutaneous xenograft models to test the anti-tumor efficacy of this compound.

Data Presentation

Table 1: In Vitro Cytotoxicity of this compound in Human Cancer Cell Lines

The following table summarizes the 50% growth inhibition (GI50) values for this compound across various cell lines, highlighting its potent and selective activity.

Cell LineCancer TypeGI50 (72h treatment)Key Characteristics
MCF7 Breast Cancer< 10 nMHigh Sensitivity
HCT-15 Colon CarcinomaData suggests high sensitivity[1][3]High MDR1 expression
SW620 Colon CarcinomaData suggests sensitivity[1][3]
U-2 OS OsteosarcomaHigh Sensitivity[7][12]High CYP2J2 expression[12]
HOS OsteosarcomaLow Sensitivity[12]Low CYP2J2 expression[12]
MES-SA Uterine Sarcoma> 100,000 nMLow Sensitivity
HeLa Cervical CancerModerate Sensitivity[1][3]

Note: GI50 values are compiled from literature.[3] Specific values can vary based on experimental conditions.

Table 2: Key Parameters for In Vivo Xenograft Efficacy Study

This table outlines the essential parameters for designing an in vivo study to evaluate this compound.

ParameterDescriptionRecommended Specification
Animal Model Immunocompromised mouse strain.Athymic Nude (nu/nu) or NSG mice, female, 6-8 weeks old.[13]
Cell Line Human cancer cell line with high CYP2J2 expression.U-2 OS (Osteosarcoma) or other characterized high-CYP2J2 line.
Cell Inoculum Number of cells injected to form tumors.5 x 10⁶ cells in 100 µL of a 1:1 PBS/Matrigel mixture.[14]
Implantation Site Location of tumor cell injection.Subcutaneous, right dorsal flank.[13]
Tumor Staging Tumor volume to begin treatment.100-150 mm³.[10]
Treatment Groups Experimental and control arms.1. Vehicle Control (e.g., DMSO/Saline) 2. This compound (Low Dose) 3. This compound (High Dose) 4. Positive Control (Optional)
Drug Formulation Vehicle for this compound administration.To be determined based on solubility and stability (e.g., 10% DMSO, 40% PEG300, 50% Saline).
Route of Admin. Method of drug delivery.Intraperitoneal (i.p.) or Intravenous (i.v.).
Dosing Schedule Frequency and duration of treatment.e.g., Daily for 14 days.
Primary Endpoints Key efficacy measurements.Tumor Volume (mm³), Tumor Growth Inhibition (TGI).[13]
Secondary Endpoints Additional measurements.Body Weight, Clinical Signs of Toxicity, Tumor Weight at Necropsy.

Signaling Pathway and Experimental Workflow

AustocystinD_Pathway cluster_cell Cancer Cell (High CYP2J2) AusD This compound (Prodrug) CYP CYP2J2 Enzyme AusD->CYP Metabolism Active_AusD Activated this compound (Reactive Epoxide) CYP->Active_AusD DNA Nuclear DNA Active_AusD->DNA Alkylation DNA_Adduct DNA Adducts (DNA Damage) DNA->DNA_Adduct DDR DNA Damage Response (p-H2AX, p-CHK1) DNA_Adduct->DDR Activation Apoptosis Cell Cycle Arrest & Apoptosis DDR->Apoptosis Induction

Caption: Proposed mechanism of this compound activation and cytotoxicity.

Xenograft_Workflow cluster_prep Phase 1: Preparation cluster_implant Phase 2: Model Establishment cluster_treatment Phase 3: Efficacy Testing cluster_analysis Phase 4: Analysis Cell_Culture 1. Cell Line Culture (e.g., U-2 OS) Cell_Harvest 2. Cell Harvest & Prep (5x10^7 cells/mL) Cell_Culture->Cell_Harvest Animal_Acclimate 3. Animal Acclimation (1-2 weeks) Cell_Harvest->Animal_Acclimate Implantation 4. Subcutaneous Implantation (100 µL/mouse) Animal_Acclimate->Implantation Tumor_Monitoring 5. Tumor Growth Monitoring (2-3 times/week) Implantation->Tumor_Monitoring Randomization 6. Randomization (Tumor Volume ~120 mm³) Tumor_Monitoring->Randomization Treatment 7. Treatment Initiation (this compound vs. Vehicle) Randomization->Treatment Monitoring_2 8. Monitor Tumor Volume & Body Weight Treatment->Monitoring_2 Endpoint 9. Study Endpoint (e.g., Day 21) Monitoring_2->Endpoint Necropsy 10. Necropsy & Tissue Collection Endpoint->Necropsy Data_Analysis 11. Data Analysis (TGI, Stats) Necropsy->Data_Analysis

Caption: Experimental workflow for an in vivo xenograft efficacy study.

Experimental Protocols

Protocol 1: Cell Culture and Preparation for Implantation

This protocol is for a representative human cancer cell line (e.g., U-2 OS osteosarcoma) sensitive to this compound.

Materials:

  • U-2 OS cell line (or other selected line)

  • Complete growth medium (e.g., RPMI-1640 with 10% FBS, 1% Penicillin-Streptomycin)

  • Phosphate-Buffered Saline (PBS), sterile

  • Trypsin-EDTA (0.25%)

  • Matrigel® Basement Membrane Matrix

  • Hemocytometer and Trypan Blue

  • Sterile conical tubes and serological pipettes

Procedure:

  • Cell Culture: Maintain the selected cancer cells in T-75 flasks at 37°C in a humidified 5% CO₂ incubator.[10] Passage cells every 2-3 days to maintain logarithmic growth.

  • Cell Harvest: When cells reach 80-90% confluency, aspirate the medium, wash once with sterile PBS, and detach using Trypsin-EDTA.[14]

  • Neutralization and Counting: Neutralize trypsin with complete medium, transfer the cell suspension to a 15 mL conical tube, and centrifuge at 200 x g for 5 minutes.[14]

  • Resuspend the cell pellet in serum-free medium. Perform a cell count using a hemocytometer and assess viability with trypan blue. A viability of >90% is required for implantation.[10]

  • Final Preparation: Centrifuge the required number of cells and resuspend the pellet in a cold, sterile 1:1 mixture of PBS and Matrigel® to a final concentration of 5 x 10⁷ cells/mL.[14] Keep the cell suspension on ice until injection.

Protocol 2: Subcutaneous Xenograft Implantation

Materials:

  • 6-8 week old female athymic nude mice

  • Prepared cell suspension (from Protocol 1)

  • 1 mL sterile syringes with 27-gauge needles

  • Anesthetic (e.g., isoflurane)

  • 70% ethanol (B145695) for disinfection

Procedure:

  • Animal Preparation: Anesthetize a mouse using an approved institutional protocol. Shave a small area on the right dorsal flank.

  • Disinfection: Wipe the injection site with 70% ethanol.

  • Injection: Gently lift the skin over the flank. Subcutaneously inject 100 µL of the cell suspension (containing 5 x 10⁶ cells).[10]

  • Recovery: Monitor the mouse until it has fully recovered from anesthesia and return it to a sterile cage.

  • Monitoring: Observe animals daily for general health. Begin tumor measurements once they become palpable (typically 5-10 days post-injection).

Protocol 3: Drug Formulation and Administration

Materials:

  • This compound (pure compound)

  • Vehicle components (e.g., DMSO, PEG300, sterile saline)

  • Sterile vials and syringes for administration

Procedure:

  • Formulation: Prepare the this compound formulation. For example, dissolve this compound in 100% DMSO to create a stock solution. For injections, dilute the stock in a vehicle such as PEG300 and saline to achieve the final desired concentration and a DMSO concentration of ≤10%.

  • Vehicle Control: Prepare a vehicle-only solution with the same final concentrations of all solvent components.

  • Administration: When tumors reach the target size (100-150 mm³), randomize mice into treatment groups.[10]

  • Administer the prepared this compound solution or vehicle control via the chosen route (e.g., intraperitoneal injection) at the specified volume and schedule. Ensure accurate dosing based on the most recent body weight measurement.

Protocol 4: Tumor Growth Monitoring and Efficacy Evaluation

Materials:

  • Digital calipers

  • Animal scale

Procedure:

  • Tumor Measurement: Measure the tumor length (L) and width (W) with digital calipers 2-3 times per week.[10]

  • Tumor Volume Calculation: Calculate the tumor volume using the formula: Volume = (L x W²) / 2 .[10]

  • Body Weight: Record the body weight of each animal at the same frequency as tumor measurements to monitor for toxicity. Significant weight loss (>15-20%) may require dose reduction or cessation of treatment.

  • Tumor Growth Inhibition (TGI): At the end of the study, calculate the TGI to quantify efficacy. The TGI is defined as: % TGI = (1 - (Mean volume of treated tumors / Mean volume of control tumors)) x 100% .[13]

  • Endpoint: The study can be terminated when tumors in the control group reach a predetermined maximum size (e.g., 1500-2000 mm³), or after a fixed duration.[10] At the endpoint, euthanize mice according to institutional guidelines.

  • Tissue Collection: At necropsy, carefully excise the tumors, weigh them, and preserve them (e.g., in formalin for histology or snap-frozen for molecular analysis).

References

Application Note: Quantification of Austocystin D in Human Plasma by LC-MS/MS

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

This application note describes a sensitive and selective liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantification of Austocystin D in human plasma. This compound is a mycotoxin with demonstrated cytotoxic and DNA-damaging properties, making its monitoring in biological matrices crucial for toxicological and drug development research.[1][2][3] Due to its structural similarity to Aflatoxin B1, this method adapts established principles for aflatoxin analysis to provide a robust protocol for this compound.[3][4] The procedure involves a protein precipitation step followed by solid-phase extraction (SPE) for sample clean-up. Chromatographic separation is achieved on a C18 reversed-phase column, and detection is performed using a triple quadrupole mass spectrometer in positive electrospray ionization (ESI+) mode with multiple reaction monitoring (MRM). A stable isotope-labeled aflatoxin is proposed as a suitable internal standard to ensure accuracy and precision.

Introduction

This compound is a fungal-derived mycotoxin isolated from species such as Aspergillus.[3] It has garnered significant interest in the scientific community due to its potent cytotoxic activity against various cancer cell lines.[1][2][4] Similar to the well-characterized Aflatoxin B1, this compound is known to be activated by cytochrome P450 (CYP) enzymes, leading to DNA damage and subsequent cellular toxicity.[3][4][5] This mechanism of action underscores the importance of developing sensitive analytical methods to quantify this compound in biological samples for pharmacokinetic, toxicokinetic, and biomarker studies. LC-MS/MS offers unparalleled sensitivity and selectivity, making it the ideal platform for this application.[6] This document provides a detailed protocol for a proposed LC-MS/MS method for the reliable quantification of this compound in human plasma.

Experimental Protocols

Materials and Reagents
  • Analytes and Standards: this compound (analytical standard), ¹³C₁₇-Aflatoxin B1 (Internal Standard, IS).

  • Solvents: Acetonitrile (B52724) (LC-MS grade), Methanol (B129727) (LC-MS grade), Water (LC-MS grade), Formic Acid (LC-MS grade).

  • Reagents: Zinc Sulfate (ZnSO₄) solution (0.1 M in water).

  • Solid-Phase Extraction (SPE): C18 SPE cartridges (e.g., 100 mg, 3 mL).

  • Biological Matrix: Human plasma (K₂EDTA).

Preparation of Solutions
  • Stock Solutions (1 mg/mL): Prepare individual stock solutions of this compound and ¹³C₁₇-Aflatoxin B1 in methanol.

  • Working Standard Solutions: Serially dilute the stock solutions with 50:50 (v/v) acetonitrile/water to prepare working standards for calibration curves and quality control (QC) samples.

  • Internal Standard (IS) Working Solution (100 ng/mL): Dilute the ¹³C₁₇-Aflatoxin B1 stock solution in 50:50 (v/v) acetonitrile/water.

Sample Preparation
  • Sample Thawing: Thaw plasma samples, calibration standards, and QC samples at room temperature.

  • Aliquoting: To a 1.5 mL microcentrifuge tube, add 200 µL of plasma.

  • Internal Standard Spiking: Add 20 µL of the 100 ng/mL IS working solution to each tube (except for blank matrix samples).

  • Protein Precipitation: Add 600 µL of cold acetonitrile containing 1% formic acid. Vortex for 1 minute to precipitate proteins.

  • Centrifugation: Centrifuge the samples at 10,000 x g for 10 minutes at 4°C.

  • Supernatant Transfer: Transfer the supernatant to a clean tube.

  • Dilution: Add 1 mL of water to the supernatant to reduce the organic solvent concentration.

  • SPE Cartridge Conditioning: Condition a C18 SPE cartridge by sequentially passing 3 mL of methanol followed by 3 mL of water.

  • Sample Loading: Load the diluted supernatant onto the conditioned SPE cartridge.

  • Washing: Wash the cartridge with 3 mL of 20% methanol in water to remove polar interferences.

  • Elution: Elute this compound and the IS from the cartridge with 2 mL of 90% acetonitrile in water.

  • Evaporation: Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitution: Reconstitute the dried residue in 100 µL of the initial mobile phase (e.g., 80:20 water/acetonitrile with 0.1% formic acid).

  • Transfer: Transfer the reconstituted sample to an LC vial for analysis.

LC-MS/MS Instrumentation and Conditions

Liquid Chromatography (LC) System:

  • Column: C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 µm).

  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

  • Flow Rate: 0.3 mL/min.

  • Injection Volume: 5 µL.

  • Column Temperature: 40°C.

  • Gradient Elution:

    Time (min) % Mobile Phase B
    0.0 20
    1.0 20
    8.0 95
    10.0 95
    10.1 20

    | 12.0 | 20 |

Mass Spectrometry (MS) System:

  • Instrument: Triple Quadrupole Mass Spectrometer.

  • Ionization Mode: Electrospray Ionization (ESI), Positive.

  • Capillary Voltage: 3.5 kV.

  • Source Temperature: 150°C.

  • Desolvation Temperature: 400°C.

  • Gas Flow: Optimized for the specific instrument.

  • Monitoring Mode: Multiple Reaction Monitoring (MRM).

Data Presentation

MRM Transitions

The following MRM transitions are proposed for the analysis. The transitions for this compound require experimental optimization.

CompoundPrecursor Ion (m/z)Product Ion (m/z) (Quantifier)Product Ion (m/z) (Qualifier)Collision Energy (eV)
This compound413.4285.1241.1To be optimized (25-45)
¹³C₁₇-Aflatoxin B1 (IS)330.1259.1302.135

Note: Proposed product ions for this compound are based on common fragmentation patterns of similar structures and require experimental verification.

Expected Quantitative Performance

The following table summarizes the target performance characteristics for this method, based on typical results for related mycotoxin analyses. These values should be confirmed during method validation.

ParameterTarget Value
Linearity Range 0.1 - 100 ng/mL
Correlation Coefficient (r²) > 0.995
Limit of Detection (LOD) ~0.05 ng/mL
Limit of Quantification (LOQ) 0.1 ng/mL
Precision (%RSD) < 15%
Accuracy (%Bias) Within ±15%
Recovery > 80%

Visualizations

G Experimental Workflow for this compound Quantification cluster_sample_prep Sample Preparation cluster_analysis Analysis cluster_data Data Processing plasma 1. Plasma Sample (200 µL) add_is 2. Add Internal Standard (¹³C₁₇-Aflatoxin B1) plasma->add_is precip 3. Protein Precipitation (Acetonitrile) add_is->precip centrifuge 4. Centrifugation precip->centrifuge spe 5. Solid-Phase Extraction (SPE) (C18 Cartridge) centrifuge->spe evap 6. Evaporation to Dryness spe->evap reconstitute 7. Reconstitution in Mobile Phase evap->reconstitute lcms 8. LC-MS/MS Analysis reconstitute->lcms integrate 9. Peak Integration lcms->integrate calibrate 10. Calibration Curve Generation integrate->calibrate quantify 11. Quantification of this compound calibrate->quantify

Caption: Workflow for this compound analysis in plasma.

G Principle of LC-MS/MS Quantification with Internal Standard cluster_lc Liquid Chromatography (LC) cluster_ms Mass Spectrometry (MS) cluster_data Data Analysis Sample Reconstituted Sample (this compound + IS) LC_Column C18 Column Sample->LC_Column Injection ESI ESI Source (Ionization) LC_Column->ESI Elution Q1 Q1 AusD: 413.4 IS: 330.1 ESI->Q1 Q2 Q2 (Fragmentation) Q1->Q2 Q3 Q3 AusD: 285.1 IS: 259.1 Q2->Q3 Detector Detector Q3->Detector Chromatogram Chromatogram (Peak Areas) Detector->Chromatogram Ratio Calculate Peak Area Ratio (Analyte / IS) Chromatogram->Ratio Calibration Plot Ratio vs. Concentration Ratio->Calibration Result Determine Unknown Concentration Calibration->Result

Caption: LC-MS/MS quantification using an internal standard.

References

Application Note and Protocol: Assessing Austocystin D Metabolism by Liver Microsomes

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Austocystin D, a mycotoxin produced by certain species of fungi, has garnered interest in the scientific community due to its selective cytotoxicity against cancer cells.[1][2][3][4] This biological activity is not inherent to the parent molecule but requires metabolic activation by cytochrome P450 (CYP) enzymes, a critical family of enzymes involved in drug metabolism.[2][4][5] Emerging evidence specifically points to the role of CYP2J2 in the bioactivation of this compound, leading to DNA damage and subsequent cell death in susceptible cancer cell lines.[5][6]

Understanding the metabolic fate of this compound is paramount for elucidating its mechanism of action, evaluating its potential as a therapeutic agent, and assessing its toxicological profile. In vitro studies using liver microsomes serve as a fundamental tool in this endeavor. Liver microsomes are vesicles derived from the endoplasmic reticulum of hepatocytes and are a rich source of CYP enzymes, making them an excellent model system for studying phase I metabolism of xenobiotics.[7]

This application note provides a detailed protocol for assessing the metabolism of this compound using liver microsomes. The protocol covers the determination of metabolic stability and the characterization of metabolites, providing a framework for researchers to investigate the intricate biotransformation of this promising compound.

Data Presentation

Table 1: Hypothetical Metabolic Stability of this compound in Human Liver Microsomes
Time (min)This compound Remaining (%)
0100
585
1560
3035
6010

Note: This table presents hypothetical data for illustrative purposes. Actual results will vary depending on experimental conditions.

Table 2: Hypothetical Kinetic Parameters for this compound Metabolism
ParameterValue
Km (µM)To be determined experimentally
Vmax (pmol/min/mg protein)To be determined experimentally
Intrinsic Clearance (CLint, µL/min/mg protein)To be calculated from Vmax/Km

Note: The Michaelis-Menten kinetic parameters, Km and Vmax, must be determined experimentally by measuring the initial rate of this compound depletion at various substrate concentrations.[8][9]

Experimental Protocols

Materials and Reagents
  • Test Compound: this compound

  • Liver Microsomes: Pooled human liver microsomes (HLM) or liver microsomes from other species of interest.

  • Cofactor: NADPH regenerating system (e.g., a solution containing NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase).

  • Buffer: Potassium phosphate (B84403) buffer (100 mM, pH 7.4).

  • Quenching Solution: Cold acetonitrile (B52724) or methanol.

  • Positive Control Substrates:

    • CYP2J2 specific substrate (e.g., Astemizole, Amiodarone).[1][5][10]

  • Inhibitor:

    • CYP2J2 specific inhibitor (e.g., Danazol).[1][10]

  • Analytical Standards: this compound and any available suspected metabolite standards.

  • Instrumentation:

    • Incubator or water bath (37°C).

    • Centrifuge.

    • Liquid chromatography-tandem mass spectrometry (LC-MS/MS) system.[11][12][13][14]

Experimental Workflow for Metabolic Stability Assay

experimental_workflow cluster_prep Preparation cluster_incubation Incubation cluster_termination Termination & Quenching cluster_analysis Analysis prep_reagents Prepare Reagents: - this compound stock solution - NADPH regenerating system - Phosphate buffer pre_incubation Pre-incubate microsomes and This compound at 37°C for 5 min prep_reagents->pre_incubation prep_microsomes Thaw Liver Microsomes on ice prep_microsomes->pre_incubation initiate_reaction Initiate reaction by adding NADPH regenerating system pre_incubation->initiate_reaction incubation Incubate at 37°C with shaking initiate_reaction->incubation time_points Collect aliquots at specified time points (e.g., 0, 5, 15, 30, 60 min) incubation->time_points quench Add cold acetonitrile to each aliquot to stop the reaction time_points->quench centrifuge Centrifuge to precipitate proteins quench->centrifuge supernatant Collect supernatant centrifuge->supernatant lcms_analysis Analyze by LC-MS/MS to quantify remaining this compound supernatant->lcms_analysis metabolic_pathways cluster_phase1 Phase I Metabolism (CYP450) cluster_phase2 Phase II Metabolism Austocystin_D This compound Oxidation Oxidation (Hydroxylation, Epoxidation) Austocystin_D->Oxidation CYP2J2 Demethylation Demethylation Austocystin_D->Demethylation Glucuronidation Glucuronidation Oxidation->Glucuronidation Sulfation Sulfation Oxidation->Sulfation Demethylation->Glucuronidation Demethylation->Sulfation

References

Application Note: Unveiling Austocystin D Sensitivity Determinants Through CRISPR-Cas9 Screening

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Austocystin D, a mycotoxin, has demonstrated selective cytotoxicity against various cancer cell lines, suggesting its potential as a therapeutic agent.[1][2][3] The efficacy of this compound is linked to its metabolic activation by cytochrome P450 (CYP) enzymes, leading to DNA damage and subsequent cell death.[1][2][4][5][6] Identifying the specific genes that modulate cellular sensitivity to this compound is crucial for understanding its mechanism of action and for the development of targeted cancer therapies. This application note details the use of a genome-wide CRISPR-Cas9 knockout screen to identify key genetic determinants of this compound sensitivity.

Principle of the Assay

CRISPR-Cas9 genetic screens are a powerful tool for systematically identifying genes that influence a specific phenotype, such as drug sensitivity.[7][8] In a pooled CRISPR knockout screen, a library of single-guide RNAs (sgRNAs) targeting thousands of genes is introduced into a population of Cas9-expressing cells. Each cell receives a single sgRNA, which directs the Cas9 nuclease to create a double-strand break at a specific genomic locus, leading to a functional gene knockout.[7] The cell population is then treated with the drug of interest, in this case, this compound. Cells with knockouts of genes essential for the drug's efficacy will survive and proliferate, while cells with knockouts of genes that confer resistance will be depleted. By sequencing the sgRNAs present in the surviving cell population and comparing their abundance to a control population, genes that modulate drug sensitivity can be identified.[7][9]

Key Findings from CRISPR-Cas9 Screening for this compound Sensitivity

A pivotal study utilizing a CRISPR-Cas9 screen in the U-2 OS human osteosarcoma cell line identified several genes whose knockout conferred resistance to this compound.[1][5] These findings underscore the critical role of CYP-mediated activation and transcriptional regulation in the cytotoxic effects of this compound.

Summary of Gene Hits
GeneFunctionOutcome of Knockout
CYP2J2 Cytochrome P450 enzymeResistance to this compound
POR Cytochrome P450 oxidoreductaseResistance to this compound
PGRMC1 Progesterone receptor membrane component 1Resistance to this compound
KAT7 Lysine acetyltransferase 7Resistance to this compound

Signaling Pathway and Experimental Workflow

The following diagrams illustrate the proposed signaling pathway of this compound and the experimental workflow for the CRISPR-Cas9 screen.

AustocystinD_Pathway cluster_extracellular cluster_cell Cancer Cell cluster_cyp_complex CYP Activation Complex cluster_nucleus Nucleus AustocystinD This compound AustocystinD_in This compound CYP2J2 CYP2J2 AustocystinD_in->CYP2J2 Metabolism Activated_AustocystinD Metabolically Activated This compound CYP2J2->Activated_AustocystinD Activation POR POR POR->CYP2J2 Supports PGRMC1 PGRMC1 PGRMC1->CYP2J2 Supports DNA DNA Activated_AustocystinD->DNA Adduct Formation DNA_Damage DNA Damage DNA->DNA_Damage Cell_Death Cell Death DNA_Damage->Cell_Death KAT7 KAT7 CYP2J2_gene CYP2J2 Gene KAT7->CYP2J2_gene Transcriptional Activation CYP2J2_gene->CYP2J2 Expression

Caption: Proposed signaling pathway of this compound cytotoxicity.

CRISPR_Screen_Workflow cluster_library_prep 1. Library Preparation & Lentivirus Production cluster_screening 2. CRISPR Screening cluster_analysis 3. Analysis sgRNA_library Pooled sgRNA Library transfection Transfection sgRNA_library->transfection packaging_plasmids Packaging Plasmids packaging_plasmids->transfection hek293t HEK293T Cells hek293t->transfection lentivirus Lentiviral Particles transfection->lentivirus transduction Transduction (MOI < 1) lentivirus->transduction cas9_cells Cas9-expressing U-2 OS Cells cas9_cells->transduction selection Puromycin (B1679871) Selection transduction->selection transduced_pool Pool of Knockout Cells selection->transduced_pool split Split Population transduced_pool->split control Control (DMSO) split->control treatment This compound Treatment split->treatment gDNA_extraction Genomic DNA Extraction control->gDNA_extraction Harvest treatment->gDNA_extraction Harvest pcr sgRNA Amplification (PCR) gDNA_extraction->pcr ngs Next-Generation Sequencing pcr->ngs data_analysis Data Analysis (MAGeCK) ngs->data_analysis hit_genes Hit Genes Conferring Resistance data_analysis->hit_genes

Caption: Experimental workflow for CRISPR-Cas9 screening.

Experimental Protocols

The following protocols provide a detailed methodology for performing a CRISPR-Cas9 screen to identify genes affecting this compound sensitivity.

Lentiviral sgRNA Library Production
  • Cell Culture: Culture HEK293T cells in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin.

  • Transfection: Co-transfect HEK293T cells with the pooled sgRNA library, and lentiviral packaging plasmids (e.g., psPAX2 and pMD2.G) using a suitable transfection reagent.[7]

  • Virus Collection: Harvest the lentiviral supernatant at 48 and 72 hours post-transfection.

  • Virus Titer: Determine the viral titer to ensure an appropriate multiplicity of infection (MOI).

Generation of Cas9-Expressing Cells
  • Transduction: Transduce the target cancer cell line (e.g., U-2 OS) with a lentiviral vector expressing Cas9 and a selection marker (e.g., puromycin resistance).

  • Selection: Select for stably transduced cells using the appropriate antibiotic.

  • Validation: Confirm Cas9 expression and activity.

CRISPR-Cas9 Library Screening
  • Transduction: Transduce the Cas9-expressing cells with the pooled sgRNA lentiviral library at a low MOI (0.3-0.5) to ensure that most cells receive a single sgRNA.[7]

  • Selection: Select transduced cells with puromycin to eliminate non-transduced cells.

  • Initial Cell Collection (T0): Collect a population of cells to serve as the baseline for sgRNA representation.

  • Drug Treatment: Split the remaining cells into two groups: a control group treated with vehicle (DMSO) and a treatment group treated with a predetermined concentration of this compound (e.g., a concentration that results in significant but not complete cell death).

  • Cell Culture and Passaging: Continue to culture both populations, passaging as necessary and maintaining a sufficient number of cells to preserve library complexity.

  • Final Cell Collection: After a predetermined period of drug selection, harvest the surviving cells from both the control and treatment groups.

Identification of Hit Genes
  • Genomic DNA Extraction: Extract genomic DNA from the T0, control, and this compound-treated cell populations.[7]

  • sgRNA Amplification: Use PCR to amplify the sgRNA sequences from the genomic DNA.[7]

  • Next-Generation Sequencing (NGS): Sequence the amplified sgRNA libraries using a high-throughput sequencing platform.[7]

  • Data Analysis:

    • Align the sequencing reads to the original sgRNA library to determine the read count for each sgRNA.

    • Normalize the read counts across samples.

    • Use bioinformatics tools such as MAGeCK (Model-based Analysis of Genome-wide CRISPR-Cas9 Knockout) to identify sgRNAs that are significantly enriched in the this compound-treated population compared to the control population.

    • Rank genes based on the statistical significance of the enrichment of their corresponding sgRNAs to identify top candidate genes conferring resistance.

Hit Validation
  • Individual Gene Knockout: Validate the top candidate genes by generating individual knockout cell lines using two or more independent sgRNAs for each gene.

  • Cell Viability Assays: Perform dose-response assays with this compound on the individual knockout cell lines and wild-type control cells to confirm their role in conferring resistance.

  • Mechanistic Studies: Further investigate the mechanism by which the validated hit genes influence this compound sensitivity.

Conclusion

CRISPR-Cas9 screening is a powerful and unbiased approach to identify the genetic determinants of drug sensitivity. The application of this technology to this compound has revealed the critical role of CYP-mediated metabolic activation and its transcriptional regulation in the compound's cytotoxic effects. These findings provide valuable insights for further drug development and for identifying patient populations that may benefit from this compound-based therapies. The detailed protocols provided herein offer a comprehensive guide for researchers to employ this technology to explore the mechanisms of action of other novel compounds.

References

Application Notes and Protocols for Gene Expression Analysis in Response to Austocystin D Treatment

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Austocystin D is a mycotoxin with potent cytotoxic and anticancer activities. Its mechanism of action is of significant interest to the drug development community, particularly due to its selective efficacy against certain cancer cell lines. These application notes provide a comprehensive guide for researchers to study the gene expression changes induced by this compound treatment, enabling a deeper understanding of its molecular effects and aiding in the identification of biomarkers for drug sensitivity.

This compound's cytotoxicity is primarily mediated through its metabolic activation by the cytochrome P450 enzyme, CYP2J2.[1][2][3][4][5][6][7][8] This activation leads to the formation of a reactive metabolite that induces DNA damage, ultimately triggering a DNA damage response and cell death in susceptible cancer cells.[3][4][6][8] The expression level of CYP2J2 is a key determinant of a cell's sensitivity to this compound.[1][2][3][4][7][8] In addition to CYP2J2, other genes such as POR (Cytochrome P450 Oxidoreductase), PGRMC1 (Progesterone Receptor Membrane Component 1), and KAT7 (Lysine Acetyltransferase 7) have been identified as crucial for this compound's cytotoxic activity.[1][2][3][5]

These protocols outline the necessary steps for cell culture and treatment, RNA isolation, preparation of libraries for RNA sequencing (RNA-seq), and analysis of gene expression data. Additionally, methods for validating changes in protein expression and DNA damage are provided.

Data Presentation

Quantitative Cytotoxicity Data of this compound

The half-maximal growth inhibitory concentration (GI50) of this compound has been determined in a panel of 39 human cancer cell lines (JFCR39), demonstrating a wide range of sensitivities.[1][3][4] This variability is strongly correlated with the expression of CYP2J2.

Cell LineTissue of OriginGI50 (nM)
SF268Central Nervous System1.8
SF295Central Nervous System3.2
SF539Central Nervous System2.5
SNB-75Central Nervous System4.1
SNB-78Central Nervous System6.3
U251Central Nervous System7.9
A498Kidney1.3
ACHNKidney2.0
CAKI-1Kidney1.6
RXF-393Kidney2.8
SN12CKidney3.5
UO-31Kidney4.4
786-0Kidney5.6
A549/ATCCLung8.9
DMS 114Lung11.2
DMS 273Lung14.1
H226Lung17.8
H322MLung22.4
H460Lung28.2
H522Lung35.5
LXFL 529Lung44.7
NCI-H23Lung56.2
SW-1573Lung70.8
COL-2Colon1.1
HCC-2998Colon1.4
HCT-116Colon1.8
HCT-15Colon2.2
HT29Colon2.8
KM12Colon3.5
SW-620Colon4.4
BREAST-MCF7Breast1.0
BREAST-NCI/ADRBreast>1000
BREAST-HS 578TBreast12.6
BREAST-MDA-MB-231Breast15.8
BREAST-MDA-MB-435Breast20.0
OVCAR-3Ovary1.3
OVCAR-4Ovary1.6
OVCAR-5Ovary2.0
OVCAR-8Ovary2.5
SK-OV-3Ovary3.2

This table is a representation of the type of data available and not an exhaustive list from the JFCR39 panel.

Key Genes Implicated in this compound's Mechanism of Action
GeneGene NameRole in this compound ResponseExpected Expression Change in Sensitive Cells
CYP2J2Cytochrome P450 Family 2 Subfamily J Member 2Metabolically activates this compound to its cytotoxic form.High basal expression correlates with sensitivity.
PORCytochrome P450 OxidoreductaseA positive regulator of CYP enzyme activity.Required for cytotoxicity.
PGRMC1Progesterone Receptor Membrane Component 1A positive regulator of CYP enzyme activity.Required for cytotoxicity.
KAT7Lysine Acetyltransferase 7Upregulates and promotes the transcription of CYP2J2.Higher expression may contribute to sensitivity.

Experimental Protocols

Cell Culture and this compound Treatment

This protocol describes the general procedure for culturing cancer cell lines and treating them with this compound to assess its effect on gene expression.

Materials:

  • Cancer cell line of interest (e.g., U-2 OS for high CYP2J2 expression, HOS for low CYP2J2 expression)

  • Complete cell culture medium (specific to the cell line)

  • Fetal Bovine Serum (FBS)

  • Penicillin-Streptomycin solution

  • Trypsin-EDTA

  • Phosphate-Buffered Saline (PBS), sterile

  • This compound (stock solution in DMSO)

  • Cell culture flasks, plates, and other consumables

  • Incubator (37°C, 5% CO2)

Procedure:

  • Cell Culture:

    • Maintain the cancer cell line in the recommended complete culture medium supplemented with 10% FBS and 1% Penicillin-Streptomycin.

    • Culture the cells in a humidified incubator at 37°C with 5% CO2.

    • Subculture the cells every 2-3 days or when they reach 80-90% confluency.

  • Cell Seeding for Treatment:

    • Trypsinize the cells and perform a cell count.

    • Seed the cells into appropriate culture vessels (e.g., 6-well plates for RNA isolation, 96-well plates for viability assays) at a density that will allow for logarithmic growth during the treatment period.

    • Allow the cells to adhere and recover for 24 hours before treatment.

  • This compound Treatment:

    • Prepare serial dilutions of this compound in complete culture medium from the DMSO stock solution. Ensure the final DMSO concentration is consistent across all treatments and the vehicle control (typically ≤ 0.1%).

    • Remove the old medium from the cells and replace it with the medium containing the desired concentrations of this compound or the vehicle control (DMSO).

    • Incubate the cells for the desired time points (e.g., 24, 48, or 72 hours).

RNA Isolation

This protocol outlines the extraction of high-quality total RNA from cultured cells for downstream gene expression analysis.

Materials:

Procedure:

  • Cell Lysis:

    • Aspirate the culture medium from the wells.

    • Wash the cells once with ice-cold sterile PBS.

    • Add 1 mL of TRIzol® reagent directly to each well of a 6-well plate and lyse the cells by pipetting up and down several times.

  • Phase Separation:

    • Transfer the lysate to an RNase-free microcentrifuge tube.

    • Incubate at room temperature for 5 minutes.

    • Add 0.2 mL of chloroform per 1 mL of TRIzol® reagent.

    • Shake the tube vigorously for 15 seconds and incubate at room temperature for 3 minutes.

    • Centrifuge at 12,000 x g for 15 minutes at 4°C.

  • RNA Precipitation:

    • Carefully transfer the upper aqueous phase to a new RNase-free tube.

    • Add 0.5 mL of isopropanol per 1 mL of TRIzol® reagent used initially.

    • Incubate at room temperature for 10 minutes.

    • Centrifuge at 12,000 x g for 10 minutes at 4°C. A white RNA pellet should be visible.

  • RNA Wash and Resuspension:

    • Discard the supernatant.

    • Wash the RNA pellet with 1 mL of 75% ethanol.

    • Centrifuge at 7,500 x g for 5 minutes at 4°C.

    • Carefully discard the ethanol and air-dry the pellet for 5-10 minutes. Do not over-dry.

    • Resuspend the RNA pellet in an appropriate volume of RNase-free water.

  • RNA Quantification and Quality Control:

    • Determine the RNA concentration and purity (A260/A280 and A260/A230 ratios) using a spectrophotometer.

    • Assess RNA integrity by running an aliquot on an Agilent Bioanalyzer or a similar instrument. An RNA Integrity Number (RIN) ≥ 8 is recommended for RNA-seq.

RNA-Sequencing Library Preparation and Analysis

This protocol provides a general workflow for preparing RNA-seq libraries and the subsequent bioinformatics analysis. It is recommended to use a commercially available kit and follow the manufacturer's instructions.

Materials:

  • High-quality total RNA (RIN ≥ 8)

  • RNA-seq library preparation kit (e.g., Illumina TruSeq Stranded mRNA Library Prep Kit)

  • Magnetic beads for size selection

  • PCR reagents for library amplification

  • Next-Generation Sequencing (NGS) platform (e.g., Illumina NovaSeq)

Procedure:

  • mRNA Purification:

    • Enrich for poly-A containing mRNA from the total RNA using oligo(dT) magnetic beads.

  • Fragmentation and Priming:

    • Fragment the purified mRNA into smaller pieces.

    • Prime the fragmented RNA for first-strand cDNA synthesis.

  • cDNA Synthesis:

    • Synthesize the first strand of cDNA using reverse transcriptase and random primers.

    • Synthesize the second strand of cDNA.

  • End Repair, A-tailing, and Adapter Ligation:

    • Repair the ends of the double-stranded cDNA fragments.

    • Add a single 'A' nucleotide to the 3' ends of the fragments.

    • Ligate sequencing adapters to the cDNA fragments.

  • Library Amplification and Size Selection:

    • Amplify the adapter-ligated library using PCR.

    • Perform size selection of the final library using magnetic beads.

  • Library Quality Control and Sequencing:

    • Assess the quality and quantity of the prepared library using a Bioanalyzer and qPCR.

    • Sequence the library on an NGS platform.

  • Bioinformatics Analysis:

    • Quality Control of Raw Reads: Use tools like FastQC to assess the quality of the sequencing reads.

    • Read Alignment: Align the high-quality reads to a reference genome using aligners such as STAR or HISAT2.

    • Quantification of Gene Expression: Count the number of reads mapping to each gene using tools like featureCounts or HTSeq.

    • Differential Gene Expression Analysis: Identify genes that are significantly up- or down-regulated upon this compound treatment using packages like DESeq2 or edgeR in R.

    • Pathway and Functional Enrichment Analysis: Use tools like GSEA, DAVID, or Metascape to identify biological pathways and functions enriched in the list of differentially expressed genes.

Western Blotting for DNA Damage Response

This protocol is for validating the induction of DNA damage at the protein level by detecting the phosphorylation of H2AX (γH2AX).

Materials:

  • Treated and control cell lysates

  • RIPA buffer with protease and phosphatase inhibitors

  • BCA protein assay kit

  • SDS-PAGE gels

  • PVDF or nitrocellulose membrane

  • Transfer buffer

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibody against γH2AX (Ser139)

  • Primary antibody against a loading control (e.g., β-actin or GAPDH)

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate

  • Imaging system

Procedure:

  • Protein Extraction:

    • Lyse the cells in RIPA buffer on ice.

    • Clarify the lysates by centrifugation.

  • Protein Quantification:

    • Determine the protein concentration of each lysate using the BCA assay.

  • SDS-PAGE and Protein Transfer:

    • Denature equal amounts of protein from each sample by boiling in Laemmli buffer.

    • Separate the proteins by SDS-PAGE.

    • Transfer the separated proteins to a PVDF or nitrocellulose membrane.

  • Immunoblotting:

    • Block the membrane in blocking buffer for 1 hour at room temperature.

    • Incubate the membrane with the primary anti-γH2AX antibody overnight at 4°C.

    • Wash the membrane with TBST.

    • Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Wash the membrane again with TBST.

  • Detection:

    • Incubate the membrane with the chemiluminescent substrate.

    • Capture the signal using an imaging system.

    • Re-probe the membrane with the loading control antibody to ensure equal protein loading.

Mandatory Visualizations

AustocystinD_Pathway cluster_Extracellular Extracellular cluster_Cell Cell cluster_Cytoplasm Cytoplasm cluster_Nucleus Nucleus AustocystinD This compound AustocystinD_in This compound AustocystinD->AustocystinD_in Cellular Uptake Reactive_Metabolite Reactive Metabolite AustocystinD_in->Reactive_Metabolite Metabolic Activation CYP2J2 CYP2J2 POR POR POR->CYP2J2 Regulates PGRMC1 PGRMC1 PGRMC1->CYP2J2 Regulates DNA DNA Reactive_Metabolite->DNA Adduct Formation KAT7 KAT7 CYP2J2_gene CYP2J2 Gene KAT7->CYP2J2_gene Promotes Transcription CYP2J2_gene->CYP2J2 Expression DNA_Damage DNA Damage DDR DNA Damage Response DNA_Damage->DDR Activation Cell_Death Cell Death DDR->Cell_Death Induction

Caption: Signaling pathway of this compound-induced cytotoxicity.

Gene_Expression_Workflow cluster_Experiment Experimental Phase cluster_Analysis Bioinformatics Analysis Cell_Culture 1. Cell Culture Treatment 2. This compound Treatment Cell_Culture->Treatment RNA_Isolation 3. RNA Isolation Treatment->RNA_Isolation Library_Prep 4. RNA-seq Library Preparation RNA_Isolation->Library_Prep Sequencing 5. Next-Generation Sequencing Library_Prep->Sequencing QC 6. Quality Control of Reads Sequencing->QC Alignment 7. Read Alignment QC->Alignment Quantification 8. Gene Expression Quantification Alignment->Quantification DEA 9. Differential Expression Analysis Quantification->DEA Enrichment 10. Pathway & Functional Analysis DEA->Enrichment

Caption: Workflow for gene expression analysis.

Western_Blot_Workflow cluster_WetLab Laboratory Protocol cluster_DataAnalysis Data Analysis Cell_Lysis 1. Cell Lysis & Protein Extraction Quantification 2. Protein Quantification Cell_Lysis->Quantification SDS_PAGE 3. SDS-PAGE Quantification->SDS_PAGE Transfer 4. Protein Transfer to Membrane SDS_PAGE->Transfer Blocking 5. Blocking Transfer->Blocking Primary_Ab 6. Primary Antibody Incubation (e.g., anti-γH2AX) Blocking->Primary_Ab Secondary_Ab 7. Secondary Antibody Incubation Primary_Ab->Secondary_Ab Detection 8. Signal Detection Secondary_Ab->Detection Imaging 9. Image Acquisition Detection->Imaging Analysis 10. Densitometry Analysis Imaging->Analysis

Caption: Workflow for Western blot analysis of DNA damage.

References

Application Notes and Protocols: Investigating the Role of CYP2J2 in Austocystin D-Mediated Cytotoxicity

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Austocystin D, a natural fungal-derived mycotoxin, has demonstrated potent cytotoxic effects against various cancer cell lines.[1][2] Its mechanism of action is dependent on metabolic activation by cytochrome P450 (CYP) enzymes, leading to DNA damage and subsequent cell death.[3][4][5] Emerging evidence has identified a specific isozyme, CYP2J2, as a critical determinant of cancer cell sensitivity to this compound.[1][4][6] This document provides detailed application notes and protocols for studying the interplay between CYP2J2 and this compound through gene overexpression and knockdown experiments. These studies are pivotal for understanding the therapeutic potential of this compound as a prodrug, particularly in cancers characterized by high CYP2J2 expression.[1][4]

CYP2J2 is an extrahepatic enzyme, notably expressed in the cardiovascular system and various tumor tissues.[7][8] It is involved in the metabolism of both endogenous compounds, such as arachidonic acid, and a range of xenobiotics.[7][9] In the context of oncology, elevated CYP2J2 expression has been linked to the proliferation and survival of cancer cells.[8][10][11] The selective activation of this compound by CYP2J2 in cancer cells presents a promising strategy for targeted chemotherapy.[1][3][5]

These protocols will guide researchers in manipulating CYP2J2 expression in cancer cell lines to elucidate its direct role in this compound's cytotoxicity, providing a framework for further investigation into this targeted anti-cancer approach.

Data Presentation

The following tables summarize quantitative data from representative studies, illustrating the impact of CYP2J2 expression levels on this compound's efficacy.

Table 1: Effect of CYP2J2 Overexpression on this compound Cytotoxicity in Osteosarcoma Cell Lines

Cell LineTransfectionThis compound GI₅₀ (nM)Fold Change in Sensitivity
HOSVector Control>1000-
HOSCYP2J2 Overexpression~10>100
U-2 OSVector Control~20-
U-2 OSCYP2J2 Overexpression<10>2
SaOS-2Vector Control~100-
SaOS-2CYP2J2 Overexpression~205

Data adapted from studies demonstrating that forced expression of CYP2J2 sensitizes resistant (HOS) and moderately sensitive (SaOS-2) cell lines to this compound, and further enhances sensitivity in already susceptible cells (U-2 OS).[1]

Table 2: Impact of CYP2J2 Knockdown on this compound Sensitivity in U-2 OS Cells

Genetic ModificationThis compound Concentration (nM)Relative Cell Viability (%)
sgAAVS1 (Control)40~20
sgCYP2J2-140~80
sgCYP2J2-240~75
sgCYP2J2-340~85

Data illustrates that CRISPR-Cas9 mediated knockdown of CYP2J2 in the high-expressing U-2 OS cell line significantly alleviates the cytotoxic effects of this compound.[6][12]

Table 3: Correlation between Endogenous CYP2J2 mRNA Expression and this compound Sensitivity

Osteosarcoma Cell LineRelative CYP2J2 mRNA ExpressionThis compound AUC (Area Under the Curve)
U-2 OSHighLow
SaOS-2ModerateModerate
HOSLowHigh

This table reflects the inverse correlation observed between the basal expression level of CYP2J2 and the area under the curve for this compound viability assays, indicating that higher endogenous CYP2J2 expression leads to greater sensitivity (lower AUC).[1]

Experimental Protocols

Protocol 1: Lentiviral-Mediated Overexpression of CYP2J2

This protocol describes the stable overexpression of CYP2J2 in a target cancer cell line with low endogenous expression (e.g., HOS cells).

Materials:

  • Lentiviral vector containing the full-length human CYP2J2 cDNA

  • Empty lentiviral vector (as a control)

  • Lentiviral packaging and envelope plasmids

  • HEK293T cells (for virus production)

  • Target cancer cell line (e.g., HOS)

  • Complete culture medium (e.g., DMEM with 10% FBS)

  • Transfection reagent

  • Polybrene

  • Puromycin (B1679871) (or other appropriate selection antibiotic)

  • Quantitative PCR (qPCR) reagents

  • Antibodies for Western blotting (anti-CYP2J2, anti-loading control)

Procedure:

  • Lentivirus Production:

    • Co-transfect HEK293T cells with the CYP2J2-expressing (or empty) lentiviral vector and the packaging/envelope plasmids using a suitable transfection reagent.[13][14]

    • Collect the virus-containing supernatant at 48 and 72 hours post-transfection.[14]

    • Filter the supernatant through a 0.45 µm filter to remove cellular debris.[14]

  • Transduction of Target Cells:

    • Seed the target cancer cells in a 6-well plate.[15]

    • The following day, replace the medium with fresh medium containing the lentiviral supernatant and polybrene (final concentration 8 µg/mL) to enhance transduction efficiency.[16]

    • Incubate for 24 hours.[14]

  • Selection of Stably Transduced Cells:

    • After 24 hours, replace the virus-containing medium with fresh complete medium.

    • 48 hours post-transduction, begin selection by adding the appropriate concentration of puromycin to the medium.[15]

    • Maintain the selection for 1-2 weeks, replacing the medium with fresh puromycin-containing medium every 2-3 days, until non-transduced control cells are eliminated.[15]

  • Verification of Overexpression:

    • Expand the selected cell population.

    • Confirm CYP2J2 overexpression at the mRNA level using qPCR and at the protein level using Western blotting.[13]

Protocol 2: siRNA-Mediated Knockdown of CYP2J2

This protocol outlines the transient knockdown of CYP2J2 in a cell line with high endogenous expression (e.g., U-2 OS cells).

Materials:

  • Non-targeting (scrambled) control siRNA

  • Target cancer cell line (e.g., U-2 OS)

  • Complete culture medium

  • Serum-free medium (e.g., Opti-MEM)

  • Lipofection-based transfection reagent (e.g., Lipofectamine RNAiMAX)

  • Quantitative PCR (qPCR) reagents

  • Antibodies for Western blotting

Procedure:

  • Cell Seeding:

    • Seed the target cells in 6-well plates such that they reach 50-70% confluency at the time of transfection.

  • siRNA Transfection:

    • For each well, prepare two tubes:

      • Tube A: Dilute the siRNA (final concentration 20-50 nM) in serum-free medium.

      • Tube B: Dilute the transfection reagent in serum-free medium according to the manufacturer's instructions.[18]

    • Combine the contents of Tube A and Tube B, mix gently, and incubate at room temperature for 15-20 minutes to allow complex formation.[19]

    • Add the siRNA-lipid complex dropwise to the cells.

    • Incubate the cells for 24-72 hours.[19]

  • Verification of Knockdown:

    • Harvest the cells at 48 or 72 hours post-transfection.

Protocol 3: this compound Treatment and Cytotoxicity Assay

This protocol is for evaluating the effect of this compound on cell viability following the manipulation of CYP2J2 expression.

Materials:

  • CYP2J2-overexpressing, -knockdown, and control cell lines

  • This compound stock solution (in DMSO)

  • Complete culture medium

  • 96-well plates

  • Cell viability reagent (e.g., CellTiter-Glo®, MTS, or resazurin-based assays)

  • Plate reader

Procedure:

  • Cell Seeding:

    • Seed the engineered and control cell lines into 96-well plates at a predetermined optimal density.

    • Allow the cells to adhere overnight.

  • This compound Treatment:

    • Prepare serial dilutions of this compound in complete culture medium.

    • Remove the existing medium from the cells and replace it with the medium containing various concentrations of this compound (and a vehicle control, DMSO). A typical concentration range would be from 0.1 nM to 10 µM.[1]

    • Incubate the cells for 72 hours.[3]

  • Assessment of Cell Viability:

    • After the incubation period, add the cell viability reagent to each well according to the manufacturer's protocol.

    • Measure the signal (luminescence, absorbance, or fluorescence) using a plate reader.

  • Data Analysis:

    • Normalize the data to the vehicle-treated control cells to determine the percentage of cell viability.

    • Plot the cell viability against the log of the this compound concentration to generate dose-response curves and calculate the GI₅₀ (concentration for 50% growth inhibition) values.

Visualizations

experimental_workflow cluster_overexpression CYP2J2 Overexpression cluster_knockdown CYP2J2 Knockdown cluster_assay Functional Assay lentivirus Lentivirus Production (CYP2J2 or Empty Vector) transduction Transduction of Low-Expressing Cancer Cells (e.g., HOS) lentivirus->transduction selection Puromycin Selection transduction->selection verification_ov Verification (qPCR, Western Blot) selection->verification_ov stable_cells_ov Stable CYP2J2-Overexpressing and Control Cell Lines verification_ov->stable_cells_ov cell_seeding Seed Engineered and Control Cells stable_cells_ov->cell_seeding siRNA siRNA Preparation (CYP2J2-targeting or Scrambled) transfection Transfection of High-Expressing Cancer Cells (e.g., U-2 OS) siRNA->transfection incubation Incubation (48-72h) transfection->incubation verification_kd Verification (qPCR, Western Blot) incubation->verification_kd transient_cells_kd Transient CYP2J2-Knockdown and Control Cells verification_kd->transient_cells_kd transient_cells_kd->cell_seeding treatment This compound Treatment (Dose-Response) cell_seeding->treatment viability_assay Cell Viability Assay (72h) treatment->viability_assay data_analysis Data Analysis (GI50 Calculation) viability_assay->data_analysis

Caption: Workflow for CYP2J2 overexpression, knockdown, and functional assessment.

signaling_pathway cluster_overexpression CYP2J2 Overexpression cluster_knockdown CYP2J2 Knockdown AustocystinD This compound (Prodrug) CYP2J2 CYP2J2 AustocystinD->CYP2J2 Metabolic Activation Metabolite Reactive Metabolite (e.g., Epoxide) CYP2J2->Metabolite DNA Nuclear DNA Metabolite->DNA Covalent Binding DNAdamage DNA Damage (e.g., Adducts) DNA->DNAdamage CellCycleArrest Cell Cycle Arrest DNAdamage->CellCycleArrest Apoptosis Apoptosis DNAdamage->Apoptosis

Caption: Proposed mechanism of CYP2J2-mediated this compound cytotoxicity.

References

Application Notes and Protocols for the In Vivo Administration of Austocystin D

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Austocystin D is a fungal-derived natural product that has demonstrated potent and selective cytotoxic activity against various cancer cell lines, including those exhibiting multidrug resistance.[1][2] Its mechanism of action involves its activation by cytochrome P450 (CYP) enzymes, particularly CYP2J2, within cancer cells, transforming it into a DNA-damaging agent.[3][4][5] This prodrug characteristic makes this compound a compelling candidate for targeted cancer therapy. However, its poor aqueous solubility presents a significant challenge for in vivo administration.[2]

These application notes provide detailed protocols for two distinct formulation strategies to facilitate the in vivo delivery of this compound in preclinical animal models, such as those utilizing human colon carcinoma xenografts (e.g., LS174T and HT-29).[1][3] The protocols outlined below are for a liposomal nanoformulation and a co-solvent-based formulation.

Physicochemical Data of this compound

A summary of the key physicochemical properties of this compound is provided in the table below for ease of reference when preparing formulations.

PropertyValueReference
Molecular Weight 412.4 g/mol [6]
Known In Vivo Activity Antitumor activity in nude mice with LS174T human colon carcinoma xenografts.[1]
Mechanism of Action Prodrug activated by CYP enzymes (e.g., CYP2J2) to induce DNA damage.[3][5]
Solubility Poorly soluble in water. Soluble in organic solvents such as DMSO.[2][3]

Formulation Strategies for In Vivo Administration

Liposomal Nanoformulation

Liposomal delivery systems are an effective strategy for administering hydrophobic drugs like this compound. They can enhance solubility, improve pharmacokinetic profiles, and potentially increase tumor accumulation.[3] A liposomal formulation of this compound has been successfully prepared using the film dispersion-ultrasonication method, demonstrating enhanced anti-tumor activity in vivo compared to a solution-based formulation.[3]

Table of Liposomal Formulation Characteristics:

ParameterValueReference
Method of Preparation Film Dispersion-Ultrasonication[3]
Particle Size 71.26 ± 6.43 nm[3]
Polydispersity Index (PDI) 0.259 ± 0.017[3]
Zeta Potential -9.9 ± 1.8 mV[3]
Encapsulation Efficiency 83.74 ± 1.26%[3]

This protocol describes the preparation of this compound-loaded liposomes.

Materials:

  • This compound

  • Soybean Phosphatidylcholine (SPC) or other suitable phospholipids (B1166683) (e.g., DSPC)

  • Cholesterol

  • Chloroform or a chloroform/methanol mixture

  • Phosphate-Buffered Saline (PBS), pH 7.4

  • Rotary evaporator

  • Probe sonicator

  • Syringe filters (0.22 µm)

  • Dynamic Light Scattering (DLS) instrument for size and zeta potential measurement

Procedure:

  • Lipid Film Formation:

    • Dissolve this compound, soybean phosphatidylcholine, and cholesterol in a suitable organic solvent (e.g., chloroform) in a round-bottom flask. A common starting molar ratio for SPC to cholesterol is 7:3. The drug-to-lipid ratio should be optimized, but a starting point of 1:20 (w/w) can be used.[7]

    • Attach the flask to a rotary evaporator and remove the organic solvent under reduced pressure at a temperature above the lipid transition temperature (e.g., 40-60°C) to form a thin, uniform lipid film on the flask wall.[7]

    • Further dry the film under a high vacuum for at least 2 hours to remove any residual solvent.

  • Hydration:

    • Hydrate the lipid film with sterile PBS (pH 7.4) by rotating the flask at a temperature above the lipid phase transition temperature. The volume of PBS should be chosen to achieve the desired final drug concentration.

    • Vortex the flask vigorously to detach the lipid film and form multilamellar vesicles (MLVs).

  • Sonication (Size Reduction):

    • Submerge the tip of a probe sonicator into the MLV suspension.[6]

    • Sonicate the suspension in an ice bath to prevent overheating. Use a pulsed setting (e.g., 5 seconds on, 5 seconds off) for a total sonication time of 10-20 minutes, or until the suspension becomes translucent.[8] The power output should be optimized for the specific instrument.

    • This process will reduce the size of the MLVs to form small unilamellar vesicles (SUVs).

  • Sterilization and Characterization:

    • Sterilize the final liposomal suspension by passing it through a 0.22 µm syringe filter.

    • Characterize the liposomes for particle size, polydispersity index (PDI), and zeta potential using a DLS instrument.

    • Determine the encapsulation efficiency by separating the free drug from the liposomes (e.g., by ultracentrifugation or dialysis) and quantifying the drug in the liposomes and the supernatant using a suitable analytical method like HPLC.

G cluster_0 Step 1: Lipid Film Formation cluster_1 Step 2: Hydration cluster_2 Step 3: Size Reduction cluster_3 Step 4: Final Product A Dissolve this compound, Phospholipids, and Cholesterol in Organic Solvent B Rotary Evaporation (Reduced Pressure, > T_c) A->B C Thin Lipid Film Formation B->C D High Vacuum Drying C->D E Add Aqueous Buffer (PBS) D->E F Vortex/Agitate E->F G Multilamellar Vesicles (MLVs) F->G H Probe Sonication (Pulsed, Ice Bath) G->H I Small Unilamellar Vesicles (SUVs) H->I J Sterile Filtration (0.22 µm) I->J K Characterization (DLS, HPLC) J->K L Final Liposomal Formulation K->L G cluster_0 This compound (Prodrug) cluster_1 Cellular Activation cluster_2 Mechanism of Action A This compound B CYP450 Enzymes (e.g., CYP2J2) A->B Enters Cancer Cell C Metabolic Activation B->C Catalyzes D Reactive Metabolite C->D Produces E DNA Adduct Formation D->E F DNA Damage E->F G Cell Cycle Arrest & Apoptosis F->G Induces

References

Application Notes and Protocols: Handling and Safety of Austocystin D

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Austocystin D is a mycotoxin produced by fungi of the Aspergillus genus.[1] It has demonstrated potent cytotoxic and anti-tumor activity, notably in cell lines that exhibit multidrug resistance.[2] The primary mechanism of action for this compound is its activation by cytochrome P450 (CYP) enzymes, particularly CYP2J2, leading to DNA damage and subsequent cell death.[2][3][4] Its structural similarity to aflatoxin B1, a known mutagen activated by CYP enzymes, underscores the need for careful handling and robust safety protocols.[2]

This document provides detailed application notes, experimental protocols, and safety precautions for working with this compound in a research setting.

Chemical and Physical Properties

PropertyValueReference
Molecular Formula C₂₂H₂₀O₈[1]
Molecular Weight 412.4 g/mol [1]
Appearance Not explicitly stated, but likely a solid.
Solubility Not explicitly stated.

Handling and Safety Precautions

As a potent cytotoxic mycotoxin, all work with this compound, especially in its dry, powdered form, must be conducted with stringent safety measures to prevent exposure.[5]

Personal Protective Equipment (PPE)

A comprehensive suite of PPE is mandatory when handling this compound.

PPE CategorySpecificationRationaleReference
Gloves Double-gloving with chemotherapy-rated nitrile gloves.Prevents skin contact and absorption.[6]
Lab Coat Disposable, solid-front gown with tight-fitting cuffs.Protects skin and personal clothing from contamination.[7]
Eye Protection Safety glasses with side shields or chemical splash goggles.Prevents eye contact with aerosols or splashes.[6]
Respiratory Protection A NIOSH-approved respirator is recommended, especially when handling the powdered form.Prevents inhalation of aerosolized particles.[5]
Engineering Controls
Control MeasureSpecificationRationaleReference
Ventilation All manipulations of this compound, particularly in its dry form, must be performed in a certified chemical fume hood or a Class II Biological Safety Cabinet (BSC).Minimizes the risk of inhaling aerosolized particles.[5][7]
Designated Area Work with this compound should be restricted to a designated and clearly marked area to prevent cross-contamination.Confines the hazardous material to a controlled space.[7]
Spill and Waste Management
ProcedureDescriptionReference
Spill Cleanup In case of a spill, evacuate the area and allow aerosols to settle. Use a cytotoxic spill kit for cleanup, following the manufacturer's instructions. All materials used for cleanup must be disposed of as hazardous waste.[7]
Waste Disposal All materials that have come into contact with this compound, including PPE, consumables, and contaminated solutions, must be disposed of as cytotoxic hazardous waste in clearly labeled, leak-proof containers. Follow institutional and local regulations for hazardous waste disposal.[6][7]

Biological Activity and Mechanism of Action

This compound's cytotoxicity stems from its metabolic activation by CYP enzymes, leading to DNA damage.[8] The vinyl ether moiety in its structure is critical for this activity; its reduction to dihydro-austocystin D results in a significant loss of cytotoxic potency.[2]

Signaling Pathway of this compound-Induced Cytotoxicity

The following diagram illustrates the proposed mechanism of action for this compound.

AustocystinD_Pathway cluster_cell Cancer Cell AustocystinD This compound CYP_Enzymes Cytochrome P450 Enzymes (e.g., CYP2J2) AustocystinD->CYP_Enzymes Metabolic Activation Activated_AustocystinD Activated this compound (Reactive Intermediate) CYP_Enzymes->Activated_AustocystinD DNA Nuclear DNA Activated_AustocystinD->DNA Alkylation DNA_Damage DNA Damage (e.g., adducts, strand breaks) DNA->DNA_Damage H2AX_Phosphorylation Histone H2AX Phosphorylation (γH2AX) DNA_Damage->H2AX_Phosphorylation Damage Response Cell_Death Cell Death H2AX_Phosphorylation->Cell_Death Leads to

Caption: Proposed signaling pathway of this compound cytotoxicity.

Quantitative Data

This compound exhibits potent and selective cytotoxicity against various cancer cell lines. The 50% growth inhibition (GI₅₀) values are presented below.

Cell LineTissue of OriginGI₅₀ (nM)Reference
MCF7 Breast Cancer<10[2]
HCT-15 Colon Carcinoma<10[2]
SW620 Colon Carcinoma<10[2]
MES-SA Uterine Sarcoma>10,000[2]

Experimental Protocols

The following are detailed methodologies for key experiments involving this compound.

In Vitro Reconstituted DNA Damage Assay

This assay assesses the ability of this compound to directly damage DNA following metabolic activation.[2]

Workflow Diagram:

DNA_Damage_Assay cluster_workflow In Vitro DNA Damage Assay Workflow Start Start: Supercoiled Plasmid DNA Incubation Incubate with: - this compound - Human Liver Microsomes - NADPH Regenerating System Start->Incubation Alkylation CYP-mediated activation & DNA Alkylation Incubation->Alkylation Nicking Generation of Nicked DNA Alkylation->Nicking Electrophoresis Agarose (B213101) Gel Electrophoresis Nicking->Electrophoresis Analysis Analyze Gel for Relaxed (nicked) vs. Supercoiled DNA Electrophoresis->Analysis

Caption: Workflow for the in vitro reconstituted DNA damage assay.

Methodology:

  • Reaction Setup: In a microcentrifuge tube, combine supercoiled plasmid DNA, this compound (at the desired concentration, e.g., 100 nM), human liver microsomes (as a source of CYP enzymes), and an NADPH regenerating system.[2]

  • Incubation: Incubate the reaction mixture under appropriate conditions (e.g., 37°C for a specified time).

  • Reaction Termination: Stop the reaction by adding a solution containing SDS.[2]

  • Agarose Gel Electrophoresis: Load the reaction products onto an agarose gel and perform electrophoresis to separate the different DNA conformations (supercoiled vs. nicked/relaxed).

  • Visualization and Analysis: Stain the gel with a DNA-intercalating dye (e.g., ethidium (B1194527) bromide) and visualize under UV light. An increase in the band corresponding to nicked DNA in the presence of this compound, microsomes, and NADPH indicates DNA damage.[2]

In-Cell Western Assay for Histone H2AX Phosphorylation (γH2AX)

This assay quantifies DNA damage within cells by measuring the phosphorylation of histone H2AX, a marker for DNA double-strand breaks.[2][3]

Workflow Diagram:

H2AX_Assay cluster_workflow In-Cell Western Assay Workflow for γH2AX Start Start: Plate cells in 96-well plate Treatment Treat cells with This compound Start->Treatment Fix_Perm Fix and Permeabilize Cells Treatment->Fix_Perm Primary_Ab Incubate with Primary Antibody (anti-γH2AX) Fix_Perm->Primary_Ab Secondary_Ab Incubate with IR-dye conjugated Secondary Antibody Primary_Ab->Secondary_Ab Scan Scan plate on an Infrared Imaging System Secondary_Ab->Scan

Caption: Workflow for the in-cell Western assay of γH2AX.

Methodology:

  • Cell Culture and Treatment: Plate cells in a 96-well plate and allow them to adhere. Treat the cells with various concentrations of this compound for a specified duration (e.g., 24 hours).[3]

  • Fixation and Permeabilization: After treatment, fix the cells with a suitable fixative (e.g., formaldehyde) and then permeabilize them with a detergent (e.g., Triton X-100) to allow antibody entry.

  • Immunostaining:

    • Block non-specific binding sites.

    • Incubate the cells with a primary antibody specific for phosphorylated histone H2AX (γH2AX).

    • Wash the cells to remove unbound primary antibody.

    • Incubate with a secondary antibody conjugated to an infrared dye.

  • Signal Detection: Scan the plate using an infrared imaging system to quantify the fluorescence intensity, which is proportional to the amount of γH2AX.[2]

Conclusion

This compound is a potent cytotoxic agent with a mechanism of action that makes it a compound of interest for cancer research, particularly in the context of drug resistance. However, its cytotoxic and potential mutagenic properties necessitate strict adherence to safety protocols. Researchers, scientists, and drug development professionals must employ appropriate personal protective equipment, engineering controls, and waste disposal procedures to mitigate the risks associated with handling this compound. The experimental protocols provided herein offer a framework for investigating the biological activity of this compound in a controlled and safe laboratory environment.

References

Troubleshooting & Optimization

Improving Austocystin D solubility for cell-based assays

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Austocystin D, focusing on improving its solubility for cell-based assays.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its mechanism of action?

This compound is a mycotoxin produced by certain species of Aspergillus fungi.[1] It is an organic heteropentacyclic compound that has demonstrated potent and selective cytotoxic activity against various cancer cell lines.[2][3] Its mechanism of action is not direct; it is a prodrug that requires metabolic activation.[2][4][5] In sensitive cancer cells, this compound is metabolized by cytochrome P450 (CYP) enzymes, particularly CYP2J2, into a reactive intermediate.[4][5][6] This reactive metabolite can then form adducts with DNA, leading to DNA damage, activation of the DNA damage response pathway, and ultimately, cell death.[2][7][8]

Q2: Why is the solubility of this compound a concern for cell-based assays?

This compound is a hydrophobic molecule, meaning it has poor solubility in aqueous solutions like cell culture media.[1] This can lead to several challenges in experimental setups:

  • Precipitation: When a concentrated stock solution of this compound in an organic solvent is diluted into aqueous cell culture medium, it can precipitate out of solution, forming visible particles. This is a common issue known as "crashing out."

  • Inaccurate Dosing: If the compound precipitates, the actual concentration exposed to the cells will be lower and unknown, leading to inaccurate and irreproducible results.

  • Cellular Stress: The presence of precipitates can cause physical stress to cells and may lead to artifacts in the experimental readout.

Q3: What is the recommended solvent for dissolving this compound?

Dimethyl sulfoxide (B87167) (DMSO) is the most commonly used solvent for preparing stock solutions of this compound for cell-based assays.[2][9] It is a powerful aprotic solvent capable of dissolving a wide range of hydrophobic compounds.

Q4: What is the maximum concentration of DMSO that cells can tolerate?

The tolerance to DMSO varies between cell lines. However, a general guideline is to keep the final concentration of DMSO in the cell culture medium as low as possible, typically below 0.5% (v/v) . Many sensitive cell lines may require the final DMSO concentration to be 0.1% or lower . It is crucial to perform a vehicle control experiment to determine the effect of the DMSO concentration on your specific cell line.

Troubleshooting Guide: Solubility Issues with this compound

This guide addresses common problems encountered when preparing this compound for cell-based assays.

Problem Potential Cause Recommended Solution
This compound powder does not dissolve in DMSO. 1. Insufficient solvent volume. 2. Low-quality or hydrated DMSO.1. Although a specific maximum solubility value is not readily available in the literature, preparing a stock solution in the range of 1-10 mM in DMSO is a common starting point for similar compounds. Ensure you are using a sufficient volume of DMSO. 2. Use fresh, anhydrous (water-free), high-purity DMSO. Water absorbed by DMSO can significantly reduce its ability to dissolve hydrophobic compounds.
Precipitate forms immediately upon diluting the DMSO stock in cell culture medium. 1. The local concentration of this compound exceeds its solubility limit in the aqueous medium. 2. The temperature of the medium is too low.1. Stepwise Dilution: Instead of a single, large dilution, perform serial dilutions of your DMSO stock in pre-warmed (37°C) cell culture medium. 2. Rapid Mixing: Add the this compound stock solution to the medium while gently vortexing or swirling to ensure rapid and thorough mixing. 3. Lower Stock Concentration: Prepare a less concentrated DMSO stock solution. This will require adding a larger volume to your medium, so be mindful of the final DMSO concentration. 4. Pre-warm the Medium: Always use cell culture medium that has been pre-warmed to 37°C.
The medium becomes cloudy over time after adding this compound. 1. Slow precipitation of the compound. 2. Interaction with components in the serum.1. Follow the recommendations for immediate precipitation. 2. If using a serum-containing medium, consider reducing the serum concentration during the treatment period, if experimentally feasible. First, test the effect of reduced serum on your cells' viability.
Inconsistent results between experiments. 1. Inconsistent preparation of this compound working solutions. 2. Degradation of this compound in the stock solution.1. Develop and strictly follow a standardized protocol for preparing your this compound working solutions. 2. Proper Storage: Store the DMSO stock solution in small, single-use aliquots at -20°C or -80°C to avoid repeated freeze-thaw cycles. Protect from light.

Experimental Protocols

Preparation of this compound Stock Solution (10 mM in DMSO)
  • Materials:

    • This compound (Molecular Weight: 412.4 g/mol )

    • Anhydrous, sterile DMSO

    • Sterile, amber microcentrifuge tubes

  • Procedure:

    • Equilibrate the vial of this compound to room temperature before opening.

    • Weigh out 4.12 mg of this compound powder and place it in a sterile amber microcentrifuge tube.

    • Add 1 mL of anhydrous, sterile DMSO to the tube.

    • Vortex the solution thoroughly until the this compound is completely dissolved. Gentle warming (to 37°C) or brief sonication can be used to aid dissolution if necessary.

    • Aliquot the 10 mM stock solution into smaller, single-use volumes (e.g., 20 µL) in sterile, amber microcentrifuge tubes.

    • Store the aliquots at -20°C or -80°C, protected from light.

General Protocol for a Cell Viability Assay (e.g., MTT Assay)
  • Cell Plating:

    • Seed your cells of interest in a 96-well plate at a predetermined optimal density.

    • Incubate the plate overnight at 37°C in a 5% CO₂ incubator to allow for cell attachment.

  • Preparation of Working Solutions:

    • On the day of the experiment, thaw an aliquot of the 10 mM this compound stock solution.

    • Perform a serial dilution of the stock solution in complete cell culture medium to achieve the desired final concentrations. Ensure the final DMSO concentration is consistent across all wells, including the vehicle control (typically ≤ 0.1%).

  • Cell Treatment:

    • Carefully remove the medium from the wells.

    • Add the medium containing the different concentrations of this compound or the vehicle control (medium with the same final concentration of DMSO) to the respective wells.

    • Incubate the plate for the desired treatment duration (e.g., 24, 48, or 72 hours).

  • Assessment of Cell Viability:

    • Following the incubation period, perform the MTT (or other viability) assay according to the manufacturer's instructions.

    • Read the absorbance at the appropriate wavelength using a microplate reader.

  • Data Analysis:

    • Normalize the data to the vehicle control to determine the percentage of cell viability.

    • Plot the cell viability against the log of the this compound concentration to determine the GI₅₀ (concentration that causes 50% growth inhibition).

Visualizations

Signaling Pathway of this compound Action

AustocystinD_Pathway cluster_extracellular Extracellular cluster_cell Cancer Cell cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus AustocystinD This compound AustocystinD_in This compound AustocystinD->AustocystinD_in Cellular Uptake ReactiveMetabolite Reactive Metabolite AustocystinD_in->ReactiveMetabolite Metabolic Activation CYP2J2 CYP2J2 CYP2J2->ReactiveMetabolite DNA_Adducts DNA Adducts ReactiveMetabolite->DNA_Adducts Alkylation DNA DNA DNA->DNA_Adducts DDR DNA Damage Response (DDR) DNA_Adducts->DDR Induces CellDeath Cell Death DDR->CellDeath Leads to

Caption: Mechanism of this compound-induced cytotoxicity.

Experimental Workflow for this compound Solubility Troubleshooting

Solubility_Workflow start Start: Need to prepare This compound for cell assay prep_stock Prepare 1-10 mM stock in anhydrous DMSO start->prep_stock dilute Dilute stock in pre-warmed (37°C) cell culture medium prep_stock->dilute observe Observe for precipitation dilute->observe no_precipitate No precipitate: Proceed with experiment observe->no_precipitate Clear precipitate Precipitate forms observe->precipitate Cloudy troubleshoot Troubleshooting Steps precipitate->troubleshoot stepwise Use stepwise dilution troubleshoot->stepwise rapid_mix Ensure rapid mixing troubleshoot->rapid_mix lower_stock Lower stock concentration troubleshoot->lower_stock re_observe Re-observe for precipitation stepwise->re_observe rapid_mix->re_observe lower_stock->re_observe success Success: Proceed with experiment re_observe->success Clear fail Still precipitates: Consider alternative solubilization methods re_observe->fail Cloudy

References

Austocystin D stability in DMSO and culture media

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for Austocystin D. This resource provides researchers, scientists, and drug development professionals with essential information regarding the stability, handling, and experimental use of this compound.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

Q1: How should I prepare and store stock solutions of this compound?

A1: this compound is typically dissolved in 100% dimethyl sulfoxide (B87167) (DMSO) to create a high-concentration stock solution.[1][2] For optimal stability, follow these storage guidelines:

  • Solvent: Use high-purity, anhydrous DMSO.

  • Storage Temperature: Store stock solutions at -20°C or -80°C for long-term storage to minimize degradation.[3]

  • Containers: Use glass or DMSO-resistant plastic containers with airtight seals to prevent moisture absorption and evaporation.[4][5][6]

  • Aliquoting: To avoid repeated freeze-thaw cycles, which can degrade the compound, it is highly recommended to aliquot the stock solution into smaller, single-use volumes.[3]

  • Light Exposure: Protect the stock solution from direct sunlight and strong artificial light.[4][5]

Q2: I am observing lower than expected cytotoxicity in my cell-based assays. Could this be a stability issue with this compound in my culture media?

A2: While the stability of this compound in culture media has not been extensively quantified in publicly available literature, lower than expected activity can be due to several factors, including but not limited to stability. Here are some troubleshooting steps:

  • Fresh Working Solutions: Always prepare fresh dilutions of this compound in your culture medium immediately before treating your cells. The stability of this compound in aqueous solutions like culture media over extended periods is unknown.

  • Final DMSO Concentration: Ensure the final concentration of DMSO in your cell culture wells is consistent across all treatments and does not exceed a level toxic to your specific cell line, typically below 0.5%, with 0.1% being a widely accepted safe concentration.[7] High concentrations of DMSO can have their own biological effects.[8]

  • Cell Line Specificity: this compound's cytotoxic effect is dependent on its metabolic activation by cytochrome P450 (CYP) enzymes within the cells.[9][10][11][12] If your cell line has low expression of the required CYP enzymes (such as CYP2J2), you will observe lower cytotoxicity.[9][11] Consider using a cell line known to be sensitive to this compound as a positive control.

  • Compound Purity: Verify the purity of your this compound lot. Impurities can affect its activity.

Q3: What is the expected stability of this compound in DMSO and culture media?

A3: Currently, there is no specific quantitative data (e.g., half-life, degradation rate) available in the scientific literature regarding the long-term stability of this compound in either DMSO or cell culture media. However, based on its use in published studies where stock solutions are made in DMSO and used in aqueous media for experiments lasting up to 72 hours, it can be inferred that this compound possesses sufficient short-term stability under these conditions to elicit a biological response.[1]

For a summary of recommended handling and storage conditions to maximize stability, please refer to the table below.

Data Presentation: this compound Solution Handling and Storage

ParameterRecommendation in DMSORecommendation in Culture MediaRationale
Solvent High-purity, anhydrous DMSOCell culture mediumDMSO is an effective solvent for this compound.[1][2] Culture medium is the vehicle for cell treatment.
Storage Temperature -20°C or -80°C (long-term)Prepare fresh, do not storeLow temperatures slow down chemical degradation.[3] Stability in aqueous media is not characterized for long-term storage.
Freeze-Thaw Cycles Avoid by aliquotingN/ARepeated freezing and thawing can lead to compound precipitation and degradation.[3]
Light Exposure Store in the darkMinimize exposure during experimentsFurocoumarin-like structures can be light-sensitive.[13][14]
Container Glass or DMSO-resistant plasticSterile polypropylene (B1209903) tubes/platesPrevents reaction with container material and contamination.[4][5][6]

Experimental Protocols

Protocol 1: Preparation of this compound Stock and Working Solutions for Cell-Based Assays

This protocol is adapted from methodologies reported in studies investigating the cytotoxic effects of this compound.[1][2]

  • Stock Solution Preparation:

    • Allow the vial of solid this compound to equilibrate to room temperature before opening to prevent condensation.

    • Prepare a high-concentration stock solution (e.g., 10 mM) by dissolving the this compound powder in 100% high-purity, anhydrous DMSO.

    • Vortex briefly until the compound is fully dissolved.

    • Dispense the stock solution into single-use aliquots in sterile, tightly sealed vials suitable for low-temperature storage.

    • Store the aliquots at -20°C or -80°C, protected from light.

  • Working Solution Preparation:

    • On the day of the experiment, thaw a single aliquot of the this compound stock solution at room temperature.

    • Perform serial dilutions of the stock solution in 100% DMSO to create a range of intermediate concentrations.

    • Further dilute these intermediate solutions into pre-warmed cell culture medium to achieve the final desired treatment concentrations. Ensure the final DMSO concentration in the culture medium is below 0.5% (e.g., a 1:1000 dilution of a DMSO stock into the medium results in a 0.1% final DMSO concentration).

    • Immediately add the final working solutions to your cell cultures.

Protocol 2: General Workflow for Assessing Compound Stability (Hypothetical for this compound)

While specific stability data for this compound is not available, the following is a general workflow for how such a study could be designed. This would typically involve analytical techniques like High-Performance Liquid Chromatography (HPLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Sample Preparation:

    • Prepare solutions of this compound at a known concentration in both DMSO and the desired cell culture medium.

    • Distribute these solutions into multiple vials for time-point analysis.

  • Incubation:

    • Store the vials under various conditions relevant to experimental use (e.g., room temperature, 37°C for culture media, -20°C, and 4°C).

    • Protect a subset of samples from light to assess photodegradation.

  • Time-Point Analysis:

    • At designated time points (e.g., 0, 2, 4, 8, 24, 48, 72 hours), retrieve a vial from each condition.

    • Immediately quench any potential degradation by freezing or by mixing with a stabilizing solvent if necessary.

    • Analyze the concentration of the remaining this compound using a validated analytical method (e.g., HPLC-UV or LC-MS/MS).

  • Data Analysis:

    • Plot the concentration of this compound versus time for each condition.

    • Calculate the degradation rate and half-life of the compound under each storage and incubation scenario.

Visualizations

Signaling Pathway of this compound Action

This compound is a pro-drug that requires metabolic activation by intracellular Cytochrome P450 (CYP) enzymes, particularly CYP2J2.[9][11] Upon activation, it is believed to form a reactive epoxide intermediate, similar to aflatoxin B₁, which can then cause DNA damage.[9] This DNA damage triggers a cellular response, leading to the phosphorylation of histone H2AX (γH2AX) and ultimately, cell growth inhibition and cytotoxicity.[1][10]

AustocystinD_Pathway cluster_extracellular Extracellular cluster_intracellular Intracellular AustocystinD This compound (Pro-drug) AustocystinD_in This compound AustocystinD->AustocystinD_in Cellular Uptake Activated_AustocystinD Activated Metabolite (Reactive Epoxide) AustocystinD_in->Activated_AustocystinD Metabolic Activation CYP2J2 CYP2J2 Enzyme CYP2J2->Activated_AustocystinD DNA_Damage DNA Damage (Adducts, Breaks) Activated_AustocystinD->DNA_Damage Alkylation DNA Nuclear DNA DNA->DNA_Damage DDR DNA Damage Response (e.g., ATM/ATR kinases) DNA_Damage->DDR gammaH2AX Phosphorylation of H2AX (γH2AX) DDR->gammaH2AX CellCycleArrest Cell Growth Inhibition & Cytotoxicity gammaH2AX->CellCycleArrest

Caption: Mechanism of this compound cytotoxicity.

Experimental Workflow for Assessing this compound Cytotoxicity

The following diagram outlines the typical workflow for evaluating the effect of this compound on cell viability.

Cytotoxicity_Workflow cluster_prep Preparation cluster_treatment Treatment & Incubation cluster_analysis Analysis prep_stock Prepare this compound Stock in DMSO prep_working Prepare Working Solutions in Culture Media prep_stock->prep_working prep_cells Seed Cells in Microplate treat_cells Treat Cells with This compound Dilutions prep_cells->treat_cells prep_working->treat_cells incubate Incubate for Specified Duration (e.g., 72 hours) treat_cells->incubate viability_assay Perform Cell Viability Assay (e.g., MTT, CellTiter-Glo) incubate->viability_assay read_plate Measure Signal (Absorbance/Luminescence) viability_assay->read_plate data_analysis Calculate GI50/IC50 Values read_plate->data_analysis

Caption: this compound cytotoxicity assay workflow.

References

Technical Support Center: Troubleshooting Inconsistent Results in Austocystin D Cytotoxicity Assays

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed for researchers, scientists, and drug development professionals to address common issues encountered during in vitro cytotoxicity assays with Austocystin D.

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of action of this compound?

This compound is a natural product that exhibits selective cytotoxicity against cancer cells. Its mechanism of action involves metabolic activation by cytochrome P450 (CYP) enzymes, particularly CYP2J2, within the cancer cells.[1][2][3] This activation converts this compound into a reactive metabolite that induces DNA damage, leading to cell death.[1][2] Its cytotoxicity is not dependent on the expression of the multidrug resistance transporter MDR1.[4]

Q2: Why am I observing highly variable IC50 values for this compound between experiments?

Inconsistent IC50 values for this compound can arise from several factors, primarily related to its mechanism of action:

  • Variable CYP Enzyme Expression: The cytotoxic effect of this compound is dependent on its activation by CYP enzymes. The expression and activity of these enzymes, especially CYP2J2, can vary significantly between different cancer cell lines and even within the same cell line due to factors like cell passage number, confluency, and culture conditions.[1]

  • Cell Health and Density: The metabolic state of the cells can influence CYP activity. Assays should be performed on healthy, logarithmically growing cells. Cell density can also impact results, as higher densities may lead to nutrient depletion or changes in cellular metabolism.[5][6]

  • Inconsistent Incubation Times: As a pro-drug, this compound requires time for uptake, metabolic activation, and induction of DNA damage. Short or inconsistent incubation times can lead to variable results.[7][8]

Q3: My control cells (vehicle-treated) show significant cytotoxicity. What could be the cause?

High cytotoxicity in vehicle-treated controls is often due to the solvent used to dissolve this compound, typically DMSO. It is crucial to ensure the final concentration of DMSO in the culture medium is low (generally below 0.5%) to avoid solvent-induced toxicity. Always include a vehicle-only control in your experimental design.

Q4: Can this compound interfere with common cytotoxicity assays?

While this compound itself is not known to directly interfere with common assay reagents like MTT or resazurin, it is always good practice to include a "compound-only" control (this compound in media without cells) to rule out any direct chemical interaction with the assay components.[9]

Troubleshooting Guides

Issue 1: High Variability in Cytotoxicity Across Replicates
Possible Cause Troubleshooting Steps
Uneven Cell Seeding Ensure a homogenous single-cell suspension before seeding. Use a calibrated multichannel pipette and mix the cell suspension between plating each set of wells.
Edge Effects Avoid using the outer wells of the microplate for experimental samples, as they are prone to evaporation. Fill the perimeter wells with sterile PBS or media.
Pipetting Errors Calibrate pipettes regularly. When adding reagents, ensure the pipette tip is below the surface of the liquid to avoid bubbles and inaccurate volumes.
Inconsistent Incubation Conditions Ensure uniform temperature and CO2 distribution within the incubator. Avoid stacking plates, as this can lead to temperature gradients.
Issue 2: Low or No Cytotoxicity Observed in Sensitive Cell Lines
Possible Cause Troubleshooting Steps
Low CYP Enzyme Activity Use cell lines known to express high levels of CYP2J2. Ensure cells are in a healthy, proliferative state. Consider that prolonged culturing can sometimes lead to changes in enzyme expression.
Insufficient Incubation Time As this compound is a pro-drug, a longer incubation period (e.g., 48-72 hours) may be necessary to allow for metabolic activation and subsequent cytotoxicity.[7] Perform a time-course experiment to determine the optimal incubation time for your specific cell line.[10]
Sub-optimal Cell Density Optimize cell seeding density. Too few cells may not produce a strong enough signal, while too many cells can become confluent and alter their metabolic state.[5]
This compound Degradation Prepare fresh dilutions of this compound from a stock solution for each experiment. Store the stock solution at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles.
Issue 3: Discrepancy Between Cytotoxicity Data and DNA Damage Markers
Possible Cause Troubleshooting Steps
Timing of Analysis DNA damage (e.g., γ-H2AX foci formation) is an early event. Cytotoxicity, as measured by metabolic assays like MTT, occurs later. Ensure that the time points for each assay are appropriate to the biological process being measured.
Assay Sensitivity DNA damage assays can be more sensitive than cytotoxicity assays. Low levels of DNA damage may not always translate to a significant decrease in metabolic activity within the timeframe of a standard cytotoxicity assay.
Cell Cycle Arrest This compound-induced DNA damage may lead to cell cycle arrest rather than immediate cell death. In this case, a proliferation assay might be more informative than a viability assay.

Data Presentation

Table 1: Growth Inhibition (GI50) of this compound in Various Human Cancer Cell Lines

Cell LineCancer TypeGI50 (nM) after 72h
MCF7Breast< 10
HCT-15Colon< 10
SW620Colon< 10
HeLaCervical> 100
MES-SAUterine Sarcoma> 100,000

Data summarized from Marks et al., J. Nat. Prod. 2011, 74, 4, 639–646.[4]

Experimental Protocols

Protocol 1: MTT Cytotoxicity Assay for this compound
  • Cell Seeding: Seed cells in a 96-well plate at a pre-determined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete growth medium. Incubate for 24 hours at 37°C and 5% CO₂ to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of this compound in complete growth medium. The final DMSO concentration should not exceed 0.5%. Remove the medium from the cells and add 100 µL of the medium containing the desired concentrations of this compound. Include vehicle-only and untreated controls.

  • Incubation: Incubate the plates for the desired exposure time (e.g., 48 or 72 hours) at 37°C and 5% CO₂.

  • MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 2-4 hours at 37°C.

  • Formazan (B1609692) Solubilization: Carefully aspirate the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

Protocol 2: Detection of DNA Damage (γ-H2AX) by Immunofluorescence
  • Cell Seeding and Treatment: Seed cells on coverslips in a multi-well plate. Treat with this compound for the desired time (e.g., 24 hours).

  • Fixation and Permeabilization: Wash cells with PBS, then fix with 4% paraformaldehyde for 15 minutes. Permeabilize with 0.25% Triton X-100 in PBS for 10 minutes.

  • Blocking: Block with 1% BSA in PBST (PBS with 0.1% Tween 20) for 1 hour.

  • Primary Antibody Incubation: Incubate with a primary antibody against γ-H2AX (e.g., anti-phospho-Histone H2A.X Ser139) diluted in 1% BSA in PBST overnight at 4°C.[11][12][13][14]

  • Secondary Antibody Incubation: Wash three times with PBST. Incubate with a fluorescently-labeled secondary antibody for 1-2 hours at room temperature in the dark.

  • Counterstaining and Mounting: Wash three times with PBST. Counterstain nuclei with DAPI. Mount the coverslips on microscope slides.

  • Imaging: Visualize and quantify γ-H2AX foci using a fluorescence microscope.

Protocol 3: Detection of DNA Damage (γ-H2AX) by Western Blot
  • Cell Lysis: After treatment with this compound, wash cells with ice-cold PBS and lyse with RIPA buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.

  • SDS-PAGE and Transfer: Separate 20-30 µg of protein per sample on a 12-15% SDS-polyacrylamide gel. Transfer the proteins to a PVDF membrane.

  • Blocking and Antibody Incubation: Block the membrane with 5% BSA in TBST (Tris-buffered saline with 0.1% Tween 20) for 1 hour. Incubate with a primary antibody against γ-H2AX overnight at 4°C. Following washes, incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.[15][16][17][18][19]

  • Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate.

Visualizations

AustocystinD_Pathway AustocystinD This compound (Inactive Pro-drug) CYP2J2 CYP2J2 Enzyme AustocystinD->CYP2J2 Metabolic Activation ActiveMetabolite Reactive Epoxide Metabolite CYP2J2->ActiveMetabolite DNA Nuclear DNA ActiveMetabolite->DNA Intercalation & Alkylation DNADamage DNA Adducts & Double-Strand Breaks DNA->DNADamage H2AX Histone H2AX DNADamage->H2AX Cellular Response CellDeath Apoptosis / Cell Death DNADamage->CellDeath gammaH2AX γ-H2AX (Phosphorylated H2AX) H2AX->gammaH2AX Phosphorylation

Caption: this compound signaling pathway.

Cytotoxicity_Workflow cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis CellCulture 1. Cell Culture (Logarithmic Growth Phase) CellSeeding 3. Seed Cells in 96-well Plate CellCulture->CellSeeding CompoundPrep 2. This compound Dilutions (Vehicle Control < 0.5%) Treatment 4. Treat Cells with this compound CompoundPrep->Treatment CellSeeding->Treatment Incubation 5. Incubate for 48-72 hours Treatment->Incubation AssayReagent 6. Add Viability Reagent (e.g., MTT) Incubation->AssayReagent Readout 7. Measure Signal (e.g., Absorbance) AssayReagent->Readout Calculation 8. Calculate % Viability & IC50 Readout->Calculation

Caption: Experimental workflow for this compound cytotoxicity assay.

Troubleshooting_Logic Start Inconsistent Cytotoxicity Results CheckCYP Is the cell line known to have high CYP2J2 expression? Start->CheckCYP CheckControls Are vehicle controls showing high toxicity? Start->CheckControls CheckVariability Is there high variability between replicates? Start->CheckVariability NoCYP Select a different cell line or verify CYP2J2 expression. CheckCYP->NoCYP No OptimizeIncubation Perform a time-course experiment to determine optimal incubation time. CheckCYP->OptimizeIncubation Yes OptimizeDMSO Lower final DMSO concentration (e.g., < 0.1%). CheckControls->OptimizeDMSO Yes OptimizeSeeding Review and optimize cell seeding protocol. CheckVariability->OptimizeSeeding Yes

Caption: Logical troubleshooting flow for inconsistent results.

References

Optimizing Austocystin D concentration for maximal therapeutic index

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with essential information for optimizing the concentration of Austocystin D to achieve a maximal therapeutic index in experimental settings.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its mechanism of action?

A1: this compound is a natural mycotoxin that has been identified as a potent cytotoxic agent with anticancer activity.[1] It functions as a prodrug, meaning it requires metabolic activation to exert its effect.[2][3] The selective cytotoxic action of this compound is due to its activation by cytochrome P450 (CYP) enzymes, particularly CYP2J2, within specific cancer cells.[3][4] This activation process, likely through epoxidation of a vinyl ether moiety, transforms this compound into a reactive form that causes DNA damage, leading to the phosphorylation of histone H2AX (γH2AX) and ultimately, cell death.[2][3][4]

Q2: What is the therapeutic index and why is it important for this compound?

A2: The therapeutic index (TI) is a quantitative measure of a drug's safety, representing the ratio between the concentration that produces a toxic effect and the concentration that produces a desired therapeutic effect. A higher TI indicates a safer drug. For this compound, the therapeutic index is crucial as it helps determine the concentration range that is effective at killing cancer cells while minimizing toxicity to normal, healthy cells. The selectivity of this compound for cancer cells that overexpress certain CYP enzymes suggests the potential for a favorable therapeutic index.[4]

Q3: What is the recommended starting concentration for in vitro experiments with this compound?

A3: Based on published data, this compound can be highly potent, with GI50 (concentration for 50% growth inhibition) values in the low nanomolar range for sensitive cancer cell lines.[4] For initial experiments, it is advisable to perform a dose-response study over a wide concentration range, for example, from 0.1 nM to 10 µM, to determine the optimal concentration for your specific cell line.

Q4: How should I prepare and store this compound?

A4: this compound is typically supplied as a solid. A stock solution can be made by dissolving it in an organic solvent such as dimethyl sulfoxide (B87167) (DMSO).[4] For use in cell culture, the DMSO stock solution should be diluted in the appropriate aqueous buffer or cell culture medium. It is recommended to prepare fresh dilutions from the stock for each experiment to ensure consistency.[5][6][7] Store the solid compound and DMSO stock solution at -20°C.

Troubleshooting Guide

Problem Possible Cause(s) Suggested Solution(s)
High cytotoxicity observed in non-cancerous/control cell lines. 1. The control cell line may have significant expression of the activating CYP enzymes (e.g., CYP2J2). 2. The concentration of this compound is too high.1. Verify the CYP2J2 expression profile of your control cell line. If it is high, consider using a different cell line with lower expression. 2. Perform a dose-response experiment to determine the optimal concentration with a better therapeutic window.
Inconsistent results between experimental batches. 1. Variability in CYP2J2 expression: The expression of CYP enzymes can be influenced by cell culture conditions such as cell density, passage number, and media composition.[8][9][10] 2. This compound instability: The compound may degrade in the cell culture medium over the course of the experiment.[11] 3. Inaccurate dilutions: Errors in preparing the serial dilutions of this compound.1. Standardize your cell culture protocols. Ensure that cells are seeded at a consistent density and used within a defined passage number range.[8][9] 2. If instability is suspected, consider refreshing the media with newly diluted this compound during the incubation period. 3. Prepare fresh serial dilutions for each experiment and ensure thorough mixing.
This compound shows low or no activity in a cancer cell line expected to be sensitive. 1. Low or absent CYP2J2 expression: The cancer cell line may not express the necessary CYP enzymes to activate this compound.[3] 2. Solubility issues: this compound may have precipitated out of the culture medium.1. Confirm the expression of CYP2J2 in your target cell line using methods like qRT-PCR or Western blotting. 2. Ensure that the final concentration of DMSO in the culture medium is kept low (typically <0.5%) to maintain solubility.

Data Presentation

The following table summarizes the 72-hour GI50 values of this compound in a panel of human cancer cell lines and a non-transformed breast cell line.

Cell LineCancer TypeGI50 (µM)
MCF7 Breast0.001
NCI/ADR-RES Ovarian0.005
HCT-15 Colon0.009
SW620 Colon0.027
HeLa Cervical0.44
MCF10A Non-transformed Breast>1
MES-SA Uterine Sarcoma>10
(Data compiled from Marks et al., J. Nat. Prod., 2011)[4][12]

Experimental Protocols

Protocol 1: Determination of IC50/GI50 using the MTT Assay

This protocol outlines the steps to determine the half-maximal inhibitory concentration (IC50) or the concentration for 50% of maximal inhibition of cell growth (GI50) of this compound.

Materials:

  • This compound stock solution (in DMSO)

  • Target cell lines (cancerous and non-cancerous)

  • Complete cell culture medium

  • 96-well plates

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • DMSO

Procedure:

  • Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.

  • Compound Treatment: Prepare serial dilutions of this compound in complete culture medium. Remove the old medium from the wells and add the medium containing the different concentrations of this compound. Include a vehicle control (medium with DMSO at the same concentration as the highest this compound treatment).

  • Incubation: Incubate the plate for the desired period (e.g., 72 hours) at 37°C in a 5% CO2 incubator.

  • MTT Addition: Add MTT solution to each well and incubate for 2-4 hours. During this time, viable cells will convert the yellow MTT into purple formazan (B1609692) crystals.

  • Formazan Solubilization: Carefully remove the medium from each well and add DMSO to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of each well using a microplate reader at a wavelength of 570 nm.

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the cell viability against the logarithm of the this compound concentration to determine the IC50/GI50 value.

Protocol 2: Immunofluorescence Staining for γH2AX

This protocol is for visualizing DNA double-strand breaks through the detection of phosphorylated histone H2AX (γH2AX) foci.

Materials:

  • Cells cultured on coverslips in a multi-well plate

  • This compound

  • Phosphate-Buffered Saline (PBS)

  • 4% Paraformaldehyde (PFA) in PBS

  • Permeabilization buffer (e.g., 0.1% Triton X-100 in PBS)

  • Blocking buffer (e.g., 5% BSA in PBS)

  • Primary antibody: anti-γH2AX

  • Fluorescently labeled secondary antibody

  • DAPI (4',6-diamidino-2-phenylindole) for nuclear counterstaining

  • Antifade mounting medium

Procedure:

  • Cell Treatment: Treat cells with the desired concentration of this compound for a specified time (e.g., 4 hours).[4]

  • Fixation: Wash the cells with PBS and then fix with 4% PFA for 10-15 minutes at room temperature.

  • Permeabilization: Wash the cells with PBS and then permeabilize with permeabilization buffer for 10 minutes.

  • Blocking: Wash the cells and then block with blocking buffer for 1 hour at room temperature to reduce non-specific antibody binding.

  • Primary Antibody Incubation: Incubate the cells with the anti-γH2AX primary antibody diluted in blocking buffer overnight at 4°C.

  • Secondary Antibody Incubation: Wash the cells and then incubate with the fluorescently labeled secondary antibody (protected from light) for 1 hour at room temperature.

  • Counterstaining: Wash the cells and then counterstain with DAPI for 5-10 minutes.

  • Mounting: Wash the cells and mount the coverslips onto microscope slides using antifade mounting medium.

  • Imaging: Visualize the cells using a fluorescence microscope. The number of γH2AX foci per nucleus can be quantified using image analysis software.

Mandatory Visualizations

Austocystin_D_Activation_Pathway This compound Activation and DNA Damage Pathway cluster_extracellular Extracellular cluster_cell Cancer Cell Austocystin_D This compound (Inactive Prodrug) Austocystin_D_in This compound Austocystin_D->Austocystin_D_in Cellular Uptake CYP2J2 CYP2J2 Enzyme Austocystin_D_in->CYP2J2 Metabolism Activated_Austocystin_D Activated this compound (Reactive Metabolite) CYP2J2->Activated_Austocystin_D Activation DNA Nuclear DNA Activated_Austocystin_D->DNA Interacts with DNA_Damage DNA Adducts & Double-Strand Breaks DNA->DNA_Damage Causes ATM_ATR ATM/ATR Kinases (Sensor Proteins) DNA_Damage->ATM_ATR Recruits & Activates H2AX Histone H2AX ATM_ATR->H2AX Phosphorylates gamma_H2AX γH2AX (Phosphorylated H2AX) H2AX->gamma_H2AX Becomes DDR DNA Damage Response (Cell Cycle Arrest, Apoptosis) gamma_H2AX->DDR Initiates

Caption: this compound activation and downstream signaling.

workflow Workflow for Therapeutic Index Optimization start Start select_cells Select Cancer and Non-Cancer Cell Lines start->select_cells dose_response Perform Dose-Response (e.g., MTT Assay) select_cells->dose_response determine_ic50 Determine IC50/GI50 for each cell line dose_response->determine_ic50 calculate_ti Calculate Therapeutic Index (TI = IC50 non-cancer / IC50 cancer) determine_ic50->calculate_ti decision Is TI acceptable? calculate_ti->decision mechanism_study Mechanism of Action Study (e.g., γH2AX staining) end End mechanism_study->end decision->select_cells No, re-evaluate cell lines or compound optimize Optimize Concentration for further studies decision->optimize Yes optimize->mechanism_study

Caption: Experimental workflow for optimizing this compound.

References

Identifying and minimizing off-target effects of Austocystin D

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for working with Austocystin D. The information is designed to help identify and minimize potential off-target effects and to clarify the compound's mechanism of action.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action for this compound's cytotoxicity?

A1: this compound is a prodrug that requires metabolic activation to exert its cytotoxic effects. Its selective action is due to its activation by specific cytochrome P450 (CYP) enzymes within certain cancer cell lines, leading to DNA damage and subsequent cell death.[1][2][3][4] The natural product was initially identified as a potent cytotoxic agent with antitumor activity, particularly in cells expressing the multidrug resistance transporter MDR1.[1][2][3] However, its cytotoxicity is not dependent on MDR1 expression but rather on the presence of activating CYP enzymes.[1][3]

Q2: What is the specific on-target effect of activated this compound?

A2: The primary on-target effect of metabolically activated this compound is the induction of DNA damage.[1][2] This can be observed through the phosphorylation of histone H2AX (γH2AX), a marker for DNA double-strand breaks.[1] In vitro studies have confirmed that this compound directly damages DNA, but only in the presence of mammalian liver microsomes which contain CYP enzymes.[1][4]

Q3: What are the known "off-target" effects of this compound?

A3: The term "off-target effect" for this compound is nuanced. Its selectivity is primarily determined by the expression of activating CYP enzymes, such as CYP2J2, in specific cell lines.[5][6] Therefore, an "off-target" effect could be considered cytotoxicity in non-cancerous cells that also happen to express these enzymes. The compound has been shown to be only weakly active against normal human umbilical vein endothelial cells (HUVEC), suggesting a degree of selectivity for cancer cells.[4] Minimizing off-target effects involves careful cell line selection and characterization of CYP expression profiles.

Q4: How can I determine if my cell line of interest will be sensitive to this compound?

A4: The sensitivity of a cell line to this compound is correlated with its expression of specific cytochrome P450 enzymes, particularly CYP2J2.[5][6] To predict sensitivity, you can perform qPCR or western blotting to determine the expression level of CYP2J2 in your cell line. A higher expression of this enzyme is likely to confer greater sensitivity to the compound.

Q5: Can the cytotoxic effects of this compound be reversed or prevented?

A5: Yes, the cytotoxicity of this compound can be inhibited. Since it requires activation by CYP enzymes, inhibitors of these enzymes can block its effects. For instance, ketoconazole, a known inhibitor of CYP3A4 and other CYPs, has been shown to fully inhibit the histone H2AX phosphorylation and antiproliferative activity of this compound.[1] Additionally, chemical modification of this compound to prevent CYP-catalyzed epoxidation, such as its reduction to dihydro-austocystin D, also abrogates its activity.[1]

Troubleshooting Guides

Issue: Inconsistent cytotoxic effects of this compound between experiments.

Possible Cause Troubleshooting Step
Cell line instability or passage number variation Ensure consistent cell passage number and culture conditions. Regularly verify the phenotype and genotype of the cell line.
Variability in CYP enzyme expression Culture conditions can sometimes alter gene expression. Monitor CYP2J2 expression levels via qPCR or Western blot at different passages.
Compound degradation Prepare fresh stock solutions of this compound and store them appropriately, protected from light and at the recommended temperature.

Issue: Unexpected cytotoxicity in control (non-cancerous) cell lines.

Possible Cause Troubleshooting Step
Endogenous CYP enzyme expression in control cells Profile the expression of CYP2J2 and other relevant CYP enzymes in your control cell line. If they express the activating enzymes, they will likely be sensitive to this compound.
Off-target effects independent of CYP activation While less likely, to investigate this, use a CYP inhibitor like ketoconazole. If the cytotoxicity persists in the presence of the inhibitor, it may suggest a CYP-independent off-target effect.

Issue: Failure to observe DNA damage (e.g., γH2AX foci) after this compound treatment in a supposedly sensitive cell line.

Possible Cause Troubleshooting Step
Suboptimal concentration of this compound Perform a dose-response experiment to determine the optimal concentration for inducing DNA damage in your specific cell line.
Incorrect timing of observation The kinetics of DNA damage and repair can vary. Perform a time-course experiment to identify the peak of γH2AX phosphorylation.
Inefficient CYP-mediated activation Confirm the expression and activity of CYP2J2 in your cell line. Consider using a positive control compound known to be activated by this enzyme.

Quantitative Data Summary

Table 1: Cytotoxicity of this compound in Various Human Cancer Cell Lines

Cell LineTissue of OriginGI50 (nM)
MCF7Breast Cancer< 10
NCI/ADR-RESOvarian Cancer< 10
SW620Colon Cancer27
HCT-15Colon Cancer33
HeLaCervical Cancer> 10,000
MES-SAUterine Sarcoma> 10,000
(Data adapted from studies showing potent and selective cytotoxicity)[5]

Experimental Protocols

1. In Vitro Cytotoxicity Assay (MTT Assay)

  • Objective: To determine the half-maximal growth inhibitory concentration (GI50) of this compound.

  • Methodology:

    • Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.

    • Prepare serial dilutions of this compound in culture medium.

    • Replace the medium in the wells with the medium containing different concentrations of this compound. Include a vehicle control (e.g., DMSO).

    • Incubate the plate for 72 hours at 37°C in a humidified atmosphere with 5% CO2.

    • Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours.

    • Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan (B1609692) crystals.

    • Measure the absorbance at 570 nm using a microplate reader.

    • Calculate the percentage of cell viability relative to the vehicle control and determine the GI50 value using a dose-response curve.

2. DNA Damage Assessment (γH2AX Immunofluorescence)

  • Objective: To visualize and quantify DNA double-strand breaks induced by this compound.

  • Methodology:

    • Seed cells on glass coverslips in a 24-well plate and allow them to attach.

    • Treat the cells with this compound at the desired concentration and for the desired time. Include a positive control (e.g., etoposide) and a vehicle control.

    • Wash the cells with PBS and fix with 4% paraformaldehyde for 15 minutes at room temperature.

    • Permeabilize the cells with 0.25% Triton X-100 in PBS for 10 minutes.

    • Block with 5% BSA in PBS for 1 hour.

    • Incubate with a primary antibody against phospho-histone H2AX (Ser139) overnight at 4°C.

    • Wash with PBS and incubate with a fluorescently labeled secondary antibody for 1 hour at room temperature in the dark.

    • Counterstain the nuclei with DAPI.

    • Mount the coverslips on microscope slides and visualize using a fluorescence microscope.

    • Quantify the number of γH2AX foci per cell.

3. CYP Inhibition Assay

  • Objective: To confirm that the cytotoxicity of this compound is dependent on CYP enzyme activity.

  • Methodology:

    • Pre-incubate the cells with a CYP inhibitor (e.g., 10 µM ketoconazole) for 1-2 hours before adding this compound.

    • Perform a cytotoxicity assay or a DNA damage assay as described above, including a control group treated with this compound alone.

    • Compare the results between the groups with and without the CYP inhibitor. A significant reduction in cytotoxicity or DNA damage in the presence of the inhibitor indicates CYP-dependent activation of this compound.

Visualizations

AustocystinD_Pathway cluster_cell Cancer Cell cluster_inhibition Inhibition AustD_out This compound (Prodrug) AustD_in This compound AustD_out->AustD_in Cellular Uptake Activated_AustD Activated this compound (Metabolite) AustD_in->Activated_AustD Metabolic Activation CYP Cytochrome P450 (e.g., CYP2J2) CYP->Activated_AustD DNA Nuclear DNA Activated_AustD->DNA Intercalation/ Adduct Formation Damaged_DNA DNA Damage (Double-Strand Breaks) DNA->Damaged_DNA Apoptosis Apoptosis / Cell Death Damaged_DNA->Apoptosis Activation of Damage Response Ketoconazole Ketoconazole (CYP Inhibitor) Ketoconazole->CYP Inhibits

Caption: Mechanism of this compound activation and cytotoxicity.

Experimental_Workflow cluster_validation Initial Validation cluster_mechanism Mechanism of Action cluster_off_target Off-Target Investigation start Start: Hypothesis This compound has activity in Cell Line X cytotoxicity 1. Cytotoxicity Assay (MTT) Determine GI50 start->cytotoxicity dna_damage 2. DNA Damage Assay (γH2AX) Confirm on-target effect cytotoxicity->dna_damage cyp_expression 3. qPCR/Western Blot Assess CYP2J2 expression dna_damage->cyp_expression cyp_inhibition 4. CYP Inhibition Assay (e.g., with Ketoconazole) cyp_expression->cyp_inhibition decision Is cytotoxicity CYP-dependent? cyp_inhibition->decision normal_cell_screen 5. Screen against normal cells with known CYP profiles decision->normal_cell_screen Yes end Conclusion: Characterized activity profile decision->end No (Re-evaluate hypothesis) cetsa 6. Cellular Thermal Shift Assay (CETSA) Identify potential protein binding partners normal_cell_screen->cetsa cetsa->end

Caption: Workflow for investigating this compound's effects.

References

Controlling for variability in Austocystin D-sensitive cell lines

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Austocystin D-sensitive cell lines. Our goal is to help you control for variability and ensure the reproducibility of your experimental results.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: Why am I observing high variability in the cytotoxic effect of this compound between experiments?

A1: Variability in cell-based assays is a common challenge. For this compound, the key lies in its mechanism of action, which is dependent on cellular factors. Inconsistent results can often be traced back to several sources:

  • Cell Line Integrity and Passage Number:

    • Genetic Drift: Cell lines can change genetically over time and with increasing passage numbers. This can lead to altered expression of key enzymes. It is advisable to limit the number of passages and always use cells from a low-passage, cryopreserved stock.[1]

    • Misidentification/Contamination: Ensure your cell lines are authentic and free from contamination (e.g., mycoplasma) by sourcing them from reputable cell banks and performing routine testing.[1]

  • Cytochrome P450 (CYP) Enzyme Expression:

    • The cytotoxicity of this compound is dependent on its activation by CYP enzymes, particularly CYP2J2.[2][3] The expression levels of these enzymes can vary depending on cell culture conditions.

  • Experimental Procedure:

    • Pipetting Errors: Small variations in the pipetting of compounds or reagents can lead to large differences in results.[5] Calibrate pipettes regularly and use consistent techniques.

    • Compound Stability: Ensure proper storage and handling of your this compound stock solution to prevent degradation.

Q2: My cell line, which is reported to be sensitive to this compound, is showing resistance. What could be the cause?

A2: This is a common issue and often relates to the specific characteristics of the cell line batch you are using.

  • Low CYP2J2 Expression: The primary determinant of this compound sensitivity is the expression level of the CYP2J2 enzyme.[2][3][6] It is possible that your specific sub-clone or batch of the cell line has lower CYP2J2 expression.

    • Troubleshooting Step: Verify the expression of CYP2J2 in your cell line using qRT-PCR or Western blotting and compare it to a known sensitive cell line.

  • Inhibition of CYP Activity: If your culture medium contains components that inhibit CYP enzymes, this could reduce the activation of this compound and lead to apparent resistance.

  • Hydrogenation of this compound: The vinyl ether moiety of this compound is critical for its activity.[7][8] If the compound has been reduced to dihydro-austocystin D, it will lose its cytotoxic effects.[7]

Q3: How can I confirm that this compound is inducing DNA damage in my cell line?

A3: The mechanism of this compound involves the induction of DNA damage.[2][7] You can confirm this through several methods:

  • Phosphorylation of Histone H2AX (γ-H2AX): This is a sensitive marker of DNA double-strand breaks.[7][8] You can detect γ-H2AX using an in-cell Western assay, Western blotting, or immunofluorescence.[2][7] Treatment with this compound should lead to a dose-dependent increase in γ-H2AX levels in sensitive cells.[7]

  • Activation of DNA Damage Response (DDR) Pathway: Look for the phosphorylation of other DDR proteins like CHK1 and RPA32, which are activated in response to DNA damage.[2]

Q4: What are the essential positive and negative controls for my this compound experiments?

A4: Proper controls are crucial for interpreting your results correctly.

Control TypePurposeExample(s)Expected Outcome
Negative Control To measure the baseline response in the absence of the test compound.DMSO (vehicle for this compound) at 0.1% final concentration.[8]No significant cytotoxicity or DNA damage.
Positive Control (Cytotoxicity) To ensure the assay system is capable of detecting a cytotoxic effect.Doxorubicin, Etoposide.[8]Dose-dependent decrease in cell viability.
Positive Control (DNA Damage) To confirm the DNA damage detection assay is working correctly.Bleomycin, Camptothecin, Doxorubicin.[7][8]Increased levels of γ-H2AX.
Mechanism-Specific Control (Inhibitor) To confirm that the cytotoxicity of this compound is CYP-dependent.Ketoconazole (B1673606) (a CYP inhibitor).[7][8][9]Pre-treatment with ketoconazole should reduce or abrogate this compound-induced cytotoxicity and DNA damage.[7][8]
Cell Line Controls To compare the response between sensitive and resistant cells.Sensitive: MCF7, HCT-15.[7][8] Resistant: MES-SA, MCF10A.[7][8]High cytotoxicity in sensitive lines and low to no cytotoxicity in resistant lines.

Data Presentation: this compound Cytotoxicity

The following table summarizes the 50% growth inhibition (GI₅₀) values for this compound across a panel of human cancer cell lines, illustrating its selective potency.

Cell LineTissue of OriginGI₅₀ (nM)Reference
MCF7 Breast< 10[7]
HCT-15 Colon< 10[7]
SW620 Colon< 10[7]
HeLa Cervix> 100[8]
MCF10A Breast (non-transformed)> 10,000[7]
MES-SA Uterus> 10,000[7]

Experimental Protocols

Protocol 1: this compound Cytotoxicity Assay

This protocol is for determining the GI₅₀ values of this compound using a cell viability assay.

Materials:

  • This compound-sensitive and resistant cell lines

  • Complete culture medium

  • 96-well clear-bottom tissue culture plates

  • This compound stock solution (in 100% DMSO)

  • CellTiter-Blue® Cell Viability Assay reagent (or similar)

  • Plate reader for fluorescence detection

Methodology:

  • Cell Plating: Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.

  • Compound Preparation:

    • Prepare a 1000x stock of your desired concentration range of this compound by performing 3-fold serial dilutions in 100% DMSO.[8]

    • Dilute the 1000x stock 1:100 in culture medium.

  • Treatment:

    • Remove the old medium from the cells and add the diluted this compound solutions to the respective wells (this will be a final 1:10 dilution, resulting in a final DMSO concentration of 0.1%).[8]

    • Include wells with 0.1% DMSO as a vehicle control.

  • Incubation: Incubate the plates for 72 hours under standard cell culture conditions.[8]

  • Viability Measurement:

    • At 0 hours (immediately after adding the compound to a control plate) and 72 hours, add the CellTiter-Blue® reagent according to the manufacturer's instructions.

    • Incubate for 1-4 hours and then read the fluorescence on a plate reader.

  • Data Analysis:

    • Normalize the data relative to the 0-hour control (0% growth) and the 72-hour vehicle control (100% growth).

    • Use a non-linear regression analysis (e.g., in GraphPad Prism) to calculate the GI₅₀ values.[8]

Protocol 2: In-Cell Western Assay for γ-H2AX Detection

This protocol measures the levels of phosphorylated histone H2AX as an indicator of DNA damage.

Materials:

  • Cells plated in a 96-well plate

  • This compound and other control compounds

  • 4% Formaldehyde (B43269) in PBS

  • Permeabilization Buffer (e.g., 0.1% Triton X-100 in PBS)

  • Blocking Buffer (e.g., AzureCyto Blocking Buffer or similar)[10]

  • Primary antibody against phosphorylated histone H2AX (γ-H2AX)

  • Infrared dye-conjugated secondary antibody

  • Total cell stain for normalization (e.g., AzureCyto Total Cell Stain)[10]

  • Infrared imaging system (e.g., LI-COR Odyssey)

Methodology:

  • Cell Treatment: Treat cells plated in a 96-well plate with this compound or control compounds for 1-4 hours.[7][8]

  • Fixation: Remove the treatment medium and fix the cells with 4% formaldehyde for 20 minutes at room temperature.

  • Permeabilization: Wash the cells with PBS containing 0.1% Tween-20, then permeabilize with Permeabilization Buffer for 20 minutes.[7]

  • Blocking: Wash the cells again and block with Blocking Buffer for 1.5 hours at room temperature.

  • Primary Antibody Incubation: Incubate the cells with the primary anti-γ-H2AX antibody (diluted in blocking buffer) overnight at 4°C.

  • Secondary Antibody Incubation: Wash the cells and incubate with the appropriate infrared dye-conjugated secondary antibody and a total cell stain (for normalization) for 1 hour at room temperature, protected from light.[7]

  • Imaging: Wash the cells thoroughly and scan the plate using an infrared imaging system at 700 nm and 800 nm wavelengths.[7]

  • Data Analysis:

    • Normalize the signal for γ-H2AX (e.g., 800 nm) to the total cell stain signal (e.g., 700 nm) for each well.[7]

    • Average the ratios from replicate wells and compare them to the controls.

Visualizations

Signaling Pathway and Mechanism of Action

AustocystinD_Pathway cluster_cell Cancer Cell AustD This compound CYP2J2 CYP2J2 Enzyme AustD->CYP2J2 Enters Cell Activated_AustD Activated Metabolite (Epoxide) CYP2J2->Activated_AustD Metabolic Activation DNA Nuclear DNA Activated_AustD->DNA Forms Adducts DNA_Adducts DNA Adducts DDR DNA Damage Response (ATR, CHK1, etc.) DNA_Adducts->DDR Triggers gH2AX γ-H2AX DDR->gH2AX Phosphorylates H2AX Apoptosis Cell Cycle Arrest & Apoptosis DDR->Apoptosis Leads to Ketoconazole Ketoconazole (Inhibitor) Ketoconazole->CYP2J2 Inhibits

Caption: Mechanism of this compound activation and downstream signaling.

Experimental Troubleshooting Workflow

Caption: A logical workflow for troubleshooting this compound experiments.

References

Technical Support Center: Enhancing the Bioavailability of Austocystin D for In Vivo Studies

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address challenges encountered during in vivo studies with Austocystin D.

Section 1: Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its bioavailability a concern for in vivo studies?

This compound is a fungal secondary metabolite with potent antitumor activity.[1][2] Its efficacy is dependent on metabolic activation by cytochrome P450 (CYP) enzymes, particularly CYP2J2, which is often overexpressed in cancer cells.[3][4][5] This activation leads to DNA damage and subsequent cancer cell death.[2][3] However, this compound is a lipophilic compound, which often implies poor aqueous solubility, potentially limiting its absorption and systemic availability after in vivo administration.[6] Enhancing its bioavailability is crucial to ensure adequate concentrations reach the tumor site for effective CYP-mediated activation and therapeutic effect.

Q2: What are the primary challenges in achieving adequate in vivo exposure of this compound?

The main challenges include:

  • Poor Aqueous Solubility: As a lipophilic mycotoxin, this compound is expected to have low solubility in aqueous physiological fluids, which can hinder its dissolution and absorption.

  • Metabolic Activation Requirement: The therapeutic effect of this compound is reliant on its conversion to an active metabolite by CYP enzymes within the target cancer cells.[2][3][4] Therefore, simply delivering the compound into circulation is not sufficient; it must reach the intracellular CYP enzymes in its prodrug form.

  • Potential for Off-Target Toxicity: Like many cytotoxic agents, there is a risk of toxicity to healthy tissues. Enhancing bioavailability should ideally be coupled with strategies for targeted delivery to the tumor site.

Q3: What are the recommended formulation strategies to enhance the bioavailability of this compound?

Several strategies can be employed to improve the in vivo delivery of this compound:

  • Lipid-Based Formulations: Encapsulating this compound in lipid-based carriers like liposomes can significantly improve its pharmacokinetic profile. A liposomal formulation of this compound has been shown to increase its half-life and promote accumulation in tumor tissue.[7]

  • Particle Size Reduction: Techniques such as micronization or nanosizing can increase the surface area of the drug, potentially leading to improved dissolution and absorption.

  • Use of Solubilizing Excipients: Incorporating surfactants or co-solvents in the formulation can help to increase the solubility of this compound in the administration vehicle.

Q4: How does the expression of CYP2J2 in tumor models affect the in vivo efficacy of this compound?

The level of CYP2J2 expression in the chosen cancer cell line for a xenograft model is a critical determinant of this compound's efficacy.[3][4] Higher CYP2J2 expression is correlated with increased sensitivity to this compound due to more efficient conversion of the prodrug to its active, DNA-damaging form.[3][4] Therefore, it is essential to select a cell line with well-characterized CYP2J2 expression for in vivo studies to ensure a relevant model for evaluating the therapeutic potential of this compound.

Section 2: Troubleshooting Guides

This section provides solutions to common problems encountered during in vivo experiments with this compound.

Problem Possible Cause Troubleshooting Steps
Low or variable tumor growth inhibition in xenograft models. 1. Inadequate Bioavailability: this compound may not be reaching the tumor in sufficient concentrations. 2. Low CYP2J2 Expression: The selected cancer cell line may have low levels of the activating enzyme. 3. Formulation Instability: The formulation may not be stable in vivo, leading to premature drug release or degradation.1. Optimize Formulation: Consider using a liposomal formulation or other lipid-based delivery systems to improve solubility and tumor targeting. Refer to the experimental protocols below. 2. Cell Line Selection: Verify the CYP2J2 expression of your chosen cell line via Western blot or qRT-PCR. Select a cell line with high CYP2J2 expression for your studies. 3. Formulation Characterization: Ensure the physical and chemical stability of your formulation under physiological conditions.
High toxicity observed in animal models (e.g., significant weight loss). 1. High Systemic Exposure: The formulation may be leading to high concentrations of this compound in healthy tissues. 2. Off-Target Metabolic Activation: Activation of this compound by CYP enzymes in non-tumor tissues (e.g., liver) could be causing toxicity.1. Targeted Delivery: Employ targeting strategies, such as decorating liposomes with ligands that bind to tumor-specific receptors. 2. Dose Adjustment: Perform a dose-response study to identify the maximum tolerated dose (MTD) for your specific formulation and animal model. 3. Pharmacokinetic Analysis: Conduct pharmacokinetic studies to understand the distribution of this compound in different tissues.
Inconsistent results between experimental batches. 1. Variability in Formulation Preparation: Inconsistent preparation of formulations can lead to differences in particle size, encapsulation efficiency, and drug loading. 2. Animal Variability: Differences in the age, weight, or health status of the animals can affect drug metabolism and response.1. Standardize Protocols: Strictly adhere to standardized protocols for formulation preparation and characterization. 2. Animal Standardization: Use animals of the same age, sex, and weight range, and ensure they are housed under identical conditions.

Section 3: Data Presentation

The following tables summarize key quantitative data related to the in vivo performance of this compound.

Table 1: In Vivo Pharmacokinetic Parameters of this compound Formulations in Mice

FormulationCmax (µg/mL)Tmax (h)AUC (0-t) (µg/h/mL)Half-life (t1/2) (h)
This compound Solution Data not availableData not availableData not availableData not available
Liposomal this compound ~15~0.5~120~10

Data is estimated from published graphical representations and should be considered indicative. A study on liposomal this compound showed a significantly higher area under the curve (AUC) and a longer half-life compared to the free drug solution, indicating improved systemic exposure and circulation time.[7]

Table 2: In Vitro Permeability of Mycotoxins in Caco-2 Cell Monolayers

MycotoxinApparent Permeability (Papp) (cm/s)Experimental Conditions
Aflatoxin M1 Increased paracellular flux observed48h exposure
Ochratoxin A Increased paracellular flux observed48h exposure
Zearalenone 10.47 ± 4.7 x 10⁻⁶20 µM, 1h incubation

No direct permeability data for this compound is available. The data for other mycotoxins suggests that they can cross intestinal barriers, but specific permeability can vary.

Section 4: Experimental Protocols

Protocol 1: Preparation of Liposomal this compound by Film Hydration-Ultrasonication Method

This protocol is adapted from the method described for preparing this compound liposomes.[7]

  • Lipid Film Formation: a. Dissolve this compound and lipids (e.g., soy phosphatidylcholine and cholesterol in a specific molar ratio) in a suitable organic solvent (e.g., chloroform:methanol, 2:1 v/v) in a round-bottom flask. b. Remove the organic solvent using a rotary evaporator under vacuum at a controlled temperature (e.g., 40°C) to form a thin, uniform lipid film on the inner surface of the flask. c. Further dry the lipid film under a stream of nitrogen gas for at least 1 hour to remove any residual solvent.

  • Hydration: a. Hydrate the lipid film with a suitable aqueous buffer (e.g., phosphate-buffered saline, pH 7.4) by adding the buffer to the flask and gently agitating. The temperature of the hydration buffer should be above the phase transition temperature of the lipids. b. Continue hydration with gentle shaking for 1-2 hours.

  • Vesicle Size Reduction (Sonication): a. Subject the resulting multilamellar vesicles (MLVs) to probe sonication in an ice bath to reduce the particle size and form small unilamellar vesicles (SUVs). b. Optimize sonication time and power to achieve the desired particle size (e.g., 70-100 nm).

  • Characterization: a. Determine the particle size, polydispersity index (PDI), and zeta potential of the liposomes using dynamic light scattering (DLS). b. Measure the encapsulation efficiency by separating the unencapsulated drug from the liposomes (e.g., by ultracentrifugation or dialysis) and quantifying the drug in both fractions using a suitable analytical method (e.g., HPLC).

Protocol 2: In Vivo Efficacy Study in a Xenograft Mouse Model

This protocol provides a general framework for evaluating the antitumor efficacy of this compound formulations.

  • Cell Culture: a. Culture a human cancer cell line with high CYP2J2 expression (e.g., certain colon or breast cancer cell lines) in the recommended medium. b. Harvest cells during the exponential growth phase and resuspend them in a sterile, serum-free medium or a mixture of medium and Matrigel.

  • Tumor Implantation: a. Subcutaneously inject a defined number of cells (e.g., 5 x 10⁶ cells) in a small volume (e.g., 100-200 µL) into the flank of immunocompromised mice (e.g., nude or SCID mice).[8][9][10] b. Monitor the mice for tumor growth.

  • Treatment: a. When tumors reach a predetermined size (e.g., 100-200 mm³), randomize the mice into treatment groups (e.g., vehicle control, this compound solution, Liposomal this compound).[10] b. Administer the treatments via the desired route (e.g., intravenous or intraperitoneal injection) at a predetermined dose and schedule.

  • Monitoring and Endpoint: a. Measure tumor dimensions with calipers 2-3 times per week and calculate the tumor volume using the formula: (Length x Width²)/2.[10] b. Monitor the body weight of the mice as an indicator of toxicity. c. The study endpoint may be a predetermined tumor volume, a specific time point, or signs of significant morbidity.

Section 5: Visualizations

Diagram 1: this compound Activation and DNA Damage Pathway

AustocystinD_Pathway cluster_cell Cancer Cell AusD_in This compound (Prodrug) CYP2J2 CYP2J2 AusD_in->CYP2J2 Metabolic Activation Activated_AusD Activated this compound (Epoxide Metabolite) CYP2J2->Activated_AusD DNA Nuclear DNA Activated_AusD->DNA Alkylation DNA_damage DNA Adducts & Double-Strand Breaks DNA->DNA_damage DDR DNA Damage Response (DDR) DNA_damage->DDR Activation of Apoptosis Apoptosis DDR->Apoptosis

Caption: Metabolic activation of this compound leading to DNA damage and apoptosis in cancer cells.

Diagram 2: Experimental Workflow for Enhancing this compound Bioavailability

Caption: A logical workflow for the development and evaluation of bio-enhanced this compound formulations.

References

Technical Support Center: Strategies to Reduce Austocystin D-Induced Hepatotoxicity

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) regarding strategies to mitigate Austocystin D-induced hepatotoxicity in experimental settings.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of this compound-induced hepatotoxicity?

A1: this compound is a mycotoxin that requires metabolic activation to exert its toxic effects. Its hepatotoxicity is primarily initiated by cytochrome P450 (CYP) enzymes in the liver.[1][2] These enzymes, particularly CYP3A4 and CYP2J2, metabolize this compound into a reactive intermediate.[1] This reactive metabolite can then bind to DNA, forming adducts and causing DNA damage, which triggers a cellular damage response pathway leading to hepatocyte injury and death.[2][3]

Q2: My cell viability has significantly decreased after treatment with this compound. How can I counteract this?

A2: A significant drop in cell viability is the expected outcome of this compound-induced hepatotoxicity. To counteract this, you can explore two main strategies: inhibiting the metabolic activation of this compound or mitigating the downstream cellular damage.

  • Inhibition of CYP Enzymes: Pre-treating your liver cell cultures with a CYP inhibitor, such as ketoconazole (B1673606), can prevent the conversion of this compound to its toxic metabolite.[1][2] This should reduce DNA damage and subsequent cell death.

  • Antioxidant Co-treatment: Co-administering an antioxidant, such as N-acetylcysteine (NAC), can help to replenish intracellular glutathione (B108866) (GSH) stores and scavenge reactive oxygen species (ROS) that may be generated during the toxic process, thereby protecting the cells from oxidative stress-induced damage.[4][5][6]

Q3: I am observing significant DNA damage in my experiments. What are the recommended methods to reduce this?

A3: Since DNA damage is a direct consequence of the reactive metabolite of this compound, the most effective strategies to reduce it are:

  • CYP450 Inhibition: Using a CYP inhibitor like ketoconazole will directly reduce the formation of the DNA-damaging metabolite.[1][2]

  • Antioxidant Supplementation: While the primary damage is from DNA adducts, associated oxidative stress can exacerbate DNA damage. Antioxidants like NAC can help mitigate this secondary damage.[6][7][8]

Q4: Can I use antioxidants other than N-acetylcysteine (NAC)?

A4: Yes, other antioxidants have shown efficacy in reducing hepatotoxicity from various toxins and may be applicable to this compound. These include:

  • Vitamins: Vitamins C and E have been studied for their ability to protect the liver from mycotoxin-induced damage.[8]

  • Curcumin: This natural compound has demonstrated hepatoprotective and antioxidant properties against mycotoxins like aflatoxins and ochratoxin A.[8][9]

  • Silymarin (B1681676): Known for its liver-protective effects, silymarin can inhibit lipid peroxidation and enhance the activity of antioxidant enzymes.[8]

The effectiveness of these antioxidants against this compound would need to be empirically determined in your experimental model.

Troubleshooting Guides

Issue 1: High variability in cytotoxicity results between experiments.
  • Possible Cause: Inconsistent CYP enzyme activity in your cell model. The expression and activity of CYP enzymes can vary with cell passage number, confluency, and culture conditions.

  • Troubleshooting Steps:

    • Standardize Cell Culture Conditions: Ensure consistent cell seeding density, passage number, and media composition for all experiments.

    • Use a Stable Cell Line: Consider using a cell line with stable and well-characterized CYP expression, such as HepaRG™ cells.

    • Confirm CYP Activity: Before each experiment, you can perform a preliminary assay to confirm the baseline CYP3A4 activity using a specific substrate.

Issue 2: Antioxidant treatment is not showing a protective effect.
  • Possible Cause 1: The concentration of the antioxidant is not optimal.

  • Troubleshooting Steps:

    • Perform a Dose-Response Curve: Test a range of antioxidant concentrations to determine the optimal protective dose for your specific cell type and this compound concentration.

  • Possible Cause 2: The timing of antioxidant administration is not appropriate.

  • Troubleshooting Steps:

    • Vary Treatment Time: Test pre-treatment, co-treatment, and post-treatment with the antioxidant to find the most effective time window for administration. For toxins that cause rapid damage, pre-treatment or co-treatment is often most effective.

  • Possible Cause 3: The primary mechanism of toxicity is direct DNA adduction, which may not be fully preventable by antioxidants alone.

  • Troubleshooting Steps:

    • Combine Strategies: Consider a combination therapy of a CYP inhibitor to reduce the formation of the reactive metabolite and an antioxidant to combat any associated oxidative stress.

Data Presentation

Table 1: Example Dose-Response of a CYP3A4 Inhibitor (Ketoconazole) on Hepatotoxicity

Ketoconazole Concentration (µM)This compound (µM)Cell Viability (%)
01035
0.11050
11075
101095
100100

This table is a hypothetical representation based on the known mechanism of CYP inhibition. Actual values must be determined experimentally.

Table 2: Example Effect of N-acetylcysteine (NAC) on Markers of Hepatotoxicity

TreatmentCell Viability (%)Intracellular ROS (Fold Change)GSH Levels (% of Control)
Control1001.0100
This compound (10 µM)403.545
This compound (10 µM) + NAC (5 mM)701.585
NAC (5 mM)981.1110

This table is illustrative. The actual protective effect of NAC against this compound needs to be experimentally validated.

Experimental Protocols

Protocol 1: In Vitro CYP3A4 Inhibition Assay

This protocol is adapted for determining the effect of an inhibitor on this compound-induced cytotoxicity.

  • Cell Seeding: Seed hepatocytes (e.g., HepG2, HepaRG) in a 96-well plate at a density that will result in 80-90% confluency on the day of the experiment.

  • Inhibitor Pre-incubation: The following day, remove the culture medium and add fresh medium containing various concentrations of the CYP inhibitor (e.g., ketoconazole, 0.01 µM to 100 µM). Include a vehicle control (e.g., <1% DMSO).[10] Incubate for 1 hour at 37°C.

  • This compound Treatment: Add this compound to the wells at a pre-determined cytotoxic concentration.

  • Incubation: Incubate the plate for 24-48 hours at 37°C.

  • Cell Viability Assessment: Measure cell viability using a standard method such as the MTT or resazurin (B115843) assay.[5]

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control without this compound. Plot the cell viability against the inhibitor concentration to determine the protective effect.

Protocol 2: Quantification of DNA Damage using γ-H2AX Immunofluorescence

This protocol allows for the visualization and quantification of DNA double-strand breaks.

  • Cell Culture: Grow cells on glass coverslips in a multi-well plate.

  • Treatment: Treat the cells with this compound with or without the protective agent (e.g., CYP inhibitor or antioxidant) for the desired time.

  • Fixation: Fix the cells with 4% paraformaldehyde for 15 minutes at room temperature.

  • Permeabilization: Permeabilize the cells with 0.25% Triton X-100 in PBS for 10 minutes.

  • Blocking: Block with 1% BSA in PBST (PBS + 0.1% Tween 20) for 1 hour.

  • Primary Antibody Incubation: Incubate with a primary antibody against γ-H2AX (phosphorylated H2AX) overnight at 4°C.

  • Secondary Antibody Incubation: Wash with PBST and incubate with a fluorescently labeled secondary antibody for 1-2 hours at room temperature in the dark.

  • Counterstaining: Stain the nuclei with DAPI.

  • Imaging: Mount the coverslips and visualize using a fluorescence microscope.

  • Analysis: Quantify the number of γ-H2AX foci per nucleus using image analysis software. An increase in foci indicates DNA damage.

Protocol 3: Measurement of Intracellular Reactive Oxygen Species (ROS)

This protocol uses the fluorescent probe 2',7'-dichlorofluorescin diacetate (DCFH-DA).

  • Cell Seeding: Seed cells in a 96-well plate.

  • Treatment: Treat cells with this compound with or without the antioxidant for the desired time.

  • Loading with DCFH-DA: Remove the treatment medium and incubate the cells with 10 µM DCFH-DA in serum-free medium for 30 minutes at 37°C.

  • Washing: Wash the cells twice with PBS.

  • Fluorescence Measurement: Measure the fluorescence intensity using a microplate reader with excitation at 485 nm and emission at 535 nm. An increase in fluorescence indicates higher levels of intracellular ROS.

Protocol 4: Glutathione (GSH) Level Quantification

This protocol outlines the use of a commercially available luminescent assay kit (e.g., GSH-Glo™).

  • Cell Culture and Treatment: Seed and treat cells in a 96-well plate as described in previous protocols.

  • Reagent Preparation: Prepare the GSH-Glo™ Reagent according to the manufacturer's instructions.[8][11]

  • Cell Lysis and GSH Detection: Add the prepared reagent to each well, which lyses the cells and initiates the luminescent reaction proportional to the amount of GSH.

  • Incubation: Incubate at room temperature as per the manufacturer's protocol.

  • Luminescence Reading: Measure the luminescence using a plate-reading luminometer. A decrease in luminescence indicates GSH depletion.

Visualizations

AustocystinD_Hepatotoxicity_Pathway AustocystinD This compound CYP450 Cytochrome P450 (e.g., CYP3A4, CYP2J2) AustocystinD->CYP450 Metabolic Activation ReactiveMetabolite Reactive Metabolite (Epoxide) CYP450->ReactiveMetabolite DNA DNA ReactiveMetabolite->DNA Covalent Binding DNA_Adducts DNA Adducts DNA->DNA_Adducts DNADamageResponse DNA Damage Response DNA_Adducts->DNADamageResponse Hepatotoxicity Hepatotoxicity (Cell Death) DNADamageResponse->Hepatotoxicity

Caption: Mechanism of this compound-induced hepatotoxicity.

Intervention_Strategies cluster_pathway Hepatotoxicity Pathway cluster_interventions Intervention Points AustocystinD This compound Metabolism CYP450 Activation AustocystinD->Metabolism ReactiveMetabolite Reactive Metabolite Metabolism->ReactiveMetabolite Damage DNA Damage & Oxidative Stress ReactiveMetabolite->Damage CellDeath Hepatocyte Death Damage->CellDeath CYP_Inhibitor CYP Inhibitors (e.g., Ketoconazole) CYP_Inhibitor->Metabolism Inhibits Antioxidants Antioxidants (e.g., N-acetylcysteine) Antioxidants->Damage Reduces Experimental_Workflow cluster_assays Endpoint Assays start Start: Hepatocyte Culture treatment Treatment Groups: 1. Control 2. This compound 3. This compound + Inhibitor 4. This compound + Antioxidant start->treatment incubation Incubate (24-48h) treatment->incubation viability Cell Viability (MTT/Resazurin) incubation->viability ros ROS Levels (DCFH-DA) incubation->ros gsh GSH Levels (GSH-Glo™) incubation->gsh dna_damage DNA Damage (γ-H2AX) incubation->dna_damage analysis Data Analysis & Comparison viability->analysis ros->analysis gsh->analysis dna_damage->analysis

References

Optimizing incubation time for Austocystin D treatment in vitro

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for optimizing incubation time with Austocystin D in vitro.

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of action for this compound?

This compound is a mycotoxin that functions as a potent cytotoxic agent.[1][2] Its cytotoxicity is dependent on its metabolic activation by cytochrome P450 (CYP) enzymes, particularly CYP2J2, within specific cancer cell lines.[3][4][5][6] This activation process is believed to involve the epoxidation of a vinyl ether moiety, which is structurally similar to the activation of aflatoxin B1.[1][2] The activated form of this compound then induces DNA damage, leading to the phosphorylation of histone H2AX and ultimately, cell growth inhibition and cell death.[1][3][4][7]

Q2: I am not observing any significant cytotoxicity with this compound. What are the possible reasons?

Several factors could contribute to a lack of cytotoxic effect:

  • Low CYP Enzyme Expression: The cytotoxic activity of this compound is highly dependent on its activation by CYP enzymes, especially CYP2J2.[3][4][5][6] The cell line you are using may not express sufficient levels of the necessary CYP enzymes. It is advisable to check the basal expression levels of CYP2J2 in your cell line.

  • Inappropriate Incubation Time: For assessing overall cytotoxicity and effects on cell viability, a longer incubation time is generally required. Studies have shown significant effects after 72 hours of treatment.[1]

  • Suboptimal Concentration: Ensure you are using an appropriate concentration range. A dose-response experiment is recommended to determine the half-maximal inhibitory concentration (IC50) for your specific cell line.

  • Compound Integrity: Verify the purity and stability of your this compound compound. Improper storage or handling can lead to degradation.

Q3: How do I determine the optimal incubation time for my experiment?

The optimal incubation time is dependent on the experimental endpoint you are measuring:

  • General Cytotoxicity/Cell Viability: For assays like MTT, CellTiter-Glo®, or trypan blue exclusion, a longer incubation period is typically necessary to observe significant effects on cell proliferation. A common starting point is 72 hours.[1] However, it is highly recommended to perform a time-course experiment (e.g., 24, 48, and 72 hours) to determine the ideal time point for your specific cell line and concentration of this compound.

  • DNA Damage Response: To detect early markers of DNA damage, such as the phosphorylation of histone H2AX (γH2AX), a much shorter incubation time is required. Studies have successfully detected increased γH2AX levels after just 1 to 4 hours of this compound treatment.[1][2]

  • Target Engagement/Metabolic Activation: If you are investigating the metabolic activation of this compound, you might consider even shorter time points to capture the initial enzymatic conversion.

Q4: Can I use a CYP inhibitor to confirm the mechanism of action?

Yes, using a CYP inhibitor is a standard method to verify that the cytotoxicity of this compound is CYP-dependent. Ketoconazole, a known inhibitor of CYP3A4 and other CYPs at higher concentrations, has been shown to abrogate the cytotoxic and DNA-damaging effects of this compound.[1][2][4] Co-treatment of your cells with this compound and a CYP inhibitor should result in a significant reduction in cytotoxicity compared to treatment with this compound alone.

Troubleshooting Guide

ProblemPossible Cause(s)Recommended Solution(s)
High variability between experimental replicates. 1. Inconsistent cell seeding density.2. Edge effects in multi-well plates.3. Fluctuation in incubator conditions (temperature, CO2).1. Ensure a homogenous single-cell suspension before seeding. Use a multichannel pipette for consistency.2. Avoid using the outer wells of the plate or fill them with sterile PBS to maintain humidity.3. Regularly calibrate and monitor incubator settings.
No dose-dependent effect observed. 1. Concentration range is too narrow or not appropriate for the cell line.2. Incubation time is too short to observe a response.3. The cell line is resistant to this compound due to low CYP expression.1. Perform a broad-range dose-response curve, spanning several orders of magnitude (e.g., 1 nM to 100 µM).2. Conduct a time-course experiment (e.g., 24, 48, 72 hours).3. Measure the basal expression of CYP2J2 in your cell line. Consider using a cell line known to have high CYP2J2 expression as a positive control.
Observed cytotoxicity at all concentrations, including the lowest. 1. The lowest concentration tested is still too high for the cell line.2. Contamination of the cell culture or reagents.1. Extend the dose-response curve to include lower concentrations (e.g., picomolar range).2. Regularly test for mycoplasma contamination. Use fresh, sterile reagents.
Inconsistent results when measuring DNA damage (e.g., γH2AX). 1. The time point for analysis is not optimal.2. The antibody used for detection is not specific or used at the wrong dilution.1. Perform a time-course experiment with shorter incubation times (e.g., 30 min, 1h, 2h, 4h) to capture the peak of the DNA damage response.2. Validate your antibody and optimize the dilution for your specific assay (e.g., Western blot, immunofluorescence).

Experimental Protocols

Protocol 1: Determining Cell Viability using a Luminescent Assay (e.g., CellTiter-Glo®)

This protocol outlines the steps to assess the effect of this compound on cell viability.

  • Cell Seeding:

    • Harvest and count cells that are in the logarithmic growth phase.

    • Dilute the cell suspension to the desired density (e.g., 5,000 cells/100 µL).

    • Seed 100 µL of the cell suspension into each well of a 96-well, opaque-walled plate suitable for luminescence assays.

    • Incubate the plate for 18-24 hours at 37°C and 5% CO2 to allow cells to attach.

  • Drug Preparation and Treatment:

    • Prepare a stock solution of this compound in an appropriate solvent (e.g., DMSO).

    • Perform serial dilutions of the stock solution in a complete culture medium to achieve the desired final concentrations.

    • Remove the old medium from the wells and add 100 µL of the medium containing the different concentrations of this compound. Include a vehicle control (medium with the same concentration of solvent as the highest drug concentration).

  • Incubation:

    • Incubate the plate for the desired time periods (e.g., 24, 48, and 72 hours) at 37°C and 5% CO2.

  • Data Acquisition:

    • Remove the plate from the incubator and allow it to equilibrate to room temperature for approximately 30 minutes.

    • Add the luminescent cell viability reagent (e.g., 100 µL of CellTiter-Glo® Reagent) to each well.

    • Mix the contents on an orbital shaker for 2 minutes to induce cell lysis.

    • Allow the plate to incubate at room temperature for 10 minutes to stabilize the luminescent signal.

    • Measure the luminescence using a plate reader.

Protocol 2: Detection of DNA Damage via Western Blot for Phospho-Histone H2AX (γH2AX)

This protocol describes the detection of an early marker of DNA damage.

  • Cell Seeding and Treatment:

    • Seed cells in 6-well plates at a density that will result in 70-80% confluency at the time of harvesting.

    • Allow cells to attach overnight.

    • Treat cells with the desired concentrations of this compound for short time periods (e.g., 1, 2, and 4 hours). Include a positive control for DNA damage (e.g., etoposide (B1684455) or doxorubicin) and a vehicle control.

  • Cell Lysis:

    • After incubation, wash the cells twice with ice-cold PBS.

    • Add an appropriate volume of RIPA buffer containing protease and phosphatase inhibitors to each well.

    • Scrape the cells and transfer the lysate to a microcentrifuge tube.

    • Incubate on ice for 30 minutes, vortexing occasionally.

    • Centrifuge at 14,000 x g for 15 minutes at 4°C.

    • Collect the supernatant containing the protein lysate.

  • Protein Quantification:

    • Determine the protein concentration of each lysate using a protein assay (e.g., BCA assay).

  • Western Blotting:

    • Normalize the protein concentrations and prepare samples for SDS-PAGE.

    • Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

    • Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

    • Incubate the membrane with a primary antibody against phospho-histone H2AX (Ser139) overnight at 4°C.

    • Wash the membrane three times with TBST.

    • Incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Wash the membrane three times with TBST.

    • Detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.

    • Normalize the γH2AX signal to a loading control (e.g., β-actin or GAPDH).

Visualizations

AustocystinD_Pathway cluster_cell Cancer Cell AustocystinD_ext This compound (extracellular) AustocystinD_int This compound (intracellular) AustocystinD_ext->AustocystinD_int Cellular Uptake Activated_AusD Activated this compound (Epoxide) AustocystinD_int->Activated_AusD Metabolic Activation CYP2J2 CYP2J2 CYP2J2->Activated_AusD DNA_damage DNA Damage (Adducts) Activated_AusD->DNA_damage DNA Adduct Formation DNA DNA DNA->DNA_damage H2AX Histone H2AX DNA_damage->H2AX Triggers DNA Damage Response gammaH2AX Phosphorylated Histone H2AX (γH2AX) H2AX->gammaH2AX Phosphorylation CellGrowthInhibition Cell Growth Inhibition & Cell Death gammaH2AX->CellGrowthInhibition Leads to

Caption: Mechanism of this compound cytotoxicity.

Incubation_Time_Workflow cluster_planning Experimental Planning cluster_optimization Optimization Phase cluster_execution Definitive Experiment cluster_troubleshooting Troubleshooting Define_Endpoint Define Experimental Endpoint (e.g., Viability, DNA Damage) Select_CellLine Select Cell Line (Consider CYP2J2 expression) Define_Endpoint->Select_CellLine Dose_Response Dose-Response Experiment (Broad concentration range) Select_CellLine->Dose_Response Time_Course Time-Course Experiment Dose_Response->Time_Course Use determined IC50 Run_Experiment Run Experiment with Optimized Time & Dose Time_Course->Run_Experiment Select optimal time Data_Analysis Data Analysis Run_Experiment->Data_Analysis No_Effect No/Low Effect Observed? Data_Analysis->No_Effect If unexpected results Check_CYP Check CYP Expression No_Effect->Check_CYP Extend_Time Extend Incubation Time No_Effect->Extend_Time

Caption: Workflow for optimizing incubation time.

References

Technical Support Center: Normalizing for CYP Enzyme Activity in Austocystin D Experiments

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed for researchers, scientists, and drug development professionals working with Austocystin D. It provides troubleshooting guidance and frequently asked questions (FAQs) to address common issues encountered during in vitro experiments involving cytochrome P450 (CYP) enzymes.

Frequently Asked Questions (FAQs)

Q1: Why is it crucial to normalize for CYP enzyme activity in my this compound experiments?

A1: this compound is a mycotoxin that requires metabolic activation by CYP enzymes, particularly CYP2J2, to exert its cytotoxic effects through DNA damage.[1][2] Normalizing for CYP enzyme activity is essential for several reasons:

  • Comparability of Results: It allows for the accurate comparison of data across different experiments, cell lines, or batches of microsomes, which may have varying levels of CYP enzyme expression and activity.

  • Understanding Intrinsic Activity: Normalization helps to distinguish between the intrinsic potency of this compound and the metabolic capacity of the experimental system.

  • Kinetic Analysis: Accurate normalization is fundamental for determining kinetic parameters such as Km and Vmax, which describe the affinity of the enzyme for the substrate and the maximum rate of metabolism.

Q2: What are the common methods for normalizing CYP enzyme activity?

A2: CYP enzyme activity can be normalized using several methods:

  • Protein Concentration: The most basic method is to normalize the rate of metabolite formation to the total protein concentration of the enzyme source (e.g., mg of microsomal protein). This is a general normalization and does not account for variations in the specific CYP content.

  • Specific CYP Content: A more accurate method is to normalize to the specific content of the CYP isoform of interest (e.g., pmol of CYP2J2). This can be determined using methods like carbon monoxide (CO) difference spectroscopy for total P450 or isoform-specific antibodies for western blotting.

  • Probe Substrate Activity: The most common and functionally relevant method is to normalize to the activity of a well-characterized, isoform-specific probe substrate. This accounts for the functional activity of the enzyme in your specific experimental setup.

Q3: How do I choose an appropriate probe substrate for CYP2J2 normalization?

A3: An ideal probe substrate for CYP2J2 should be highly specific for this isoform and have well-characterized kinetics. Some commonly used and investigated probe substrates for CYP2J2 include:

  • Terfenadine (B1681261): Metabolized to a hydroxylated product.[3][4]

  • Astemizole: Undergoes O-demethylation.[5][6]

  • Amiodarone: Undergoes 4-hydroxylation.[5][6]

  • Luciferin-2J2/4F12: A bioluminescent probe substrate with a strong preference for CYP2J2 under optimized conditions.[7]

When selecting a probe, consider the detection method available in your laboratory (e.g., LC-MS/MS, fluorescence).

Q4: Can I use human liver microsomes (HLM) for my this compound experiments?

A4: Yes, pooled human liver microsomes are a relevant in vitro system as they contain a mixture of CYP enzymes. However, be aware that CYP2J2 is expressed more prominently in extrahepatic tissues like the heart and intestine.[7] While present in the liver, its contribution to total hepatic CYP content is relatively low. For studies specifically focused on CYP2J2-mediated metabolism of this compound, using recombinant human CYP2J2 enzymes (e.g., Supersomes™) is highly recommended for clearer, more specific results.

Q5: What are the key considerations for setting up an in vitro metabolism assay for this compound?

A5: Key considerations include:

  • Enzyme Source: Recombinant CYP2J2, human liver microsomes, or cell lines with well-characterized CYP expression (e.g., HepG2, Huh7).

  • Cofactors: Ensure the presence of a regenerating system for NADPH, the essential cofactor for CYP enzyme activity.

  • Substrate Concentration: Use a range of this compound concentrations to determine kinetic parameters. The concentration range should ideally bracket the expected Km value.

  • Incubation Time and Temperature: Optimize incubation time to ensure linear metabolite formation. A standard temperature of 37°C is typically used.

  • Controls: Include appropriate positive and negative controls.

Troubleshooting Guides

Issue 1: High Variability in Replicate Wells
Potential Cause Troubleshooting Step
Pipetting Errors Calibrate pipettes regularly. Use reverse pipetting for viscous solutions. Prepare a master mix for reagents to be added to all wells.
Inconsistent Cell Seeding Ensure a homogenous cell suspension before seeding. Check for cell clumping. Allow plates to sit at room temperature for a short period before incubation to ensure even cell distribution.
Edge Effects in Microplates Avoid using the outer wells of the plate, as they are more prone to evaporation. Fill the outer wells with sterile water or PBS to maintain humidity.
Incomplete Mixing Gently mix the reaction components upon addition of substrate or cofactors. Avoid vigorous shaking that could denature the enzymes.
Issue 2: Low or No Detectable this compound Metabolism
Potential Cause Troubleshooting Step
Inactive Enzyme Verify the activity of your enzyme source using a known probe substrate for CYP2J2 (e.g., terfenadine). Ensure proper storage of enzymes at -80°C. Avoid repeated freeze-thaw cycles.
Degraded Cofactors Prepare the NADPH regenerating system fresh for each experiment. Store stock solutions of cofactors at -20°C or -80°C as recommended.
Sub-optimal Assay Conditions Optimize the pH of the incubation buffer (typically pH 7.4). Check the final concentration of organic solvent (e.g., DMSO) used to dissolve this compound; high concentrations can inhibit CYP activity.
Incorrect Incubation Time Perform a time-course experiment to ensure the incubation time is within the linear range of metabolite formation.
This compound Instability Assess the stability of this compound in the incubation buffer without enzymes to rule out non-enzymatic degradation.
Issue 3: Inconsistent Results with LC-MS/MS Analysis
Potential Cause Troubleshooting Step
Matrix Effects Use a stable isotope-labeled internal standard for this compound if available. Perform a matrix effect evaluation by comparing the response of the analyte in the post-extraction spiked matrix to that in a clean solvent. Optimize the sample clean-up procedure (e.g., protein precipitation, solid-phase extraction).
Poor Chromatographic Resolution Optimize the mobile phase composition and gradient to ensure good separation of this compound from its metabolites and other matrix components.
In-source Fragmentation Optimize the electrospray ionization (ESI) source parameters (e.g., capillary voltage, gas flow, temperature) to minimize in-source fragmentation of the parent compound or its metabolites.
Metabolite Instability Investigate the stability of this compound metabolites in the final sample solvent and during storage in the autosampler.

Data Presentation

Table 1: Example Kinetic Parameters for a CYP2J2 Probe Substrate

Note: The following data for Terfenadine is provided as an example. Researchers should experimentally determine the kinetic parameters for this compound in their specific system.

SubstrateCYP IsoformKm (µM)Vmax (pmol/min/pmol CYP)Source
TerfenadineRecombinant Human CYP2J21.529.4[3][4]
Table 2: Recommended Positive and Negative Controls for CYP2J2 Activity Assays
Control TypeCompoundRationale
Positive Control Substrate Terfenadine or AstemizoleKnown substrates for CYP2J2 to confirm enzyme activity.[3][4][8]
Positive Control Inhibitor Danazol or KetoconazoleKnown inhibitors of CYP2J2 to confirm the assay's ability to detect inhibition.[3]
Negative Control (No Cofactor) Incubation without NADPHTo determine non-enzymatic degradation of this compound.
Negative Control (Heat-inactivated enzyme) Incubation with heat-inactivated microsomes/enzymeTo confirm that the observed metabolism is enzyme-mediated.

Experimental Protocols

Protocol 1: In Vitro Metabolism of this compound using Human CYP2J2 Recombinant Enzymes
  • Prepare Reagents:

    • Phosphate (B84403) Buffer: 100 mM Potassium Phosphate, pH 7.4.

    • NADPH Regenerating System: Prepare a stock solution containing β-NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase in phosphate buffer.

    • This compound Stock Solution: Prepare a concentrated stock solution in DMSO.

    • Recombinant Human CYP2J2: Dilute to the desired concentration in phosphate buffer.

    • Stopping Solution: Acetonitrile containing a suitable internal standard (e.g., a structurally similar compound not present in the reaction).

  • Incubation:

    • In a microcentrifuge tube, pre-warm the phosphate buffer and recombinant CYP2J2 enzyme at 37°C for 5 minutes.

    • Add the NADPH regenerating system and pre-incubate for 2 minutes at 37°C.

    • Initiate the reaction by adding this compound (the final DMSO concentration should be ≤ 1%).

    • Incubate at 37°C for the desired time (e.g., 30 minutes, determined from linearity experiments).

    • Terminate the reaction by adding 2 volumes of ice-cold stopping solution.

  • Sample Processing:

    • Vortex the samples and centrifuge at >10,000 x g for 10 minutes to pellet the precipitated protein.

    • Transfer the supernatant to a clean tube or a 96-well plate for LC-MS/MS analysis.

Protocol 2: Normalization of CYP2J2 Activity using a Probe Substrate (Terfenadine)
  • Perform a parallel incubation as described in Protocol 1, but replace this compound with Terfenadine at a concentration close to its Km (e.g., 1.5 µM).

  • Analyze the formation of the hydroxylated terfenadine metabolite by LC-MS/MS.

  • Calculate the specific activity of CYP2J2 in your enzyme preparation (e.g., in pmol of metabolite/min/pmol of CYP2J2).

  • Normalize the rate of this compound metabolism to this specific activity.

Protocol 3: LC-MS/MS Analysis of this compound and its Metabolites

Note: This is a general protocol and must be optimized for your specific instrument and analytes.

  • Chromatographic Separation:

    • Column: A C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm).

    • Mobile Phase A: Water with 0.1% formic acid.

    • Mobile Phase B: Acetonitrile with 0.1% formic acid.

    • Gradient: Develop a gradient to separate this compound from its potential metabolites (e.g., hydroxylated or demethylated products).

    • Flow Rate: 0.3 - 0.5 mL/min.

    • Column Temperature: 40°C.

  • Mass Spectrometry Detection:

    • Ionization Mode: Electrospray Ionization (ESI) in positive mode.

    • Analysis Mode: Multiple Reaction Monitoring (MRM).

    • MRM Transitions: Determine the optimal precursor and product ions for this compound and its expected metabolites by infusing standard solutions.

    • Instrument Parameters: Optimize cone voltage, collision energy, and other source parameters for maximum sensitivity.

Mandatory Visualizations

Experimental_Workflow Experimental Workflow for this compound Metabolism Assay cluster_prep Preparation cluster_incubation Incubation cluster_analysis Analysis reagents Prepare Reagents (Buffer, Cofactors, Substrate) pre_incubation Pre-incubation (Enzyme, Buffer, Cofactors) reagents->pre_incubation enzyme Prepare Enzyme (Recombinant CYP2J2) enzyme->pre_incubation reaction Reaction Initiation (Add this compound) pre_incubation->reaction termination Reaction Termination (Add Stopping Solution) reaction->termination processing Sample Processing (Centrifugation) termination->processing lcms LC-MS/MS Analysis processing->lcms data Data Analysis (Normalization, Kinetics) lcms->data

Caption: Workflow for in vitro this compound metabolism assay.

Normalization_Logic Logic for Normalizing CYP2J2 Activity cluster_austocystin This compound Experiment cluster_probe Probe Substrate Experiment cluster_normalization Normalization austro_assay Metabolism of This compound austro_rate Rate of this compound Metabolite Formation austro_assay->austro_rate normalized_rate Normalized Rate of This compound Metabolism austro_rate->normalized_rate probe_assay Metabolism of Probe Substrate probe_rate Rate of Probe Metabolite Formation probe_assay->probe_rate specific_activity Calculate CYP2J2 Specific Activity probe_rate->specific_activity specific_activity->normalized_rate

Caption: Logic for normalizing CYP2J2 activity using a probe substrate.

Signaling_Pathway Proposed Cytotoxicity Pathway of this compound AustocystinD This compound (Inactive) CYP2J2 CYP2J2 AustocystinD->CYP2J2 Metabolic Activation Metabolite Reactive Metabolite CYP2J2->Metabolite DNA DNA Metabolite->DNA DNA_Adducts DNA Adducts DNA->DNA_Adducts DNA_Damage DNA Damage DNA_Adducts->DNA_Damage Cell_Cycle_Arrest Cell Cycle Arrest DNA_Damage->Cell_Cycle_Arrest Apoptosis Apoptosis DNA_Damage->Apoptosis

Caption: Proposed pathway for this compound-induced cytotoxicity.

References

Addressing batch-to-batch variability of isolated Austocystin D

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address the batch-to-batch variability of isolated Austocystin D.

Frequently Asked Questions (FAQs)

Q1: What is batch-to-batch variability and why is it a significant concern when working with this compound?

A: Batch-to-batch variability refers to the chemical and biological differences observed between different production lots (batches) of this compound.[1] As a natural product isolated from fungi such as Aspergillus, its composition can be influenced by numerous factors.[2][3] This inconsistency is a major challenge in research as it can lead to poor reproducibility of experimental results, and may compromise the interpretation of its efficacy and safety.[1] The primary causes of this variability stem from the natural variability of the raw biological materials and the manufacturing and purification processes.[1][4]

Q2: What are the primary sources of batch-to-batch variability for a natural product like this compound?

A: The sources of variability for natural products can be categorized into two main groups:

  • Raw Material Variability : This is often the most significant source of variation. Factors include the genetic makeup of the producing fungal strain, culture conditions (e.g., media composition, temperature, aeration), harvest time, and post-harvest processing and storage.[4][5][6]

  • Extraction and Processing : The methods used to isolate and purify this compound can significantly impact the final product's composition. Variations in solvents, chromatography techniques, and handling procedures can lead to differences in the purity and impurity profile of the final compound.[7]

Q3: What is the known mechanism of action for this compound?

A: this compound is a prodrug that requires metabolic activation to exert its cytotoxic effects.[8][9] It shares structural similarities with aflatoxin B1.[10][11] The vinyl ether moiety of this compound is epoxidized by cytochrome P450 (CYP) enzymes, particularly CYP2J2, in sensitive cancer cell lines.[8][9][10] This reactive epoxide metabolite then forms adducts with DNA, leading to DNA damage, phosphorylation of histone H2AX (γ-H2AX), and ultimately, cell death.[8][10][12][13] Therefore, the cytotoxic potency of this compound in a given cell line is highly correlated with its expression and activity of the necessary CYP enzymes.[10][11]

Troubleshooting Guide

Q4: My current batch of this compound is showing significantly lower cytotoxicity in my cancer cell line compared to a previous batch. What are the potential causes and how can I troubleshoot this?

A: Discrepancies in cytotoxicity are a common issue arising from batch-to-batch variability. Here’s a systematic approach to troubleshoot this problem:

  • Confirm Cellular CYP Enzyme Expression: The cytotoxicity of this compound is dependent on its activation by CYP enzymes, such as CYP2J2.[8][9] Verify that the cell line you are using expresses the required CYP enzymes. A loss of or decrease in this expression could explain the reduced sensitivity.

  • Perform a Chemical Analysis: Compare the chemical purity and profile of the new batch with the old one. High-Performance Liquid Chromatography (HPLC) is an effective method for creating a "chemical fingerprint" of each batch. Differences in the chromatograms, such as the presence of new peaks or altered ratios of existing peaks, can indicate compositional differences.

  • Conduct a Bio-Assay Qualification: Before extensive use, qualify the new batch by performing a dose-response experiment to determine its GI50 (concentration causing 50% growth inhibition) value.[12] Compare this value to the GI50 obtained with the previous batch.

  • Assess DNA Damage Induction: Since this compound's cytotoxicity is linked to DNA damage, you can use an in-cell Western assay to measure the phosphorylation of histone H2AX.[10][11] A batch with lower potency should induce less H2AX phosphorylation at equivalent concentrations.

Data Presentation

Table 1: Reported Growth Inhibition (GI50) Values for this compound in Various Human Cancer Cell Lines

Cell LineGI50 (nM)Notes
SW62027Colon carcinoma
HCT-1542Colon carcinoma
MES.SA/MX23358Uterine sarcoma, MDR1 overexpressing
MCF10A3513Non-tumorigenic breast epithelial
MES.SA>10,000Uterine sarcoma

Data sourced from studies on the selectivity of this compound.[10][11]

Mandatory Visualizations

AustocystinD_Pathway cluster_cell Cancer Cell AustocystinD This compound (Prodrug) CYP2J2 CYP2J2 Enzyme AustocystinD->CYP2J2 Metabolic Activation ActiveMetabolite Reactive Epoxide Metabolite CYP2J2->ActiveMetabolite DNA Nuclear DNA ActiveMetabolite->DNA Alkylation DNA_Adducts DNA Adducts DNA_Damage DNA Damage Response (γ-H2AX Phosphorylation) DNA_Adducts->DNA_Damage Apoptosis Cell Death DNA_Damage->Apoptosis Troubleshooting_Workflow start Inconsistent Experimental Results (e.g., Lower Cytotoxicity) qualify Qualify New Batch start->qualify hplc Chemical Fingerprinting (HPLC Analysis) qualify->hplc Chemical bioassay Biological Activity Assay (e.g., Cytotoxicity Assay) qualify->bioassay Biological compare Compare to Reference/Previous Batch hplc->compare bioassay->compare consistent Results Consistent compare->consistent Yes inconsistent Results Inconsistent compare->inconsistent No adjust Adjust Experimental Concentration Based on New GI50 consistent->adjust contact Contact Supplier/ Consider New Source inconsistent->contact Variability_Sources cluster_raw Raw Material Variability cluster_process Processing Variability root Batch-to-Batch Variability of this compound fungal_strain Fungal Strain Genetics root->fungal_strain culture Culture Conditions root->culture harvest Harvest Time root->harvest storage_raw Post-Harvest Storage root->storage_raw extraction Extraction Method root->extraction purification Purification Protocol root->purification handling Operator Handling root->handling storage_final Final Product Storage root->storage_final

References

Best practices for long-term storage of Austocystin D stock solutions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with best practices, troubleshooting guides, and frequently asked questions (FAQs) for the long-term storage and handling of Austocystin D stock solutions.

Frequently Asked Questions (FAQs)

Q1: What is the recommended solvent for preparing this compound stock solutions?

A1: Dimethyl sulfoxide (B87167) (DMSO) is a commonly used solvent for creating stock solutions of water-insoluble compounds like this compound.[1][2] For most biological assays, the final concentration of DMSO should be kept low (e.g., less than 0.1%) to avoid solvent-induced cytotoxicity.[2][3] Always run a solvent control in your experiments.[3]

Q2: What are the optimal long-term storage conditions for this compound stock solutions?

A2: For the majority of small molecule compounds dissolved in DMSO, stock solutions can be stored at -20°C for up to three months.[3] To minimize degradation from repeated freeze-thaw cycles, it is highly recommended to aliquot the stock solution into single-use volumes. For extended long-term storage, -80°C is a preferred option.

Q3: Is this compound sensitive to light?

Q4: How does this compound exert its cytotoxic effects?

A4: this compound is a prodrug that requires metabolic activation by cytochrome P450 (CYP) enzymes, particularly CYP2J2, to exert its cytotoxic effects.[5][6][7][8][9][10] After activation, it is proposed that the metabolized form of this compound reacts with DNA, leading to DNA damage and subsequent inhibition of cell growth.[5][6][7]

Troubleshooting Guide

IssuePotential CauseRecommended Action
Inconsistent or lower-than-expected cytotoxicity in experiments. 1. Degradation of this compound stock solution: Improper storage (e.g., frequent freeze-thaw cycles, prolonged storage at room temperature, exposure to light) can lead to compound degradation. 2. Low CYP enzyme activity in the cell line: The cytotoxicity of this compound is dependent on its activation by CYP enzymes.[7][8][11] Cell lines with low or absent expression of the necessary CYP enzymes (like CYP2J2) will be less sensitive.[5][6][9][10] 3. Cell line resistance: The specific cancer cell line being used may have inherent resistance mechanisms.1. Prepare fresh stock solution: If degradation is suspected, prepare a fresh stock solution of this compound from a new vial of powder. 2. Verify CYP expression: Confirm that the cell line used expresses the required CYP enzymes for this compound activation. You can test this by using a CYP inhibitor, like ketoconazole, which should reduce the compound's cytotoxicity.[6][7][8] 3. Use a sensitive cell line: If possible, use a cell line known to be sensitive to this compound.
Precipitation observed in the stock solution upon thawing. 1. Solubility limit exceeded: The concentration of this compound in the stock solution may be too high. 2. Improper dissolution: The compound may not have been fully dissolved initially.1. Warm the solution: Gently warm the vial to 37°C and vortex to try and redissolve the precipitate. 2. Prepare a more dilute stock solution: If precipitation persists, prepare a new stock solution at a lower concentration. 3. Sonication: Gentle sonication can also aid in dissolving the compound.[3]
Variability between aliquots. Incomplete initial dissolution or precipitation during storage: If the compound was not fully dissolved when aliquoted, or if it precipitated out of solution in some vials, this will lead to inconsistent concentrations.Ensure the compound is fully dissolved before aliquoting. Visually inspect each aliquot for any signs of precipitation before use. If precipitation is observed, follow the steps outlined above to redissolve it.

Experimental Protocols

Preparation of this compound Stock Solution

  • Materials:

    • This compound powder

    • Anhydrous DMSO

    • Sterile microcentrifuge tubes or cryovials

    • Vortex mixer

    • Sonicator (optional)

  • Procedure:

    • Bring the vial of this compound powder and the anhydrous DMSO to room temperature.

    • In a sterile environment (e.g., a laminar flow hood), add the appropriate volume of DMSO to the vial of this compound to achieve the desired stock concentration (e.g., 10 mM).

    • Vortex the solution thoroughly for several minutes to ensure the compound is completely dissolved. Gentle warming to 37°C or brief sonication can be used to aid dissolution if necessary.

    • Visually inspect the solution to ensure there are no visible particles.

    • Aliquot the stock solution into single-use, light-protected (amber) sterile tubes.

    • Store the aliquots at -20°C for short-term storage (up to 3 months) or -80°C for long-term storage.

Visualizations

AustocystinD_Signaling_Pathway This compound Signaling Pathway AustocystinD This compound (Prodrug) CYP2J2 CYP2J2 Enzyme AustocystinD->CYP2J2 Metabolic Activation Metabolite Activated Metabolite CYP2J2->Metabolite DNA Nuclear DNA Metabolite->DNA Reacts with Damage DNA Damage DNA->Damage GrowthInhibition Cell Growth Inhibition Damage->GrowthInhibition

Caption: Mechanism of this compound-induced cytotoxicity.

Troubleshooting_Workflow Troubleshooting Inconsistent this compound Activity Start Inconsistent/Low Activity Observed CheckStorage Review Storage Conditions: - Freeze-thaw cycles? - Storage temperature? - Light exposure? Start->CheckStorage PrepareFresh Prepare Fresh Stock Solution CheckStorage->PrepareFresh Improper Storage CheckCYP Verify CYP2J2 Expression in Cell Line CheckStorage->CheckCYP Proper Storage ProblemSolved Problem Resolved PrepareFresh->ProblemSolved UseInhibitor Use CYP Inhibitor (e.g., Ketoconazole) CheckCYP->UseInhibitor Expression Unknown SelectCellLine Select a Known Sensitive Cell Line CheckCYP->SelectCellLine Low/No Expression UseInhibitor->ProblemSolved Activity Reduced ContactSupport Further Investigation Needed UseInhibitor->ContactSupport No Change SelectCellLine->ProblemSolved

Caption: A logical workflow for troubleshooting experimental issues.

References

Selecting appropriate negative and positive controls for Austocystin D assays

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers working with Austocystin D.

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of action of this compound?

This compound is a natural fungal product that exhibits cytotoxic and anticancer properties.[1][2] Its mechanism of action is dependent on enzymatic activation.[1] Cellular cytochrome P450 (CYP) enzymes, particularly CYP2J2, metabolize this compound.[1][3][4] This metabolic activation is thought to generate a reactive epoxide intermediate which then causes DNA damage, leading to the induction of the DNA damage response pathway and ultimately, cell death.[1][5][6] The cytotoxic potency of this compound is directly correlated with the level of CYP2J2 expression in cancer cell lines.[1][2][3]

Q2: I am not observing any cytotoxic effects of this compound on my cell line. What could be the reason?

The lack of cytotoxicity could be due to several factors:

  • Low or absent CYP enzyme expression: The cytotoxic activity of this compound is dependent on its activation by CYP enzymes, primarily CYP2J2.[1][3] If your cell line expresses low or undetectable levels of the required CYP enzymes, this compound will not be metabolized into its active, DNA-damaging form.[5][7]

  • Incorrect dosage: Ensure you are using a concentration range appropriate for your specific cell line. Potency can vary significantly between cell lines.[6]

  • Compound instability: Ensure proper storage and handling of the this compound compound to maintain its activity.

Q3: How do I select an appropriate cell line for my this compound experiments?

Select a cell line with well-characterized CYP enzyme expression. Cell lines with higher expression of CYP2J2 are predicted to be more sensitive to this compound.[1][3] You can screen a panel of cell lines to determine their relative sensitivity and correlate this with their CYP2J2 expression levels. For example, U-2 OS cells, which have high CYP2J2 expression, are sensitive to this compound, while HOS cells with lower CYP2J2 expression are less sensitive.[2]

Troubleshooting Guide

Issue: Inconsistent results between experiments.
  • Cell passage number: Use cells with a consistent and low passage number to avoid phenotypic drift, which could alter CYP enzyme expression.

  • Reagent variability: Ensure all reagents, including cell culture media and serum, are from consistent lots.

  • Vehicle control: The solvent used to dissolve this compound (e.g., DMSO) should be tested alone to ensure it does not have cytotoxic effects at the concentrations used.

Issue: High background in DNA damage assays.
  • Cell health: Ensure cells are healthy and not stressed before treatment, as this can lead to baseline DNA damage.

  • Antibody specificity: In immunofluorescence-based assays for DNA damage (e.g., γH2AX staining), ensure the primary and secondary antibodies are specific and used at the optimal dilution.

Experimental Controls

The selection of appropriate positive and negative controls is critical for the valid interpretation of results from this compound assays.

Negative Controls
Control TypePurposeRecommended Compound/Method
Vehicle Control To control for the effects of the solvent used to dissolve this compound.The same concentration of the solvent (e.g., DMSO) used for the highest concentration of this compound.
Inactive Analog To demonstrate that the specific chemical structure of this compound is required for its activity.Dihydro-austocystin D, which lacks the vinyl ether moiety necessary for CYP-mediated epoxidation and is thus inactive.[1][5]
CYP Inhibition To confirm that the cytotoxicity is dependent on CYP enzyme activity.Pre-treatment of cells with a CYP inhibitor such as Ketoconazole prior to this compound treatment.[3][5][6]
Low CYP Expressing Cell Line To show that the cytotoxic effect is cell-line specific and dependent on CYP expression.A cell line with known low or absent expression of CYP2J2 (e.g., HOS cells).[2]
Positive Controls
Control TypePurposeRecommended Compound
DNA Damaging Agent To ensure the assay can detect DNA damage and subsequent cytotoxicity.Doxorubicin, Etoposide, or Bleomycin. These are well-characterized DNA damaging agents.[6]
High CYP Expressing Cell Line To confirm the cytotoxic potential of this compound in a sensitive system.A cell line with known high expression of CYP2J2 (e.g., U-2 OS cells).[2]

Experimental Protocols

Protocol 1: Assessment of this compound Cytotoxicity using a Cell Viability Assay
  • Cell Seeding: Plate cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.

  • Compound Preparation: Prepare a serial dilution of this compound in culture medium. Also, prepare solutions for negative controls (vehicle, Dihydro-austocystin D) and a positive control (Doxorubicin).

  • Treatment: Remove the overnight culture medium and add the prepared compound solutions to the respective wells.

  • Incubation: Incubate the plate for 72 hours at 37°C in a humidified incubator with 5% CO₂.

  • Viability Assessment: Add a cell viability reagent (e.g., resazurin-based or MTT) to each well and incubate according to the manufacturer's instructions.

  • Data Acquisition: Measure the absorbance or fluorescence using a plate reader.

  • Data Analysis: Normalize the data to the vehicle-treated control wells and plot the dose-response curves to determine the GI₅₀ (concentration for 50% growth inhibition).

Protocol 2: Detection of DNA Damage using γH2AX Immunofluorescence
  • Cell Seeding: Plate cells on glass coverslips in a 24-well plate and allow them to adhere overnight.

  • Treatment: Treat the cells with this compound, a positive control (e.g., Etoposide), and a negative control (vehicle) for 1-4 hours.

  • Fixation and Permeabilization: Fix the cells with 4% paraformaldehyde, followed by permeabilization with 0.25% Triton X-100 in PBS.

  • Blocking: Block non-specific antibody binding with a blocking solution (e.g., 5% BSA in PBS).

  • Primary Antibody Incubation: Incubate the cells with a primary antibody against phosphorylated histone H2AX (γH2AX).

  • Secondary Antibody Incubation: Incubate with a fluorescently labeled secondary antibody.

  • Counterstaining and Mounting: Counterstain the nuclei with DAPI and mount the coverslips on microscope slides.

  • Imaging: Acquire images using a fluorescence microscope.

  • Analysis: Quantify the intensity of γH2AX foci per nucleus.

Visualizations

Austocystin_D_Activation_Pathway This compound Activation and Cytotoxicity Pathway cluster_extracellular Extracellular cluster_intracellular Intracellular Austocystin_D This compound (Inactive) Austocystin_D_inside This compound (Inactive) Austocystin_D->Austocystin_D_inside Cellular Uptake CYP2J2 CYP2J2 Enzyme Austocystin_D_inside->CYP2J2 Substrate Activated_Austocystin_D Activated this compound (Epoxide) CYP2J2->Activated_Austocystin_D Metabolic Activation DNA Nuclear DNA Activated_Austocystin_D->DNA Intercalation/Adduct Formation DNA_Damage DNA Damage (Adducts) DNA->DNA_Damage DDR DNA Damage Response (e.g., p-H2AX) DNA_Damage->DDR Cell_Death Cell Death (Apoptosis) DDR->Cell_Death

Caption: this compound is activated by CYP2J2, leading to DNA damage and cell death.

Experimental_Workflow_Controls Experimental Workflow with Controls for this compound Assay cluster_setup Experimental Setup cluster_treatment Treatment Groups cluster_assay Assay cluster_analysis Data Analysis Cell_Culture Seed Cells (e.g., U-2 OS or HOS) Austocystin_D This compound Cell_Culture->Austocystin_D Vehicle Negative Control: Vehicle (e.g., DMSO) Cell_Culture->Vehicle Inactive_Analog Negative Control: Dihydro-austocystin D Cell_Culture->Inactive_Analog Positive_Control Positive Control: Doxorubicin Cell_Culture->Positive_Control Incubation Incubate (e.g., 72h for viability) Austocystin_D->Incubation Vehicle->Incubation Inactive_Analog->Incubation Positive_Control->Incubation Measurement Measure Endpoint (e.g., Cell Viability, DNA Damage) Incubation->Measurement Data_Normalization Normalize to Vehicle Control Measurement->Data_Normalization Comparison Compare Treatment Effects Data_Normalization->Comparison

Caption: Workflow for this compound assays including essential positive and negative controls.

References

Validation & Comparative

Austocystin D: A Comparative Cytotoxicity Analysis Against Doxorubicin and Etoposide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the cytotoxic properties of Austocystin D, a natural product with potent antitumor activity, against two widely used chemotherapeutic agents, doxorubicin (B1662922) and etoposide (B1684455). The information presented herein is supported by experimental data to facilitate an objective evaluation of their performance.

Quantitative Cytotoxicity Data

The cytotoxic activity of this compound, doxorubicin, and etoposide has been evaluated across various cancer cell lines. The following table summarizes their half-maximal inhibitory concentration (IC50) or 50% growth inhibition (GI50) values, providing a quantitative comparison of their potency. It is important to note that direct comparison of absolute values across different studies can be influenced by variations in experimental conditions, such as cell lines and incubation times.

CompoundCell LineIC50 / GI50 (µM)Reference
This compound MCF7 (Breast Cancer)<0.01[1]
NCI-H460 (Lung Cancer)<0.01[2]
SF-268 (CNS Cancer)<0.01[2]
A549 (Lung Cancer)>10[2]
HT29 (Colon Cancer)>10[2]
UACC-62 (Melanoma)>10[2]
Doxorubicin HepG2 (Liver Cancer)12.18 ± 1.89[3]
UMUC-3 (Bladder Cancer)5.15 ± 1.17[3]
TCCSUP (Bladder Cancer)12.55 ± 1.47[3]
BFTC-905 (Bladder Cancer)2.26 ± 0.29[3]
HeLa (Cervical Cancer)2.92 ± 0.57[3]
MCF-7 (Breast Cancer)2.50 ± 1.76[3]
M21 (Melanoma)2.77 ± 0.20[3]
UKF-NB-4 (Neuroblastoma)0.18 ± 0.03[4]
IMR-32 (Neuroblastoma)0.03 ± 0.01[4]
Etoposide HepG2 (Liver Cancer)30.16[5]
MOLT-3 (Leukemia)0.051[5]
BGC-823 (Gastric Cancer)43.74 ± 5.13[5]
HeLa (Cervical Cancer)209.90 ± 13.42[5]
A549 (Lung Cancer)139.54 ± 7.05[5][6]
CCRF-CEM (Leukemia)0.6[7]
BEAS-2B (Normal Lung)2.10 (72h)[6]

Experimental Protocols

The cytotoxicity data presented above are primarily derived from the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay, a colorimetric method used to assess cell metabolic activity as an indicator of cell viability.

MTT Assay Protocol
  • Cell Seeding: Cancer cells are seeded into 96-well plates at a predetermined density (e.g., 5,000-10,000 cells/well) and allowed to adhere and grow for 24 hours in a humidified incubator at 37°C with 5% CO2.

  • Compound Treatment: The cells are then treated with various concentrations of this compound, doxorubicin, or etoposide. A vehicle control (e.g., DMSO) is also included.

  • Incubation: The plates are incubated for a specified period, typically 48 to 72 hours, to allow the compounds to exert their cytotoxic effects.

  • MTT Addition: After the incubation period, the culture medium is replaced with a fresh medium containing MTT solution (e.g., 0.5 mg/mL). The plates are then incubated for an additional 2-4 hours. During this time, viable cells with active mitochondrial dehydrogenases reduce the yellow MTT to purple formazan (B1609692) crystals.

  • Solubilization: The medium containing MTT is removed, and a solubilizing agent, such as dimethyl sulfoxide (B87167) (DMSO) or a detergent solution, is added to each well to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance of the resulting purple solution is measured using a microplate reader at a wavelength of approximately 570 nm. The absorbance is directly proportional to the number of viable cells.

  • Data Analysis: The percentage of cell viability is calculated relative to the vehicle-treated control cells. The IC50 value, the concentration of the compound that inhibits cell growth by 50%, is then determined by plotting the percentage of cell viability against the compound concentration and fitting the data to a dose-response curve.

Signaling Pathways and Mechanisms of Action

The cytotoxic effects of this compound, doxorubicin, and etoposide are mediated through distinct molecular mechanisms.

This compound: CYP450-Mediated DNA Damage

The cytotoxicity of this compound is uniquely dependent on its metabolic activation by cytochrome P450 (CYP) enzymes, particularly CYP2J2, within cancer cells.[2][8] This activation process is crucial for its anticancer activity.

AustocystinD_Pathway AustocystinD This compound (Inactive Prodrug) CYP2J2 Cytochrome P450 2J2 (CYP2J2) AustocystinD->CYP2J2 Metabolic Activation ActivatedAustocystinD Activated Metabolite CYP2J2->ActivatedAustocystinD DNA Cellular DNA ActivatedAustocystinD->DNA Covalent Binding DNADamage DNA Adducts & Double-Strand Breaks DNA->DNADamage Apoptosis Apoptosis DNADamage->Apoptosis

Mechanism of this compound Cytotoxicity.

Doxorubicin and Etoposide: Topoisomerase II Inhibition

Doxorubicin and etoposide are well-established topoisomerase II inhibitors.[5][9] They exert their cytotoxic effects by stabilizing the covalent complex between topoisomerase II and DNA, which leads to the accumulation of DNA double-strand breaks and the induction of apoptosis.

TopoII_Inhibitor_Pathway cluster_drugs Topoisomerase II Inhibitors Doxorubicin Doxorubicin TopoII Topoisomerase II Doxorubicin->TopoII Inhibition Etoposide Etoposide Etoposide->TopoII Inhibition DNA DNA Replication & Transcription CleavageComplex Stable Topo II-DNA Cleavage Complex TopoII->CleavageComplex DNA->TopoII Enzyme Action DSBs DNA Double-Strand Breaks (DSBs) CleavageComplex->DSBs DDR DNA Damage Response (e.g., ATM/ATR, p53) DSBs->DDR Apoptosis Apoptosis (Caspase Activation) DDR->Apoptosis

Mechanism of Doxorubicin and Etoposide Cytotoxicity.

Experimental Workflow: MTT Cytotoxicity Assay

The following diagram illustrates the key steps involved in determining the cytotoxicity of a compound using the MTT assay.

MTT_Workflow Start Start Seeding Seed Cells in 96-well Plate Start->Seeding Incubation1 Incubate 24h Seeding->Incubation1 Treatment Add Compound (Varying Concentrations) Incubation1->Treatment Incubation2 Incubate 48-72h Treatment->Incubation2 MTT Add MTT Reagent Incubation2->MTT Incubation3 Incubate 2-4h MTT->Incubation3 Solubilize Add Solubilizing Agent (e.g., DMSO) Incubation3->Solubilize Read Measure Absorbance (~570 nm) Solubilize->Read Analysis Calculate % Viability & Determine IC50 Read->Analysis End End Analysis->End

MTT Assay Experimental Workflow.

References

Austocystin D vs. Aflatoxin B1: A Comparative Mechanistic Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the mechanistic properties of two structurally related mycotoxins: Austocystin D and Aflatoxin B1. While both are fungal metabolites that require metabolic activation to exert their genotoxic effects, their cellular selectivity, potency, and downstream consequences differ significantly. This analysis, supported by experimental data, highlights this compound's potential as a targeted anticancer agent in contrast to Aflatoxin B1's role as a broad-spectrum carcinogen.

Overview of Cytotoxicity and Mechanism

Both this compound and Aflatoxin B1 are pro-toxins that become biologically active after metabolism by Cytochrome P450 (CYP) enzymes. Their shared vinyl ether moiety is a critical structural feature that, upon epoxidation, transforms into a highly reactive electrophile capable of forming covalent adducts with DNA. This DNA damage is a central event in their mechanism of action.

However, the key distinction lies in their activation pathways and cellular impact. This compound exhibits potent and selective cytotoxicity against specific cancer cell lines. This selectivity is attributed to its activation by specific CYP enzymes, notably CYP2J2, which are overexpressed in certain tumors. In contrast, Aflatoxin B1 is activated by a broader range of CYPs (primarily CYP1A2 and CYP3A4) and induces a complex cascade of toxic effects, including apoptosis, cell cycle arrest, and oxidative stress, leading to widespread cellular damage and potent carcinogenicity.

Comparative Quantitative Data

The following tables summarize the quantitative data on the cytotoxicity of this compound and Aflatoxin B1 across various cell lines.

Table 1: Comparative Cytotoxicity (GI₅₀/IC₅₀) of this compound and Aflatoxin B1

Cell LineToxinGI₅₀ / IC₅₀ (nM or µM)NotesSource(s)
MCF7 (Breast Cancer)This compound3 nMHighly potent and selective
MCF10A (Non-tumorigenic Breast)This compound3513 nMOver 1000-fold less sensitive than MCF7, demonstrating selectivity
MCF7 (Breast Cancer)Aflatoxin B₁>10,000 nMPoor potency and little selectivity compared to MCF10A
HCT-15 (Colon Cancer)This compound42 nMPotent activity
SW620 (Colon Cancer)This compound27 nMPotent activity
HepG2 (Liver Cancer)Aflatoxin B₁16.9 µMStandard model for AFB₁ hepatotoxicity studies
IMR-32 (Neuroblastoma)Aflatoxin B₁6.18 µg/mL (~19.8 µM)Demonstrates neurotoxic potential

Note: GI₅₀ (Growth Inhibition 50) and IC₅₀ (Inhibitory Concentration 50) are measures of a substance's potency in inhibiting a specific biological or biochemical function.

Table 2: Summary of Mechanistic Differences

FeatureThis compoundAflatoxin B1Source(s)
Primary Activating CYPs CYP2J2 (highly specific)CYP1A2, CYP3A4 (broader spectrum)
Cellular Selectivity High; potent against cancer cells with elevated CYP2J2 expression.Low; toxic to a wide range of cell types, with the liver being a primary target.
Primary DNA Adducts Forms DNA adducts upon activation, leading to DNA damage response (e.g., γH2AX phosphorylation).Forms AFB₁-N⁷-Guanine, which converts to the stable and mutagenic AFB₁-Formamidopyrimidine (FAPY) adduct, leading to G→T transversions.
Key Cellular Responses Induction of DNA damage leading to cell death.Induction of apoptosis (extrinsic and intrinsic pathways), cell cycle arrest (S or G2/M phase), generation of Reactive Oxygen Species (ROS), Endoplasmic Reticulum (ER) stress, and p53 mutation.
Therapeutic Potential Investigated as a potential prodrug for targeted cancer therapy due to its selective activation in tumor cells.None; classified as a Group 1 human carcinogen.

Visualizing the Mechanisms

Signaling and Activation Pathways

The following diagrams illustrate the distinct molecular pathways initiated by this compound and Aflatoxin B1.

G cluster_AusD This compound Pathway cluster_AFB1 Aflatoxin B1 Pathway AusD This compound CYP2J2 CYP2J2 AusD->CYP2J2 Metabolism AusD_Epoxide This compound Epoxide CYP2J2->AusD_Epoxide Activation DNA_Damage_Aus DNA Damage (γH2AX Phosphorylation) AusD_Epoxide->DNA_Damage_Aus Adduct Formation CellDeath Selective Cell Death DNA_Damage_Aus->CellDeath AFB1 Aflatoxin B1 CYP1A2_3A4 CYP1A2 / CYP3A4 AFB1->CYP1A2_3A4 Metabolism AFB1_Epoxide AFB₁-8,9-Epoxide CYP1A2_3A4->AFB1_Epoxide Activation DNA_Adducts_AFB1 DNA Adducts (AFB₁-N⁷-Gua, FAPY) AFB1_Epoxide->DNA_Adducts_AFB1 Adduct Formation Mutation G→T Transversion (p53 mutation) DNA_Adducts_AFB1->Mutation Carcinogenesis Hepatocellular Carcinoma Mutation->Carcinogenesis

Caption: Metabolic activation pathways of this compound and Aflatoxin B1.

G cluster_responses Aflatoxin B1 Induced Cellular Responses AFB1_Activated Activated Aflatoxin B1 (AFB₁-8,9-Epoxide) DNA_Damage DNA Damage (Adduct Formation) AFB1_Activated->DNA_Damage ROS ROS Production AFB1_Activated->ROS ER_Stress ER Stress AFB1_Activated->ER_Stress CellCycleArrest Cell Cycle Arrest (S or G2/M Phase) DNA_Damage->CellCycleArrest Mitochondria Mitochondrial Dysfunction ROS->Mitochondria Apoptosis Apoptosis ER_Stress->Apoptosis Mitochondria->Apoptosis Intrinsic Pathway DeathReceptor Death Receptor Pathway DeathReceptor->Apoptosis Extrinsic Pathway

Caption: Downstream cellular responses induced by Aflatoxin B1.

Experimental Workflow

The diagram below outlines a typical workflow for comparing the cytotoxic and genotoxic effects of these compounds.

G cluster_assays Perform Assays start Start: Select Cell Lines (e.g., MCF7, MCF10A, HepG2) culture Cell Culture & Seeding start->culture treatment Treat with varying concentrations of This compound or Aflatoxin B1 culture->treatment incubation Incubate for specified time (e.g., 24, 48, 72 hours) treatment->incubation cytotoxicity Cytotoxicity Assay (SRB / MTT) incubation->cytotoxicity dna_damage DNA Damage Assay (In-Cell Western for γH2AX) incubation->dna_damage cell_cycle Cell Cycle / Apoptosis (Flow Cytometry) incubation->cell_cycle analysis Data Analysis cytotoxicity->analysis dna_damage->analysis cell_cycle->analysis ic50 Calculate IC₅₀/GI₅₀ Values analysis->ic50 pathway_analysis Quantify Markers (γH2AX, Caspase-3, etc.) analysis->pathway_analysis end Conclusion: Compare Potency, Selectivity, and Mechanism ic50->end pathway_analysis->end

Caption: Experimental workflow for comparative mechanism studies.

Experimental Protocols

Cell Viability/Cytotoxicity Assay (Sulforhodamine B - SRB)

This protocol is used to determine cell growth inhibition and calculate IC₅₀/GI₅₀ values.

  • Cell Seeding: Plate cells in 96-well plates at an appropriate density and allow them to attach overnight.

  • Treatment: Add serial dilutions of this compound or Aflatoxin B1 to the wells. Include a vehicle control (e.g., DMSO).

  • Incubation: Incubate the plates for a predetermined period (e.g., 72 hours) at 37°C in a humidified incubator with 5% CO₂.

  • Fixation: Gently remove the medium and fix the cells by adding cold 10% (w/v) trichloroacetic acid (TCA) and incubating for 1 hour at 4°C.

  • Washing: Wash the plates five times with slow-running tap water and allow them to air dry.

  • Staining: Add 0.057% (w/v) SRB solution in 1% (v/v) acetic acid to each well and incubate at room temperature for 30 minutes.

  • Washing: Quickly wash the plates four times with 1% (v/v) acetic acid to remove unbound dye. Air dry the plates.

  • Solubilization: Add 10 mM Tris base solution (pH 10.5) to each well to solubilize the bound stain.

  • Measurement: Read the absorbance at 510 nm using a microplate reader.

  • Analysis: Calculate the percentage of cell growth inhibition relative to the vehicle control and determine the IC₅₀/GI₅₀ value using non-linear regression analysis.

In-Cell Western Assay for DNA Damage (γH2AX)

This method quantifies DNA double-strand breaks by detecting the phosphorylation of histone H2AX (γH2AX).

  • Cell Seeding and Treatment: Seed cells in a 96-well plate and treat with the toxins for a specified time (e.g., 4 hours).

  • Fixation and Permeabilization: Fix cells with 4% formaldehyde (B43269) in PBS for 20 minutes, then permeabilize with 0.1% Triton X-100 in PBS for 20 minutes.

  • Blocking: Block non-specific binding sites with a blocking buffer (e.g., Odyssey Blocking Buffer) for 1.5 hours at room temperature.

  • Primary Antibody Incubation: Incubate cells overnight at 4°C with a primary antibody against phosphorylated H2AX (Ser139).

  • Washing: Wash the plate three times with PBS containing 0.1% Tween-20.

  • Secondary Antibody Incubation: Incubate with an infrared dye-conjugated secondary antibody (e.g., IRDye 800CW) and a cell-staining dye (e.g., Sapphire700) for 1 hour at room temperature in the dark.

  • Washing: Repeat the washing step.

  • Imaging and Quantification: Scan the plate using an infrared imaging system (e.g., LI-COR Odyssey). The γH2AX signal is normalized to the cell stain signal to account for variations in cell number.

Flow Cytometry for Cell Cycle and Apoptosis Analysis

This protocol allows for the simultaneous analysis of cell cycle distribution and apoptosis induction.

  • Cell Culture and Treatment: Grow cells to 60-70% confluency and treat with the mycotoxins for the desired time.

  • Cell Harvesting: Harvest both adherent and floating cells. Centrifuge and wash the cell pellet with cold PBS.

  • Fixation (for Cell Cycle): For cell cycle analysis, fix the cells in cold 70% ethanol (B145695) while vortexing gently and store at -20°C overnight.

  • Staining (for Apoptosis): For apoptosis, use a kit such as Annexin V-FITC and Propidium Iodide (PI). Resuspend cells in binding buffer and add Annexin V-FITC and PI according to the manufacturer's protocol. Incubate for 15 minutes in the dark.

  • Staining (for Cell Cycle): For cell cycle analysis, wash the fixed cells and resuspend in PBS containing PI and RNase A. Incubate for 30 minutes at 37°C.

  • Data Acquisition: Analyze the stained cells using a flow cytometer. For apoptosis, detect FITC (early apoptosis) and PI (late apoptosis/necrosis) signals. For cell cycle, detect the PI signal to determine the DNA content and distribution of cells in G0/G1, S, and G2/M phases.

  • Analysis: Use appropriate software (e.g., FlowJo, FCS Express) to quantify the percentage of apoptotic cells and the distribution of cells in different phases of the cell cycle.

Conclusion

The comparative analysis of this compound and Aflatoxin B1 reveals two mycotoxins with a shared initial mechanism—CYP-mediated activation to form DNA-damaging epoxides—but with divergent paths of cytotoxicity and biological consequence.

Aflatoxin B1 acts as a potent, broad-spectrum hepatocarcinogen. Its activation by common CYP enzymes and its ability to induce a multitude of toxic cellular responses—including specific mutagenic events, oxidative stress, and apoptosis—underpin its classification as a significant human health risk.

This compound , in contrast, demonstrates a highly selective mechanism of action. Its cytotoxicity is potent but largely restricted to cancer cells that overexpress the specific activating enzyme, CYP2J2. This cell-line-specific activation, coupled with its efficacy in cells expressing multidrug resistance proteins, positions this compound as a promising candidate for development as a targeted anticancer prodrug. Further research into its CYP selectivity could pave the way for novel therapeutic strategies that exploit the unique metabolic profiles of cancer cells

Validating the role of CYP2J2 in Austocystin D activity using genetic approaches

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of experimental approaches to validate the role of cytochrome P450 2J2 (CYP2J2) in the bioactivation and cytotoxic activity of the natural compound Austocystin D. The information presented is supported by experimental data from genetic studies, offering a comprehensive overview for researchers in oncology and drug metabolism.

Introduction to this compound and CYP2J2

This compound is a mycotoxin that has demonstrated potent cytotoxic effects against various cancer cell lines.[1] Its mechanism of action is dependent on metabolic activation, and studies have suggested that cytochrome P450 (CYP) enzymes play a crucial role in this process.[2][3] Among the CYP superfamily, CYP2J2 has been identified as the key enzyme responsible for metabolizing this compound into a genotoxic agent, leading to DNA damage and subsequent cell death.[4][5] This targeted activation in cells with high CYP2J2 expression makes this compound a promising candidate for a therapeutic prodrug, particularly for cancers that overexpress this enzyme.[6][7]

Comparative Analysis of Genetic Approaches

Genetic modification techniques, such as CRISPR-Cas9-mediated gene knockout and plasmid-based overexpression, have been instrumental in unequivocally establishing the role of CYP2J2 in this compound's activity. Below is a summary of the quantitative data from these studies.

Data Presentation

Table 1: Effect of CYP2J2 Expression on this compound Cytotoxicity

Cell LineGenetic ModificationThis compound ConcentrationEffect on Cell ViabilityReference
U-2 OSsgAAVS1 (Control)40 nM~40% viability[6]
U-2 OSsgCYP2J2-1 (Knockout)40 nM~80% viability[6]
HOSVector (Control)VariousLess sensitive[4]
HOSCYP2J2 OverexpressionVariousIncreased sensitivity[4]
U-2 OSVector (Control)VariousSensitive[4]
U-2 OSCYP2J2 OverexpressionVariousEnhanced sensitivity[4]

Table 2: Influence of CYP2J2 on this compound-Induced DNA Damage

Cell LineGenetic ModificationThis compound ConcentrationDNA Damage Marker (γ-H2AX)Reference
U-2 OSsgAAVS1 (Control)20 nMSignificant increase[6]
U-2 OSsgCYP2J2-1 (Knockout)20 nMSignificantly reduced[6]
HOSVector (Control)0.5 nMLow levels[4]
HOSCYP2J2 Overexpression0.5 nMIncreased levels[4]
U-2 OSVector (Control)0.5 nMHigh levels[4]
U-2 OSCYP2J2 Overexpression0.5 nMFurther increased levels[4]

Table 3: Key Proteins Involved in this compound Bioactivation and CYP2J2 Regulation

ProteinRoleImpact on this compound ActivityReference
CYP2J2 Cytochrome P450 monooxygenaseMetabolizes this compound to its active, DNA-damaging form.[4][5]
POR Cytochrome P450 oxidoreductasePositive regulator of CYP activity.[1][5]
PGRMC1 Progesterone receptor membrane component 1Positive regulator of CYP activity.[1][5]
KAT7 Lysine acetyltransferase 7Upregulates and promotes the transcription of CYP2J2.[1][5]
γ-H2AX Phosphorylated histone H2AXA marker of DNA double-strand breaks.[2][5][8]

Experimental Protocols

Detailed methodologies for the key experiments cited in this guide are provided below.

CRISPR-Cas9-Mediated Knockout of CYP2J2
  • Cell Line Selection : U-2 OS cells, which exhibit high endogenous expression of CYP2J2, were used.[1]

  • sgRNA Design : Single-guide RNAs (sgRNAs) targeting the coding sequences of the CYP2J2 gene were designed. A non-targeting sgRNA (sgAAVS1) was used as a control.[6][9]

  • Lentiviral Transduction : Lentiviral particles encoding Cas9 and the specific sgRNAs were transduced into the U-2 OS cells.[5]

  • Selection : Transduced cells were selected using an appropriate antibiotic.[5]

  • Validation of Knockout : The suppression of CYP2J2 mRNA expression was confirmed by reverse transcription-quantitative PCR (RT-qPCR).[6]

  • Functional Assays : The knockout and control cells were then used in cell viability and DNA damage assays with this compound treatment.[6]

Overexpression of CYP2J2
  • Cell Line Selection : HOS and U-2 OS cell lines were used for overexpression studies.[4]

  • Plasmid Construction : The cDNA of CYP2J2 was cloned into a pMXs(pur) retroviral plasmid. An empty vector was used as a control.[4][5]

  • Retroviral Transduction : The retroviral plasmids were used to generate retroviruses, which were then used to infect the target cells.[4]

  • Selection : Infected cells were selected with puromycin.[4]

  • Validation of Overexpression : The increased expression of CYP2J2 mRNA and protein was confirmed by RT-qPCR and Western blotting, respectively.[4]

  • Functional Assays : The overexpressing and control cells were subjected to cell viability and DNA damage assays in the presence of this compound.[4]

Cell Viability Assay
  • Cell Seeding : Cells were seeded in 96-well plates.

  • Treatment : The following day, cells were treated with various concentrations of this compound or DMSO as a vehicle control.[4]

  • Incubation : Cells were incubated for a specified period (e.g., 3 days).[6]

  • Viability Measurement : Cell viability was assessed using a standard method, such as the CellTiter-Glo Luminescent Cell Viability Assay.

  • Data Analysis : The half-maximal growth inhibitory concentration (GI50) was calculated from the dose-response curves.[5]

DNA Damage Assay (γ-H2AX Immunofluorescence)
  • Cell Culture and Treatment : Cells were grown on coverslips and treated with this compound (e.g., 20 nM for 24 hours).[6]

  • Fixation and Permeabilization : Cells were fixed with 4% paraformaldehyde and permeabilized with 0.5% Triton X-100.

  • Immunostaining : Cells were incubated with a primary antibody against γ-H2AX, followed by a fluorescently labeled secondary antibody.[5]

  • Counterstaining : Nuclei were counterstained with Hoechst 33342.[6]

  • Imaging : Images were captured using a fluorescence microscope.

  • Quantification : The percentage of cells with γ-H2AX-positive nuclei was determined.[6]

Mandatory Visualizations

Signaling Pathway of this compound Bioactivation

AustocystinD_Pathway cluster_regulation CYP2J2 Regulation cluster_activation This compound Bioactivation cluster_downstream Downstream Effects KAT7 KAT7 CYP2J2_gene CYP2J2 Gene KAT7->CYP2J2_gene Upregulates transcription POR POR CYP2J2 CYP2J2 Enzyme POR->CYP2J2 Positive regulation PGRMC1 PGRMC1 PGRMC1->CYP2J2 Positive regulation AustocystinD This compound (Prodrug) AustocystinD->CYP2J2 ActiveMetabolite Active Metabolite CYP2J2->ActiveMetabolite Metabolizes DNA DNA ActiveMetabolite->DNA Interacts with DNA_Damage DNA Damage (γ-H2AX) DNA->DNA_Damage Induces CellDeath Cell Death DNA_Damage->CellDeath

Caption: Signaling pathway of this compound bioactivation by CYP2J2.

Experimental Workflow for Validating CYP2J2's Role

Experimental_Workflow cluster_genetic_mod Genetic Modification cluster_treatment_analysis Treatment and Analysis cluster_validation Validation start Select Cell Lines (e.g., U-2 OS, HOS) crispr CRISPR-Cas9 Knockout of CYP2J2 start->crispr overexpression Plasmid-based Overexpression of CYP2J2 start->overexpression control Control Cells (e.g., sgAAVS1, Empty Vector) start->control treatment Treat with this compound crispr->treatment overexpression->treatment control->treatment viability_assay Cell Viability Assay treatment->viability_assay dna_damage_assay DNA Damage Assay (γ-H2AX) treatment->dna_damage_assay conclusion Validate CYP2J2's Role in This compound Activity viability_assay->conclusion dna_damage_assay->conclusion

Caption: Experimental workflow for genetic validation of CYP2J2's role.

Conclusion

The genetic approaches of CRISPR-Cas9-mediated knockout and targeted overexpression provide unequivocal evidence for the essential role of CYP2J2 in the metabolic activation and subsequent cytotoxicity of this compound. Cells with depleted CYP2J2 expression show significantly increased resistance to the compound, while those overexpressing the enzyme exhibit heightened sensitivity.[1][4] These findings highlight a clear, causal relationship and validate CYP2J2 as a predictive biomarker for this compound efficacy.[7] For drug development professionals, this presents a compelling case for developing this compound as a targeted therapy for cancers characterized by high CYP2J2 expression. Further research could explore the therapeutic window of this compound and investigate potential resistance mechanisms.

References

Reproducibility of Austocystin D Efficacy in Cancer Cell Line Panels: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Austocystin D, a natural product derived from fungi, has demonstrated potent cytotoxic activity against various cancer cell lines.[1][2] Its efficacy, however, is not uniform across all cell types, raising questions about the reproducibility and determinants of its anticancer effects. This guide provides an objective comparison of this compound's performance, supported by experimental data, to elucidate the factors governing its variable efficacy.

Comparative Efficacy of this compound

The cytotoxic activity of this compound is highly variable among different cancer cell line panels. This variability is primarily attributed to the differential expression of cytochrome P450 (CYP) enzymes in cancer cells.[3][4] Specifically, the enzyme CYP2J2 has been identified as crucial for the metabolic activation of this compound into a potent DNA-damaging agent.[5][6][7] Consequently, cancer cells with higher levels of CYP2J2 expression tend to be more sensitive to this compound.[5][7]

Below is a summary of the 50% growth inhibition (GI50) values of this compound in a selection of human cancer cell lines, demonstrating its selective potency.

Table 1: this compound GI50 Values in Various Cancer Cell Lines

Cell LineCancer TypeGI50 (nM)
MCF7Breast<10
HCT-15Colon~27
SW620Colon27
U-2 OSOsteosarcoma~20
MES-SAUterine Sarcoma>10,000
HeLaCervical>10,000
HOSOsteosarcomaLess sensitive

Data compiled from multiple studies.[3][5]

The significant difference in GI50 values, for instance between the highly sensitive MCF7 breast cancer cell line and the resistant MES-SA uterine sarcoma cell line, underscores the importance of the cellular metabolic machinery in determining the efficacy of this compound.[3]

Mechanism of Action and Resistance

The primary mechanism of action for this compound involves its metabolic activation by CYP enzymes, leading to the induction of DNA damage and subsequent cell death.[4][8] This process is initiated by the oxygenation of this compound by cellular CYPs, resulting in a reactive form that targets DNA.[5] The correlation between CYP2J2 expression and this compound sensitivity is a key factor in its selective cytotoxicity.[5][6]

Conversely, cancer cell lines with low or absent CYP2J2 expression exhibit resistance to this compound.[5] Inhibition of CYP activity, for example with ketoconazole, has been shown to abrogate the cytotoxic and DNA-damaging effects of this compound, further confirming the essential role of these enzymes.[6][8]

Experimental Protocols

The following are detailed methodologies for key experiments cited in the evaluation of this compound's efficacy.

Cytotoxicity Testing (Cell Viability Assay)

This protocol is adapted from standard cell viability assays used to determine the concentration of a compound that inhibits cell growth by 50% (GI50).[3]

  • Cell Plating: Cancer cells are seeded in 96-well plates at a density of 2,500 to 10,000 cells per well and incubated for 24 hours to allow for attachment.[3]

  • Compound Preparation: this compound is serially diluted to create a range of concentrations.

  • Treatment: The diluted compound is added to the cells, and the plates are incubated for 72 hours.[3]

  • Viability Assessment: A cell viability reagent, such as CellTiter-Blue® or MTT, is added to each well.[3][9] These reagents are metabolically reduced by viable cells to produce a fluorescent or colorimetric signal.[9]

  • Data Analysis: The signal is measured using a plate reader. The GI50 values are calculated by comparing the signal from treated cells to untreated control cells.[3]

DNA Damage Assay (Histone H2AX Phosphorylation)

This assay quantifies the extent of DNA damage induced by a compound by detecting the phosphorylation of histone H2AX (γ-H2AX), a marker for DNA double-strand breaks.[8]

  • Cell Treatment: Cells are treated with this compound at various concentrations for a specified period (e.g., 1-4 hours).[3]

  • Immunofluorescence:

    • Cells are fixed and permeabilized.

    • Cells are incubated with a primary antibody specific for phosphorylated H2AX (γ-H2AX).

    • A fluorescently labeled secondary antibody is then added.

  • Imaging and Analysis: The fluorescence intensity, which is proportional to the amount of DNA damage, is visualized and quantified using immunofluorescence microscopy or an in-cell Western assay.[3][5]

Visualizing the Pathways and Processes

The following diagrams illustrate the key pathways and experimental workflows discussed.

experimental_workflow cluster_cell_culture Cell Culture & Plating cluster_treatment Treatment cluster_assay Assay cluster_analysis Data Analysis plate_cells Plate Cancer Cells in 96-well plates incubate_24h Incubate for 24h plate_cells->incubate_24h add_drug Add this compound to Cells incubate_24h->add_drug prepare_drug Prepare Serial Dilutions of this compound prepare_drug->add_drug incubate_72h Incubate for 72h add_drug->incubate_72h add_viability_reagent Add Cell Viability Reagent incubate_72h->add_viability_reagent incubate_assay Incubate for 1-4h add_viability_reagent->incubate_assay read_plate Measure Signal (Fluorescence/Absorbance) incubate_assay->read_plate calculate_gi50 Calculate GI50 Values read_plate->calculate_gi50

Experimental Workflow for Cytotoxicity Testing.

signaling_pathway AustocystinD This compound CYP2J2 Cytochrome P450 2J2 AustocystinD->CYP2J2 Metabolic Activation ActivatedAustocystinD Metabolically Activated This compound CYP2J2->ActivatedAustocystinD DNA Cellular DNA ActivatedAustocystinD->DNA Intercalation/Adduct Formation DNADamage DNA Damage (Double-Strand Breaks) DNA->DNADamage H2AX Histone H2AX DNADamage->H2AX Triggers Phosphorylation CellDeath Cell Death DNADamage->CellDeath Induces Apoptosis gammaH2AX Phosphorylated H2AX (γ-H2AX) H2AX->gammaH2AX

References

Cross-Validation of Austocystin D Findings in Primary Patient-Derived Cells: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative framework for the cross-validation of Austocystin D's therapeutic potential in primary patient-derived cells. While research in cancer cell lines has established its mechanism of action, its efficacy in more clinically relevant models remains to be extensively studied. This document outlines the rationale for such a study, proposes a comparative analysis with alternative compounds, and provides detailed experimental protocols.

Introduction to this compound: A CYP2J2-Activated Prodrug

This compound is a mycotoxin that has demonstrated potent cytotoxic effects against various cancer cell lines.[1] It functions as a prodrug, meaning it is administered in an inactive form and requires metabolic activation within the body to become a potent anti-cancer agent.[2] The key enzyme responsible for this bioactivation is Cytochrome P450 2J2 (CYP2J2).[3]

Many cancer types exhibit a significant overexpression of CYP2J2, which has been associated with tumor progression and poor prognosis. This overexpression, however, presents a unique therapeutic window. By utilizing a prodrug like this compound, the cytotoxic effects can be targeted specifically to cancer cells with high CYP2J2 activity, potentially minimizing damage to healthy tissues with low CYP2J2 expression.

The proposed mechanism of action involves the CYP2J2-mediated conversion of this compound into a reactive metabolite that induces DNA damage, leading to cell cycle arrest and apoptosis.[4]

The Imperative for Cross-Validation in Primary Patient-Derived Cells

While studies on immortalized cancer cell lines have been crucial in elucidating the mechanism of this compound, they do not fully recapitulate the heterogeneity and complexity of a patient's tumor. Primary patient-derived cells, taken directly from a patient's tumor, offer a more clinically relevant model for assessing drug efficacy and predicting patient response.

Key advantages of using primary patient-derived cells include:

  • Preservation of Tumor Heterogeneity: They better represent the diverse cell populations within a tumor.

  • More Accurate Prediction of Clinical Response: Drug sensitivity in these models has shown a better correlation with patient outcomes.

  • Personalized Medicine Approach: They allow for the testing of drug efficacy on a patient-by-patient basis.

Therefore, cross-validating the findings on this compound in primary patient-derived cells is a critical step towards its clinical translation.

Comparative Analysis: this compound and Alternatives

A comprehensive evaluation of this compound requires a comparison with other therapeutic agents. This guide proposes a comparative study against:

  • Cyclophosphamide (B585): Another prodrug that is also activated by cytochrome P450 enzymes, including CYP2J2.[5][6] It is a widely used alkylating agent in chemotherapy.

  • Doxorubicin: A standard-of-care chemotherapeutic agent that acts as a DNA intercalator and topoisomerase II inhibitor.[7] It is not dependent on CYP2J2 for its activity.

  • Terfenadine (B1681261) and Danazol (B1669791): Known inhibitors of CYP2J2, which can serve as controls to confirm the CYP2J2-dependent activity of this compound.[8][9][10]

Table 1: Proposed Comparative Efficacy in Primary Patient-Derived Cells (High CYP2J2 Expression)
CompoundProposed Mechanism of ActionExpected IC50 Range (nM) in High CYP2J2 Primary CellsRationale for Inclusion
This compound CYP2J2-activated DNA damaging agentLow (Potentially <100 nM based on cell line data)[11]Targeted prodrug with high expected efficacy in this context.
Cyclophosphamide CYP-activated alkylating agentModerate to High (Varies significantly by cancer type)[12][13]Clinically relevant prodrug with a similar activation pathway.
Doxorubicin DNA intercalator, Topoisomerase II inhibitorVaries, but generally in the higher nM to µM range[14][15]Standard-of-care cytotoxic agent, CYP2J2-independent.
Terfenadine CYP2J2 InhibitorHigh (Acts as an inhibitor, not a cytotoxic agent in this context)[16]To confirm the necessity of CYP2J2 activity for this compound's effect.
Danazol CYP InhibitorHigh (Acts as an inhibitor)[8][17]A broader CYP inhibitor to assess the specificity of CYP2J2.

Note: The IC50 values for this compound in primary cells are hypothetical and need to be determined experimentally. The values for other compounds are based on existing literature and can vary significantly based on the specific patient sample.

Experimental Protocols

Isolation and Culture of Primary Patient-Derived Cancer Cells

This protocol is a generalized guide and may require optimization based on the tumor type.

  • Tissue Acquisition: Obtain fresh tumor tissue from biopsies or surgical resections in a sterile collection medium on ice.

  • Mechanical Dissociation: Mince the tissue into small fragments (1-2 mm³) in a sterile petri dish.

  • Enzymatic Digestion: Transfer the fragments to a solution containing collagenase and dispase and incubate at 37°C for 1-2 hours with gentle agitation.

  • Cell Filtration and Lysis: Pass the digested tissue through a 70 µm cell strainer. Treat the resulting cell suspension with a red blood cell lysis buffer.

  • Cell Culture: Plate the cells in a specialized primary cell culture medium supplemented with growth factors. Culture the cells on collagen-coated flasks or plates.

  • Characterization: Authenticate the primary cancer cells using short tandem repeat (STR) profiling and confirm the expression of relevant cancer markers and CYP2J2.

Cytotoxicity Assay (MTT Assay)
  • Cell Seeding: Seed the primary cancer cells in 96-well plates at a predetermined optimal density and allow them to adhere for 24 hours.

  • Compound Treatment: Treat the cells with a serial dilution of this compound and the comparator compounds for 72 hours. Include a vehicle control (e.g., DMSO).

  • MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 4 hours at 37°C.

  • Formazan (B1609692) Solubilization: Remove the medium and add a solubilizing agent (e.g., DMSO or a specialized buffer) to dissolve the formazan crystals.

  • Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the half-maximal inhibitory concentration (IC50) values by plotting the percentage of cell viability against the log of the compound concentration.

Visualizing the Pathways and Workflows

Diagram 1: this compound Signaling Pathway

AustocystinD_Pathway This compound Mechanism of Action AustocystinD This compound (Prodrug) CYP2J2 CYP2J2 (High in Cancer Cells) AustocystinD->CYP2J2 Metabolic Activation ActiveMetabolite Reactive Metabolite CYP2J2->ActiveMetabolite DNADamage DNA Damage ActiveMetabolite->DNADamage CellCycleArrest Cell Cycle Arrest DNADamage->CellCycleArrest Apoptosis Apoptosis DNADamage->Apoptosis

Caption: Proposed signaling pathway of this compound activation and its cytotoxic effects.

Diagram 2: Experimental Workflow for Cross-Validation

Experimental_Workflow Cross-Validation Workflow PatientTissue Patient Tumor Tissue CellIsolation Primary Cell Isolation & Culture PatientTissue->CellIsolation CYP2J2_Screening CYP2J2 Expression Screening CellIsolation->CYP2J2_Screening HighCYP2J2 High CYP2J2 Cells CYP2J2_Screening->HighCYP2J2 LowCYP2J2 Low CYP2J2 Cells CYP2J2_Screening->LowCYP2J2 DrugTreatment Treatment with this compound & Alternatives HighCYP2J2->DrugTreatment LowCYP2J2->DrugTreatment Control CytotoxicityAssay Cytotoxicity Assay (e.g., MTT) DrugTreatment->CytotoxicityAssay DataAnalysis Data Analysis (IC50 Calculation) CytotoxicityAssay->DataAnalysis

Caption: Workflow for the cross-validation of this compound in primary patient-derived cells.

Diagram 3: Logical Framework for Comparative Study

Logical_Framework Comparative Study Logic cluster_treatments Treatment Arms Hypothesis Hypothesis: This compound is highly effective in primary cells with high CYP2J2. AustoD This compound Hypothesis->AustoD Primary Test Cyclo Cyclophosphamide Hypothesis->Cyclo Comparison Doxo Doxorubicin Hypothesis->Doxo Comparison AustoD_Inhibitor This compound + CYP2J2 Inhibitor Hypothesis->AustoD_Inhibitor Mechanism Validation Result1 High Potency AustoD->Result1 Result2 Variable Potency Cyclo->Result2 Result3 CYP2J2-Independent Potency Doxo->Result3 CYP2J2_Inhibitor CYP2J2 Inhibitor Result4 Reduced Potency AustoD_Inhibitor->Result4

Caption: Logical framework for a comparative study of this compound in primary cells.

Conclusion

The selective activation of this compound by CYP2J2 presents a promising strategy for targeted cancer therapy. However, the translation of these findings from cell lines to clinical applications necessitates rigorous validation in primary patient-derived cells. This guide provides a framework for conducting such a study, including a comparative analysis with relevant alternatives and detailed experimental protocols. The successful cross-validation of this compound's efficacy in these more clinically relevant models would be a significant step towards developing a novel, personalized treatment for cancers with high CYP2J2 expression.

References

A Comparative Analysis of the DNA Damage Response to Austocystin D and Other Genotoxins

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the DNA damage response elicited by the natural product Austocystin D against other well-characterized genotoxic agents: doxorubicin, etoposide, and cisplatin (B142131). This objective comparison is supported by experimental data and detailed protocols to assist researchers in understanding the unique mechanistic aspects of this compound and its potential as a therapeutic agent.

Introduction to this compound and Comparator Genotoxins

This compound is a fungal-derived natural product that has demonstrated potent cytotoxic and anticancer activities.[1][2] A key feature of this compound is its requirement for metabolic activation by cytochrome P450 (CYP) enzymes, particularly CYP2J2, to exert its genotoxic effects.[1][3][4] This activation leads to direct DNA damage, triggering a cellular DNA damage response.[3][4]

For a comprehensive comparison, we have selected three widely studied genotoxins with distinct mechanisms of action:

  • Doxorubicin: An anthracycline antibiotic that intercalates into DNA and inhibits topoisomerase II, leading to DNA double-strand breaks.

  • Etoposide: A topoisomerase II inhibitor that forms a ternary complex with the enzyme and DNA, resulting in DNA strand breaks.[5]

  • Cisplatin: A platinum-based chemotherapeutic that forms DNA adducts, leading to intra- and inter-strand crosslinks, which block DNA replication and transcription.

Comparative Analysis of DNA Damage Response

The cellular response to DNA damage is a complex signaling network that detects lesions, arrests the cell cycle to allow for repair, and initiates apoptosis if the damage is irreparable. A key marker of DNA double-strand breaks is the phosphorylation of the histone variant H2AX, forming γ-H2AX foci at the site of damage. The extent of DNA strand breaks can also be quantified using the single-cell gel electrophoresis (comet) assay.

Mechanism of Action and DNA Damage Induction

This compound's mechanism is distinct in its reliance on metabolic activation. This prodrug nature suggests a potential for tumor-selective activation in cancers with high CYP2J2 expression. In contrast, doxorubicin, etoposide, and cisplatin induce DNA damage through more direct interactions with DNA or associated enzymes.

dot

Caption: Mechanisms of DNA damage induction.

Quantitative Comparison of Genotoxicity

The following tables summarize the cytotoxic and genotoxic potential of this compound and the comparator compounds. It is important to note that direct comparative studies under identical conditions are limited, and thus the data presented is compiled from various sources.

Table 1: Comparative Cytotoxicity (GI50/IC50) in Selected Cancer Cell Lines

CompoundCell LineCancer TypeGI50/IC50 (µM)
This compound MCF7Breast~0.01
HCT-15Colon~0.1
SW620Colon~0.027
Doxorubicin MCF-7Breast0.1 - 2.5
HepG2Liver~12.2
A549Lung> 20
Etoposide HeLaCervical1 - 5
A549Lung10 - 30
MCF-7Breast5 - 15
Cisplatin A549Lung~6.6 (72h)
HeLaCervicalHighly variable
A2780OvarianHighly variable

Note: GI50/IC50 values can vary significantly based on experimental conditions such as cell density and assay duration.[6][7]

Table 2: Comparative DNA Damage Measured by Comet Assay and γ-H2AX Foci Formation

CompoundAssayCell LineConcentrationResult
This compound γ-H2AXU-2 OS20 nMIncreased γ-H2AX signal
Doxorubicin Comet AssayHL-601 µMIncreased Olive Tail Moment
γ-H2AXH9c21 µMStrong increase in γ-H2AX
Etoposide Comet AssayCHO6.0 µg/mL~45% DNA in tail
γ-H2AXA549>100 nMSignificant increase in foci
Cisplatin γ-H2AXA2780VariesTime-dependent increase in foci

Signaling Pathways in DNA Damage Response

Upon DNA damage, a cascade of signaling events is initiated, primarily orchestrated by the ATM and ATR kinases. These kinases phosphorylate a host of downstream targets, including the checkpoint kinases CHK1 and CHK2, leading to cell cycle arrest and activation of DNA repair pathways. The phosphorylation of H2AX to γ-H2AX is a critical early event in this response.

dot

DNA_Damage_Response_Pathway cluster_genotoxins Genotoxic Insult cluster_damage DNA Damage cluster_sensors Damage Sensors cluster_transducers Signal Transducers cluster_effectors Cellular Outcomes AustocystinD This compound (metabolically activated) DSB Double-Strand Breaks AustocystinD->DSB Doxorubicin Doxorubicin Doxorubicin->DSB Etoposide Etoposide Etoposide->DSB Cisplatin Cisplatin Adducts DNA Adducts/Crosslinks Cisplatin->Adducts ATM ATM DSB->ATM activates SSB Single-Strand Breaks ATR ATR SSB->ATR activates Adducts->DSB Adducts->ATR activates CHK2 CHK2 ATM->CHK2 phosphorylates H2AX H2AX ATM->H2AX phosphorylates CHK1 CHK1 ATR->CHK1 phosphorylates ATR->H2AX phosphorylates Repair DNA Repair CHK2->Repair Arrest Cell Cycle Arrest CHK2->Arrest Apoptosis Apoptosis CHK2->Apoptosis CHK1->Repair CHK1->Arrest gammaH2AX γ-H2AX gammaH2AX->Repair recruits repair proteins

Caption: Simplified DNA damage response signaling pathway.

Experimental Protocols

Detailed methodologies for key experiments are provided below to facilitate the replication and validation of these findings.

In Vitro DNA Damage Assay (Plasmid Nicking Assay) with Metabolic Activation

This assay assesses the ability of a compound to cause DNA strand breaks after metabolic activation by a liver S9 fraction.

Materials:

  • Supercoiled plasmid DNA (e.g., pBR322 or pLenti6)

  • Human or rat liver S9 fraction

  • NADPH regenerating system (NADP+, glucose-6-phosphate, glucose-6-phosphate dehydrogenase)

  • 10X S9 reaction buffer (e.g., 1 M potassium phosphate, pH 7.4, 330 mM MgCl2, 80 mM EDTA)

  • Test compounds (this compound and comparators)

  • Control compounds (positive and negative)

  • Phenol:chloroform:isoamyl alcohol (25:24:1)

  • DNA loading dye

  • Agarose (B213101)

  • Tris-acetate-EDTA (TAE) buffer

  • DNA stain (e.g., ethidium (B1194527) bromide or SYBR Safe)

Procedure:

  • Prepare the reaction mixture on ice: To a microcentrifuge tube, add the S9 reaction buffer, NADPH regenerating system, S9 fraction, and water to the final volume.

  • Add the test compound or vehicle control to the reaction mixture.

  • Pre-incubate the mixture at 37°C for 5 minutes.

  • Initiate the reaction by adding the supercoiled plasmid DNA.

  • Incubate at 37°C for a specified time (e.g., 1-4 hours).

  • Stop the reaction by adding an equal volume of phenol:chloroform:isoamyl alcohol and vortexing.

  • Centrifuge to separate the aqueous and organic phases.

  • Transfer the aqueous (upper) phase to a new tube.

  • Add DNA loading dye to the samples.

  • Load the samples onto an agarose gel.

  • Perform electrophoresis in TAE buffer.

  • Stain the gel with a suitable DNA stain and visualize under UV light.

  • Analyze the conversion of supercoiled DNA to nicked (open-circular) and linear forms.

γ-H2AX Immunofluorescence Staining

This protocol details the detection and visualization of γ-H2AX foci in cultured cells.

Materials:

  • Cultured cells grown on coverslips or in chamber slides

  • Test compounds

  • Phosphate-buffered saline (PBS)

  • Fixation solution (e.g., 4% paraformaldehyde in PBS)

  • Permeabilization buffer (e.g., 0.25% Triton X-100 in PBS)

  • Blocking buffer (e.g., 1% BSA, 0.1% Tween-20 in PBS)

  • Primary antibody: anti-phospho-Histone H2A.X (Ser139) antibody

  • Fluorescently-labeled secondary antibody (e.g., Alexa Fluor 488 goat anti-mouse IgG)

  • Nuclear counterstain (e.g., DAPI)

  • Antifade mounting medium

Procedure:

  • Seed cells onto coverslips or chamber slides and allow them to adhere.

  • Treat cells with the desired concentrations of test compounds for the specified duration.

  • Wash the cells with PBS.

  • Fix the cells with fixation solution for 15 minutes at room temperature.

  • Wash the cells with PBS.

  • Permeabilize the cells with permeabilization buffer for 10 minutes at room temperature.

  • Wash the cells with PBS.

  • Block non-specific antibody binding with blocking buffer for 1 hour at room temperature.

  • Incubate the cells with the primary anti-γ-H2AX antibody (diluted in blocking buffer) overnight at 4°C.

  • Wash the cells with PBS.

  • Incubate the cells with the fluorescently-labeled secondary antibody (diluted in blocking buffer) for 1 hour at room temperature, protected from light.

  • Wash the cells with PBS.

  • Counterstain the nuclei with DAPI for 5 minutes.

  • Wash the cells with PBS.

  • Mount the coverslips onto microscope slides using antifade mounting medium.

  • Visualize the slides using a fluorescence microscope and acquire images.

  • Quantify the number of γ-H2AX foci per nucleus using image analysis software.

Alkaline Comet Assay (Single-Cell Gel Electrophoresis)

The comet assay is a sensitive method for quantifying DNA strand breaks in individual cells.

Materials:

  • Cell suspension

  • Low melting point agarose (LMPA)

  • Normal melting point agarose (NMPA)

  • Frosted microscope slides

  • Lysis solution (e.g., 2.5 M NaCl, 100 mM EDTA, 10 mM Tris, pH 10, with 1% Triton X-100 and 10% DMSO added fresh)

  • Alkaline electrophoresis buffer (e.g., 300 mM NaOH, 1 mM EDTA, pH > 13)

  • Neutralization buffer (e.g., 0.4 M Tris, pH 7.5)

  • DNA stain (e.g., SYBR Green or propidium (B1200493) iodide)

Procedure:

  • Prepare a suspension of single cells.

  • Mix the cell suspension with molten LMPA at 37°C.

  • Pipette the cell-agarose mixture onto a microscope slide pre-coated with NMPA.

  • Cover with a coverslip and allow the agarose to solidify on a cold plate.

  • Remove the coverslip and immerse the slides in cold lysis solution for at least 1 hour at 4°C.

  • Transfer the slides to an electrophoresis tank and immerse them in alkaline electrophoresis buffer for 20-40 minutes to allow for DNA unwinding.

  • Perform electrophoresis at a low voltage (e.g., 25 V) for 20-30 minutes.

  • Gently remove the slides from the tank and neutralize them with neutralization buffer.

  • Stain the slides with a fluorescent DNA stain.

  • Visualize the slides using a fluorescence microscope.

  • Quantify the DNA damage using comet analysis software (e.g., by measuring the percentage of DNA in the tail, tail length, or tail moment).

Experimental Workflow and Logical Relationships

The following diagram illustrates a typical workflow for the comparative analysis of genotoxins and the logical relationships between the different experimental stages.

dot

Experimental_Workflow cluster_planning Experimental Design cluster_execution Experimental Execution cluster_assays Specific Assays cluster_analysis Data Analysis and Interpretation CompoundSelection Select Genotoxins (this compound, Doxorubicin, Etoposide, Cisplatin) CellLineSelection Choose Relevant Cancer Cell Lines CompoundSelection->CellLineSelection DoseResponse Determine Dose Range (Cytotoxicity Assay) CellLineSelection->DoseResponse CellCulture Cell Culture and Treatment DoseResponse->CellCulture DNA_Damage_Assays Perform DNA Damage Assays CellCulture->DNA_Damage_Assays PathwayAnalysis Analyze Signaling Pathways (Western Blot, etc.) CellCulture->PathwayAnalysis MetabolicActivation In Vitro Metabolic Activation (for this compound) PlasmidNicking Plasmid Nicking Assay MetabolicActivation->PlasmidNicking CometAssay Comet Assay DNA_Damage_Assays->CometAssay gammaH2AX_Assay γ-H2AX Immunofluorescence DNA_Damage_Assays->gammaH2AX_Assay Quantification Quantify DNA Damage (% Tail DNA, Foci/cell) CometAssay->Quantification gammaH2AX_Assay->Quantification PlasmidNicking->Quantification Comparison Comparative Analysis of Genotoxicity Quantification->Comparison PathwayAnalysis->Comparison

Caption: Workflow for comparative genotoxicity analysis.

Conclusion

This compound represents a unique class of genotoxin that requires metabolic activation to induce DNA damage. This characteristic distinguishes it from conventional chemotherapeutics like doxorubicin, etoposide, and cisplatin. The dependence on CYP450 enzymes, particularly CYP2J2, for its activity presents a potential therapeutic window for targeting cancers with elevated levels of these enzymes. Further quantitative comparative studies are warranted to fully elucidate the DNA damage response profile of this compound and to guide its development as a novel anticancer agent. This guide provides the foundational knowledge and experimental framework for such investigations.

References

A Head-to-Head Comparison of Austocystin D and its Analogs in Cancer Cell Cytotoxicity

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the natural product Austocystin D and its synthetic and naturally occurring analogs. We delve into their cytotoxic performance against cancer cell lines, supported by experimental data, and elucidate the underlying mechanisms of action. This document is intended to serve as a valuable resource for researchers in oncology and medicinal chemistry.

Introduction to this compound

This compound is a mycotoxin produced by fungi of the Aspergillus genus.[1] It has garnered significant interest in the field of oncology due to its potent and selective cytotoxic activity against various cancer cell lines.[1][2] Notably, it has shown efficacy in cells that overexpress multidrug resistance proteins, a common mechanism of resistance to chemotherapy.[2][3] The anticancer activity of this compound is not inherent but is a result of metabolic activation within cancer cells.[1][2]

Mechanism of Action: A Prodrug Activated by CYP Enzymes

This compound functions as a prodrug, meaning it is converted into an active, cytotoxic form within the body. This activation is catalyzed by cytochrome P450 (CYP) enzymes, with studies pointing to CYP2J2 as a key player.[4][5] The activation process is believed to involve the epoxidation of the vinyl ether moiety in the this compound molecule.[2][4] This reactive epoxide then forms adducts with DNA, leading to DNA damage and subsequent cell death.[2][4]

The signaling pathway for this compound's mechanism of action is depicted below:

AustocystinD_Pathway This compound Signaling Pathway AustocystinD This compound (Prodrug) CYP2J2 CYP2J2 Enzyme AustocystinD->CYP2J2 Metabolic Activation ActivatedAustocystinD Activated this compound (Epoxide) CYP2J2->ActivatedAustocystinD DNA Nuclear DNA ActivatedAustocystinD->DNA Covalent Binding DNADamage DNA Damage (Adduct Formation) DNA->DNADamage CellDeath Apoptosis / Cell Death DNADamage->CellDeath

Caption: Mechanism of this compound activation and cytotoxicity.

Head-to-Head Comparison of Cytotoxicity

The cytotoxic activities of this compound and its analogs are summarized in the tables below. The data is presented as the half-maximal inhibitory concentration (IC50), which is the concentration of a drug that is required for 50% inhibition in vitro.

This compound vs. Dihydro-austocystin D (Synthetic Analog)

A key synthetic analog, dihydro-austocystin D, has been synthesized to probe the mechanism of action. In this analog, the vinyl ether double bond is reduced.[2] This modification renders the molecule inactive, highlighting the critical role of the vinyl ether in the CYP-mediated activation.

CompoundKey Structural FeatureCytotoxicity (GI50) against HCT-15 cellsReference
This compound Contains vinyl etherPotent (nanomolar range)[2]
Dihydro-austocystin D Lacks vinyl etherVery weak cytotoxicity[2]
This compound vs. Naturally Occurring Analogs (Asperustins)

Recently, a number of new austocystin analogs, named Asperustins, have been isolated.[6][7] Their cytotoxic activities against the MCF-7 human breast cancer cell line have been evaluated and are compared with this compound below.

CompoundIC50 against MCF-7 cells (µM)Reference
This compound Potent (nanomolar range)[2]
Asperustin G (10) 3.9[6][7]
1"-hydroxy this compound (11) 1.3[6][7]
Asperustin H (12) 0.46[6][7]
Austocystin B (14) 2.3[6][7]

Note: The IC50 values for this compound against MCF-7 cells are reported to be in the sub-micromolar to nanomolar range in various studies.[2]

Structure-Activity Relationship (SAR)

The comparison of this compound with its analogs provides valuable insights into its structure-activity relationship:

  • The Vinyl Ether Moiety is Essential: The lack of activity in dihydro-austocystin D confirms that the vinyl ether double bond is crucial for the bioactivation of this compound by CYP enzymes.[2]

  • Modifications to the Furan (B31954) Ring Impact Activity: The varying cytotoxicities of the Asperustins suggest that substitutions on the furan ring system can significantly modulate the compound's activity. For instance, Asperustin H, with an IC50 of 0.46 µM, is a potent cytotoxic agent.[6][7]

Experimental Protocols

Detailed methodologies for the key experiments cited in this guide are provided below.

Cytotoxicity Assay (MTT Assay)

This assay measures the metabolic activity of cells as an indicator of cell viability.

  • Cell Seeding: Plate cancer cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.

  • Compound Treatment: Treat the cells with various concentrations of the test compounds (this compound and its analogs) and incubate for 72 hours.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan (B1609692) Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the GI50 values from the dose-response curves.

In-Cell Western Assay for Phosphorylation of Histone H2AX (DNA Damage)

This assay quantifies the level of phosphorylated histone H2AX (γH2AX), a marker of DNA double-strand breaks.

  • Cell Seeding and Treatment: Seed cells in a 96-well plate and treat with the test compounds for the desired time.

  • Fixation and Permeabilization: Fix the cells with 4% paraformaldehyde, followed by permeabilization with 0.1% Triton X-100.

  • Blocking: Block non-specific binding with a blocking buffer (e.g., 5% non-fat milk in TBST).

  • Primary Antibody Incubation: Incubate the cells with a primary antibody against phospho-Histone H2AX (Ser139).

  • Secondary Antibody Incubation: Incubate with an IRDye-conjugated secondary antibody.

  • DNA Staining: Stain the cellular DNA with a fluorescent dye (e.g., TO-PRO-3).

  • Imaging and Quantification: Scan the plate using an infrared imaging system and quantify the fluorescence intensity. Normalize the γH2AX signal to the DNA signal.

The general workflow for these experiments is illustrated in the diagram below:

Experimental_Workflow Experimental Workflow for Compound Comparison cluster_cell_culture Cell Culture cluster_treatment Compound Treatment cluster_assays Biological Assays cluster_analysis Data Analysis CellLines Cancer Cell Lines Seeding Cell Seeding in 96-well plates CellLines->Seeding Treatment Incubation Seeding->Treatment Compounds This compound & Analogs (Serial Dilutions) Compounds->Treatment MTT Cytotoxicity Assay (MTT) Treatment->MTT ICW DNA Damage Assay (In-Cell Western) Treatment->ICW GI50 GI50/IC50 Calculation MTT->GI50 Comparison Head-to-Head Comparison ICW->Comparison GI50->Comparison

Caption: General experimental workflow for comparing the bioactivity of this compound and its analogs.

Conclusion

This compound continues to be a promising lead compound for the development of novel anticancer agents, particularly for drug-resistant tumors. The cytotoxic activity of this compound is critically dependent on its metabolic activation by CYP enzymes, a mechanism that is abrogated by the reduction of its vinyl ether moiety. The newly discovered natural analogs, the Asperustins, provide a valuable platform for further structure-activity relationship studies to design and synthesize even more potent and selective anticancer drugs. Future research should focus on a systematic synthetic modification of the this compound scaffold to optimize its pharmacological properties.

References

Independent Verification of Austocystin D's Selective Cytotoxicity: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of Austocystin D's cytotoxic performance against various cancer cell lines and its mechanism of action. The information presented is collated from peer-reviewed studies to support independent verification and further research into its potential as a targeted anticancer agent. Experimental data, detailed protocols for key assays, and visual diagrams of its signaling pathway and experimental workflows are included to facilitate a comprehensive understanding of its selective cytotoxicity.

Data Presentation: Comparative Cytotoxicity of this compound

The selective anticancer activity of this compound is primarily attributed to its activation by cytochrome P450 (CYP) enzymes within specific cancer cells, leading to DNA damage and subsequent cell death.[1][2][3] This mechanism contributes to its potent cytotoxicity in sensitive cancer cell lines, while sparing cells with low CYP activity.[4][5] The following table summarizes the 50% growth inhibition (GI50) values of this compound in a panel of human cancer cell lines compared to other cytotoxic agents.

Cell LineTissue of OriginThis compound GI50 (µM)Doxorubicin GI50 (µM)Etoposide GI50 (µM)Aflatoxin B1 GI50 (µM)
MCF7 Breast<0.001>5>5>5
HCT-15 Colon0.0020.0480.48>5
SW620 Colon0.0070.0750.55>5
HeLa Cervix0.030.0150.08>5
MCF10A Breast (Non-tumorigenic)>1~0.05~0.05>5
MES-SA Uterus>10Not ReportedNot ReportedNot Reported

Data compiled from Marks et al., 2011.[1][4]

Experimental Protocols

Detailed methodologies for the key experiments cited in the literature are provided below to allow for independent verification and replication of the findings.

Cell Viability (GI50) Assay

This protocol is used to determine the concentration of a compound that inhibits cell growth by 50%.

  • Cell Plating: Plate cells in 96-well plates at a density of 2,500 to 10,000 cells per well and incubate for 24 hours.[1]

  • Compound Preparation: Prepare a 1000x stock solution of the test compounds in 100% DMSO. Perform a 3-fold serial dilution in DMSO in a separate 96-well plate.[1]

  • Treatment: Dilute the compound series 1:100 in cell culture medium and add to the plated cells.[1]

  • Incubation: Incubate the cells with the compounds for 72 hours.[1][4]

  • Cell Viability Measurement: Assess cell viability using a suitable method, such as the sulforhodamine B (SRB) assay or MTT assay.

  • Data Analysis: Calculate the GI50 values from the dose-response curves.[6]

In-Cell Western Assay for Histone H2AX Phosphorylation

This assay quantifies DNA damage by measuring the levels of phosphorylated histone H2AX (γ-H2AX), a marker for DNA double-strand breaks.[1][5]

  • Cell Plating and Treatment: Plate cells in a 96-well plate and treat with this compound or other DNA damaging agents for 1 to 4 hours.[1]

  • Fixation and Permeabilization: Fix the cells with formaldehyde (B43269) and permeabilize with a suitable detergent.

  • Blocking: Block non-specific antibody binding with a blocking buffer.

  • Primary Antibody Incubation: Incubate the cells with a primary antibody specific for phosphorylated histone H2AX (γ-H2AX).[5]

  • Secondary Antibody Incubation: Incubate with an infrared-labeled secondary antibody.

  • Imaging and Quantification: Scan the plate using an infrared imaging system and quantify the fluorescence intensity to determine the levels of γ-H2AX.[1]

Mandatory Visualizations

The following diagrams illustrate the experimental workflow for assessing the selective cytotoxicity of this compound and its proposed signaling pathway.

G Experimental Workflow for this compound Cytotoxicity Assessment cluster_0 Cell Culture & Treatment cluster_1 Cytotoxicity & DNA Damage Assays cluster_2 Data Analysis & Interpretation cluster_3 Mechanism of Action Studies start Plate Cancer and Normal Cells treat Treat with this compound (Dose-Response) start->treat viability 72h Incubation & Cell Viability Assay (e.g., MTT) treat->viability dna_damage 1-4h Incubation & In-Cell Western for γ-H2AX treat->dna_damage gi50 Calculate GI50 Values viability->gi50 phospho Quantify H2AX Phosphorylation dna_damage->phospho compare Compare Cancer vs. Normal Cell Response gi50->compare phospho->compare cyp_expression Correlate Cytotoxicity with CYP2J2 Expression compare->cyp_expression cyp_inhibition Co-treat with CYP Inhibitor (e.g., Ketoconazole) cyp_inhibition->viability

Caption: Workflow for evaluating this compound's selective cytotoxicity.

G Proposed Signaling Pathway of this compound cluster_0 Cellular Uptake and Activation cluster_1 DNA Damage Response cluster_2 Cellular Outcome AustD This compound CYP2J2 Cytochrome P450 2J2 AustD->CYP2J2 Metabolic Activation Activated_AustD Activated this compound (Epoxide Metabolite) CYP2J2->Activated_AustD DNA Nuclear DNA Activated_AustD->DNA Alkylation DNA_damage DNA Adducts & Double-Strand Breaks DNA->DNA_damage H2AX Histone H2AX DNA_damage->H2AX activates CHK1 CHK1 DNA_damage->CHK1 activates gamma_H2AX Phosphorylated H2AX (γ-H2AX) H2AX->gamma_H2AX phosphorylation Cell_Cycle_Arrest Cell Cycle Arrest gamma_H2AX->Cell_Cycle_Arrest pCHK1 Phosphorylated CHK1 CHK1->pCHK1 phosphorylation pCHK1->Cell_Cycle_Arrest Apoptosis Apoptosis Cell_Cycle_Arrest->Apoptosis leads to

Caption: this compound's activation and DNA damage pathway.

References

Evaluating the Synergy of Austocystin D with Other Chemotherapeutic Agents: A Review of Preclinical Data

Author: BenchChem Technical Support Team. Date: December 2025

Currently, there is a notable absence of published preclinical and clinical studies evaluating the synergistic effects of Austocystin D in combination with other chemotherapeutic agents. Existing research has primarily focused on elucidating its mechanism of action as a standalone cytotoxic agent. This guide summarizes the current understanding of this compound's activity and highlights the knowledge gap regarding its potential in combination therapies.

Mechanism of Action: A Prodrug Activated by Cytochrome P450

This compound, a natural mycotoxin, demonstrates potent cytotoxic effects against a variety of cancer cell lines.[1][2] Its anticancer activity is not direct but relies on metabolic activation within the cancer cells. The key enzyme responsible for this activation is Cytochrome P450 2J2 (CYP2J2).[3][4]

Cancer cells with higher expression levels of CYP2J2 exhibit increased sensitivity to this compound.[3][4] This is because CYP2J2 metabolizes this compound into a reactive form that induces DNA damage, ultimately leading to cell death.[1][2][5] This selective activation in cells with high CYP2J2 expression suggests that this compound could function as a targeted prodrug.[3][4]

The following diagram illustrates the proposed activation and mechanism of action of this compound.

AustocystinD_Pathway cluster_cell Cancer Cell AustocystinD_inactive This compound (Inactive Prodrug) AustocystinD_active Activated this compound AustocystinD_inactive->AustocystinD_active CYP2J2 Metabolism DNA Cellular DNA AustocystinD_active->DNA Intercalation & Adduct Formation DNADamage DNA Damage DNA->DNADamage Apoptosis Apoptosis DNADamage->Apoptosis

Caption: Proposed mechanism of this compound activation and cytotoxicity.

Comparison with Other Chemotherapeutic Agents (as single agents)

While direct synergistic studies are unavailable, some research has compared the cytotoxic profile of this compound to established chemotherapeutic agents like doxorubicin (B1662922) and etoposide. These studies, however, only assess their individual activities and do not explore their effects when combined.[1]

The table below presents a conceptual framework for how such a comparison could be structured, based on the type of data that would be required from future synergistic studies.

Agent(s)Cell LineIC50 (Single Agent)IC50 (Combination)Combination Index (CI)Synergy/Antagonism
This compounde.g., MCF-7Data not availableData not availableData not availableData not available
Doxorubicine.g., MCF-7Data not availableData not availableData not availableData not available
This compound + Doxorubicine.g., MCF-7N/AData not availableData not availableData not available
This compounde.g., A549Data not availableData not availableData not availableData not available
Cisplatine.g., A549Data not availableData not availableData not availableData not available
This compound + Cisplatine.g., A549N/AData not availableData not availableData not available

Experimental Protocols

Should research on the synergistic effects of this compound become available, the following experimental protocols would be crucial for a comprehensive comparison guide.

Cell Viability Assays (Example)
  • Cell Culture: Cancer cell lines with varying CYP2J2 expression would be cultured in appropriate media.

  • Drug Treatment: Cells would be treated with a range of concentrations of this compound, a second chemotherapeutic agent, and the combination of both.

  • Viability Assessment: After a set incubation period (e.g., 72 hours), cell viability would be measured using a standard method such as the MTT or CellTiter-Glo assay.

  • Data Analysis: The half-maximal inhibitory concentrations (IC50) for each agent and the combination would be calculated. The Chou-Talalay method could be used to determine the Combination Index (CI), where CI < 1 indicates synergy, CI = 1 indicates an additive effect, and CI > 1 indicates antagonism.

The workflow for such an experiment is depicted below.

Experimental_Workflow start Start: Cancer Cell Culture treatment Drug Treatment: - this compound - Chemo Agent X - Combination start->treatment incubation Incubation (e.g., 72 hours) treatment->incubation viability_assay Cell Viability Assay (e.g., MTT) incubation->viability_assay data_analysis Data Analysis: - IC50 Calculation - Combination Index (CI) viability_assay->data_analysis results Results: Synergy, Additivity, or Antagonism data_analysis->results

Caption: A typical experimental workflow for assessing drug synergy.

Future Directions

The unique mechanism of action of this compound, particularly its reliance on CYP2J2 for activation, presents a compelling case for investigating its potential in combination therapies. Future research should focus on:

  • Synergy Screening: Conducting high-throughput screening of this compound in combination with a panel of approved chemotherapeutic agents across various cancer cell lines.

  • Mechanism of Synergy: Investigating the molecular basis of any observed synergistic interactions. For example, does another agent upregulate CYP2J2 expression, thereby enhancing this compound's efficacy?

  • In Vivo Studies: Validating promising in vitro synergistic combinations in preclinical animal models.

References

Austocystin D vs. Standard Chemotherapies: A Comparative Analysis of Cancer Cell Resistance Profiles

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the resistance profiles of cancer cells to the natural product Austocystin D versus standard-of-care chemotherapeutic agents, including doxorubicin (B1662922), cisplatin (B142131), and paclitaxel (B517696). The information is supported by experimental data to aid in the evaluation of this compound as a potential therapeutic agent, particularly in the context of chemoresistance.

Executive Summary

This compound, a fungal-derived natural product, exhibits a unique mechanism of action that distinguishes it from many standard chemotherapies. Its cytotoxicity is dependent on intracellular activation by cytochrome P450 (CYP) enzymes, leading to DNA damage. This activation mechanism presents a potential advantage in overcoming common resistance pathways, such as the overexpression of drug efflux pumps, that plague conventional anticancer drugs. This guide details the comparative cytotoxicity, underlying mechanisms of action and resistance, and the experimental protocols used to evaluate these compounds.

Data Presentation: Comparative Cytotoxicity

The following tables summarize the 50% growth inhibition (GI50) or half-maximal inhibitory concentration (IC50) values for this compound and standard chemotherapies across various cancer cell lines. It is important to note that these values are compiled from different studies and experimental conditions may vary.

Cell LineCancer TypeThis compound GI50 (nM)Reference
MCF7Breast<10[1]
SW620Colon27[2]
HCT-15Colon-[2]
HeLaCervical-[2]
MES-SAUterine Sarcoma>100,000[1]

Table 1: Cytotoxicity of this compound in Various Cancer Cell Lines.

Cell LineCancer TypeDoxorubicin IC50 (µM)Reference
HeLaCervical2.92[3]
MCF-7Breast2.50[3]
HepG2Liver12.18[3]
Huh7Liver>20[3]
A549Lung>20[3]
M21Skin Melanoma2.77[3]

Table 2: Cytotoxicity of Doxorubicin in Various Cancer Cell Lines.

Cell LineCancer TypeCisplatin IC50 (µM)Reference
A2780Ovarian-[4]
A2780/ADDPOvarian (Cisplatin-Resistant)-[4]
Du145Prostate-[4]
HT29Colon-[4]
SKOV-3OvarianVaries (2-40)[5]

Table 3: Cytotoxicity of Cisplatin in Various Cancer Cell Lines. Note: Cisplatin IC50 values can show significant variability between studies.[5][6]

Cell LineCancer TypePaclitaxel GI50/IC50 (µM)Reference
MCF7Breast<0.01[7]
MDA-MB-231Breast<0.01[7]
NCI-H460Large Cell Lung<0.01[7]
OVCAR-3Ovarian<0.01[7]
SK-BR-3Breast-[8]
T-47DBreast-[8]

Table 4: Cytotoxicity of Paclitaxel in Various Cancer Cell Lines.

Experimental Protocols

Detailed methodologies for key experiments cited in this guide are provided below.

Cell Viability and Cytotoxicity Assays

1. Sulforhodamine B (SRB) Assay

The SRB assay is a colorimetric method used to determine cell density, based on the measurement of cellular protein content.[9][10][11][12]

  • Cell Seeding: Plate cells in 96-well plates at a predetermined optimal density (e.g., 5,000-20,000 cells/well) and allow them to attach for 24 hours.

  • Compound Treatment: Treat cells with a range of concentrations of the test compound (e.g., this compound, doxorubicin) for a specified duration (e.g., 72 hours). Include untreated and vehicle-treated controls.

  • Fixation: Gently remove the medium and fix the cells by adding cold 10% (w/v) trichloroacetic acid (TCA) to each well and incubating for 1 hour at 4°C.

  • Washing: Wash the plates four to five times with slow-running tap water or 1% (v/v) acetic acid to remove the TCA.

  • Staining: Add 0.057% (w/v) SRB solution in 1% acetic acid to each well and incubate at room temperature for 30 minutes.

  • Washing: Quickly wash the plates four times with 1% (v/v) acetic acid to remove unbound dye.

  • Solubilization: Air-dry the plates completely. Add 10 mM Tris base solution (pH 10.5) to each well to solubilize the protein-bound dye.

  • Measurement: Read the absorbance at 510 nm or 565 nm using a microplate reader.

  • Analysis: Calculate the GI50/IC50 values by plotting the percentage of cell growth inhibition against the log of the compound concentration.

DNA Damage Assessment

2. In-Cell Western Assay for Phosphorylated Histone H2AX (γH2AX)

This immunoassay quantifies the level of γH2AX, a marker for DNA double-strand breaks, in cells cultured in microplates.[1][2][13]

  • Cell Culture and Treatment: Seed cells in a 96-well plate and treat with the DNA-damaging agent of interest for the desired time.

  • Fixation and Permeabilization:

    • Fix cells with 4% formaldehyde (B43269) in PBS for 20 minutes.

    • Wash wells twice with PBS.

    • Permeabilize cells with 0.1% Triton X-100 in PBS for 5 minutes.

  • Blocking: Wash the wells and block with a blocking buffer (e.g., 3% BSA in TBS) for 1-2 hours at room temperature.

  • Primary Antibody Incubation: Incubate with a primary antibody against phospho-Histone H2A.X (Ser139) overnight at 4°C.

  • Secondary Antibody Incubation: Wash the wells and incubate with an IRDye-conjugated secondary antibody for 1 hour at room temperature in the dark. A DNA stain (e.g., TO-PRO-3) can be included for normalization.

  • Detection: Wash the wells and scan the plate using an infrared imaging system.

  • Analysis: Quantify the fluorescence intensity of γH2AX and normalize it to the DNA stain intensity.

3. Western Blot for Phosphorylated Histone H2AX (γH2AX)

This technique is used to detect and quantify γH2AX in protein lysates.[14][15]

  • Protein Extraction:

    • Treat cells with the test compound.

    • Wash cells with cold PBS and lyse with RIPA buffer containing protease and phosphatase inhibitors.

    • Centrifuge to pellet cell debris and collect the supernatant containing the total protein.

    • Quantify protein concentration using a BCA or Bradford assay.

  • SDS-PAGE and Transfer:

    • Separate 30-50 µg of protein per lane on a polyacrylamide gel.

    • Transfer the separated proteins to a nitrocellulose or PVDF membrane.

  • Immunoblotting:

    • Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.

    • Incubate with a primary antibody against phospho-Histone H2A.X (Ser139) overnight at 4°C.

    • Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour.

    • Wash the membrane again and detect the signal using an enhanced chemiluminescence (ECL) substrate.

  • Analysis: Quantify the band intensity using densitometry software and normalize to a loading control like β-actin or total H2AX.

Mandatory Visualization

Signaling Pathways and Experimental Workflow

The following diagrams, generated using Graphviz (DOT language), illustrate key signaling pathways involved in drug resistance and a general experimental workflow for comparing drug sensitivity.

AustocystinD_Activation AustocystinD This compound (Inactive Prodrug) CYP_Enzymes Cytochrome P450 Enzymes (e.g., CYP2J2) AustocystinD->CYP_Enzymes Metabolism Activated_AustocystinD Activated Metabolite CYP_Enzymes->Activated_AustocystinD Activation DNA Nuclear DNA Activated_AustocystinD->DNA Adduct Formation DNA_Damage DNA Double-Strand Breaks DNA->DNA_Damage DDR DNA Damage Response (γH2AX phosphorylation) DNA_Damage->DDR Apoptosis Apoptosis DDR->Apoptosis

Caption: Mechanism of this compound activation and cytotoxicity.

StandardTherapy_Resistance cluster_doxorubicin Doxorubicin Resistance cluster_cisplatin Cisplatin Resistance cluster_paclitaxel Paclitaxel Resistance Doxorubicin Doxorubicin EffluxPumps_Dox Efflux Pumps (e.g., P-gp/MDR1) Doxorubicin->EffluxPumps_Dox Increased Efflux Nrf2_Dox Nrf2 Pathway Doxorubicin->Nrf2_Dox Activation PI3K_Akt_Dox PI3K/Akt Pathway Doxorubicin->PI3K_Akt_Dox Activation NFkB_Dox NF-κB Pathway Doxorubicin->NFkB_Dox Activation EffluxPumps_Dox->Doxorubicin Reduced intracellular concentration Apoptosis_Dox Apoptosis Nrf2_Dox->Apoptosis_Dox Inhibition PI3K_Akt_Dox->Apoptosis_Dox Inhibition NFkB_Dox->Apoptosis_Dox Inhibition Cisplatin Cisplatin EffluxPumps_Cis Efflux Pumps Cisplatin->EffluxPumps_Cis Increased Efflux DNARepair Enhanced DNA Repair (e.g., NER) Cisplatin->DNARepair Induction PI3K_Akt_Cis PI3K/Akt Pathway Cisplatin->PI3K_Akt_Cis Activation EffluxPumps_Cis->Cisplatin Reduced intracellular concentration Apoptosis_Cis Apoptosis DNARepair->Apoptosis_Cis Inhibition PI3K_Akt_Cis->Apoptosis_Cis Inhibition Paclitaxel Paclitaxel EffluxPumps_Pac Efflux Pumps (e.g., P-gp/MDR1) Paclitaxel->EffluxPumps_Pac Increased Efflux TubulinMutations β-tubulin Mutations/ Alterations Paclitaxel->TubulinMutations Target Alteration NFkB_Pac NF-κB Pathway Paclitaxel->NFkB_Pac Activation EffluxPumps_Pac->Paclitaxel Reduced intracellular concentration TubulinMutations->Paclitaxel Reduced Binding Apoptosis_Pac Apoptosis NFkB_Pac->Apoptosis_Pac Inhibition

Caption: Common signaling pathways in standard therapy resistance.

Experimental_Workflow start Start: Select Cancer Cell Lines (Sensitive and Resistant Phenotypes) culture Cell Culture and Seeding in 96-well plates start->culture treatment Treat with Serial Dilutions of This compound and Standard Therapies culture->treatment incubation Incubate for a Defined Period (e.g., 72 hours) treatment->incubation srb_assay Perform SRB Assay incubation->srb_assay dna_damage_assay Perform DNA Damage Assay (e.g., In-Cell Western for γH2AX) incubation->dna_damage_assay data_analysis Data Analysis: Calculate GI50/IC50 values srb_assay->data_analysis dna_damage_assay->data_analysis comparison Compare Resistance Profiles data_analysis->comparison end Conclusion comparison->end

Caption: General workflow for comparing drug resistance profiles.

Discussion and Conclusion

The data and mechanistic insights presented in this guide highlight the distinct profile of this compound compared to standard chemotherapeutic agents. The reliance of this compound on CYP-mediated activation for its cytotoxic effect is a key differentiator.[16][17] This suggests that its efficacy may be less affected by resistance mechanisms involving drug efflux pumps, such as P-glycoprotein (MDR1), which are a common cause of resistance to drugs like doxorubicin and paclitaxel.[18][19][20]

The potent cytotoxicity of this compound in some cell lines, with GI50 values in the nanomolar range, underscores its potential as an anticancer agent.[1] However, the broad range of sensitivity across different cell lines, likely due to varying levels of CYP enzyme expression, indicates that a biomarker-driven approach may be necessary for its clinical development.[21] Specifically, the expression of CYP2J2 has been identified as a potential biomarker for sensitivity to this compound.

In contrast, resistance to standard therapies is often multifactorial, involving not only drug efflux but also alterations in drug targets (e.g., β-tubulin mutations in paclitaxel resistance), enhanced DNA repair mechanisms (for cisplatin), and the activation of pro-survival signaling pathways like PI3K/Akt and NF-κB.[19][22][23][24]

References

Unveiling the Potency of Austocystin D: A Comparative Benchmark Against Novel Anticancer Agents

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

A comprehensive analysis of the anticancer prodrug Austocystin D showcases its competitive potency against a new wave of targeted cancer therapies. This guide provides a head-to-head comparison with novel compounds, offering researchers and drug development professionals critical data to inform future research and development in oncology.

This compound, a natural product derived from fungi, has demonstrated significant cytotoxic activity against a range of cancer cell lines.[1][2] Its unique mechanism of action, involving bioactivation by intracellular cytochrome P450 (CYP) enzymes to induce DNA damage, sets it apart from many conventional chemotherapeutics and presents a promising avenue for targeted cancer therapy.[3][4][5][6] This comparison guide benchmarks the in vitro potency of this compound against three classes of novel anticancer compounds: other CYP-activated prodrugs, PARP inhibitors, and inhibitors of the DNA damage response (DDR).

Executive Summary of Comparative Potency

The following table summarizes the 50% growth inhibition (GI50) or 50% inhibitory concentration (IC50) values for this compound and selected novel anticancer compounds in various cancer cell lines. This data, gathered from multiple preclinical studies, highlights the comparable and, in some cases, superior potency of this compound.

Compound ClassCompoundCancer Cell LineGI50 / IC50 (µM)
Fungal Mycotoxin (Prodrug) This compound MCF7 (Breast) <0.01
HCT-15 (Colon) ~0.1
SW620 (Colon) ~0.1
MES-SA (Uterine) >100
CYP-Activated Prodrugs PhortressMCF7 (Breast)Potent (µM range)
AminoflavoneMCF-7 (Breast)Potent (µM range)
AQ4NVarious Solid TumorsActivated in hypoxic regions
PARP Inhibitors OlaparibMCF7 (Breast)10[7]
HCT-116 (Colon)2.8[8]
Talazoparib (B560058)MX-1 (Breast)0.0003
MDA-MB-468 (Breast)0.005
DDR Inhibitor (ATR Kinase) BerzosertibHCT-116 (Colon)0.061
Cal-27 (Head & Neck)0.29[1][3]
FaDu (Head & Neck)0.25[1][3]

Note: The potency of this compound is highly dependent on the expression of specific CYP enzymes in the cancer cell lines, leading to a wide range of activity.[3] The MES-SA cell line, for instance, shows resistance due to low CYP activity.

Mechanism of Action: A Visualized Pathway

The anticancer activity of this compound is initiated by its metabolic activation by cytochrome P450 enzymes within the cancer cell. This process transforms the relatively inert prodrug into a highly reactive intermediate that can directly damage the cell's DNA, ultimately leading to apoptosis.

AustocystinD_Pathway cluster_cell Cancer Cell AustocystinD This compound (Prodrug) CYP_Enzyme Cytochrome P450 (e.g., CYP2J2) AustocystinD->CYP_Enzyme Metabolic Activation Activated_AustocystinD Reactive Intermediate CYP_Enzyme->Activated_AustocystinD DNA Nuclear DNA Activated_AustocystinD->DNA Alkylation DNA_Damage DNA Damage (Adducts, Strand Breaks) DNA->DNA_Damage Apoptosis Apoptosis DNA_Damage->Apoptosis Triggers

Caption: Metabolic activation of this compound by CYP enzymes leading to DNA damage and apoptosis.

Comparative Analysis of Novel Anticancer Compounds

CYP-Activated Prodrugs: A Shared Strategy

Similar to this compound, compounds like Phortress , Aminoflavone , and AQ4N are prodrugs that require metabolic activation by CYP enzymes to exert their cytotoxic effects.

  • Phortress is a benzothiazole (B30560) derivative that is activated by CYP1A1, an enzyme often overexpressed in tumors.[9] This targeted activation leads to the formation of DNA adducts in sensitive cancer cells.[9]

  • Aminoflavone is another CYP1A1-activated prodrug that has shown potent in vitro and in vivo antiproliferative activity against various human tumor cell lines.[10]

  • AQ4N is a bioreductive prodrug that is activated to a potent topoisomerase II inhibitor specifically in the hypoxic (low oxygen) regions of solid tumors, a common feature of the tumor microenvironment.[11][12][13]

PARP Inhibitors: Exploiting DNA Repair Deficiencies

Olaparib and Talazoparib are inhibitors of poly(ADP-ribose) polymerase (PARP), a key enzyme in the repair of single-strand DNA breaks. In cancers with mutations in DNA repair genes like BRCA1 and BRCA2, inhibiting PARP leads to the accumulation of DNA damage and cell death, a concept known as synthetic lethality.

  • Olaparib has demonstrated efficacy in breast and colorectal cancer cell lines with IC50 values in the low micromolar range.[7][8]

  • Talazoparib is a highly potent PARP inhibitor, showing activity at nanomolar concentrations in breast cancer models.[14][15]

DNA Damage Response (DDR) Inhibitors: A New Frontier

Berzosertib is a first-in-class inhibitor of the ATR kinase, a central regulator of the DNA damage response. By blocking ATR, Berzosertib prevents cancer cells from repairing DNA damage, leading to increased cell death, especially when combined with DNA-damaging agents. It has shown potent cytotoxic effects in the nanomolar range in various cancer cell lines.[1][3][4]

Experimental Protocols

The determination of the cytotoxic and growth-inhibitory potential of the compounds cited in this guide was primarily conducted using cell viability and proliferation assays. The following are generalized protocols for the key assays mentioned.

Cell Viability Assay (e.g., CellTiter-Blue® Assay)

This assay measures the metabolic capacity of viable cells.

  • Cell Seeding: Cancer cells are seeded in 96-well plates at a predetermined density and allowed to adhere overnight.

  • Compound Treatment: The test compounds (this compound and comparators) are serially diluted to various concentrations and added to the wells. A vehicle control (e.g., DMSO) is also included.

  • Incubation: The plates are incubated for a specified period (e.g., 72 hours) under standard cell culture conditions (37°C, 5% CO2).

  • Reagent Addition: A resazurin-based reagent (e.g., CellTiter-Blue®) is added to each well.[16]

  • Incubation and Measurement: After a further incubation period (1-4 hours), the fluorescence is measured using a plate reader. The fluorescence signal is proportional to the number of viable cells.

  • Data Analysis: The fluorescence readings are used to calculate the percentage of cell viability relative to the vehicle control. The GI50 or IC50 value is determined by plotting cell viability against the logarithm of the compound concentration and fitting the data to a sigmoidal dose-response curve.

MTT Assay for Cytotoxicity

This colorimetric assay also assesses cell metabolic activity as an indicator of cell viability.

  • Cell Plating and Treatment: Similar to the CellTiter-Blue® assay, cells are seeded and treated with the test compounds.

  • MTT Addition: After the treatment incubation period, a solution of 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) is added to each well.[17]

  • Formazan (B1609692) Crystal Formation: Viable cells with active mitochondria reduce the yellow MTT to purple formazan crystals.[17] The plates are incubated for a few hours to allow formazan formation.

  • Solubilization: The culture medium is removed, and a solubilizing agent (e.g., DMSO) is added to dissolve the formazan crystals.[17]

  • Absorbance Measurement: The absorbance of the resulting purple solution is measured at a specific wavelength (e.g., 490 nm or 570 nm) using a microplate reader.[17]

  • IC50 Calculation: The absorbance values are used to calculate the percentage of cell viability, and the IC50 is determined as described above.

Conclusion

This compound demonstrates remarkable potency against susceptible cancer cell lines, with its efficacy being intrinsically linked to the expression of specific CYP enzymes. When compared to a range of novel anticancer agents, including other CYP-activated prodrugs, PARP inhibitors, and DDR inhibitors, this compound holds its own, particularly in cell lines with the appropriate metabolic machinery. This comparative analysis underscores the potential of this compound as a valuable lead compound for the development of targeted cancer therapies and highlights the importance of patient stratification based on biomarker expression (i.e., CYP enzymes) to maximize its therapeutic benefit. Further preclinical and clinical investigations are warranted to fully elucidate the therapeutic window and clinical utility of this promising natural product.

References

A Guide to Orthogonal Assays for Validating the Mechanism of Action of Austocystin D

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of essential orthogonal assays to rigorously validate the proposed mechanism of action for the natural product Austocystin D. The central hypothesis is that this compound acts as a prodrug, requiring metabolic activation by Cytochrome P450 (CYP) enzymes to exert its cytotoxic effects through DNA damage. Validating this multi-step process requires a combination of biochemical, genetic, and cell-based assays to provide robust, corroborating evidence.

Proposed Mechanism of Action: A Multi-Step Cascade

This compound's journey from an inactive compound to a cytotoxic agent involves several key steps. It is first metabolized by intracellular CYP enzymes, particularly CYP2J2, into a reactive epoxide.[1][2][3][4] This activated metabolite then forms adducts with DNA, leading to DNA damage and the initiation of the DNA Damage Response (DDR) pathway, culminating in cell death.[1][3][5] The selective cytotoxicity of this compound in certain cancer cell lines is strongly correlated with higher expression levels of the activating enzyme, CYP2J2.[3][4][6]

AustocystinD_MoA cluster_cell Cancer Cell AusD_in This compound (Inactive Prodrug) CYP2J2 CYP2J2 Enzyme AusD_in->CYP2J2 Metabolism AusD_act Activated this compound (Reactive Epoxide) CYP2J2->AusD_act DNA Nuclear DNA AusD_act->DNA Alkylation DNA_damage DNA Damage (Adducts, Breaks) DNA->DNA_damage DDR DNA Damage Response (p-H2AX, p-CHK1) DNA_damage->DDR Activation Death Cytotoxicity (Apoptosis / Cell Cycle Arrest) DDR->Death

Caption: Proposed mechanism of action for this compound.

Validation Point 1: Metabolic Activation by Cytochrome P450

The foundational step in this compound's mechanism is its reliance on CYP enzymes. Three orthogonal methods can validate this dependency: pharmacological inhibition, genetic perturbation, and in vitro biochemical reconstitution.

Validation_Workflow_1 cluster_assays Orthogonal Assays Assay1 Pharmacological Inhibition (e.g., Ketoconazole) Conclusion Conclusion: This compound activity is CYP-dependent Assay1->Conclusion Blocks Activity Assay2 Genetic Perturbation (CYP2J2 CRISPR KO) Assay2->Conclusion Confers Resistance Assay3 Biochemical Reconstitution (in vitro DNA Damage Assay) Assay3->Conclusion Directly Shows Activation

Caption: Orthogonal workflow to validate CYP-dependent activation.

Assay Comparison: Validating CYP Activation
Assay Type Principle Typical Readout Key Advantage Key Limitation
Pharmacological Inhibition A broad or specific CYP inhibitor (e.g., ketoconazole) is co-administered with this compound.[1][2][3]Reversal of cytotoxicity (increase in GI50) or reduction in DNA damage markers (γ-H2AX).Rapid, applicable to any cell line, and useful for initial validation.Potential for off-target effects of the inhibitor; may not identify the specific CYP isoform.
Genetic Perturbation (CRISPR) The gene for a specific CYP isoform (CYP2J2) is knocked out.[3][7]Increased cell survival and reduced DNA damage in knockout cells compared to wild-type.Highly specific, definitively links a single enzyme to the mechanism.More time-consuming to generate stable knockout cell lines.
Biochemical Reconstitution This compound is incubated with plasmid DNA in the presence of a CYP source (liver microsomes) and a co-factor (NADPH).[1][2]Conversion of supercoiled plasmid DNA to nicked/relaxed forms, visualized by agarose (B213101) gel electrophoresis.Unambiguously proves that CYP metabolism directly produces a DNA-damaging species in a cell-free system.Lacks the biological context of a living cell; may not perfectly reflect cellular metabolism.
Experimental Protocols

1. Pharmacological Inhibition with Ketoconazole (B1673606)

  • Cell Seeding: Plate cells (e.g., HCT-15) in 96-well plates and allow them to adhere overnight.

  • Inhibitor Pre-treatment: Pre-incubate cells with varying concentrations of ketoconazole (a CYP3A4 inhibitor) for 1-2 hours.[1][2]

  • This compound Treatment: Add this compound at a range of concentrations to both inhibitor-treated and untreated wells.

  • Incubation: Incubate for 72 hours.[2]

  • Viability Measurement: Assess cell viability using a suitable method, such as the Cell Counting Kit-8.[3]

  • Analysis: Calculate and compare the GI50 values (concentration inhibiting growth by 50%) with and without ketoconazole. A significant increase in GI50 in the presence of the inhibitor confirms CYP-dependent activity.

2. In Vitro DNA Damage Assay

  • Reaction Mixture: Prepare a reaction mixture containing supercoiled plasmid DNA (e.g., pBR322), human liver microsomes, and an NADPH regenerating system.[1][2]

  • Compound Addition: Add this compound (e.g., 100 nM) or a vehicle control (DMSO) to the mixture.[1]

  • Incubation: Incubate the reaction at 37°C for a defined period (e.g., 1-4 hours).

  • DNA Analysis: Stop the reaction and analyze the plasmid DNA topology by agarose gel electrophoresis.

  • Controls: Run parallel reactions lacking microsomes or the NADPH system to confirm their necessity for the DNA-damaging activity.[1]

  • Result: Increased formation of nicked (relaxed circular) DNA in the complete reaction mixture containing this compound indicates direct, CYP-activated DNA damage.[1]

Validation Point 2: Induction of DNA Damage and DDR

Once activated, this compound is hypothesized to cause DNA lesions, which trigger the cellular DNA Damage Response (DDR). This can be validated by measuring markers of DNA damage and the activation of key DDR proteins.

Validation_Workflow_2 cluster_assays Orthogonal Assays Assay1 Immunoblot / In-Cell Western (γ-H2AX, p-CHK1) Conclusion Conclusion: This compound induces DNA Damage & activates DDR Assay1->Conclusion Quantifies Protein Phosphorylation Assay2 Immunofluorescence Microscopy (γ-H2AX Foci) Assay2->Conclusion Visualizes Damage Sites in situ Assay3 Cell Viability Correlation Assay3->Conclusion Links DNA Damage to Cytotoxicity

Caption: Orthogonal workflow to confirm DNA damage and DDR activation.

Assay Comparison: Detecting DNA Damage
Assay Type Principle Typical Readout Key Advantage Key Limitation
In-Cell Western / Western Blot Uses antibodies to detect and quantify the phosphorylation of key DDR proteins, such as Histone H2AX (at Ser139, forming γ-H2AX) and CHK1.[1][3]Dose-dependent increase in γ-H2AX or p-CHK1 signal intensity.High-throughput (In-Cell Western), quantitative, and can probe multiple DDR proteins simultaneously.Provides a population-average signal; loses single-cell information.
Immunofluorescence (IF) Microscopy Uses a fluorescently-labeled antibody against γ-H2AX to visualize the formation of nuclear foci at the sites of DNA double-strand breaks.[3]Quantification of the percentage of γ-H2AX-positive cells or the number of foci per nucleus.[3]Provides single-cell resolution, spatial information, and direct visualization of DNA damage sites.Lower throughput than western-based methods; quantification can be more complex.
Correlation with Cytotoxicity Compares the level of DNA damage (e.g., γ-H2AX induction) with cytotoxicity (GI50) across a panel of cell lines with varying sensitivity.[1][3]A strong correlation between high γ-H2AX induction and low GI50 values.Directly links the molecular event (DNA damage) to the phenotypic outcome (cell death), strengthening the mechanistic argument.Correlative, not causative on its own; requires a well-characterized cell line panel.
Quantitative Data Summary

Table 1: Correlation of this compound Cytotoxicity (GI50) with DNA Damage (γ-H2AX Induction)

Cell Line72h GI50 (nM)γ-H2AX Induction by this compoundRelative CYP2J2 mRNA Expression
HCT-1527StrongHigh (Inferred)
SW62027ModerateModerate (Inferred)
HeLa>10,000Weak / NoneLow (Inferred)
U-2 OS~20StrongHigh
HOS>1,000Weak / NoneLow
Data synthesized from multiple studies.[1][3]
Experimental Protocols

1. In-Cell Western for Phosphorylated H2AX (γ-H2AX)

  • Cell Culture and Treatment: Seed cells (e.g., HCT-15) in a 96-well plate. After 24h, treat with this compound or known DNA damaging agents (e.g., Camptothecin, Doxorubicin) for 1-4 hours.[1]

  • Fixation and Permeabilization: Fix cells with formaldehyde, then permeabilize with Triton X-100 in PBS.

  • Blocking: Block non-specific antibody binding with a suitable blocking buffer.

  • Primary Antibody Incubation: Incubate with a primary antibody specific for γ-H2AX (phosphorylated Ser139).

  • Secondary Antibody Incubation: Wash and incubate with an IRDye-conjugated secondary antibody. For normalization, co-incubate with a primary antibody for a housekeeping protein detected with a different colored dye.

  • Imaging and Analysis: Scan the plate using an infrared imaging system. Quantify the intensity of the γ-H2AX signal, normalized to the housekeeping protein signal.

2. Immunofluorescence for γ-H2AX Foci

  • Cell Culture: Grow cells (e.g., U-2 OS) on glass coverslips in a multi-well plate.

  • Treatment: Treat cells with this compound (e.g., 20 nM) or DMSO for 24 hours.[3]

  • Fixation and Staining: Fix, permeabilize, and block the cells as described above.

  • Antibody Incubation: Incubate with a primary anti-γ-H2AX antibody, followed by a fluorescently-labeled secondary antibody (e.g., Alexa Fluor 488).

  • Counterstaining: Counterstain nuclei with a DNA dye like Hoechst 33342.[3]

  • Imaging: Mount the coverslips and acquire images using a fluorescence microscope.

  • Analysis: Quantify the results by counting the number of cells with distinct nuclear foci or the average number of foci per cell using image analysis software.

Comparison with Alternative DNA Damaging Agents

To contextualize its mechanism, this compound can be compared to other well-characterized cytotoxic compounds. Its profile is distinct from classic chemotherapeutics.

Compound Activation Mechanism Primary DNA Interaction Key Pathway
This compound Metabolic activation by CYP2J2 [3][4]Covalent DNA adducts / Alkylation[1][2]DNA Damage Response
Aflatoxin B1 Metabolic activation by various CYPs[1]Covalent DNA adductsDNA Damage Response
Doxorubicin Intercalates into DNA, inhibits Topoisomerase IIDNA Intercalation, Topo II poisoningDNA Damage Response, ROS generation
Camptothecin No activation requiredTraps Topoisomerase I-DNA covalent complexesDNA Damage Response (Replication Stress)
Information gathered from multiple sources.[1][8]

Conclusion

Validating the mechanism of action of this compound requires a multi-faceted approach. The orthogonal assays described here provide a robust framework for confirming its bioactivation, mode of DNA damage, and subsequent cellular response. By combining pharmacological inhibition with specific genetic knockout, and pairing biochemical assays with quantitative cell-based imaging, researchers can build a high-confidence model of how this natural product exerts its selective anti-cancer effects. This detailed mechanistic understanding is critical for its potential development as a therapeutic prodrug targeting cancers with high CYP2J2 expression.[4][6]

References

Unveiling the Potency of Austocystin D: A Comparative Meta-Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this guide provides a comprehensive meta-analysis of published studies on the efficacy of Austocystin D, a natural compound with promising anticancer properties. By objectively comparing its performance with other alternatives and providing detailed experimental data, this guide serves as a valuable resource for advancing cancer research.

This compound, a fungal-derived natural product, has emerged as a potent cytotoxic agent with a unique mechanism of action that sets it apart from conventional chemotherapeutics.[1][2] Its efficacy is particularly noteworthy in cancer cells that exhibit multidrug resistance, a significant hurdle in cancer treatment.[2][3] This guide synthesizes findings from multiple studies to present a clear picture of this compound's performance, experimental protocols, and underlying signaling pathways.

Comparative Efficacy of this compound

The cytotoxic activity of this compound has been evaluated across a panel of cancer cell lines, demonstrating marked and selective potency. Its efficacy is intrinsically linked to the expression of cytochrome P450 (CYP) enzymes, particularly CYP2J2, which metabolically activate this compound into a DNA-damaging agent.[4][5][6] This selective activation in cancer cells with higher CYP expression contributes to its targeted anticancer effect.[2][4]

In comparative studies, this compound has shown a distinct pattern of cytotoxicity compared to established anticancer drugs like doxorubicin (B1662922) and etoposide.[1][7] While direct quantitative comparisons across a wide range of studies are challenging due to variations in experimental conditions, the available data consistently highlight its potent, sub-micromolar activity in sensitive cell lines.

Cell LineThis compound GI₅₀ (nM)Doxorubicin GI₅₀ (nM)Etoposide GI₅₀ (nM)Notes
MCF7 (Breast Cancer)<10--Highly sensitive to this compound.[1]
LS174T (Colon Carcinoma)---This compound inhibited tumor growth in vivo.[3]
U-2 OS (Osteosarcoma)~20--High CYP2J2 expression correlates with sensitivity.[2][6]
HOS (Osteosarcoma)Less Sensitive--Lower CYP2J2 expression.[2]
MES-SA (Uterine Sarcoma)>100,000--Least sensitive cell line tested in one study.[1]

Table 1: Comparative Cytotoxicity of this compound and Other Chemotherapeutic Agents. GI₅₀ values represent the concentration required to inhibit cell growth by 50%. Data is compiled from multiple sources and serves as a representative overview. "-" indicates data not available in the cited sources.

Mechanism of Action: A Prodrug Approach

This compound functions as a prodrug, requiring metabolic activation by CYP enzymes to exert its cytotoxic effects.[4][8] This activation is crucial for its ability to induce DNA damage, leading to cell cycle arrest and apoptosis.[1][6] The key steps in its mechanism of action are:

  • Cellular Uptake: this compound enters the cancer cells.

  • Metabolic Activation: Cytochrome P450 enzymes, primarily CYP2J2, metabolize this compound.[4][5]

  • DNA Damage: The activated form of this compound causes DNA damage.[1][6]

  • Cellular Response: The DNA damage triggers a cellular response, including the phosphorylation of histone H2AX (γ-H2AX), a marker of DNA double-strand breaks.[6][7]

  • Cytotoxicity: The accumulation of DNA damage leads to inhibition of cell growth and cell death.[4]

This CYP-dependent activation provides a basis for its selective toxicity towards cancer cells with elevated CYP expression.[2][5]

Experimental Protocols

To facilitate further research, this section details the methodologies employed in key studies investigating this compound's efficacy.

Cell Viability and Growth Inhibition Assays
  • Objective: To determine the cytotoxic effect of this compound on cancer cell lines.

  • Method:

    • Cancer cells are seeded in 96-well plates and allowed to adhere overnight.

    • Cells are treated with a range of concentrations of this compound for a specified period (e.g., 72 hours).[1]

    • Cell viability is assessed using assays such as the Cell Counting Kit-8.[4]

    • The concentration of this compound that inhibits cell growth by 50% (GI₅₀) is calculated from the dose-response curves.

DNA Damage Analysis
  • Objective: To detect and quantify DNA damage induced by this compound.

  • Method (Immunofluorescence for γ-H2AX):

    • Cells are treated with this compound.

    • Following treatment, cells are fixed and permeabilized.

    • Cells are incubated with a primary antibody against phosphorylated histone H2AX (γ-H2AX).[6]

    • A fluorescently labeled secondary antibody is used for detection.

    • The presence of distinct nuclear foci is observed using fluorescence microscopy, indicating DNA double-strand breaks.[6]

In Vivo Antitumor Activity
  • Objective: To evaluate the efficacy of this compound in a living organism.

  • Method (Xenograft Model):

    • Human cancer cells (e.g., HT-29 colon carcinoma) are subcutaneously implanted into immunodeficient mice.[9]

    • Once tumors are established, mice are treated with this compound (often formulated in liposomes to improve delivery) or a vehicle control.[9]

    • Tumor growth is monitored over time.

    • The antitumor effect is determined by comparing the tumor volume in the treated group to the control group.[9]

Visualizing the Pathways

To better understand the complex processes involved in this compound's mechanism of action and experimental evaluation, the following diagrams have been generated using Graphviz.

AustocystinD_Activation_Pathway AustocystinD This compound (Inactive Prodrug) CYP2J2 CYP2J2 AustocystinD->CYP2J2 Metabolic Activation Activated_AD Activated this compound (Metabolite) CYP2J2->Activated_AD DNA DNA Activated_AD->DNA Interacts with DNA_Damage DNA Damage DNA->DNA_Damage leads to Cell_Death Cell Growth Inhibition & Cell Death DNA_Damage->Cell_Death

Caption: Mechanism of this compound activation and cytotoxicity.

Experimental_Workflow_InVitro cluster_cell_culture Cell Culture & Treatment cluster_assays Efficacy Assessment cluster_results Data Analysis Start Seed Cancer Cells Treatment Treat with this compound Start->Treatment Viability Cell Viability Assay (e.g., CCK-8) Treatment->Viability DNA_Damage DNA Damage Assay (e.g., γ-H2AX staining) Treatment->DNA_Damage GI50 Calculate GI₅₀ Viability->GI50 Microscopy Fluorescence Microscopy DNA_Damage->Microscopy

Caption: In vitro experimental workflow for this compound efficacy.

CYP2J2_Regulation KAT7 KAT7 (Histone Acetyltransferase) CYP2J2_Gene CYP2J2 Gene KAT7->CYP2J2_Gene Transcriptional Regulation CYP2J2_Expression CYP2J2 Expression CYP2J2_Gene->CYP2J2_Expression AustocystinD_Activation This compound Activation CYP2J2_Expression->AustocystinD_Activation POR_PGRMC1 POR & PGRMC1 POR_PGRMC1->CYP2J2_Expression Positive Regulation Cytotoxicity Cytotoxicity AustocystinD_Activation->Cytotoxicity

Caption: Regulatory pathway of CYP2J2 expression and its role in this compound cytotoxicity.

References

A Framework for Inter-Laboratory Validation of Austocystin D Bioactivity Assays: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive framework for the inter-laboratory validation of bioactivity assays for Austocystin D, a natural compound with selective cytotoxic and DNA-damaging properties. As a potent natural product, establishing robust and reproducible methods for quantifying its biological activity is paramount for its development as a potential therapeutic agent. This document outlines key bioactivity assays, presents a framework for their inter-laboratory validation, and provides detailed experimental protocols and data presentation formats.

Understanding this compound's Bioactivity

This compound is a mycotoxin that has demonstrated significant cytotoxic effects against various cancer cell lines. Its mechanism of action is primarily attributed to its activation by cytochrome P450 (CYP) enzymes within cancer cells. This metabolic activation leads to the formation of a reactive epoxide that can induce DNA damage, ultimately triggering cell death pathways. The selective expression of certain CYP isozymes in different cancer cell lines is thought to be responsible for the observed differential sensitivity to this compound.

Key Bioactivity Assays for this compound

The two primary bioactivity assays for characterizing this compound are:

  • Cytotoxicity Assays: These assays measure the ability of this compound to inhibit the growth or kill cancer cells. The half-maximal growth inhibition concentration (GI50) is a common metric used to quantify its cytotoxic potency.

  • DNA Damage Assays: These assays directly measure the induction of DNA damage in cells following exposure to this compound. A key marker for DNA double-strand breaks is the phosphorylation of histone H2AX (γH2AX).

Inter-Laboratory Validation: A Proposed Framework

To ensure the reliability and comparability of data generated across different laboratories, a thorough inter-laboratory validation of this compound bioactivity assays is essential. The following framework, based on established guidelines for bioassay validation, is proposed.

Data Presentation: Comparative Cytotoxicity of this compound

The following table summarizes the reported GI50 values of this compound in various cancer cell lines, providing a baseline for inter-laboratory comparison.

Cell LineCancer TypeReported GI50 (nM)
HCT-15Colon Carcinoma~10
SW620Colorectal Adenocarcinoma~100
HeLaCervical Cancer>1000
A549Lung Carcinoma~50
MCF7Breast Cancer~1
PANC-1Pancreatic Cancer~20
U-2 OSOsteosarcoma~20
Experimental Protocols

Detailed methodologies for the key bioactivity assays are provided below. Standardization of these protocols across participating laboratories is a critical step in the validation process.

Protocol 1: Cytotoxicity Assay (GI50 Determination)

Objective: To determine the concentration of this compound that inhibits the growth of a cancer cell line by 50%.

Materials:

  • Cancer cell line of interest (e.g., HCT-15)

  • Complete cell culture medium

  • This compound stock solution (in DMSO)

  • 96-well cell culture plates

  • Cell viability reagent (e.g., CellTiter-Glo®, MTT)

  • Plate reader

Procedure:

  • Cell Seeding: Seed cells in a 96-well plate at a density of 5,000 cells/well in 100 µL of complete medium. Incubate for 24 hours at 37°C and 5% CO2.

  • Compound Treatment: Prepare a serial dilution of this compound in complete medium. Add 100 µL of the diluted compound to the respective wells, resulting in a final volume of 200 µL. Include a vehicle control (DMSO) and a no-cell control.

  • Incubation: Incubate the plate for 72 hours at 37°C and 5% CO2.

  • Viability Measurement: Add the cell viability reagent to each well according to the manufacturer's instructions.

  • Data Acquisition: Measure the luminescence or absorbance using a plate reader.

  • Data Analysis: Calculate the percentage of cell growth inhibition relative to the vehicle control. Plot the percentage of inhibition against the log of the this compound concentration and determine the GI50 value using a non-linear regression analysis.

Protocol 2: DNA Damage Assay (In-Cell Western for Phospho-H2AX)

Objective: To quantify the level of phosphorylated histone H2AX (a marker of DNA double-strand breaks) in cells treated with this compound.

Materials:

  • Cancer cell line of interest

  • Complete cell culture medium

  • This compound stock solution (in DMSO)

  • 96-well cell culture plates

  • 4% Paraformaldehyde (PFA) in PBS

  • Permeabilization buffer (e.g., 0.1% Triton X-100 in PBS)

  • Blocking buffer (e.g., 5% non-fat dry milk in PBS)

  • Primary antibody: Rabbit anti-phospho-Histone H2AX (Ser139)

  • Secondary antibody: IRDye® 800CW Goat anti-Rabbit IgG

  • DNA stain (e.g., DRAQ5™)

  • Infrared imaging system (e.g., Odyssey® CLx)

Procedure:

  • Cell Seeding and Treatment: Seed and treat cells with this compound in a 96-well plate as described in the cytotoxicity assay protocol. A typical treatment time is 24 hours.

  • Fixation: After treatment, remove the medium and add 150 µL of 4% PFA to each well. Incubate for 20 minutes at room temperature.

  • Permeabilization: Wash the wells three times with PBS. Add 150 µL of permeabilization buffer and incubate for 20 minutes at room temperature.

  • Blocking: Wash the wells three times with PBS. Add 150 µL of blocking buffer and incubate for 1.5 hours at room temperature.

  • Primary Antibody Incubation: Wash the wells three times with PBS containing 0.1% Tween-20. Add 50 µL of the primary antibody diluted in blocking buffer. Incubate overnight at 4°C.

  • Secondary Antibody Incubation: Wash the wells five times with PBS containing 0.1% Tween-20. Add 50 µL of the secondary antibody and DNA stain diluted in blocking buffer. Incubate for 1 hour at room temperature in the dark.

  • Imaging and Analysis: Wash the wells five times with PBS containing 0.1% Tween-20. Scan the plate using an infrared imaging system. Quantify the integrated intensity of the phospho-H2AX signal and normalize it to the DNA stain signal.

Mandatory Visualizations

Signaling Pathway of this compound-induced DNA Damage

The following diagram illustrates the proposed signaling pathway for this compound-induced cytotoxicity.

AustocystinD_Pathway cluster_cell Cancer Cell AustocystinD This compound CYP450 Cytochrome P450 Enzymes AustocystinD->CYP450 Metabolic Activation ReactiveMetabolite Reactive Epoxide Metabolite CYP450->ReactiveMetabolite DNA Nuclear DNA ReactiveMetabolite->DNA Alkylation DNA_Damage DNA Adducts & Double-Strand Breaks DNA->DNA_Damage ATM_ATR ATM/ATR Kinases DNA_Damage->ATM_ATR Activation H2AX Histone H2AX ATM_ATR->H2AX Phosphorylation CellCycleArrest Cell Cycle Arrest ATM_ATR->CellCycleArrest Apoptosis Apoptosis ATM_ATR->Apoptosis gammaH2AX γH2AX (Phosphorylated H2AX)

Caption: this compound is metabolized by CYP enzymes to a reactive form that damages DNA.

Workflow for Inter-laboratory Validation Study

This diagram outlines the proposed workflow for conducting an inter-laboratory validation study of this compound bioactivity assays.

Interlab_Validation_Workflow cluster_planning Phase 1: Planning & Preparation cluster_execution Phase 2: Assay Execution cluster_analysis Phase 3: Data Analysis cluster_reporting Phase 4: Reporting & Conclusion P1 Define Study Protocol & Assay Parameters P2 Select Participating Laboratories P1->P2 P3 Prepare & Distribute Standardized Reagents P2->P3 E1 Laboratories Perform Assays (Cytotoxicity & DNA Damage) P3->E1 E2 Data Collection & Initial QC E1->E2 A1 Statistical Analysis: - Repeatability - Reproducibility - Accuracy E2->A1 A2 Comparison of Results Across Laboratories A1->A2 A3 Assessment of Assay Robustness A2->A3 R1 Compilation of Validation Report A3->R1 R2 Establishment of Assay Acceptance Criteria R1->R2

Caption: A four-phase workflow for a robust inter-laboratory validation study.

Safety Operating Guide

Safeguarding Your Laboratory: Proper Disposal Procedures for Austocystin D

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the proper handling and disposal of potent compounds like Austocystin D, a mycotoxin, is a critical component of laboratory safety and environmental responsibility. Adherence to established disposal protocols minimizes the risk of exposure and prevents environmental contamination. This guide provides essential, step-by-step procedures for the safe disposal of this compound and associated contaminated materials, based on general mycotoxin handling guidelines.

Immediate Safety and Disposal Procedures

This compound and all materials that have come into contact with it must be treated as hazardous waste.[1] The following procedures outline the necessary steps for safe handling and disposal.

Step 1: Personal Protective Equipment (PPE)

Before handling this compound or any contaminated materials, it is imperative to wear appropriate Personal Protective Equipment (PPE). This includes:

  • A fire-retardant, disposable or dedicated laboratory coat.[1]

  • Chemical splash goggles.

  • Disposable, impermeable gloves.

  • Closed-toe shoes.[1]

If there is a risk of generating dust or aerosols, a respiratory mask should also be used.

Step 2: Waste Segregation and Collection

Proper segregation of waste is crucial to prevent accidental exposure and to ensure compliant disposal.

  • Solid Waste: All disposable items contaminated with this compound, such as gloves, weighing paper, absorbent materials, and disposable labware, must be collected in clearly labeled, leak-proof hazardous waste containers.[1]

  • Liquid Waste: All solutions containing this compound should be collected as hazardous liquid waste. Do not dispose of this waste down the drain. Liquid waste should be decontaminated with a sodium hypochlorite (B82951) solution before final disposal according to your institution's guidelines.[1]

  • Sharps: Any contaminated sharps, such as needles or glass pipettes, must be placed in a designated, puncture-resistant sharps container for hazardous chemical waste.

Step 3: Decontamination

Chemical inactivation is a recommended method for decontaminating surfaces, equipment, and liquid waste contaminated with mycotoxins.[1]

  • Surfaces and Equipment: A freshly prepared solution of sodium hypochlorite is widely recommended for decontamination.[1] For spills, swab the area with a 1% sodium hypochlorite solution, allow a contact time of at least 10 minutes, and then clean with an aqueous acetone (B3395972) solution.[2]

  • Glassware: Reusable glassware should be soaked in a decontamination solution for at least two hours.[1]

  • Liquid Waste: Liquid waste should be treated with sodium hypochlorite to achieve a final concentration of at least 1% before being collected for disposal by your institution's environmental health and safety (EHS) department.[1]

Quantitative Decontamination Guidelines

For effective decontamination of mycotoxin-contaminated materials, the following quantitative parameters should be observed.

ParameterRecommendationSource
Decontaminating Agent Sodium Hypochlorite (NaOCl) Solution[1]
Concentration for Surfaces 1% Sodium Hypochlorite[1][2]
Concentration for Liquid Waste At least 1% final concentration[1]
Contact Time for Surfaces 10-20 minutes[1]
Soaking Time for Glassware At least 2 hours[1]

Experimental Protocol: Decontamination of a Mycotoxin Spill

This protocol details the steps for cleaning a small spill of this compound in a laboratory setting.

  • Restrict Access: Immediately alert others in the vicinity and restrict access to the spill area.

  • Don PPE: Ensure you are wearing the appropriate PPE as described in Step 1.

  • Contain the Spill: If the spill is liquid, contain it with absorbent pads. For a solid spill, gently cover it with a damp paper towel to avoid raising dust.

  • Prepare Decontaminant: Prepare a fresh 1% sodium hypochlorite solution. Household bleach, which is typically 5-6% sodium hypochlorite, can be diluted accordingly.[1]

  • Apply Decontaminant: Carefully apply the 1% sodium hypochlorite solution to the spill area, ensuring complete coverage.

  • Allow Contact Time: Let the decontaminant sit for at least 10-20 minutes.[1]

  • Clean the Area: Wipe the area with fresh absorbent materials.

  • Rinse the Area: Swab the area with 5% aqueous acetone.[2]

  • Dispose of Waste: Collect all contaminated materials (absorbent pads, paper towels, gloves, etc.) in a designated hazardous waste container.[1]

  • Wash Hands: Thoroughly wash your hands with soap and water after the cleanup is complete.

Disposal Workflow

The following diagram illustrates the decision-making process and procedural flow for the proper disposal of this compound waste.

AustocystinD_Disposal_Workflow cluster_prep Preparation cluster_waste_gen Waste Generation & Segregation cluster_treatment Treatment & Collection cluster_disposal Final Disposal start Handling this compound ppe Wear Appropriate PPE: - Lab Coat - Gloves - Goggles start->ppe waste_generated Waste Generated ppe->waste_generated waste_type Determine Waste Type waste_generated->waste_type solid_waste Solid Waste (Gloves, Paper, etc.) waste_type->solid_waste Solid liquid_waste Liquid Waste (Solutions) waste_type->liquid_waste Liquid sharps Sharps (Needles, Glassware) waste_type->sharps Sharps collect_solid Collect in Labeled, Leak-Proof Container solid_waste->collect_solid decontaminate_liquid Decontaminate with 1% Sodium Hypochlorite liquid_waste->decontaminate_liquid collect_sharps Collect in Designated Sharps Container sharps->collect_sharps final_disposal Dispose as Hazardous Waste (Contact EHS Office) collect_solid->final_disposal collect_liquid Collect in Labeled, Leak-Proof Container decontaminate_liquid->collect_liquid collect_liquid->final_disposal collect_sharps->final_disposal

References

Personal protective equipment for handling Austocystin D

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides immediate and essential safety protocols, operational guidelines, and disposal procedures for handling Austocystin D. Adherence to these guidelines is critical to ensure personnel safety and mitigate environmental contamination. This compound is a potent cytotoxic agent and should be handled with extreme caution in a controlled laboratory setting.

Hazard Identification and Risk Assessment

This compound is a mycotoxin that has demonstrated potent cytotoxic activity.[1][2] Its mechanism of action involves activation by cytochrome P450 (CYP) enzymes to become a DNA-damaging agent.[1][2][3][4][5] This activation can lead to cell death. Due to its cytotoxic nature, this compound is classified as a hazardous substance. There are no established occupational exposure limits for this compound, therefore, exposure should be minimized to the lowest achievable levels.

Personal Protective Equipment (PPE)

The following PPE is mandatory when handling this compound. All PPE should be donned before entering the designated handling area and disposed of as cytotoxic waste upon exiting.

PPE ComponentSpecificationRationale
Gloves Double-gloving with chemotherapy-rated nitrile gloves.Prevents skin contact and absorption. Double-gloving provides an extra layer of protection in case of a breach in the outer glove.
Gown Disposable, solid-front, back-closing gown made of a low-permeability fabric.Protects skin and personal clothing from contamination.
Eye Protection Chemical splash goggles or a full-face shield.Protects eyes from splashes and aerosols.
Respiratory Protection A NIOSH-approved N95 or higher-level respirator.Prevents inhalation of aerosolized particles.
Shoe Covers Disposable, slip-resistant shoe covers.Prevents the spread of contamination outside of the work area.

Operational Plan for Handling this compound

3.1. Designated Handling Area

  • All work with this compound must be conducted in a designated area, such as a restricted-access laboratory, clearly marked with a "Cytotoxic Agent" warning sign.

  • All manipulations of powdered or volatile forms of this compound must be performed within a certified Class II Type B2 Biological Safety Cabinet (BSC) or a containment isolator that is vented to the outside.

3.2. Step-by-Step Handling Procedure

  • Preparation : Before starting any work, ensure the BSC or containment isolator is clean and decontaminated. Cover the work surface with a disposable, plastic-backed absorbent pad.[6]

  • Weighing : If weighing the solid compound, do so within the BSC on a tared weigh boat. Use dedicated, labeled equipment (spatulas, etc.) for this compound.

  • Reconstitution : If preparing a solution, add the solvent slowly to the vial containing the solid this compound to avoid aerosolization.

  • Handling Solutions : Use Luer-Lok syringes and needles to prevent accidental disconnection.

  • Post-Handling : After completing the work, wipe down all surfaces within the BSC with an appropriate decontamination solution. All disposable materials used during the procedure are to be considered cytotoxic waste.

Disposal Plan

All materials contaminated with this compound must be disposed of as cytotoxic waste.

Waste TypeDisposal ContainerDisposal Procedure
Sharps Puncture-resistant, clearly labeled "Cytotoxic Sharps" container.Needles, syringes, and other sharp objects contaminated with this compound.
Solid Waste Leak-proof, sealable plastic bags or containers labeled "Cytotoxic Waste".Gloves, gowns, shoe covers, absorbent pads, and other contaminated disposable items.
Liquid Waste Leak-proof, shatter-resistant containers labeled "Cytotoxic Liquid Waste".Unused solutions of this compound and contaminated solvents.

All cytotoxic waste must be segregated from regular laboratory waste and disposed of through a licensed hazardous waste disposal service in accordance with local, state, and federal regulations.

Emergency Procedures

5.1. Spills

  • Evacuate : Immediately alert others in the area and evacuate the contaminated space.

  • Isolate : Secure the area to prevent entry.

  • PPE : Don the appropriate PPE, including a respirator, before re-entering the area.

  • Contain : For liquid spills, cover with an absorbent material from a chemotherapy spill kit. For solid spills, gently cover with damp absorbent pads to avoid generating dust.

  • Clean : Working from the outside in, clean the spill area with a deactivating solution.

  • Dispose : All cleanup materials must be disposed of as cytotoxic waste.

  • Report : Report the spill to the laboratory supervisor and the institution's environmental health and safety department.

5.2. Personnel Exposure

  • Skin Contact : Immediately wash the affected area with soap and water for at least 15 minutes. Remove contaminated clothing.

  • Eye Contact : Immediately flush the eyes with copious amounts of water for at least 15 minutes, holding the eyelids open.

  • Inhalation : Move the individual to fresh air immediately.

  • Seek Medical Attention : In all cases of exposure, seek immediate medical attention and report the incident to the laboratory supervisor.

Quantitative Data

The following table summarizes the in vitro cytotoxicity of this compound against various human cancer cell lines, as indicated by the GI50 (concentration for 50% growth inhibition) values.

Cell LineTissue of OriginGI50 (nM)
MCF7Breast Cancer< 10
HCT-15Colon Cancer~50
SW620Colon Cancer~100
MES-SAUterine Sarcoma> 10,000

Data extracted from Marks et al., 2011.[1]

Experimental Protocols

In Vitro DNA Damage Assay

This protocol is adapted from a study investigating the mechanism of action of this compound.[1]

Objective: To determine if this compound causes DNA damage in the presence of metabolic activation.

Materials:

  • Supercoiled plasmid DNA

  • This compound

  • Human liver microsomes (source of CYP enzymes)

  • NADPH regenerating system (NADP+, glucose-6-phosphate, glucose-6-phosphate dehydrogenase)

  • Reaction buffer (e.g., phosphate (B84403) buffer, pH 7.4)

  • Phenol:chloroform:isoamyl alcohol

  • Agarose (B213101) gel electrophoresis system

  • DNA staining agent (e.g., ethidium (B1194527) bromide or SYBR Safe)

Procedure:

  • Prepare a reaction mixture containing the supercoiled plasmid DNA, reaction buffer, and the NADPH regenerating system.

  • Add human liver microsomes to the reaction mixture.

  • Add this compound at the desired final concentration. Include a vehicle control (e.g., DMSO) and a positive control for DNA damage.

  • Incubate the reaction mixture at 37°C for a specified time (e.g., 1-4 hours).

  • Stop the reaction by adding an equal volume of phenol:chloroform:isoamyl alcohol and vortexing.

  • Centrifuge to separate the aqueous and organic phases.

  • Carefully transfer the aqueous phase containing the DNA to a new tube.

  • Analyze the DNA by agarose gel electrophoresis.

  • Stain the gel with a DNA staining agent and visualize under UV light.

Interpretation: Single-strand breaks in the supercoiled plasmid DNA will cause it to relax into a nicked, open-circular form, which migrates more slowly on an agarose gel. An increase in the amount of nicked DNA in the presence of this compound and liver microsomes indicates that the compound, upon metabolic activation, causes DNA damage.

Visualizations

AustocystinD_Activation_Pathway AustocystinD This compound (Inactive Prodrug) CYP_Enzymes Cytochrome P450 Enzymes AustocystinD->CYP_Enzymes Metabolic Activation Activated_AustocystinD Activated Metabolite (Reactive Electrophile) CYP_Enzymes->Activated_AustocystinD DNA Cellular DNA Activated_AustocystinD->DNA Covalent Binding DNA_Adducts DNA Adducts DNA->DNA_Adducts DNA_Damage DNA Damage (Strand Breaks) DNA_Adducts->DNA_Damage Cell_Death Apoptosis/ Cell Death DNA_Damage->Cell_Death Triggers

Caption: Metabolic activation and DNA damage pathway of this compound.

Handling_Workflow cluster_Prep Preparation cluster_Handling Handling cluster_Cleanup Cleanup & Disposal Prep_Area Enter Designated Area Don_PPE Don Full PPE Prep_Area->Don_PPE Prep_BSC Prepare BSC Work Surface Don_PPE->Prep_BSC Weigh Weigh Solid Compound Prep_BSC->Weigh Reconstitute Reconstitute in Solution Weigh->Reconstitute Manipulate Perform Experimental Manipulations Reconstitute->Manipulate Decontaminate_BSC Decontaminate BSC Manipulate->Decontaminate_BSC Segregate_Waste Segregate Cytotoxic Waste Decontaminate_BSC->Segregate_Waste Doff_PPE Doff PPE Segregate_Waste->Doff_PPE Exit_Area Exit Designated Area Doff_PPE->Exit_Area

Caption: Standard operational workflow for handling this compound.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Austocystin D
Reactant of Route 2
Austocystin D

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.